3-Amino-5-methylbenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPIGVYJSNRGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618739 | |
| Record name | 3-Amino-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186551-97-3 | |
| Record name | 3-Amino-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Amino-5-methylbenzonitrile CAS number
An In-Depth Technical Guide to 3-Amino-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of this compound, a key chemical intermediate in the synthesis of complex organic molecules. Its structural features—a nucleophilic amino group and a versatile nitrile moiety on a substituted benzene ring—make it a valuable building block in the fields of medicinal chemistry and materials science. This guide delves into its core physicochemical properties, outlines a robust synthetic protocol, explores its applications in drug development, and provides essential safety and handling information. The content is structured to provide not just data, but also the scientific rationale behind the compound's utility and handling, ensuring a thorough understanding for researchers and development professionals.
Core Identification and Physicochemical Properties
This compound is an aromatic organic compound distinguished by a benzene ring substituted with an amino group, a methyl group, and a nitrile functional group at positions 3, 5, and 1, respectively. Its formal identification is crucial for regulatory compliance, procurement, and experimental design.
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number: 186551-97-3 .[1][2][3]
Structural and Molecular Data
The arrangement of the functional groups on the aromatic scaffold dictates the molecule's reactivity, polarity, and potential for intermolecular interactions—key factors in its application as a synthetic precursor.
-
Molecular Formula: C₈H₈N₂[1]
-
SMILES: N#CC1=CC(C)=CC(N)=C1[1]
-
InChI Key: While not explicitly found in the provided search results, a standard InChI key can be generated from the structure for database cross-referencing.
Physicochemical Data Summary
The following table summarizes key physicochemical properties, which are critical for predicting the compound's behavior in various solvents and reaction conditions, as well as for developing analytical and purification methods.
| Property | Value | Source |
| CAS Number | 186551-97-3 | [1][2][3] |
| Molecular Weight | 132.16 | [1][2] |
| Molecular Formula | C₈H₈N₂ | [1] |
| Topological Polar Surface Area (TPSA) | 49.81 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 1.4489 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
| Storage Conditions | 4°C, protect from light | [1] |
Synthesis and Manufacturing Insights
The synthesis of this compound typically involves the selective reduction of a nitro group on a precursor molecule, a common and well-understood transformation in organic chemistry. The choice of reagents is critical to ensure the sensitive nitrile group remains intact.
Recommended Synthetic Workflow
A highly effective and industrially scalable method is the reduction of 3-methyl-5-nitrobenzonitrile. The use of iron powder in the presence of an acid like hydrochloric acid is a classic and cost-effective choice for this transformation. This method is favored for its high yield and compatibility with the nitrile functionality, which is resistant to these reducing conditions. A similar reduction is documented for the synthesis of 3-amino-5-nitrobenzonitrile from 3,5-dinitrobenzonitrile, demonstrating the viability of this approach.[4]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[4]
-
Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-methyl-5-nitrobenzonitrile (10.0 g, 61.7 mmol).
-
Solvent Addition: Add methanol (150 mL) to the flask to suspend the starting material.
-
Reagent Introduction: To the stirred suspension, carefully add concentrated hydrochloric acid (20 mL), followed by the portion-wise addition of iron powder (10.3 g, 185 mmol) to control the initial exotherm.
-
Reaction: Stir the mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Isolation: Treat the residue with water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to a pH of ~7-8. This will precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum. For higher purity, the product can be recrystallized from an appropriate solvent system such as ethanol/water.
-
Validation: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry.
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile molecular scaffold. The presence of two distinct reactive sites—the nucleophilic amine and the electrophilic nitrile—allows for sequential and controlled modifications, making it an ideal starting point for complex molecule synthesis.[5]
Role as a Pharmaceutical Intermediate
The nitrile group has become an increasingly important pharmacophore in modern medicinal chemistry.[6] It is bioisosterically similar to a carbonyl group, can act as a hydrogen bond acceptor, and can participate in key binding interactions with protein targets.[6] Furthermore, the nitrile moiety is generally robust and not readily metabolized, contributing to favorable pharmacokinetic profiles.[6]
Compounds like this compound are precursors for a wide range of heterocyclic structures that form the core of many pharmaceutical agents. The amino group can be acylated, alkylated, or used as a handle to build rings (e.g., pyrazoles, pyridazines, quinolines), while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions.
Use in Agrochemicals
Beyond pharmaceuticals, this compound serves as a precursor in the synthesis of agrochemicals, particularly herbicides and plant growth regulators.[5] The specific toxico-pharmacological properties derived from this scaffold can be fine-tuned to target biological pathways in pests or plants.
Safety, Handling, and Toxicology
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as a combustible liquid and is harmful if swallowed or in contact with skin.[7]
GHS Hazard Information
-
Pictogram:
-
Signal Word: Warning[7]
-
Hazard Statements:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (safety goggles or face shield), and a lab coat.[7][9]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke when using this product.[7] Wash hands and any exposed skin thoroughly after handling.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store at recommended temperatures (e.g., 4°C) and protect from light.[1]
First Aid and Exposure Measures
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[7]
-
If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[7] Take off immediately all contaminated clothing and wash it before reuse.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
Spills: Cover drains. Collect, bind, and pump off spills. Absorb with liquid-absorbent material and dispose of properly in an approved waste disposal plant.[7]
Conclusion
This compound (CAS No. 186551-97-3) is a strategically important chemical intermediate whose value is derived from its specific pattern of functionalization. It provides medicinal and agricultural chemists with a reliable and versatile platform for the synthesis of novel, high-value compounds. A thorough understanding of its properties, synthetic pathways, and safety protocols, as outlined in this guide, is paramount for its effective and safe utilization in a research and development setting.
References
-
Finetech Industry Limited. (2023, August 2). Safety Data Sheet for 3-Methoxy-4-methylbenzonitrile. Retrieved from Finetech Industry website. [Link]
-
Fisher Scientific. (2023, August 25). Safety Data Sheet for 3-Aminomethylbenzoic acid methyl ester hydrochloride. Retrieved from Fisher Scientific website. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website. [Link]
-
Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 133-137. [Link]
- Google Patents. (1996). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
-
National Center for Biotechnology Information. (n.d.). 3-Amino-5-fluorobenzonitrile. PubChem Compound Database. Retrieved from [Link]
-
Patsnap. (n.d.). Process for synthesizing 3-amino-5-methylpyrazole. Eureka. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-5-hydroxybenzonitrile. PubChem Compound Database. Retrieved from [Link]
-
Zhu, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1437-1454. [Link]
-
Soloshonok, V. A., & Han, J. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(3), 1167. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound - [sigmaaldrich.com]
- 3. 186551-97-3|this compound|BLD Pharm [bldpharm.com]
- 4. 3-AMINO-5-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. This compound [myskinrecipes.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. biosynth.com [biosynth.com]
An In-depth Technical Guide to the Physical Properties of 3-Amino-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5-methylbenzonitrile is a substituted aromatic nitrile of significant interest in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its application in synthesis, process development, and formulation. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, outlines detailed experimental protocols for their determination, and discusses the expected spectral features based on its chemical structure.
Introduction
This compound, with the chemical formula C₈H₈N₂, belongs to the class of aromatic compounds containing both an amino and a nitrile functional group.[1] This unique combination of electron-donating (amino) and electron-withdrawing (nitrile) groups on the benzene ring imparts specific chemical reactivity and physical properties that are valuable in the design of novel pharmaceutical agents and functional materials. The strategic placement of the methyl group further influences its steric and electronic profile.
This guide serves as a detailed resource for professionals working with this compound, offering a compilation of its physical properties, methodologies for their experimental verification, and an analysis of its spectral characteristics.
Molecular and Physicochemical Properties
A summary of the key molecular and computed physicochemical properties of this compound is presented in Table 1. It is important to note that while some basic properties are readily available, specific experimental data for melting point, boiling point, and solubility are not widely published. The values presented here are a combination of catalog information and computational predictions.
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 186551-97-3 | [1] |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not experimentally reported | |
| Boiling Point | Not experimentally reported | |
| Topological Polar Surface Area (TPSA) | 49.81 Ų | [1] |
| logP (predicted) | 1.4489 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 0 | [1] |
Experimental Determination of Physical Properties
Given the absence of published experimental data for several key physical properties of this compound, this section provides detailed, standard laboratory protocols for their determination. These methods are fundamental for the characterization of any new or commercially available chemical compound.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.
Experimental Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For liquid compounds, the boiling point is a characteristic physical property. As this compound is predicted to be a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition at high temperatures.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Experimental Protocol (for a liquid, or molten solid):
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Heating: The test tube is gently heated in a suitable apparatus (e.g., a Thiele tube or an oil bath) along with a thermometer.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Caption: Workflow for Boiling Point Determination.
Solubility Profile
Understanding the solubility of this compound in various solvents is crucial for its use in reactions, purification, and formulation. A qualitative and quantitative assessment of solubility should be performed.
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a useful guideline, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.
Qualitative Solubility Testing Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, toluene, and dimethyl sulfoxide).
-
Procedure: To approximately 10-20 mg of this compound in a small test tube, add 1 mL of the chosen solvent in portions.
-
Observation: After each addition, the mixture is agitated and observed for dissolution. The compound is classified as soluble, partially soluble, or insoluble.
Quantitative Solubility Determination (Isothermal Shake-Flask Method):
-
Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The saturated solution is filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Caption: Workflow for Quantitative Solubility Determination.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons.
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Their splitting patterns will be influenced by their positions relative to the amino, methyl, and nitrile groups.
-
Amino Protons (-NH₂): A broad singlet is expected for the two amino protons, the chemical shift of which will be dependent on the solvent and concentration.
-
Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons will be observed in the upfield region (typically δ 2.0-2.5 ppm).
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon attached to the nitrile group will be significantly downfield.
-
Nitrile Carbon (-C≡N): A characteristic signal for the nitrile carbon is expected in the range of δ 115-125 ppm.
-
Methyl Carbon (-CH₃): An upfield signal corresponding to the methyl carbon will be present (typically δ 15-25 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
N-H Stretching: The amino group will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C≡N Stretching: A strong, sharp absorption band for the nitrile group is expected around 2220-2260 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: The C-N stretching of the aromatic amine will appear in the 1250-1360 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (132.16 g/mol ). The fragmentation pattern will be influenced by the stability of the resulting fragments. Common fragmentation pathways may include the loss of HCN, CH₃, or NH₂ radicals.
Safety and Handling
While a specific safety data sheet (SDS) for this compound should always be consulted, general precautions for handling aromatic amines and nitriles should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
This technical guide has provided a comprehensive overview of the physical properties of this compound, emphasizing the need for experimental determination of key data points. The outlined protocols offer a robust framework for researchers to characterize this compound thoroughly. The predicted spectral data serves as a valuable reference for the analysis and confirmation of the compound's identity. A clear understanding of these physical properties is paramount for the successful application of this compound in scientific research and development.
References
Sources
An In-Depth Technical Guide to 3-Amino-5-methylbenzonitrile: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
3-Amino-5-methylbenzonitrile is a strategically important bifunctional aromatic compound, serving as a valuable scaffold in the synthesis of a diverse array of heterocyclic systems. Its unique substitution pattern, featuring a nucleophilic amino group and an electrophilic nitrile moiety meta to a directing methyl group, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, including its chemical properties, robust synthetic protocols, detailed spectroscopic characterization, and its application as a key intermediate in the development of pharmacologically active agents, particularly kinase inhibitors. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
The benzonitrile motif is a privileged structure in medicinal chemistry, with numerous nitrile-containing pharmaceuticals having received FDA approval for a wide range of therapeutic indications.[1][2] The nitrile group is a versatile functional group that can participate in various chemical transformations and can also act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. When combined with an amino group on the aromatic ring, as in this compound, the synthetic utility is significantly enhanced, providing two reactive centers for the construction of fused heterocyclic systems. These heterocyclic cores are prevalent in a multitude of biologically active compounds, including a significant number of kinase inhibitors.[3][4] The methyl group at the 5-position provides steric and electronic influence, which can be exploited to fine-tune the biological activity and selectivity of the final compounds.
This guide will serve as a detailed resource for researchers leveraging this compound in their synthetic endeavors, providing both foundational knowledge and practical, field-proven insights.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a laboratory setting.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzene ring substituted with an amino group at position 3, a methyl group at position 5, and a nitrile group at position 1.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 186551-97-3 | [5][6][7] |
| Molecular Formula | C₈H₈N₂ | [5] |
| Molecular Weight | 132.16 g/mol | [5] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | [5] |
| Storage | 4°C, protect from light | [5] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment.
GHS Pictograms: GHS06 (Skull and Crossbones)[5]
Signal Word: Danger[5]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator when handling this compound.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and ensure full skin coverage.
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the reduction of the corresponding nitro precursor, 3-nitro-5-methylbenzonitrile. This transformation is a standard and high-yielding reaction in organic synthesis. A plausible and robust protocol is detailed below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reduction of 3-Nitro-5-methylbenzonitrile
This protocol describes the reduction of 3-nitro-5-methylbenzonitrile using tin(II) chloride dihydrate, a reliable and commonly used method for the reduction of aromatic nitro groups.[5]
Materials:
-
3-Nitro-5-methylbenzonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH), absolute
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-nitro-5-methylbenzonitrile (1.0 eq) in absolute ethanol.
-
Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (3.0-5.0 eq) portion-wise. The addition may be exothermic, so it is advisable to control the rate of addition.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated aqueous sodium bicarbonate. This will neutralize the acidic reaction mixture and precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Causality of Experimental Choices:
-
Choice of Reducing Agent: Tin(II) chloride is a mild and effective reducing agent for aromatic nitro compounds and is tolerant of many other functional groups, including the nitrile.
-
Solvent: Ethanol is a good solvent for both the starting material and the reducing agent and is suitable for reflux conditions.
-
Work-up: The use of sodium bicarbonate is crucial to neutralize the acidic reaction mixture and to precipitate the tin salts, facilitating their removal from the organic product.
-
Purification: Column chromatography is a standard and effective method for purifying the final product to a high degree of purity required for subsequent synthetic steps.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 6.6 - 7.0 | m | - |
| NH₂ | 3.5 - 4.5 | br s | - |
| CH₃ | ~2.3 | s | - |
Interpretation:
-
The aromatic protons will appear as a complex multiplet in the downfield region due to their distinct chemical environments.
-
The amino protons will typically appear as a broad singlet, and their chemical shift can be concentration-dependent and may exchange with D₂O.
-
The methyl protons will appear as a sharp singlet in the upfield region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-CN | ~118 |
| C-NH₂ | ~148 |
| C-CH₃ | ~140 |
| Aromatic C-H | 115 - 130 |
| C (ipso to CN) | ~112 |
| CH₃ | ~21 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium, sharp (doublet) |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (methyl) | 2850 - 2960 | Medium |
| C≡N stretch (nitrile) | 2220 - 2240 | Strong, sharp |
| C=C stretch (aromatic) | 1500 - 1600 | Medium to strong |
| C-N stretch (amine) | 1250 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Molecular Ion (M⁺): m/z = 132.07
Chemical Reactivity and Applications in Drug Discovery
The bifunctional nature of this compound makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential pharmacological activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Amino-5-hydroxybenzonitrile | C7H6N2O | CID 72183189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-AMINO-5-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. 186551-97-3|this compound|BLD Pharm [bldpharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
3-Amino-5-methylbenzonitrile molecular weight
An In-Depth Technical Guide to 3-Amino-5-methylbenzonitrile: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key molecular entity in contemporary chemical synthesis and drug discovery. Beyond its fundamental properties, we delve into the practical considerations of its synthesis, analytical validation, and application, offering insights grounded in established scientific principles.
Core Molecular Profile
This compound is an aromatic organic compound featuring an amino group and a nitrile group substituted on a toluene backbone. This unique arrangement of functional groups makes it a versatile building block in medicinal chemistry and materials science.
Physicochemical and Structural Data
The molecular weight and other essential properties of this compound are summarized below. The molecular weight of 132.16 g/mol is a cornerstone for all stoichiometric calculations in synthetic protocols.[1] The topological polar surface area (TPSA) of 49.81 Ų suggests moderate cell permeability, a crucial parameter in drug design.[1]
| Property | Value | Source |
| Molecular Weight | 132.16 g/mol | [1][2] |
| Molecular Formula | C₈H₈N₂ | [1][2] |
| CAS Number | 186551-97-3 | [1][2] |
| Topological Polar Surface Area (TPSA) | 49.81 Ų | [1] |
| LogP | 1.4489 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| SMILES | N#CC1=CC(C)=CC(N)=C1 | [1][2] |
Structural Representation
The structural formula of this compound is foundational to understanding its reactivity and interactions.
Caption: 2D structure of this compound.
Synthesis and Purification
While specific, optimized industrial syntheses may be proprietary, a general approach can be inferred from standard organic chemistry transformations. A common strategy involves the reduction of a nitro group to an amine on a pre-functionalized benzonitrile ring.
Generalized Synthetic Workflow
The synthesis of substituted aminobenzonitriles often follows a multi-step process that can be generalized as shown below. This workflow emphasizes the importance of intermediate purification and final product validation.
Caption: Generalized workflow for the synthesis of this compound.
Exemplary Laboratory-Scale Synthesis Protocol
This protocol is a representative example for the reduction of a nitrobenzonitrile to the corresponding aminobenzonitrile.[3]
-
Reaction Setup: To a suspension of 3-methyl-5-nitrobenzonitrile (1 equivalent) in a suitable solvent such as methanol (MeOH), add concentrated hydrochloric acid (HCl), followed by the portion-wise addition of iron powder (Fe) (3 equivalents).
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Isolation: Treat the residue with water and adjust the pH to be basic to precipitate the product.
-
Purification: Collect the solid product by filtration. If necessary, further purification can be achieved by recrystallization or column chromatography to yield this compound.
Analytical Characterization
Rigorous analytical testing is imperative to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound and for monitoring reaction progress.[4][5]
Protocol for Purity Analysis by RP-HPLC:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient Program: A linear gradient from 10% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Injection Volume: 5-10 µL.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the positions of the amino, methyl, and nitrile groups on the aromatic ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, which should correspond to the calculated value of 132.16.
-
Infrared (IR) Spectroscopy: Identifies the characteristic vibrational frequencies of the functional groups, notably the C≡N stretch of the nitrile and the N-H stretches of the amine.
Caption: Analytical workflow for the characterization of this compound.
Applications in Research and Drug Development
The nitrile group is a valuable functional group in medicinal chemistry, and its incorporation into molecules can enhance binding affinity and improve pharmacokinetic profiles.[6] this compound serves as a crucial intermediate in the synthesis of more complex molecules.
-
Scaffold for Kinase Inhibitors: The aminobenzonitrile core is a common feature in various kinase inhibitors, which are pivotal in oncology research.[7]
-
Building Block for Agrochemicals: It is used as a precursor for synthesizing herbicides and plant growth regulators.[8]
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it is an ideal candidate for fragment screening campaigns to identify novel binding motifs for therapeutic targets, such as G-protein coupled receptors (GPCRs).[9]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
-
General Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Use in a well-ventilated area, preferably in a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles.[10][11]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[10] Keep containers tightly closed. For long-term stability, storage at 2-8°C in an inert atmosphere is recommended.[2]
-
Toxicity: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[10]
Conclusion
This compound, with a molecular weight of 132.16 g/mol , is more than just a chemical statistic. It represents a versatile and valuable tool in the arsenal of synthetic chemists and drug discovery professionals. Its strategic importance is underscored by its utility as a foundational building block for a wide array of biologically active compounds. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe application in research and development.
References
-
FM33076 - Safety Data Sheet. (2023-08-02). [Link]
-
3 - SAFETY DATA SHEET. (2012-02-27). [Link]
-
PubChem. 3-Amino-5-hydroxybenzonitrile. [Link]
-
PubChem. 3-Amino-5-fluorobenzonitrile. [Link]
-
precisionFDA. 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. [Link]
-
RSC Publishing. Analytical Methods. [Link]
-
Khalafy, J., et al. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 2013. [Link]
- Google Patents. Process for the preparation of substituted 3-aminobenzonitriles.
-
Christopher, J.A., et al. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242. Journal of Medicinal Chemistry, 2015. [Link]
-
Eureka | Patsnap. Process for synthesizing 3-amino-5-methylpyrazole. [Link]
-
MySkinRecipes. This compound. [Link]
-
Jin, B., et al. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 2021. [Link]
-
Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
-
PubMed. Analytical methods for amino acid determination in organisms. [Link]
-
Shimadzu. Analytical Methods for Amino Acids. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 186551-97-3|this compound|BLD Pharm [bldpharm.com]
- 3. 3-AMINO-5-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound [myskinrecipes.com]
- 9. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. fishersci.com [fishersci.com]
3-Amino-5-methylbenzonitrile spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 3-Amino-5-methylbenzonitrile
Introduction
In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic intermediates is paramount. This compound, a substituted aromatic nitrile, serves as a valuable building block in the synthesis of more complex molecules. Its unique arrangement of an amino group, a methyl group, and a nitrile function on a benzene ring presents a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The methodologies and interpretations detailed herein are grounded in fundamental principles and are designed to equip researchers with the expertise to confidently characterize this and similar molecules.
The molecular structure of this compound is foundational to understanding its spectral data. The following diagram illustrates the IUPAC numbering convention that will be used for spectral assignments throughout this guide.
Caption: Molecular structure and numbering of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of proton (¹H) and carbon (¹³C) signals, a definitive structure can be established.
¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound. The choice of solvent is critical; deuterated chloroform (CDCl₃) is often a first choice due to its ability to dissolve a wide range of organic compounds. However, the amine protons (-NH₂) may exchange with trace acidic impurities or water, leading to signal broadening. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it forms hydrogen bonds with the N-H protons, resulting in sharper, more defined signals.[1][2][3] For this guide, we will proceed with DMSO-d₆. Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. The higher field strength provides better signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity and signal resolution.
-
Acquire a standard one-dimensional proton spectrum. A spectral width of 0-12 ppm is appropriate.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.[4]
-
Predicted ¹H NMR Spectral Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-4 | ~6.75 | triplet (t) or broad singlet | 1H | J ≈ 1.5 - 2.0 |
| H-2 | ~6.68 | triplet (t) or broad singlet | 1H | J ≈ 1.5 - 2.0 |
| H-6 | ~6.59 | triplet (t) or broad singlet | 1H | J ≈ 1.5 - 2.0 |
| -NH₂ | ~5.45 | broad singlet (br s) | 2H | N/A |
| -CH₃ | ~2.18 | singlet (s) | 3H | N/A |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (H-2, H-4, H-6): The three protons on the aromatic ring appear in the region of δ 6.5-6.8 ppm. The amino group is a strong electron-donating group, and the methyl group is a weak electron-donating group; both shield the aromatic protons, shifting them upfield from the typical benzene resonance of δ 7.3 ppm. The nitrile group is electron-withdrawing, which deshields adjacent protons.
-
H-4: This proton is situated between two electron-donating groups (amino and methyl), making it the most shielded (lowest chemical shift) of the aromatic protons is an incorrect assumption. H-4 is meta to both the amino and methyl groups.
-
H-2 and H-6: These protons are ortho and para to the electron-donating amino group and meta to the methyl group, leading to significant shielding. They are also ortho to the electron-withdrawing nitrile group, which would cause deshielding. The net effect results in their specific chemical shifts. Due to the meta-positioning of all aromatic protons relative to each other (1,3,5-substitution pattern), the coupling constants (J) between them will be small (meta-coupling, typically 1-3 Hz), causing the signals to appear as narrow triplets or potentially unresolved broad singlets.
-
-
Amine Protons (-NH₂): The two protons of the primary amine appear as a broad singlet around δ 5.45 ppm in DMSO-d₆. The chemical shift of these protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[5] The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
-
Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are not coupled to any adjacent protons. Therefore, they appear as a sharp singlet at approximately δ 2.18 ppm.
¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample and Instrument: The same sample and spectrometer from the ¹H NMR experiment can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in each unique carbon atom appearing as a single line, simplifying the spectrum. A spectral width of 0-160 ppm is standard. The spectrum is referenced to the central peak of the DMSO-d₆ solvent multiplet at δ 39.5 ppm.[1]
Predicted ¹³C NMR Spectral Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (-C-NH₂) | ~150.1 |
| C-5 (-C-CH₃) | ~140.2 |
| C-4 | ~122.5 |
| C-6 | ~121.8 |
| C-2 | ~118.3 |
| C≡N | ~117.9 |
| C-1 (-C-CN) | ~113.4 |
| -CH₃ | ~20.7 |
Interpretation of the ¹³C NMR Spectrum
-
Quaternary Carbons (C-1, C-3, C-5, C≡N):
-
C-3: The carbon atom directly attached to the highly electronegative nitrogen of the amino group is significantly deshielded and appears furthest downfield at ~150.1 ppm.
-
C-5: The carbon bearing the methyl group appears at ~140.2 ppm.
-
C-1: This carbon, attached to the nitrile group, is found at ~113.4 ppm.
-
C≡N: The carbon of the nitrile group itself has a characteristic chemical shift around ~117.9 ppm.[6]
-
-
Aromatic CH Carbons (C-2, C-4, C-6): These carbons resonate in the typical aromatic region, with their specific shifts influenced by the electronic effects of the substituents. Their predicted shifts are around δ 118-123 ppm.
-
Methyl Carbon (-CH₃): The aliphatic methyl carbon is highly shielded compared to the aromatic carbons and appears far upfield at approximately δ 20.7 ppm.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (stretching, bending).
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is the most straightforward and modern method. A small amount of the solid is placed directly on the ATR crystal (typically diamond or germanium). No extensive sample preparation like creating KBr pellets is required.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorptions.
-
Place the sample on the crystal and apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000-400 cm⁻¹.
-
Predicted IR Spectral Data
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Intensity |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Doublet |
| 3100 - 3000 | C-H Aromatic Stretch | Ar-H | Medium-Weak |
| 2980 - 2850 | C-H Aliphatic Stretch | -CH₃ | Medium-Weak |
| 2240 - 2220 | C≡N Stretch | Nitrile | Strong, Sharp |
| 1630 - 1580 | N-H Bend (Scissoring) & C=C Stretch | Amine & Aromatic Ring | Strong-Medium |
| 1500 - 1400 | C=C Aromatic Stretch | Aromatic Ring | Medium |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |
Interpretation of the IR Spectrum
-
N-H Stretching Region (3450-3300 cm⁻¹): The most diagnostic feature for the primary amine is the appearance of two distinct peaks in this region. These correspond to the asymmetric and symmetric N-H stretching vibrations.[7][8][9]
-
C-H Stretching Region (3100-2850 cm⁻¹): Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretches on the aromatic ring. Those just below 3000 cm⁻¹ are due to the C-H stretches of the methyl group.
-
Nitrile Stretching (2240-2220 cm⁻¹): The C≡N triple bond stretch is one of the most recognizable peaks in an IR spectrum. For an aromatic nitrile, this absorption is expected to be strong, sharp, and located in this specific window.[10] Its position can be influenced by conjugation with the aromatic ring.[10]
-
Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of complex vibrations. The N-H bending (scissoring) vibration of the primary amine typically appears around 1600 cm⁻¹. This is often superimposed on the C=C stretching vibrations of the aromatic ring. The strong absorptions in the 900-675 cm⁻¹ range are due to the out-of-plane C-H bending ("oop") modes, and their specific pattern can sometimes give clues about the substitution pattern of the benzene ring.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental formula of a compound. Furthermore, the fragmentation pattern observed upon ionization offers a virtual roadmap of the molecule's structure, revealing its weakest bonds and most stable fragments.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Dilute a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a strong signal for the protonated molecule [M+H]⁺ with minimal in-source fragmentation. Electron Ionization (EI) is a higher-energy, "hard" ionization technique that will induce significant fragmentation, providing rich structural information.[11] Both methods provide complementary data.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred. This allows for the determination of the accurate mass of the molecular ion, which can be used to confirm the elemental formula (C₈H₈N₂). The molecular weight of this compound is 132.16 g/mol .[12]
Predicted Mass Spectral Data (under EI conditions)
| m/z (mass-to-charge) | Proposed Fragment Identity | Notes on Fragmentation Pathway |
| 132 | [M]⁺˙ (Molecular Ion) | The radical cation of this compound. Expected to be a prominent peak due to the stable aromatic system. |
| 131 | [M-H]⁺ | Loss of a hydrogen radical, likely from the methyl or amino group. |
| 117 | [M-CH₃]⁺ | Loss of a methyl radical. This is a common fragmentation for toluene-like structures. |
| 105 | [M-HCN]⁺˙ | Loss of a neutral hydrogen cyanide molecule from the molecular ion, a characteristic fragmentation for aromatic nitriles.[13] |
| 90 | [M-CH₃-HCN]⁺ | Subsequent loss of HCN from the [M-CH₃]⁺ fragment. |
Interpretation of the Mass Spectrum
The mass spectrum under EI conditions will be defined by the stability of the aromatic ring.
-
Molecular Ion Peak ([M]⁺˙): The base peak or a very intense peak is expected at m/z = 132, corresponding to the molecular weight of the compound. The presence of two nitrogen atoms means this peak will adhere to the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.
-
Key Fragmentation Pathways:
-
Loss of H˙ (m/z 131): A peak at M-1 is common and can arise from the loss of a hydrogen atom.
-
Loss of ˙CH₃ (m/z 117): Cleavage of the bond between the aromatic ring and the methyl group results in the loss of a methyl radical (15 Da). This fragmentation is favorable due to the formation of a stable benzylic-type cation.
-
Loss of HCN (m/z 105): A characteristic fragmentation for benzonitriles is the elimination of a neutral molecule of hydrogen cyanide (27 Da).[13] This rearrangement is a key diagnostic feature.
-
Workflow Summary and Conclusion
The structural confirmation of this compound is a synergistic process, relying on the convergence of data from multiple analytical techniques.
Sources
- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]
- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. chemscene.com [chemscene.com]
- 13. whitman.edu [whitman.edu]
solubility of 3-Amino-5-methylbenzonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 3-Amino-5-methylbenzonitrile in Organic Solvents
Foreword
For researchers, medicinal chemists, and process development scientists, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of successful research and development. This compound, a substituted aromatic nitrile, presents a unique combination of functional groups that dictate its behavior in various media. This guide moves beyond a simple data sheet to provide a comprehensive framework for understanding, predicting, and experimentally determining its solubility in common organic solvents. We will explore the underlying physicochemical principles, offer predictive analyses, and provide robust, field-tested protocols for accurate solubility measurement, empowering scientists to make informed decisions in solvent selection for synthesis, purification, and formulation.
Molecular Profile and Physicochemical Properties
This compound (CAS No. 186551-97-3) is an organic compound featuring a benzene ring substituted with an amino (-NH₂), a methyl (-CH₃), and a nitrile (-C≡N) group. The interplay of these functional groups is critical to its solubility characteristics.
-
Aromatic Ring & Methyl Group: These contribute to the molecule's nonpolar, hydrophobic character.
-
Nitrile Group: The -C≡N group possesses a strong dipole moment, introducing significant polarity.
-
Amino Group: The -NH₂ group is polar and capable of acting as a hydrogen bond donor. Its basic nature means its solubility can be highly dependent on the pH in protic or aqueous systems.[1]
A summary of its key computed physicochemical properties provides a quantitative basis for understanding its behavior.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | ChemScene[2] |
| Molecular Weight | 132.16 g/mol | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 49.81 Ų | ChemScene[2] |
| logP (Octanol-Water Partition Coeff.) | 1.4489 | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 | ChemScene[2] |
The TPSA value suggests moderate polarity, while the positive logP indicates a preference for a more lipophilic environment over water. The presence of both hydrogen bond donor and acceptor sites implies that hydrogen bonding will be a significant factor in its interactions with protic solvents.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the fundamental tenet of solubility.[3][4] This means a solute will dissolve best in a solvent that shares similar intermolecular forces. For this compound, we must consider dispersion forces, dipole-dipole interactions, and hydrogen bonding.
A more sophisticated predictive tool is the Hansen Solubility Parameters (HSP) framework. HSP dissects the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
Caption: Relationship between solute/solvent properties and solubility.
Predicted Solubility in Common Organic Solvents
Based on the principles above, we can predict the solubility of this compound across a spectrum of common laboratory solvents. The molecule's mixed characteristics—polar groups on a nonpolar scaffold—suggest it will exhibit nuanced behavior, avoiding the extremes of very high or very low solubility in many cases.
| Solvent Class | Example Solvent | Key Interactions | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | H-Bonding, Dipole-Dipole | Medium to High | The solvent's -OH group can donate a hydrogen bond to the nitrile nitrogen and accept a hydrogen bond from the amino group. The alkyl chain has favorable dispersion interactions with the benzene ring. |
| Polar Aprotic | Acetone, Acetonitrile | Dipole-Dipole | High | These solvents have strong dipoles that interact favorably with the polar nitrile group. Acetonitrile, being a nitrile itself, is expected to be an excellent solvent. Lack of H-bond donation from the solvent is not a major hindrance. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Dipole-Dipole | Very High | These are highly polar solvents capable of strong dipole-dipole interactions and are generally considered "universal" organic solvents for moderately polar compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Dipole-Dipole, H-Bonding (acceptor only) | Low to Medium | Ethers are moderate polarity and can accept hydrogen bonds at the ether oxygen. Solubility is likely limited by the large nonpolar alkyl groups of diethyl ether, with THF being a better solvent due to its higher polarity. |
| Halogenated | Dichloromethane (DCM) | Dipole-Dipole, Dispersion | Medium | DCM has a moderate dipole and can effectively solvate a range of compounds. It should readily dissolve the molecule. |
| Aromatic | Toluene | Dispersion (π-stacking) | Medium | The aromatic rings of toluene and the solute can engage in π-stacking. While toluene is nonpolar, these interactions can significantly enhance solubility compared to aliphatic hydrocarbons. |
| Nonpolar Aliphatic | Hexane, Heptane | Dispersion | Very Low | The strong polar and hydrogen-bonding nature of the solute's functional groups are a significant mismatch for the purely dispersion forces offered by aliphatic hydrocarbons. |
Experimental Protocols for Solubility Determination
Accurate solubility data requires robust experimental methods. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[7]
Protocol: Equilibrium Shake-Flask Solubility Determination
This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.
Objective: To determine the thermodynamic solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., HPLC-grade acetonitrile)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control or thermostatted water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial (e.g., 20-30 mg). The key is to ensure solid material remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume of the solvent (e.g., 2 mL) to the vial.
-
Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker (e.g., 25 °C). Agitate the slurries for a sufficient time to reach equilibrium. A period of 24-48 hours is typical, though longer may be needed. It is crucial that equilibrium is truly reached.[8]
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solids.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (see Protocol 4.2).
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method like UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol: Quantification by UV-Vis Spectroscopy
This protocol describes how to create a calibration curve to quantify the concentration of the dissolved compound.[9][10]
Objective: To generate a standard curve for this compound to determine the concentration of unknown samples.
Methodology:
-
Determine λmax: Prepare a dilute solution of the compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer (e.g., from 400 nm down to 200 nm) to find the wavelength of maximum absorbance (λmax).
-
Prepare Stock Solution: Accurately weigh a known mass of the compound (e.g., 10 mg) and dissolve it in a known volume of solvent (e.g., in a 100 mL volumetric flask) to create a stock solution of known concentration (e.g., 0.1 mg/mL).
-
Prepare Standards: Perform a series of serial dilutions from the stock solution to create at least five standard solutions of decreasing concentrations that bracket the expected concentration of your diluted unknown.
-
Measure Absorbance: Measure the absorbance of each standard solution (and a solvent blank) at the predetermined λmax.
-
Generate Calibration Curve: Plot Absorbance vs. Concentration for the standard solutions. Perform a linear regression on the data. The resulting equation (y = mx + c, where y is absorbance and x is concentration) and the correlation coefficient (R²) are determined. An R² value > 0.995 is typically required for a reliable curve.
-
Measure Unknown: Measure the absorbance of your diluted sample from Protocol 4.1. Use the regression equation to calculate its concentration.
Factors Influencing Solubility
Temperature: The dissolution of most solid organic compounds in a solvent is an endothermic process, meaning energy is consumed to break the crystal lattice of the solid.[11] Consequently, according to Le Chatelier's principle, the solubility of this compound is expected to increase as the temperature of the solvent increases.[4][12][13] This is a critical parameter to control and report in any solubility study.
Solvent Purity: The presence of impurities, particularly water in organic solvents, can significantly alter the measured solubility. It is imperative to use high-purity, dry solvents for reproducible and accurate results.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, related benzonitrile and amino-substituted aromatic compounds warrant careful handling. General precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15]
-
Exposure Routes: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[14] In case of contact, rinse the affected area thoroughly with water.[15]
Always consult the supplier-specific SDS before handling any chemical.
References
- Spectroscopic Techniques. (n.d.). Solubility of Things.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Source for general solubility principles].
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Source for "like dissolves like" principle].
-
How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone - YouTube. Retrieved from [Link]
-
Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015, June 8). Scirp.org. Retrieved from [Link]
- Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787.
- Solubility of Organic Compounds. (2023, August 31). [Source for functional group effects on solubility].
-
Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]
- SAFETY DATA SHEET for 2-Butenenitrile, 3-amino-. (2012, February 27). [Source for general safety precautions].
- Method for determining solubility of a chemical compound. (n.d.). Google Patents.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). [Source for solubility screening methods].
- FM33076 - Safety Data Sheet. (2023, August 2). [Source for general safety precautions].
-
Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). (n.d.). ResearchGate. Retrieved from [Link]
- SAFETY DATA SHEET for benzonitrile. (2024, March 7). [Source for related compound properties].
- SAFETY DATA SHEET for Malononitrile. (n.d.). TCI Chemicals.
-
Hansen Solubility Parameters. (n.d.). [Official HSP resource]. Retrieved from [Link]
-
Hansen solubility parameter. (n.d.). Wikipedia. Retrieved from [Link]
-
3-Amino-5-fluorobenzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Benzonitrile. (n.d.). [Source for benzonitrile solubility data]. Retrieved from [Link]
-
Benzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
HSP Basics. (n.d.). Practical Solubility Science - Prof Steven Abbott. Retrieved from [Link]
-
Solvent: benzonitrile. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Common solvents are displayed according to their Hansen solubility... (n.d.). ResearchGate. Retrieved from [Link]
-
Green Solvent and Hansen Solubility Parameter (HSP). (2013, January 28). Pirika. Retrieved from [Link]
-
Benzonitrile, 4-amino-. (n.d.). Cheméo. Retrieved from [Link]
- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry.
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
-
3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. (n.d.). precisionFDA. Retrieved from [Link]
-
3-Aminobenzonitrile. (n.d.). PubChem. Retrieved from [Link]
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
- Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. (2025, August 6).
- Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. (n.d.). MDPI.
-
Heat of Solution. (2025, March 20). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemscene.com [chemscene.com]
- 3. chem.ws [chem.ws]
- 4. youtube.com [youtube.com]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. scirp.org [scirp.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. biosynth.com [biosynth.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Safe Handling of 3-Amino-5-methylbenzonitrile
Introduction
3-Amino-5-methylbenzonitrile is an aromatic nitrile compound that serves as a valuable building block in medicinal chemistry and drug development. Its unique trifunctional substitution pattern, featuring an amine, a methyl group, and a nitrile moiety on a benzene ring, makes it a versatile intermediate for the synthesis of a wide range of complex organic molecules. Aromatic nitriles are integral to the creation of numerous pharmaceuticals and agrochemicals[1].
The reactivity of the amino and nitrile functional groups, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, designed for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of data from closely related compounds and general principles for handling aromatic amines and nitriles, intended to foster a culture of safety in the laboratory.
Hazard Identification and Classification
GHS Hazard Classification (Anticipated)
Based on the known hazards of similar aromatic aminonitriles, this compound is anticipated to be classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Anticipated GHS Pictograms:
-
GHS07 (Exclamation Mark): Indicates skin and eye irritation, harmful if swallowed or in contact with skin, and may cause respiratory irritation.[2][3]
-
GHS06 (Skull and Crossbones): This should be considered a potential pictogram, as some aromatic amines and nitriles exhibit higher acute toxicity.[4][5]
Primary Routes of Exposure:
-
Dermal Contact: Aromatic amines are readily absorbed through the skin.[6]
-
Inhalation: As a solid, inhalation of dust particles is a potential route of exposure.
-
Ingestion: Accidental ingestion can lead to harmful effects.
-
Ocular Exposure: Direct contact with the eyes can cause serious irritation.
Exposure Controls and Personal Protective Equipment (PPE)
Minimizing exposure to this compound is paramount. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All handling of this compound solid and its solutions should be conducted in a well-ventilated area. A certified chemical fume hood is required for procedures that may generate dust or aerosols.
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for the safe handling of this compound.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness for incidental contact). Consider double-gloving. For prolonged contact, heavier-duty nitrile or neoprene gloves are recommended. | Nitrile gloves offer good resistance to a range of chemicals, including many aromatic compounds, for short-term splash protection.[7][8] However, their resistance to aromatic amines can be limited, necessitating immediate removal upon contamination.[9] Thicker gloves provide greater protection but may reduce dexterity.[10] |
| Eye Protection | Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashes. | Protects the eyes from dust particles and splashes of solutions containing the compound. |
| Skin and Body Protection | A laboratory coat that is fully buttoned. Consider a chemically resistant apron for larger quantities. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Generally not required when handling small quantities in a properly functioning chemical fume hood. If weighing out larger quantities or if dust is generated outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary. | Protects against the inhalation of harmful dust particles. |
Diagram of PPE Ensemble for Handling this compound:
Caption: Essential and supplementary PPE for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
-
Inert Atmosphere: For long-term storage and in reactions sensitive to oxidation, handling under an inert atmosphere (e.g., nitrogen or argon) may be advisable.
Experimental Workflow for Weighing and Dissolving:
Caption: Step-by-step workflow for the safe weighing and dissolution of this compound.
Storage
-
Container: Keep the container tightly closed and in a dry, well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.
Emergency Procedures
Prompt and correct response to emergencies is critical to minimizing harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
For small spills of solid material:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear appropriate PPE, including a respirator if necessary.
-
Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Collect: Carefully sweep the absorbed material into a sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Label the waste container and dispose of it as hazardous waste.
Diagram of Spill Response Decision Tree:
Caption: Decision tree for responding to a spill of this compound.
Fire Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards from Combustion: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste.[11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Toxicological Information
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. By understanding its potential hazards, implementing appropriate engineering controls, consistently using the correct personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality behind these precautions is rooted in the inherent reactivity and potential toxicity of the aromatic amine and nitrile functional groups. A proactive and diligent approach to safety is the cornerstone of responsible scientific practice.
References
-
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Kaur, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
-
SOSCleanroom. (2024). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]
-
University of Missouri. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminobenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminobenzonitrile. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzonitrile (100-47-0) - Chemical Effects in Biological Systems. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminobenzonitrile. Retrieved from [Link]
-
Pillai, S. (2025). Classifying chemicals into toxicity categories based on LC50 values- Pros and cons. Journal of Environmental Science and Health, Part B. Retrieved from [Link]
-
precisionFDA. (n.d.). 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. Retrieved from [Link]
-
Stoffenmanager. (n.d.). GHS hazard pictograms. Retrieved from [Link]
-
PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-hydroxybenzonitrile. Retrieved from [Link]
-
ResearchGate. (2025). Determination of acute lethal doses (LD50 and LC50) of imidacloprid for the native bee Melipona scutellaris Latreille, 1811 (Hymenoptera: Apidae). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
PubMed. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-fluorobenzonitrile. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. scispace.com [scispace.com]
- 4. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 6. soscleanroom.com [soscleanroom.com]
- 7. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. gloves.com [gloves.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. carlroth.com [carlroth.com]
theoretical properties of 3-Amino-5-methylbenzonitrile
An In-Depth Technical Guide to the Theoretical Properties of 3-Amino-5-methylbenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the (CAS No. 186551-97-3), a key building block in the development of novel pharmaceuticals and agrochemicals.[1] Moving beyond simple data reporting, this document elucidates the causality behind the molecule's electronic structure and predicted reactivity. We will explore its optimized molecular geometry, theoretical spectroscopic signatures, and quantum chemical properties derived from Density Functional Theory (DFT). The core of this guide is an in-depth examination of its Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), which are critical for predicting its behavior in biological systems and synthetic reactions. This guide is intended for researchers, medicinal chemists, and computational scientists seeking to leverage the unique characteristics of this versatile scaffold in rational drug design and materials science.
Molecular Identity and Physicochemical Characteristics
This compound is an aromatic compound featuring three key functional groups—amino (-NH₂), methyl (-CH₃), and nitrile (-C≡N)—substituted on a benzene ring. This specific meta-substitution pattern creates a unique electronic and steric profile that dictates its chemical behavior.
| Property | Value | Source |
| CAS Number | 186551-97-3 | [2] |
| Molecular Formula | C₈H₈N₂ | [2][3] |
| Molecular Weight | 132.16 g/mol | [2][4] |
| SMILES | N#CC1=CC(C)=CC(N)=C1 | [2][4] |
| InChIKey | UNPIGVYJSNRGBR-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area (TPSA) | 49.81 Ų | [2] |
| LogP | 1.4489 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Theoretical Molecular Geometry
The spatial arrangement of atoms in this compound is fundamental to its interaction with biological targets like enzymes and receptors. While experimental crystallographic data is not publicly available, Density Functional Theory (DFT) calculations provide a highly reliable prediction of the molecule's ground-state geometry. Using a common level of theory, such as B3LYP with a 6-311++G(d,p) basis set, allows for the accurate determination of bond lengths and angles.[5]
The planarity of the benzene ring is largely maintained. The amino and methyl groups introduce slight steric and electronic perturbations, while the linear cyano group extends from the ring. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing nitrile group significantly influences the aromatic system's electron distribution and, consequently, its bond lengths.
Caption: 2D structure of this compound.
Predicted Spectroscopic Signatures
Theoretical calculations are invaluable for predicting and interpreting experimental spectra. The vibrational and magnetic environments of the nuclei can be accurately modeled to forecast key spectral features.
Vibrational Spectroscopy (FT-IR)
The infrared spectrum is dictated by the molecule's vibrational modes. DFT frequency calculations can predict the wavenumbers of characteristic peaks. For aromatic nitriles, the C≡N stretching peak is particularly informative.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity & Characteristics |
| N-H Stretch (Amino) | 3350 - 3500 | Strong, often a doublet (symmetric & asymmetric) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak, sharp |
| C-H Stretch (Methyl) | 2850 - 3000 | Medium, sharp |
| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong, sharp. Position is lowered due to conjugation with the aromatic ring.[6] |
| C=C Stretch (Aromatic) | 1500 - 1650 | Medium to strong, multiple bands |
| C-H Bend (Methyl) | ~1375 | Medium. The methyl umbrella mode is a reliable indicator for this group.[6] |
Note: Calculated harmonic frequencies are often systematically higher than experimental values and may require scaling for direct comparison.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in NMR are determined by the local electronic environment of each nucleus.
-
¹H NMR: The aromatic protons are expected to appear as distinct signals in the 6.5-7.5 ppm range. The electron-donating amino and methyl groups will shield the ortho and para protons, causing upfield shifts, while the electron-withdrawing nitrile group will deshield them. The amino protons (-NH₂) would likely appear as a broad singlet, and the methyl protons (-CH₃) as a sharp singlet around 2.3-2.5 ppm.
-
¹³C NMR: The nitrile carbon is the most deshielded, appearing around 118-120 ppm. The aromatic carbons will have distinct shifts based on their proximity to the different functional groups, providing a clear fingerprint of the substitution pattern.
Quantum Chemical Properties: A Deeper Dive
Quantum chemical calculations provide profound insights into molecular reactivity, stability, and electronic behavior. These theoretical properties are central to modern, in-silico drug discovery.[7]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[8] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[7] The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity.[9]
-
HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pair of the amino group, indicating these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO is anticipated to be distributed over the electron-deficient nitrile group and the aromatic ring, highlighting the sites susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[9] Drug-like compounds often have an energy gap in the range of 4 to 8 eV.[7]
Caption: Conceptual diagram of the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic charge distribution around a molecule. It is an indispensable tool for predicting non-covalent interactions and sites of chemical reactivity.[9]
-
Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are favorable sites for electrophilic attack. In this compound, these regions are expected around the nitrogen atom of the nitrile group and the amino group due to their lone pairs of electrons.
-
Positive Potential Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group and the methyl group.
The MEP map provides a visual hypothesis for how the molecule will orient itself when approaching a receptor binding pocket, guiding structure-activity relationship (SAR) studies.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[9]
-
Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2. Hardness measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.
-
Chemical Softness (S): S = 1 / (2η). Softness is the reciprocal of hardness and indicates a higher propensity for reaction.
-
Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2. This represents the "escaping tendency" of electrons from a system.
These descriptors provide a quantitative framework for comparing the reactivity of this compound with other drug candidates or derivatives.
Implications for Drug Discovery and Development
The directly inform its potential as a scaffold in drug design. The benzonitrile moiety is present in numerous approved drugs, where it often acts as a bioisostere for other functional groups or engages in specific hydrogen bonding or dipole interactions within a target's active site.[10]
-
Scaffold for Optimization: The molecule's three functional groups offer distinct vectors for chemical modification. The amino group can be acylated or alkylated, the methyl group can be altered, and the aromatic protons can be substituted to modulate potency, selectivity, and pharmacokinetic (ADMET) properties.
-
Predicting Metabolism: The MEP and HOMO distributions can help predict sites of metabolic transformation, such as oxidation by cytochrome P450 enzymes.
-
Structure-Based Design: A validated theoretical model of the molecule's geometry and electronic properties can be used for more accurate molecular docking studies, predicting binding affinity and orientation within a protein target.[11]
Appendix: Protocol for DFT Analysis
This section outlines a self-validating workflow for the theoretical analysis of this compound.
Caption: A generalized workflow for performing DFT calculations.
Step-by-Step Methodology:
-
Structure Preparation: Construct the 3D structure of this compound using molecular modeling software. Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
DFT Calculation Setup:
-
Software: Utilize a quantum chemistry package like Gaussian or ORCA.
-
Methodology: Select the B3LYP hybrid functional, which offers a robust balance of accuracy and computational cost for organic molecules.[5]
-
Basis Set: Employ a triple-zeta Pople-style basis set with diffuse and polarization functions, such as 6-311++G(d,p), to accurately describe the electronic distribution, especially for the lone pairs and pi systems.
-
-
Execution:
-
Perform a geometry optimization (Opt) calculation to find the lowest energy conformer.
-
Follow this with a frequency (Freq) calculation at the same level of theory. This serves a dual purpose: it provides the theoretical vibrational spectra and confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
-
Property Calculation: From the optimized wavefunction, calculate the molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential.
-
Analysis and Interpretation:
-
Visualize the HOMO and LUMO to understand their spatial distribution.
-
Map the MEP onto the molecule's electron density surface to identify reactive sites.
-
Calculate the global reactivity descriptors (hardness, softness, etc.) from the HOMO-LUMO energies.
-
If experimental IR data is available, compare it to the calculated frequencies (applying a standard scaling factor if necessary) to validate the computational model.
-
By adhering to this workflow, researchers can generate reliable and predictive theoretical data for this compound, accelerating its application in innovative chemical research.
References
-
NIST. (n.d.). 4-Amino-3-chloro-5-methyl benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-(2-bromo-5-methylanilino)benzonitrile. Retrieved from [Link]
-
precisionFDA. (n.d.). 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. Retrieved from [Link]
-
Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 123-127. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-fluorobenzonitrile. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Amino-4-methylbenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). The 3D HOMO and LUMO orbital profiles, the orbital energy values, and.... Retrieved from [Link]
-
Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(17), 6867–6872. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Importance of Benzonitrile Derivatives in Modern Chemistry. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile, 3-methyl- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H8N2). Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-hydroxybenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-N-methylbenzamide. Retrieved from [Link]
-
Zhu, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1437–1454. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(5-Aminoquinolin-6-yl)-methylamino]benzonitrile. Retrieved from [Link]
-
Omixium. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. Retrieved from [Link]
-
Uddin, M. A., & Khalid, R. (2019). Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. Lupine Online Journal of Medical Sciences, 1(3). Retrieved from [Link]
-
Rastogi, V. K., et al. (2013). 2-Amino-3,5-dichlorobenzonitrile: DFT calculations in the monomer and dimer forms, FT-IR and FT-Raman spectra, molecular geometry, atomic charges and thermodynamical parameters. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). HOMO, LUMO energies and energy gaps of the original and designed dyes in acetonitrile. Retrieved from [Link]
-
Eno, E. A., et al. (2022). Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent. Mediterranean Journal of Chemistry, 11(4), 332-349. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - this compound (C8H8N2) [pubchemlite.lcsb.uni.lu]
- 4. 186551-97-3|this compound|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of the Nitrile: A Technical Guide to the Discovery and Synthesis of Substituted Benzonitriles
Introduction: The Unassuming Power of the Cyano Group
Within the vast armamentarium of synthetic organic chemistry, few functional groups offer the profound versatility and transformative potential of the nitrile, or cyano, group (-C≡N). Its linear geometry, potent electron-withdrawing nature, and ability to be converted into a diverse array of other functionalities—including amines, carboxylic acids, amides, and tetrazoles—render it an invaluable synthon.[1] When appended to an aromatic ring, forming a benzonitrile, this versatility is married to the rich and varied chemistry of arenes, creating a class of compounds that are not only pivotal intermediates in the synthesis of complex molecules but also constitute the core of numerous pharmaceuticals, agrochemicals, and materials.[2][3]
This technical guide provides an in-depth exploration of the discovery and history of substituted benzonitriles, tracing their evolution from a serendipitous 19th-century discovery to their current status as indispensable building blocks in modern drug development. We will dissect the mechanisms of seminal synthetic methods, provide field-proven experimental protocols, and illustrate the practical application of these compounds through the synthesis of contemporary pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the strategic importance and practical synthesis of this crucial class of molecules.
Chapter 1: The Dawn of Nitrile Chemistry: A Serendipitous Discovery
The story of benzonitriles begins in 1844 with the German chemist Hermann Fehling.[4][5][6] While investigating the thermal decomposition of ammonium benzoate, he observed the formation of a colorless, oily liquid with a characteristic almond-like scent.[4] By drawing an analogy to the known thermal dehydration of ammonium formate to produce formonitrile (hydrogen cyanide), Fehling correctly deduced the structure of his new compound as C₆H₅CN.[4] He coined the term "benzonitril," from which the name for the entire class of organic compounds containing the -C≡N functional group, "nitriles," is derived.[4]
The Mechanism of Fehling's Discovery: Thermal Dehydration
Fehling's synthesis, while historically significant, is a harsh and low-yielding method by modern standards. The reaction proceeds through the thermal decomposition of the ammonium benzoate salt. At elevated temperatures, the salt is in equilibrium with benzoic acid and ammonia.[7] An intramolecular nucleophilic attack of the nitrogen on the carbonyl carbon, followed by the elimination of two molecules of water, leads to the formation of the nitrile. The initial dehydration likely forms benzamide as an intermediate, which is then further dehydrated to benzonitrile.[8][9]
This early work laid the foundation for nitrile chemistry, but the need for more efficient and general methods for the synthesis of substituted benzonitriles spurred the development of new synthetic strategies in the decades that followed.
Chapter 2: Foundational Synthetic Methodologies
The late 19th and early 20th centuries saw the emergence of several key named reactions that remain fundamental to the synthesis of substituted benzonitriles. These methods provided access to a wider range of aromatic nitriles from readily available starting materials.
The Rosenmund–von Braun Reaction: Cyanation of Aryl Halides with Copper(I) Cyanide
Introduced by Karl Wilhelm Rosenmund and Erich Struck in 1914, and later refined by Julius von Braun, the Rosenmund–von Braun reaction involves the cyanation of an aryl halide with a stoichiometric amount of copper(I) cyanide, typically at high temperatures in a polar, high-boiling solvent like DMF, nitrobenzene, or pyridine.[10][11][12][13][14]
Causality in Experimental Design: The choice of copper(I) cyanide is critical. The interaction between the aryl halide and the copper salt is believed to proceed via an oxidative addition of the aryl halide to the copper(I) center, forming a transient Cu(III) species.[10] Reductive elimination of the aryl nitrile then regenerates a copper(I) species, completing the cycle. The use of polar, high-boiling solvents is necessary to both dissolve the copper cyanide salt and to provide the thermal energy required to overcome the activation barrier of the reaction, which can be as high as 200°C.[10][12]
The Sandmeyer reaction is a powerful tool, particularly for introducing the cyano group in positions that are not easily accessible through other methods. However, the instability of diazonium salts and the use of copper cyanide are notable safety considerations.
The Houben-Hoesch Reaction: Acylation with Nitriles
The Houben-Hoesch reaction, reported by Kurt Hoesch in 1915 and later expanded upon by Josef Houben, is a variation of the Friedel-Crafts acylation that uses a nitrile as the acylating agent to form an aryl ketone. [2][15][16]While not a direct synthesis of benzonitriles, it is a significant reaction in the history of nitrile chemistry. The reaction is typically carried out on electron-rich arenes, such as phenols and their ethers, in the presence of a Lewis acid (e.g., ZnCl₂) and HCl. [2][15]The initial product is a ketimine, which is then hydrolyzed to the corresponding ketone. [15]
Chapter 3: The Modern Era: Transition Metal-Catalyzed Cyanations
The limitations of classical methods—namely harsh conditions and the use of stoichiometric, toxic reagents—drove the development of more efficient and versatile catalytic approaches. The advent of transition metal catalysis, particularly with palladium, revolutionized the synthesis of substituted benzonitriles.
The first palladium-catalyzed cyanation of aryl halides was reported by Takagi in 1973. [17][18]This seminal work demonstrated that a catalytic amount of a palladium complex could effect the cyanation of aryl bromides and iodides with potassium cyanide. The general catalytic cycle is believed to involve:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation (Cyanide Exchange): The halide on the palladium complex is exchanged for a cyanide group from the cyanide source.
-
Reductive Elimination: The aryl group and the cyanide ligand are eliminated from the palladium center, forming the aryl nitrile (Ar-CN) and regenerating the Pd(0) catalyst. [18]
The Role of Ligands and Bases
The success of modern palladium-catalyzed cyanations is highly dependent on the choice of ligand and base.
-
Ligands: Bulky, electron-rich phosphine ligands, such as XPhos and tBuXPhos, are often employed. [18]These ligands stabilize the Pd(0) species, facilitate the oxidative addition of less reactive aryl chlorides, and promote the final reductive elimination step. [17][19]The steric bulk of the ligand can ease the reductive elimination to form the aryl nitrile. [17]* Bases: An appropriate base is often required to facilitate the catalytic cycle. In reactions using potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source, a base like sodium carbonate (Na₂CO₃) is crucial to promote the dissociation of the cyanide from the iron complex. [20]However, in some systems, the cyanide anion itself can act as the base to activate the palladium precatalyst. [21]
Modern Cyanide Sources
A significant advancement in this field has been the development and use of less toxic and more manageable cyanide sources. While traditional sources like KCN and NaCN are effective, their high toxicity is a major concern. Alternatives include:
-
Zinc Cyanide (Zn(CN)₂): Less toxic than alkali metal cyanides and its low solubility can help prevent catalyst poisoning. [18][19]* Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic, inexpensive, and stable solid that is widely used in modern cyanation reactions. [17][19]* Acetone Cyanohydrin: A less toxic liquid alternative that can serve as an effective cyanide source. [18]
Method Starting Material Reagents Typical Conditions Advantages Disadvantages Rosenmund-von Braun Aryl Halide CuCN (stoichiometric) High temp. (150-250°C), polar solvent (DMF, pyridine) Access to aryl nitriles from aryl halides Harsh conditions, stoichiometric toxic CuCN, difficult purification [10][12] Sandmeyer Aniline 1. NaNO₂, H⁺2. CuCN Low temp. (0-5°C) for diazotization Versatile, good for specific substitution patterns Unstable intermediates, use of toxic CuCN [9][22] | Palladium-Catalyzed | Aryl Halide/Triflate | Pd catalyst, ligand, base, CN⁻ source | Milder temps. (70-120°C), various solvents | High functional group tolerance, catalytic, milder conditions, various CN⁻ sources [17][19][23]| Catalyst cost, ligand sensitivity, potential catalyst poisoning [19]|
Chapter 4: Experimental Protocols
The following protocols are provided as examples of the practical application of these synthetic methods. They are intended for use by trained chemists in a properly equipped laboratory.
Protocol 1: Sandmeyer Cyanation of 4-Bromoaniline
This protocol describes the synthesis of 4-bromobenzonitrile from 4-bromoaniline.
Materials:
-
4-Bromoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Toluene
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure:
-
Step 1: Diazotization. In a 500 mL beaker, dissolve 17.2 g (0.1 mol) of 4-bromoaniline in a mixture of 25 mL of concentrated HCl and 25 mL of water. Cool the resulting solution to 0-5°C in an ice-salt bath with vigorous stirring. Slowly add a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5°C. Stir for an additional 15 minutes after the addition is complete.
-
Step 2: Preparation of the Cyanide Solution. In a separate 1 L flask, dissolve 13.5 g (0.15 mol) of copper(I) cyanide and 17.0 g (0.35 mol) of sodium cyanide in 100 mL of water. Warm the solution gently if necessary to achieve dissolution, then cool to room temperature.
-
Step 3: Sandmeyer Reaction. Slowly and carefully add the cold diazonium salt solution from Step 1 to the cyanide solution from Step 2 with vigorous stirring. A significant evolution of nitrogen gas will occur. After the addition is complete, warm the mixture to 50-60°C for 30 minutes to ensure complete reaction.
-
Step 4: Workup and Purification. Cool the reaction mixture and extract with toluene (3 x 50 mL). Wash the combined organic layers with 10% aqueous NaOH (2 x 50 mL) and then with water (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 4-bromobenzonitrile can be purified by vacuum distillation or recrystallization from ethanol.
Protocol 2: Palladium-Catalyzed Cyanation of 4-Chlorotoluene
This protocol describes a modern, ligand-based palladium-catalyzed synthesis of 4-methylbenzonitrile.
Materials:
-
4-Chlorotoluene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Sodium Carbonate (Na₂CO₃)
-
Acetonitrile (MeCN)
-
Deionized Water
Procedure:
-
Step 1: Catalyst Preparation. In a glovebox or under an inert atmosphere, add 4-chlorotoluene (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Na₂CO₃ (0.125 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol) to a reaction vial equipped with a stir bar.
-
Step 2: Reaction Setup. Add 1 mL of acetonitrile and 1 mL of deionized water to the vial. Seal the vial and remove it from the glovebox.
-
Step 3: Reaction. Place the vial in a preheated oil bath at 70°C and stir for 18 hours.
-
Step 4: Workup and Purification. After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Chapter 5: Application in Drug Development - Case Studies
The strategic importance of substituted benzonitriles is perhaps best illustrated by their prevalence in modern pharmaceuticals. The nitrile group can act as a key pharmacophore, a bioisostere for other functional groups, or a synthetic handle for further molecular elaboration.
Case Study: Letrozole - An Aromatase Inhibitor
Letrozole (Femara®) is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer. [10]Its structure features a central carbon atom attached to two 4-cyanophenyl rings and a 1,2,4-triazole ring. The synthesis of Letrozole highlights a modern approach to constructing complex benzonitrile-containing molecules.
A common synthetic route involves the preparation of the key intermediate, 4-((1,2,4-triazol-1-yl)methyl)benzonitrile, followed by its reaction with 4-fluorobenzonitrile. [4][24]
Case Study: Vericiguat - A Soluble Guanylate Cyclase Stimulator
Vericiguat (Verquvo®) is a stimulator of soluble guanylate cyclase (sGC) used to treat chronic heart failure. [25]The synthesis of this complex heterocyclic molecule involves the construction of a substituted pyrazolopyridine core, which is then coupled with a pyrimidine fragment. A key step in the synthesis involves the dehydration of a primary amide to a nitrile, which is then converted to a guanidine. [26]This highlights the use of the nitrile as a versatile intermediate.
A key fragment of Vericiguat, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, is synthesized and then elaborated to form the final drug molecule. [27]The final steps involve the condensation of a guanidine intermediate with a dinitrile, followed by reduction and carbamoylation. [26]
Conclusion: A Future Built on a Foundational Functional Group
From its humble beginnings in Fehling's laboratory, the substituted benzonitrile has evolved into a cornerstone of modern organic synthesis and medicinal chemistry. The historical development of its synthesis, from harsh thermal dehydrations to elegant transition metal-catalyzed reactions, mirrors the progress of organic chemistry itself. The insights gained from studying the mechanisms of these reactions have not only provided efficient pathways to these valuable compounds but have also broadened our fundamental understanding of chemical reactivity.
For the contemporary researcher, a deep appreciation of the history and synthetic versatility of substituted benzonitriles is not merely an academic exercise. It is a practical necessity. The ability to strategically introduce and manipulate the cyano group on an aromatic ring opens up a vast chemical space for the design and synthesis of novel therapeutics, advanced materials, and functional molecules. The journey of the benzonitrile is a testament to the enduring power of a single functional group to shape the landscape of chemical science, and its story is far from over.
References
- Google Patents. (2009). US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1h-1,2,4-triazol-1-yl)
-
The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (n.d.). MDPI. [Link]
-
Anderson, B. A., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(3), 524-527. [Link]
-
Huang, J., & Kwong, F. Y. (2010). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 12(12), 2888-2891. [Link]
-
Neetha, M., & Pillai, A. D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(61), 37255-37277. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15330-15333. [Link]
-
Wikipedia. (n.d.). Hoesch reaction. [Link]
-
Grokipedia. (n.d.). Hoesch reaction. [Link]
-
Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). University of Central Arkansas. [Link]
-
Chemistry Stack Exchange. (2019). Mechanism for formation of amides from ammonium carboxylate salts. [Link]
-
Figshare. (2023). A Novel and Practical Synthesis of 5‑Fluoro-1-(2-fluorobenzyl)‑1H‑pyrazolo[3,4‑b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. [Link]
-
Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
-
ResearchGate. (2009). Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides. [Link]
-
ResearchGate. (n.d.). Pyrolysis of Carboxylic Acids. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
-
GeeksforGeeks. (2023). Sandmeyer Reaction. [Link]
-
IJNRD. (2023). A SYSTAMIC REVIEW ON SYNTHESIS OF VERICIGUAT & IT'S PHARMACOLOGICAL ACTION. [Link]
-
Wu, J., & Wu, L. (2007). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2007(1), 165-166. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
IIP Series. (n.d.). VERICIGUAT: A MIRACULOUS THERAPEUTIC AGENT FOR HEART FAILURE. [Link]
-
ResearchGate. (n.d.). Substrate scopes of various aromatic nitriles. [Link]
- Google Patents. (n.d.). CN103664810A - Process for synthesizing letrozole.
-
Wikipedia. (n.d.). Rosenmund–von Braun reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]
-
ResearchGate. (2019). A novel process for the synthesis of substantially pure Letrozole. [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis. [Link]
-
YouTube. (2021). Synthesis of Benzonitrile. [Link]
-
YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. [Link]
-
Stack Overflow. (2009). Graphviz: How to go from .dot to a graph?. [Link]
-
Wikisource. (2019). 1911 Encyclopædia Britannica/Fehling, Hermann von. [Link]
-
PubMed. (2022). Development of vericiguat: The first soluble guanylate cyclase (sGC) stimulator launched for heart failure with reduced ejection fraction (HFrEF). [Link]
-
Wikipedia. (n.d.). Hermann von Fehling. [Link]
- Google Patents. (n.d.).
-
SynArchive. (n.d.). Rosenmund-von Braun Reaction. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Vinylic Rosenmund-von Braun Reaction: Practical Synthesis of Acrylonitriles. [Link]
-
ResearchGate. (n.d.). Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. [Link]
-
Sciencemadness.org. (2020). Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. [Link]4967)
Sources
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tdcommons.org [tdcommons.org]
- 3. Sciencemadness Discussion Board - Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Decomposition of ammonium salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. libjournals.unca.edu [libjournals.unca.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
- 13. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 16. tdcommons.org [tdcommons.org]
- 17. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 18. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 22. nbinno.com [nbinno.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. youtube.com [youtube.com]
- 26. AU2021294233A1 - Process for preparing methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate - Google Patents [patents.google.com]
- 27. Collection - A Novel and Practical Synthesis of 5âFluoro-1-(2-fluorobenzyl)â1Hâpyrazolo[3,4âb]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat - Organic Process Research & Development - Figshare [figshare.com]
An In-Depth Technical Guide to the Reactivity of Aminobenzonitrile Functional Groups
<_>
Introduction
Aminobenzonitriles are a class of bifunctional organic compounds that serve as versatile and highly valuable building blocks in the synthesis of a wide array of pharmaceuticals, dyes, and advanced materials.[1] Characterized by the presence of both a nucleophilic amino group (-NH₂) and an electrophilic nitrile group (-C≡N) on a benzene ring, these molecules possess a unique and tunable reactivity profile.[2] The electronic interplay between these two functional groups dictates their chemical behavior, allowing for selective transformations that are foundational to modern synthetic chemistry.[3] This guide provides a comprehensive analysis of the reactivity of aminobenzonitrile functional groups, with a particular focus on 4-aminobenzonitrile as a representative scaffold. We will delve into the electronic effects governing the reactivity of each group, explore key chemical transformations with detailed experimental protocols, and provide insights into the strategic manipulation of these functionalities in complex molecule synthesis.
Core Principles: The Electronic Tug-of-War
The reactivity of aminobenzonitriles is fundamentally governed by the electronic communication between the electron-donating amino group and the electron-withdrawing nitrile group.[3] This "push-pull" electronic arrangement significantly influences the electron density distribution within the aromatic ring and at the functional groups themselves.
The Amino Group (-NH₂): A Modulated Nucleophile
The amino group is a potent nucleophile and a strongly activating ortho, para-directing group in electrophilic aromatic substitution (EAS).[3] However, its basicity and nucleophilicity are attenuated by the electron-withdrawing nature of the nitrile group positioned elsewhere on the ring. The nitrile group exerts a strong negative inductive (-I) and resonance (-R) effect, pulling electron density from the benzene ring and, consequently, from the nitrogen atom of the amino group.[3] This delocalization reduces the availability of the nitrogen's lone pair, rendering aminobenzonitriles weaker bases compared to aniline. For instance, the pKa of the conjugate acid of 4-aminobenzonitrile is 1.74, significantly lower than that of aniline's conjugate acid (pKa = 4.6).[3] Despite this diminished basicity, the amino group remains sufficiently nucleophilic to engage in a wide range of important chemical reactions.
The Nitrile Group (-C≡N): A Tempered Electrophile
The nitrile group is characterized by a polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic and susceptible to nucleophilic attack.[4][5] However, the reactivity of the nitrile group in aminobenzonitriles is modulated by the electron-donating amino group. The amino group exerts a positive resonance (+R) effect, donating electron density into the benzene ring. This effect can extend to the nitrile group, slightly reducing the partial positive charge on the nitrile carbon. Consequently, the nitrile group in aminobenzonitriles is generally less electrophilic and less reactive towards nucleophiles compared to benzonitrile or benzonitriles bearing electron-withdrawing substituents.[3]
Key Reactions and Synthetic Utility
The dual functionality of aminobenzonitriles allows for a rich and diverse range of chemical transformations. By carefully selecting reagents and reaction conditions, chemists can selectively target either the amino or the nitrile group, or in some cases, engage both in cyclization reactions.
Reactions at the Amino Group
The amino group, despite its moderated nucleophilicity, readily participates in several fundamental reactions crucial for molecular elaboration.
1. Acylation: Protection and Derivatization
Acylation of the amino group is a common strategy for both protection and the introduction of new functionalities. The reaction with acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, proceeds efficiently to form the corresponding N-acyl derivatives.[3] This transformation is often a critical first step to prevent unwanted side reactions at the amino group during subsequent manipulations of the nitrile functionality.
2. Diazotization and Sandmeyer Reactions: A Gateway to Diverse Functionalities
Primary aromatic amines, including aminobenzonitriles, can be converted to diazonium salts through a process called diazotization.[] This reaction involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid, at low temperatures (0-5 °C).[7] The resulting diazonium salt is a highly versatile intermediate that can be readily displaced by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions.[8] This provides a powerful synthetic route to introduce functionalities that are otherwise difficult to install directly on the aromatic ring, such as halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups.[][8]
Experimental Protocol: Diazotization of 4-Aminobenzonitrile
Objective: To prepare a 4-cyanobenzenediazonium salt solution for subsequent Sandmeyer reaction.
Materials:
-
4-Aminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Crushed Ice
-
Deionized Water
-
Starch-Iodide Paper
Procedure:
-
In a flask equipped with a magnetic stir bar and a thermometer, dissolve 4-aminobenzonitrile in a mixture of concentrated HCl and water.[7]
-
Cool the flask containing the amine salt solution to 0-5 °C using an ice-salt bath.[7]
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.[8]
-
Slowly add the cold sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the internal reaction temperature is maintained between 0-5 °C throughout the addition.[7]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.[7]
-
To confirm the completion of the reaction, test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete.[7]
Caution: Diazonium salts can be explosive when isolated in a dry, solid state. They should be prepared in situ and used immediately in the subsequent synthetic step while kept in a cold aqueous solution.[7]
3. Electrophilic Aromatic Substitution: Directed by the Amino Group
In the context of electrophilic aromatic substitution (EAS), the powerful activating and ortho, para-directing effect of the amino group dominates over the deactivating and meta-directing effect of the nitrile group.[3] Therefore, electrophilic substitution on aminobenzonitriles, such as halogenation, nitration, and sulfonation, will predominantly occur at the positions ortho to the amino group.[3][9]
Caption: Directing effects in electrophilic aromatic substitution of 4-aminobenzonitrile.
Reactions at the Nitrile Group
The electrophilic carbon of the nitrile group is a key site for various nucleophilic addition reactions, leading to a range of valuable functional group transformations.
1. Hydrolysis: Conversion to Carboxylic Acids
Under forceful acidic or basic conditions with heating, the nitrile group can be hydrolyzed to a carboxylic acid.[10][11] The reaction proceeds through an amide intermediate (e.g., 4-aminobenzamide) to ultimately yield the corresponding carboxylic acid (e.g., 4-aminobenzoic acid).[3] The electron-donating nature of the amino group can make this hydrolysis more challenging compared to benzonitriles with electron-withdrawing groups.
2. Reduction: Synthesis of Primary Amines
The nitrile group can be reduced to a primary amine (-CH₂NH₂). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, yielding diamine scaffolds such as 4-(aminomethyl)aniline.[3][4] This reaction provides a valuable route to molecules with two distinct amino functionalities.
Experimental Protocol: Reduction of the Nitrile Group in 4-Aminobenzonitrile
Objective: To selectively reduce the nitrile group of 4-aminobenzonitrile to a primary amine.
Materials:
-
4-Aminobenzonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.
-
Dissolve 4-aminobenzonitrile in anhydrous THF and add it to the dropping funnel.
-
Add the 4-aminobenzonitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.[3]
-
After the addition is complete, heat the mixture to reflux for 4 hours.[3]
-
Cool the reaction flask to 0 °C in an ice bath.
-
Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water. A granular white precipitate will form.[3]
-
Filter the precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield 4-(aminomethyl)aniline. The product can be further purified by vacuum distillation or crystallization if necessary.[3]
Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-sensitive reagent. All manipulations should be carried out under an inert atmosphere and with appropriate personal protective equipment.
3. Reaction with Organometallic Reagents: Ketone Synthesis
Nucleophilic addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the nitrile carbon, followed by aqueous workup, results in the formation of a ketone.[10][11] This reaction provides a versatile method for the synthesis of various aminophenyl ketones, which are important intermediates in medicinal chemistry.
Caption: Key transformations of the nitrile group in aminobenzonitriles.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of aminobenzonitriles is essential for their effective use in synthesis. The following tables summarize key data for 4-aminobenzonitrile.
Table 1: Physicochemical Properties of 4-Aminobenzonitrile
| Property | Value |
| Molecular Formula | C₇H₆N₂ |
| Molecular Weight | 118.14 g/mol |
| Melting Point | 83-85 °C[2][3] |
| Boiling Point | 167 °C at 1 mmHg[3] |
| pKa (of conjugate acid) | 1.74 at 25 °C[3] |
| LogP | 1.0 - 1.3[3] |
| Water Solubility | Insoluble[3] |
| Solvent Solubility | Soluble in ethyl acetate, chloroform, methanol[3] |
Table 2: Key Spectroscopic Data for 4-Aminobenzonitrile
| Technique | Key Peaks / Shifts (δ) |
| ¹H NMR (in CDCl₃) | δ 7.37 (d, 2H), δ 6.64 (d, 2H), δ 4.15 (br s, 2H)[3] |
| ¹³C NMR (in CDCl₃) | δ 150.1, 133.8, 120.5, 114.6, 101.9[3] |
| IR (KBr Pellet) | ν 3470, 3370 (N-H stretch), 2210 (C≡N stretch), 1610 (N-H bend) cm⁻¹ |
| Mass Spec (EI) | m/z 118 (M⁺), 91, 64 |
Conclusion
Aminobenzonitriles represent a fascinating and synthetically powerful class of molecules. The inherent electronic tension between the amino and nitrile groups bestows upon them a rich and tunable reactivity.[3] The amino group, while its basicity is tempered, remains a potent nucleophile and a dominant directing group in electrophilic aromatic substitution. The nitrile group, though its electrophilicity is somewhat diminished, readily undergoes characteristic transformations such as hydrolysis, reduction, and addition of organometallic reagents.[3] By strategically selecting reagents and reaction conditions, chemists can selectively functionalize one group in the presence of the other, underscoring the immense value of aminobenzonitriles as versatile and strategic building blocks in modern drug discovery, materials science, and the broader field of chemical synthesis.
References
-
Exploring the Synthesis Pathways and Chemical Properties of 4-Aminobenzonitrile. (2026-01-06). (URL: [Link])
-
What is the synthetic route of 4-Aminobenzonitrile - Knowledge - Bloom Tech. (2023-03-23). (URL: [Link])
-
Electron Energy Loss and DFT/SCI Study of the Singlet and Triplet Excited States of Aminobenzonitriles and Benzoquinuclidines: Role of the Amino Group Twist Angle | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])
-
A Coupled-Cluster Analysis of the Electronic Excited States in Aminobenzonitriles | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])
-
Preparation method of aminobenzonitrile - Eureka | Patsnap. (URL: [Link])
- RU1772103C - Method of 2-aminobenzonitrile synthesis - Google P
-
Reactions of Nitriles - Chemistry Steps. (URL: [Link])
-
Different reactivity modes of α‐aminonitriles. | Download Scientific Diagram - ResearchGate. (URL: [Link])
- WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google P
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - MDPI. (2018-10-19). (URL: [Link])
-
Reactivity of Nitriles - Chemistry LibreTexts. (2023-01-22). (URL: [Link])
-
20.7 Chemistry of Nitriles - OpenStax. (2023-09-20). (URL: [Link])
-
7.8 Reactions of Nitriles – Organic Chemistry II - KPU Pressbooks. (URL: [Link])
-
Electron Energy Loss and DFT/SCI Study of the Singlet and Triplet Excited States of Aminobenzonitriles and Benzoquinuclidines: Role of the Amino Group Twist Angle | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])
-
α-Aminonitrile synthesis by cyanation - Organic Chemistry Portal. (URL: [Link])
-
Amine synthesis by nitrile reduction - Organic Chemistry Portal. (URL: [Link])
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. (2016-05-27). (URL: [Link])
-
4.17: Nucleophilic Substitution in Synthesis- Amines - Chemistry LibreTexts. (2022-10-04). (URL: [Link])
-
14.4: Diazotization of Amines - Chemistry LibreTexts. (2019-06-05). (URL: [Link])
-
14.2: Examples of electrophilic aromatic substitution - Chemistry LibreTexts. (2020-07-01). (URL: [Link])
-
ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES - YouTube. (2021-02-21). (URL: [Link])
-
Electronic effect - Wikipedia. (URL: [Link])
-
Functional Group Reactions - MSU chemistry. (URL: [Link])
-
Electronic effects or elcetronic displacement in covalent bonds - Science Info. (2022-12-15). (URL: [Link])
-
Electro-Inductive Effects Are Additive | Physical Chemistry - ChemRxiv. (2024-09-12). (URL: [Link])
-
14.5: Electrophilic Substitution - Chemistry LibreTexts. (2022-07-20). (URL: [Link])
-
hydrolysis of nitriles - Chemguide. (URL: [Link])
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). (URL: [Link])
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025-02-02). (URL: [Link])
-
Nucleophilic Substitution with amines - YouTube. (2021-03-02). (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
Unlocking the Potential of 3-Amino-5-methylbenzonitrile: A Technical Guide for Novel Chemical Entities
Abstract
3-Amino-5-methylbenzonitrile stands as a versatile yet underexplored chemical scaffold, uniquely functionalized with a nucleophilic amino group and an electrophilic nitrile moiety. The strategic placement of a methyl group at the 5-position introduces subtle but significant electronic and steric influences, distinguishing it from its more commonly studied isomers. This guide provides a comprehensive exploration of potential research and development avenues for this compound, targeting researchers, medicinal chemists, and materials scientists. We will delve into promising applications in medicinal chemistry, specifically in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators, as well as in materials science for the synthesis of novel azo dyes. This document is structured to provide not only conceptual frameworks but also actionable experimental protocols, fostering innovation and accelerating the discovery of new chemical entities.
Introduction: The Strategic Value of the this compound Scaffold
This compound (C₈H₈N₂) is an aromatic compound characterized by a benzonitrile core substituted with an amino group at the meta-position and a methyl group at the para-position relative to the amino group. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.
The amino group serves as a versatile handle for a wide range of chemical transformations, including diazotization, acylation, alkylation, and participation in various cyclization reactions. The nitrile group, an electron-withdrawing moiety, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The methyl group, an electron-donating group, subtly modulates the electronic properties of the aromatic ring, influencing the reactivity of the other functional groups and providing a steric and lipophilic handle that can be crucial for biological activity or material properties.
This guide will explore three key research trajectories for this compound, providing detailed insights and experimental starting points for each.
Medicinal Chemistry Explorations: A Scaffold for Targeted Therapeutics
The aminobenzonitrile core is a well-established pharmacophore found in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound offers a unique opportunity to explore novel chemical space in the pursuit of next-generation therapeutics.
Development of Novel Kinase Inhibitors
Rationale: Kinase inhibitors are a cornerstone of modern oncology and immunology. The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds are prominent in many FDA-approved kinase inhibitors, where the aniline moiety often originates from a substituted aminobenzonitrile. Structure-activity relationship (SAR) studies have consistently shown that substitution on this aniline ring is critical for modulating potency, selectivity, and pharmacokinetic properties.[1][2] The this compound scaffold can be envisioned as a key building block for a new generation of kinase inhibitors.
Proposed Research Workflow:
The proposed workflow involves a multi-step synthesis culminating in a library of novel kinase inhibitors, followed by their biological evaluation.
Caption: Proposed workflow for the synthesis and evaluation of kinase inhibitors.
Experimental Protocol: Synthesis of N-(5-cyano-3-methylphenyl)quinazolin-4-amine Derivatives
This protocol is adapted from established procedures for the synthesis of similar quinazoline-based kinase inhibitors.
Step 1: Buchwald-Hartwig Amination
-
To a flame-dried Schlenk flask, add 4-chloroquinazoline (1.0 eq.), this compound (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane and cesium carbonate (2.0 eq.).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired N-(5-cyano-3-methylphenyl)quinazolin-4-amine derivative.
Data Presentation: Physicochemical Properties of Starting Material
| Property | Value |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol [3] |
| CAS Number | 186551-97-3[3] |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 85-89 °C |
Design of G-Protein Coupled Receptor (GPCR) Allosteric Modulators
Rationale: GPCRs represent the largest family of drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced modulation of receptor activity. The benzonitrile moiety has been identified as a key structural feature in several reported GPCR allosteric modulators.[4] A recent study on dual A₂A/A₂B adenosine receptor antagonists utilized a triazole-pyrimidine-methylbenzonitrile core, highlighting the potential of this scaffold in targeting GPCRs.[5]
Proposed Research Workflow:
This workflow outlines the synthesis of a library of potential GPCR modulators based on a triazole-pyrimidine core, followed by their pharmacological characterization.
Caption: Synthetic and screening workflow for GPCR allosteric modulators.
Experimental Protocol: Synthesis of a Triazole-Pyrimidine-Methylbenzonitrile Core (Adapted from related syntheses) [5]
Step 1: Synthesis of a Substituted Pyrimidine Intermediate
-
React this compound with a suitable dicarbonyl compound (e.g., acetylacetone) in the presence of a catalyst (e.g., p-toluenesulfonic acid) in a solvent like toluene under reflux with a Dean-Stark trap to form a substituted aminopyrimidine.
-
The resulting aminopyrimidine can then be further functionalized, for example, by halogenation of the pyrimidine ring, to introduce a handle for subsequent cross-coupling reactions.
Step 2: Introduction of the Triazole Moiety
-
The functionalized pyrimidine from Step 1 can be reacted with an alkyne-containing building block via a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) or with a boronic acid derivative via a Suzuki coupling to introduce the triazole moiety and other diverse substituents.
Materials Science: Crafting Novel Azo Dyes
Rationale: Azo dyes are the largest class of synthetic colorants used in a wide range of applications, including textiles, printing, and coatings. The color and properties of azo dyes are determined by the electronic nature of the aromatic rings involved in the azo linkage. The presence of an electron-donating amino group and an electron-withdrawing nitrile group on the same aromatic ring in this compound makes it an excellent candidate for the synthesis of "push-pull" azo dyes, which often exhibit interesting photophysical properties such as high molar extinction coefficients and potential for solvatochromism or non-linear optical behavior.[6]
Proposed Research Workflow:
The synthesis of novel azo dyes involves a two-step diazotization-coupling sequence.
Caption: General workflow for the synthesis and characterization of azo dyes.
Experimental Protocol: Synthesis of a Monoazo Dye
This protocol is a standard procedure for the synthesis of azo dyes from aromatic amines.
Step 1: Diazotization of this compound
-
Dissolve this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper.
Step 2: Azo Coupling
-
In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1.0 eq.) in an aqueous solution of sodium hydroxide and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component with vigorous stirring.
-
A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
Data Presentation: Expected Properties of Synthesized Dyes
| Coupling Component | Expected Color | Potential Properties |
| 2-Naphthol | Red-Orange | High tinctorial strength, good lightfastness |
| Phenol | Yellow | pH indicator properties |
| N,N-Dimethylaniline | Deep Red to Violet | Potential for solvatochromic behavior |
| Salicylic Acid | Yellow-Orange | Potential for metal-complex dyes |
Conclusion and Future Outlook
This compound represents a promising, yet underutilized, platform for the development of novel and valuable chemical entities. Its unique substitution pattern offers a fertile ground for exploration in medicinal chemistry and materials science. The proposed research avenues in kinase inhibition, GPCR modulation, and azo dye synthesis are based on established chemical principles and successful applications of related scaffolds. The provided experimental protocols serve as a robust starting point for researchers to embark on these exciting areas of investigation. Further exploration into other areas, such as the synthesis of agrochemicals and functional polymers, is also warranted. The systematic investigation of the structure-property and structure-activity relationships of derivatives of this compound will undoubtedly unlock its full potential and contribute to the advancement of chemical science.
References
- Benchchem. (2025). A Comparative Guide to the Crystal Structures of Substituted Aminobenzonitriles.
- Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters, 24(33), 6133–6136.
- PubChem. (n.d.). 3-Amino-5-hydroxybenzonitrile.
- Google Patents. (n.d.). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
- Arkat USA, Inc. (2008).
- Google Patents. (n.d.).
- Benchchem. (2025). Application Notes and Protocols: 3,5-Diamino-4-methylbenzonitrile in the Development of Novel Dyes.
- Rewcastle, G. W., Murray, D. K., Elliott, W. L., Fry, D. W., Howard, C. T., Nelson, J. M., Roberts, B. J., Vincent, P. W., Showalter, H. D., Winters, R. T., & Denny, W. A. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742–751.
- Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
- National Center for Biotechnology Information. (n.d.). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor.
- Wissner, A., Overbeek, E., Reich, M. F., Floyd, M. B., Johnson, B. D., Mamuya, N., Rosfjord, E. C., Discafani, C., Davis, R., Shi, X., Rabindran, S. K., Gruber, B. C., Ye, F., Hallett, W. A., Nilakantan, R., Shen, R., Wang, Y.-F., Greenberger, L. M., & Tsou, H.-R. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49–63.
- ChemicalBook. (n.d.). 3-AMINO-5-NITROBENZONITRILE synthesis.
- Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 133-137.
- PrepChem.com. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone.
- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
- Islam, M. A., Khanday, A. M., & Singh, S. K. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 40(10), 4347-4363.
- Research and Analysis of Innovative Interdisciplinary Materials. (n.d.). Synthesis of new 3,3'-methylenebis (2-amino-5-nitrobenzoic acid)
- Li, X., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, Y. (2022). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. European Journal of Medicinal Chemistry, 238, 114465.
- Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457–2467.
- Scholars Research Library. (n.d.). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol.
- Google Patents. (n.d.). EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
- BLD Pharm. (n.d.). 861519-75-7|this compound hydrochloride.
- ChemScene. (n.d.). 186551-97-3 | this compound.
- Bergner, I., Wiebe, C., Meyer, N., & Opatz, T. (2009). Cyclocondensation of α-Aminonitriles and Enones: A Short Access to 3,4-Dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-Trisubstituted Pyrroles. The Journal of Organic Chemistry, 74(23), 9183–9189.
- Eureka | Patsnap. (n.d.). Process for synthesizing 3-amino-5-methylpyrazole.
- Matsumura, Y., & Onomura, O. (2018).
- Hamad, M. F., El-Gohary, N. M., & El-Sayed, M. A.-A. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3144.
- Wang, Y., Li, J., Wang, J., & Wang, Y. (2022). Synthesis and Properties of Novel Reactive Dyes Comprising Acyl Fluoride Group on Cotton Fabrics. Polymers, 14(13), 2636.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-nitrobenzonitrile in Modern Dye Manufacturing.
- Google Patents. (n.d.).
- BLD Pharm. (n.d.). 186551-97-3|this compound.
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
- Benchchem. (2025). Application Notes and Protocols: Cyclocondensation Reactions of 3-Amino-2-pyridinecarbonitrile.
- Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.
- Kheda, K. A., & El-Shehry, M. F. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Molecules, 27(23), 8479.
- Meléndez, C. M., & Sabat, M. (2012). GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor. Journal of Medicinal Chemistry, 55(17), 7519–7528.
- Van der Watt, P. J. (2014).
- Christopher, J. A., Aves, S. J., Bennett, K. A., Doré, A. S., Errey, J. C., Jazayeri, A., Marshall, F. H., Okrasa, K., Serrano-Vega, M. J., Tehan, B. G., Wiggin, G. R., & Congreve, M. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653–6664.
Sources
- 1. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
electronic properties of substituted benzonitriles
An In-depth Technical Guide to the Electronic Properties of Substituted Benzonitriles
Foreword
For researchers at the forefront of medicinal chemistry and materials science, a deep, mechanistic understanding of molecular properties is not merely academic—it is the bedrock of innovation. Substituted benzonitriles represent a class of compounds whose deceptively simple structure belies a rich and tunable electronic landscape. The interplay between the strongly electron-withdrawing nitrile moiety and the versatile benzene ring, modulated by an array of possible substituents, creates a powerful platform for designing molecules with tailored functionalities. This guide moves beyond a simple recitation of facts to provide a causal, field-tested perspective on the electronic properties of these critical building blocks. We will explore not just what happens, but why it happens, grounding our discussion in authoritative literature and practical experimental workflows.
The Electronic Influence of the Nitrile Group and Aromatic Substituents
The benzonitrile scaffold is defined by two key features: the aromatic ring and the cyano (-C≡N) group. The cyano group is powerfully electron-withdrawing, a consequence of the high electronegativity of the nitrogen atom and the sp-hybridized state of the carbon atom. This withdrawal occurs through two primary mechanisms:
-
Inductive Effect (σ-withdrawal): The electronegative nitrogen atom pulls electron density away from the benzene ring through the sigma bond framework. This effect is distance-dependent and deactivates the entire ring.
-
Resonance Effect (π-withdrawal): The nitrile group can participate in resonance, pulling π-electron density from the ring, particularly from the ortho and para positions. This leaves a partial positive charge on the ring and further deactivates it towards electrophilic attack.[1][2]
The true tunability of benzonitriles emerges when a second substituent is introduced onto the aromatic ring. The nature and position of this substituent dictate the overall electronic character of the molecule. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their influence is also mediated by inductive and resonance effects.[1][2]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) donate electron density to the ring, primarily through resonance. This effect counteracts the withdrawal by the nitrile group, increasing electron density, especially at the ortho and para positions.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) pull additional electron density from the ring, synergizing with the nitrile group to make the ring highly electron-deficient.
The interplay of these effects is visually captured by mapping the molecular electrostatic potential (MEP), a computational tool that illustrates the charge distribution on the molecule's surface.
Quantifying Substituent Effects: The Hammett Equation
To move from a qualitative description to a quantitative prediction of how substituents impact reactivity, we employ the Hammett equation.[3] This cornerstone of physical organic chemistry provides a linear free-energy relationship that correlates the reaction rates or equilibrium constants of substituted aromatic compounds.
The equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the constant for the unsubstituted reactant (i.e., benzonitrile itself).
-
σ (Sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It represents the electronic effect of that substituent. Positive σ values indicate EWGs, while negative values indicate EDGs.
-
ρ (Rho) is the reaction constant , which is specific to a given reaction and its conditions. It measures the sensitivity of the reaction to the electronic effects of the substituents.
A positive ρ value signifies that the reaction is accelerated by EWGs (negative charge buildup in the transition state), while a negative ρ value indicates it is accelerated by EDGs (positive charge buildup).[3] For example, a Hammett plot for the hydration of para-substituted benzonitriles shows a positive slope (ρ = +0.148), confirming that electron-withdrawing groups, which increase the electrophilicity of the nitrile carbon, facilitate the nucleophilic attack by water.[1][4]
Table 1: Selected Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para | Electronic Effect |
|---|---|---|---|
| -OCH₃ | +0.12 | -0.27 | Strong Donating (Resonance) |
| -CH₃ | -0.07 | -0.17 | Weak Donating (Inductive) |
| -H | 0.00 | 0.00 | Reference |
| -Cl | +0.37 | +0.23 | Withdrawing (Inductive > Donating) |
| -CN | +0.56 | +0.66 | Strong Withdrawing |
| -NO₂ | +0.71 | +0.78 | Very Strong Withdrawing |
Spectroscopic Fingerprints of Electronic Perturbation
Spectroscopic techniques provide direct experimental evidence of how substituents modulate the electronic structure of benzonitriles.
Infrared (IR) Spectroscopy
The most diagnostic feature in the IR spectrum of a benzonitrile is the C≡N stretching vibration (ν_C≡N). This sharp, intense peak typically appears in the 2220-2240 cm⁻¹ region. The precise frequency is highly sensitive to the electronic effects of the ring substituents.
-
Electron-withdrawing groups pull electron density away from the nitrile, strengthening and shortening the C≡N triple bond. This results in a hypsochromic shift (shift to higher frequency/wavenumber).
-
Electron-donating groups push electron density into the nitrile group (via the π-system), which populates the π* antibonding orbital of the C≡N bond. This slightly weakens and lengthens the bond, causing a bathochromic shift (shift to lower frequency/wavenumber).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR are invaluable for probing the electron density distribution across the molecule.
-
¹H NMR: The chemical shifts of the aromatic protons are directly affected. EDGs shield the protons (shift to lower ppm), while EWGs deshield them (shift to higher ppm).
-
¹³C NMR: The chemical shift of the nitrile carbon (C≡N) is particularly informative. Its resonance is typically found around 118-120 ppm. Electron-donating groups cause an upfield shift (lower ppm), whereas electron-withdrawing groups cause a downfield shift (higher ppm), reflecting the change in local electron density.
UV-Vis Spectroscopy and Photophysical Properties
The UV-Vis absorption spectra of benzonitriles are dominated by π→π* transitions within the aromatic system. Substituents can significantly alter the energy of these transitions, and thus the maximum absorption wavelength (λ_max).[5]
-
EDGs (auxochromes) generally cause a bathochromic shift (red shift, to longer wavelengths) and an increase in molar absorptivity (hyperchromic effect). They decrease the HOMO-LUMO energy gap.
-
EWGs can also lead to red shifts if they extend the conjugated system.
The combination of a strong donor and a strong acceptor (like the -CN group) on the same ring, particularly in a para arrangement, creates a "push-pull" system.[6] These molecules often exhibit strong intramolecular charge-transfer (ICT) character in their excited states.[7] This leads to interesting photophysical properties, including:
-
Solvatochromism: The emission wavelength becomes highly dependent on solvent polarity.[8][9] In polar solvents, the more polar excited state is stabilized, leading to a red shift in fluorescence compared to nonpolar solvents.[6][10][11]
-
Thermally Activated Delayed Fluorescence (TADF): In certain D-A-D or D-A structures using a benzonitrile acceptor, the energy gap between the singlet (S₁) and triplet (T₁) excited states can be minimized, enabling efficient harvesting of triplet excitons for applications in Organic Light-Emitting Diodes (OLEDs).[7][12]
Table 2: Representative Spectroscopic Data for para-Substituted Benzonitriles
| Substituent (X) | ν(C≡N) / cm⁻¹ (IR) | δ(¹³C≡N) / ppm (NMR) | λ_max / nm (UV-Vis) |
|---|---|---|---|
| -OCH₃ | ~2222 | ~117.5 | ~245 |
| -H | ~2229 | ~118.9 | ~224 |
| -NO₂ | ~2235 | ~120.2 | ~262 |
Note: These are representative values to illustrate trends. Actual values may vary with solvent and experimental conditions.
Applications Rooted in Electronic Design
The ability to precisely tune the electronic properties of benzonitriles makes them indispensable in several high-tech fields.
Drug Discovery and Medicinal Chemistry
In drug design, the benzonitrile moiety is a key pharmacophore.[13] Its electronic properties are critical for molecular recognition and function.
-
Hydrogen Bond Acceptor: The lone pair on the nitrile nitrogen can act as a weak hydrogen bond acceptor, crucial for binding to protein targets.
-
Dipole Moment: The large dipole moment of the C≡N bond can engage in favorable dipole-dipole interactions within a protein's active site.
-
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, enhancing the pharmacokinetic profile of a drug candidate.
-
Bioisostere: The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a terminal alkyne. Its linear geometry and electronic nature can mimic the interactions of these groups while offering improved metabolic stability or cell permeability. Several marketed drugs, including the aromatase inhibitor Letrozole and the androgen receptor antagonist Bicalutamide, feature a critical benzonitrile scaffold.[13]
Materials Science and Organic Electronics
The unique electronic and photophysical properties of "push-pull" substituted benzonitriles make them ideal candidates for advanced materials.
-
Organic Light-Emitting Diodes (OLEDs): As mentioned, benzonitrile derivatives are used as building blocks for TADF emitters and bipolar host materials, which are essential for creating highly efficient blue OLEDs.[14]
-
Liquid Crystals: The rigid, polar nature of the benzonitrile core is a common feature in liquid crystal molecules. The strong dipole moment helps to induce the necessary intermolecular ordering required for the formation of mesophases.
-
Nonlinear Optics (NLO): Molecules with a large change in dipole moment between the ground and excited states (i.e., strong ICT character) can exhibit significant NLO properties, making them useful for applications in optical communications and data storage.
Key Experimental Protocols
Trustworthy data begins with robust and reproducible experimental design.
Protocol: Comparative IR Analysis of Substituted Benzonitriles
-
Objective: To determine the effect of electron-donating and electron-withdrawing substituents on the C≡N stretching frequency.
-
Materials: 4-methoxybenzonitrile, benzonitrile, 4-nitrobenzonitrile, dichloromethane (DCM, spectroscopic grade).
-
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with a liquid transmission cell (e.g., CaF₂ plates).
-
Procedure:
-
Prepare 0.1 M solutions of each benzonitrile derivative in DCM.
-
Obtain a background spectrum of the empty, clean liquid cell.
-
Obtain a background spectrum of the cell filled with pure DCM. This will be used for solvent subtraction.
-
Inject the 4-methoxybenzonitrile solution into the cell. Record the IR spectrum from 4000 to 600 cm⁻¹. Use a resolution of 4 cm⁻¹ and co-add 32 scans for a good signal-to-noise ratio.
-
Perform a digital subtraction of the DCM solvent spectrum.
-
Identify and record the peak frequency (in cm⁻¹) for the C≡N stretch.
-
Thoroughly clean and dry the cell.
-
Repeat steps 4-7 for benzonitrile and 4-nitrobenzonitrile.
-
-
Self-Validation: The position of the unsubstituted benzonitrile C≡N peak should be within the accepted literature range (approx. 2229 cm⁻¹). The trend observed (frequency of -NO₂ > -H > -OCH₃) should be consistent with electronic theory.
Protocol: UV-Vis Analysis and Solvatochromism of a Push-Pull Benzonitrile
-
Objective: To measure the absorption and emission spectra of 4-(dimethylamino)benzonitrile and assess its solvatochromic properties.
-
Materials: 4-(dimethylamino)benzonitrile, Cyclohexane, Toluene, Dichloromethane, Acetonitrile (all spectroscopic grade).
-
Instrumentation: UV-Vis Spectrophotometer, Fluorescence Spectrometer (Fluorometer).
-
Procedure:
-
Prepare a 1 mM stock solution of 4-(dimethylamino)benzonitrile in acetonitrile.
-
Absorption: For each solvent (Cyclohexane, Toluene, DCM, Acetonitrile), prepare a 10 µM solution by diluting the stock solution. Record the absorption spectrum from 250 to 500 nm. Note the λ_max for each.
-
Emission: Using the same 10 µM solutions, record the fluorescence emission spectrum for each. The excitation wavelength should be set to the λ_max of the lowest energy absorption band found in that solvent. Scan the emission over a range of ~320-600 nm.
-
Record the emission λ_max for each solvent.
-
-
Data Analysis & Validation: Plot the emission λ_max (or Stokes shift in cm⁻¹) against a solvent polarity scale (e.g., the Lippert-Mataga plot). A linear correlation with a positive slope validates the presence of positive solvatochromism, confirming the intramolecular charge-transfer character of the excited state.
Conclusion
The are a masterclass in the power of physical organic principles. By strategically choosing substituents and their placement, researchers can finely control electron density, reactivity, and photophysical behavior. This tunability is not a mere academic curiosity; it is the engine driving the development of next-generation pharmaceuticals that bind more effectively and materials that perform more efficiently. A thorough, quantitative understanding of these electronic effects, validated through rigorous spectroscopic and kinetic analysis, is therefore an essential competency for any scientist working in molecular design and development.
References
-
Hou, T., Li, Y., He, Y., Chen, H., & Xu, X. (2000). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles. ACTA PHYSICO-CHIMICA SINICA, 16(10), 874-880. [Link]
-
Remko, M., & von Ragué Schleyer, P. (2007). Validity of the Hammett equation for isolated molecules: basicity of 3- and 4-substituted benzonitriles. Physical Chemistry Chemical Physics, 9(28), 3653-3658. [Link]
-
Chrétien, J. M., Z-Zolfigol, M. A., & Zare, A. (2019). Hammett plot for reactivity of substituted benzonitriles with in situ generated tributyltin azide. ResearchGate. [Link]
-
Pino, E., & Lathioor, E. C. (2004). Activation energies for the singlet excited state processes of substituted benzenes: para, meta, and ortho isomers of methylbenzonitrile and methylanisole in acetonitrile. Journal of the American Chemical Society, 126(29), 8870-8871. [Link]
-
Wang, D., & Chen, C. (2018). Hammett plot for the hydration of para-substituted benzonitriles catalyzed by Pd(OAc)2/Sc(OTf)3. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Pharma sourcing. [Link]
-
Di, D., Romanov, A. S., & Credgington, D. (2018). Summary of Time resolved Photophysical Properties. ResearchGate. [Link]
-
Ahmad, N., & Ali, S. (2021). Hammett plot of para-substituted benzonitriles. ResearchGate. [Link]
-
Anusiewicz, I., & Simons, J. (2003). Benzonitrile: Electron affinity, excited states, and anion solvation. The Journal of Chemical Physics, 119(13), 6498-6507. [Link]
-
Watson, D. A., et al. (2020). Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles. ChemRxiv. [Link]
-
Ward, J. S., et al. (2019). Revealing resonance effects and intramolecular dipole interactions in the positional isomers of benzonitrile-core thermally activated delayed fluorescence materials. Materials Chemistry Frontiers, 3(8), 1533-1542. [Link]
- Bergeron, R. J., & Wiegand, J. (2005). Synthesis of benzonitriles from substituted benzoic acid. U.S.
-
Lee, J., et al. (2019). Carbazole–benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Journal of Materials Chemistry C, 7(3), 664-672. [Link]
-
Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. [Link]
-
Zhang, G., et al. (2012). Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. Molecules, 17(1), 748-760. [Link]
-
Modelli, A., et al. (2000). Spectroscopic and Theoretical Determination of the Electronic Structure of Anisole, Thioanisole, and Methoxy- and Methylthiobenzonitriles: A Contribution to the Study of Organic Conducting Polymers. The Journal of Physical Chemistry A, 104(35), 8227-8235. [Link]
-
Deacon, G. B., et al. (2022). Solvatochromism and the effect of solvent on properties in a two-dimensional coordination polymer of cobalt-trimesate. CrystEngComm, 24(11), 2098-2105. [Link]
- Bergeron, R. J., & Wiegand, J. (2003). Synthesis of benzonitriles from substituted benzaldehyde. U.S.
-
LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Wikipedia. (n.d.). Solvatochromism. [Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
-
Uchiyama, M., et al. (2023). Synthesis and luminescence properties of substituted benzils. Scientific Reports, 13(1), 19488. [Link]
-
Quina, F. H., & El Seoud, O. A. (2015). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 5(1), 14330. [Link]
-
Meza, J., et al. (2019). A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment using DFT calculations. Conference Proceeding. [Link]
-
Munir, A., et al. (2020). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. Journal of the Chemical Society of Pakistan, 42(5), 738-748. [Link]
-
Chen, Y., et al. (2020). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules, 25(23), 5727. [Link]
-
Gingrich, P. W. (2022). Computational Chemistry Studies Relevant to Medicinal Chemistry. UC Davis. [Link]
-
Meza, J., et al. (2023). ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles. Inorganic Chemistry, 62(48), 19685–19695. [Link]
-
dos Santos, C. M., et al. (2023). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. Molecules, 28(3), 1361. [Link]
-
McCormick, M. C., et al. (2018). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. IRL @ UMSL. [Link]
-
McCormick, M. C., et al. (2018). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Dyes and Pigments, 156, 396-402. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes [mdpi.com]
- 7. Revealing resonance effects and intramolecular dipole interactions in the positional isomers of benzonitrile-core thermally activated delayed fluoresc ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C9TC02742D [pubs.rsc.org]
- 8. Solvatochromism and the effect of solvent on properties in a two-dimensional coordination polymer of cobalt-trimesate - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00039C [pubs.rsc.org]
- 9. Solvatochromism - Wikipedia [en.wikipedia.org]
- 10. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. irl.umsl.edu [irl.umsl.edu]
- 12. researchgate.net [researchgate.net]
- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Initial Biological Screening of Aminobenzonitrile Compounds: A Protocol for Establishing Bioactivity and Mechanism of Action
An In-Depth Technical Guide:
This guide provides a comprehensive framework for the initial biological evaluation of novel aminobenzonitrile compounds. As a scaffold of significant interest in medicinal chemistry, aminobenzonitriles have demonstrated a wide range of biological activities, from enzyme inhibition to antimicrobial effects. This document is structured to guide researchers through a logical, tiered screening cascade, ensuring that experimental choices are mechanistically driven and that the resulting data is robust and interpretable. We will move from foundational viability and broad-spectrum activity assays to more specific, target-oriented mechanistic studies.
Part 1: Foundational Assays - Establishing a Bioactivity Baseline
Before investigating specific, hypothesis-driven targets, it is crucial to establish a foundational understanding of a compound's interaction with biological systems. This initial phase aims to answer two fundamental questions: 1) At what concentration does the compound exhibit general cytotoxicity? and 2) Does the compound possess broad-spectrum bioactivity, such as antimicrobial effects? This baseline data is essential for designing subsequent experiments and interpreting their results accurately.
In Vitro Cytotoxicity & Viability Assessment
The first step in any screening cascade is to determine the concentration range at which the test compounds are toxic to mammalian cells. This data is critical for distinguishing true target-specific effects from general cytotoxicity in later cell-based assays. The MTS assay, a colorimetric method for assessing cell metabolic activity, is a robust and high-throughput compatible method for this purpose.
Rationale for MTS Assay Selection: The MTS assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is a second-generation tetrazolium salt assay. It offers advantages over the traditional MTT assay, as the resulting formazan product is soluble in aqueous solution, eliminating a solubilization step and thereby reducing variability and simplifying the protocol. The reduction of the MTS tetrazolium compound is carried out by viable cells, and the amount of formazan produced is directly proportional to the number of living cells in the culture.
Experimental Protocol: MTS Assay for Cytotoxicity
-
Cell Plating:
-
Seed a 96-well flat-bottom plate with a relevant mammalian cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line like A549 if oncology is the therapeutic area of interest).
-
Plate cells at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of each aminobenzonitrile compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution series of the compounds in complete growth medium to create working solutions at 2X the final desired concentration. A typical 8-point concentration curve might range from 200 µM down to 1.56 µM (final concentrations of 100 µM to 0.78 µM).
-
Include a "vehicle control" (e.g., 0.5% DMSO in medium) and a "positive control" for cell death (e.g., 10 µM doxorubicin).
-
Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be consistent and relevant to the intended therapeutic application.
-
-
MTS Reagent Addition and Readout:
-
Prepare the MTS reagent according to the manufacturer's instructions (e.g., Promega CellTiter 96® AQueous One Solution).
-
Add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic rate of the cell line and should be optimized.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data by setting the vehicle control wells to 100% viability and the positive control (or no-cell control) to 0% viability.
-
Plot the normalized viability (%) against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ (half-maximal inhibitory concentration).
-
Data Presentation: Example Cytotoxicity Data
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| ANB-001 | HEK293 | 48 | > 100 |
| ANB-002 | A549 | 48 | 15.2 |
| ANB-003 | HEK293 | 48 | 55.8 |
| ANB-004 | A549 | 48 | > 100 |
Broad-Spectrum Antimicrobial Screening
Aminobenzonitrile scaffolds are present in some antifungal and antibacterial agents. Therefore, a broad-spectrum screen against common pathogens is a cost-effective way to identify potential anti-infective leads early in the discovery process. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Organism Preparation:
-
Inoculate a single colony of the test organism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, Candida albicans for fungi) into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate overnight under appropriate conditions (e.g., 37°C with shaking for bacteria).
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Plate Preparation:
-
In a 96-well non-binding sterile plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of a 2X starting concentration of the test compound (e.g., 256 µg/mL) to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This creates a concentration gradient (e.g., 128, 64, 32, ..., 0.25 µg/mL).
-
Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative/growth control (vehicle only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL and the cell density to the target 5 x 10⁵ CFU/mL.
-
Seal the plate and incubate for 18-24 hours at 37°C.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Optional: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), plate 10 µL from each well that shows no visible growth onto an agar plate. The lowest concentration that results in no colony formation after incubation is the MBC/MFC.
-
Part 2: Target-Oriented Primary Screening
With baseline cytotoxicity established, the next phase involves screening the aminobenzonitrile compounds against specific molecular targets. This class of compounds is well-known for its ability to inhibit various enzymes, particularly those with a catalytic cysteine or serine in the active site. Two high-value target classes for which aminobenzonitriles have shown promise are Dipeptidyl Peptidase-4 (DPP-4) and Lysine-Specific Demethylase 1 (LSD1).
DPP-4 Inhibition Assay (Diabetes & Metabolic Disorders)
DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for regulating glucose homeostasis. Inhibiting DPP-4 is a validated therapeutic strategy for type 2 diabetes. A fluorogenic assay is a common and sensitive method for primary screening of DPP-4 inhibitors.
Mechanism of Assay: The assay utilizes a non-fluorescent substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). In the presence of active DPP-4 enzyme, the substrate is cleaved, releasing the highly fluorescent AMC molecule. An inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.
Experimental Workflow: DPP-4 Fluorogenic Assay
Caption: Workflow for a fluorogenic DPP-4 inhibition assay.
Experimental Protocol: DPP-4 Inhibition Assay
-
Reagent Preparation:
-
Allow all kit components to warm to room temperature before use.[1]
-
DPP-4 Assay Buffer: Use as provided.
-
DPP-4 Enzyme: Thaw on ice and dilute with Assay Buffer as per the kit's instructions (e.g., 1 µL enzyme in 49 µl Assay Buffer per well).[1][2] Keep on ice.
-
DPP-4 Substrate (Gly-Pro-AMC): Thaw and dilute with Assay Buffer as per the kit's instructions (e.g., 2 µL substrate in 23 µL Assay Buffer per well).[1][2] Protect from light.
-
Test Compounds: Prepare 4X working solutions of the aminobenzonitrile compounds by diluting a high-concentration DMSO stock in DPP-4 Assay Buffer.
-
Control Inhibitor (e.g., Sitagliptin): Prepare a 4X working solution of a known DPP-4 inhibitor as a positive control.[1]
-
-
Assay Procedure (96-well plate format):
-
Inhibitor/Control Addition: To appropriate wells, add 25 µL of:
-
4X Test Compound solution
-
4X Control Inhibitor solution
-
DPP-4 Assay Buffer (for "Enzyme Control" / 100% activity wells)
-
-
Enzyme Addition: Add 50 µL of the diluted DPP-4 Enzyme solution to all wells except "No Enzyme" or "Blank" controls.
-
Pre-incubation: Mix gently and incubate the plate for 10 minutes at 37°C.[1]
-
Reaction Initiation: Add 25 µL of the diluted Substrate solution to all wells. The final volume should be 100 µL.
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation = 360 nm, Emission = 460 nm) in kinetic mode at 37°C for 15-30 minutes, taking readings every 1-2 minutes.[1][2]
-
-
Data Analysis:
-
For each well, determine the reaction rate (slope) from the linear portion of the kinetic curve (RFU/min).
-
Subtract the rate of the "No Enzyme" control from all other wells.
-
Calculate the percent inhibition for each compound concentration:
-
% Inhibition = (1 - (Rate_of_Sample / Rate_of_Enzyme_Control)) * 100
-
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a non-linear regression model to determine the IC₅₀ value.
-
LSD1 Inhibition Assay (Oncology)
Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent amine oxidase that demethylates histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression. LSD1 is overexpressed in many cancers, making it a promising therapeutic target. The assay to detect LSD1 inhibition often relies on a coupled enzymatic reaction where the hydrogen peroxide (H₂O₂) produced by LSD1's demethylase activity is used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate.
Mechanism of Assay: The demethylation of a biotinylated H3K4 peptide substrate by LSD1 produces H₂O₂.[3] In a coupled reaction, HRP uses this H₂O₂ to convert a substrate like 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) into the highly fluorescent product, resorufin.[4] An inhibitor of LSD1 will block H₂O₂ production, thus preventing the generation of the fluorescent signal.[3]
Caption: Coupled enzyme reaction for LSD1 inhibition screening.
Experimental Protocol: LSD1 Inhibition Assay
-
Reagent Preparation:
-
Prepare reagents as per the manufacturer's protocol (e.g., Cayman Chemical Kit No. 700120).
-
Assay Buffer: Prepare according to kit instructions.
-
LSD1 Enzyme: Thaw human recombinant LSD1 on ice.[4]
-
Fluorometric Substrate (ADHP): Reconstitute immediately prior to use, typically in DMSO and Assay Buffer.[4] This solution is light-sensitive and has limited stability.
-
HRP & Peptide Substrate: Prepare as directed.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the following in order:
-
120 µL of Assay Buffer.
-
20 µL of LSD1 Enzyme.
-
20 µL of HRP.
-
10 µL of Fluorometric Substrate (ADHP).
-
10 µL of Test Compound (dissolved in the same solvent as controls) or solvent for controls.
-
-
Initiate Reaction: Add 20 µL of the H3K4 peptide substrate to all wells except the "Background" wells.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.[4]
-
-
Measurement:
-
Remove the plate cover and read the fluorescence using an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[4]
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Background" wells from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the "100% Initial Activity" (no inhibitor) wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
-
Part 3: Counterscreens and Liability Profiling
Identifying potent bioactivity is only one part of the initial screening process. It is equally important to assess potential liabilities that could terminate a compound's development. For many small molecules, off-target effects on Cytochrome P450 (CYP) enzymes or the hERG potassium channel are major safety concerns.
Cytochrome P450 (CYP) Inhibition
CYP enzymes are the primary enzymes involved in drug metabolism.[5] Inhibition of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) by a new compound can lead to dangerous drug-drug interactions (DDIs) by altering the metabolism of co-administered drugs.[6][7] Fluorogenic assays provide a rapid, high-throughput method for assessing CYP inhibition potential.
Experimental Protocol: Multi-CYP Fluorogenic Inhibition Assay
-
System Preparation:
-
Use a system containing recombinant human CYP enzymes and a fluorescent substrate specific for each isoform (e.g., Vivid® CYP450 Screening Kits).
-
Prepare a reaction mixture containing phosphate buffer, water, and the CYP enzyme/membrane preparation (e.g., human liver microsomes or recombinant enzymes).
-
-
Compound Incubation:
-
In a black 96-well plate, add the test compounds across a range of concentrations.
-
Add the CYP reaction mixture to the wells.
-
Pre-incubate the plate at 37°C for 10-20 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Prepare a substrate/NADP⁺ solution.
-
Initiate the metabolic reaction by adding this solution to all wells.
-
Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence over time (typically 30-60 minutes) at the appropriate excitation/emission wavelengths for the specific substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to a vehicle control.
-
Calculate the IC₅₀ value for each CYP isoform that shows significant inhibition.
-
hERG Channel Inhibition
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[8][9] Inhibition of the hERG channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsade de Pointes.[9][10] Early assessment of hERG liability is a regulatory requirement. A common screening method is a thallium flux assay.[8][11]
Mechanism of Assay: This assay uses a cell line stably expressing the hERG channel and a special dye that fluoresces upon binding to thallium (Tl⁺).[11] The hERG channel is permeable to Tl⁺. When the channel is open, Tl⁺ flows into the cell, binds the dye, and generates a fluorescent signal.[11] An inhibitor blocks the channel, preventing Tl⁺ influx and reducing fluorescence.[11]
Experimental Protocol: hERG Thallium Flux Assay
-
Cell Preparation:
-
Plate HEK293 cells stably expressing the hERG channel in a 96- or 384-well black, clear-bottom plate.
-
Allow cells to grow to confluence.
-
Load the cells with the thallium-sensitive fluorescent dye.
-
-
Compound Addition:
-
Add the aminobenzonitrile compounds at various concentrations to the wells.
-
Include a known hERG blocker (e.g., E-4031, astemizole) as a positive control and a vehicle control.
-
Incubate the plate at room temperature for 10-30 minutes.[11]
-
-
Thallium Flux and Measurement:
-
Place the plate into a kinetic plate reader (e.g., FDSS, FLIPR).
-
Add a "Stimulation Buffer" containing Tl⁺ to all wells to open the hERG channels and initiate Tl⁺ influx.
-
Immediately begin measuring the fluorescence intensity over time (e.g., for 2 minutes).[11]
-
-
Data Analysis:
-
Calculate the difference between the maximum and minimum fluorescence signal for each well.
-
Normalize the data to the vehicle control (0% inhibition) and the positive control (100% inhibition).
-
Plot the normalized response against the compound concentration to determine the IC₅₀ value.
-
References
-
Title: CYP Inhibition Assay Source: LifeNet Health LifeSciences URL: [Link]
-
Title: Cell-based hERG Channel Inhibition Assay in High-throughput Format Source: Springer Protocols URL: [Link]
-
Title: DPP4 Inhibitor Screening Kit (Fluorometric) Source: Assay Genie URL: [Link]
-
Title: Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC Source: National Institutes of Health (NIH) URL: [Link]
-
Title: hERG Safety Source: Cyprotex | Evotec URL: [Link]
-
Title: Assays for CYP450 Inhibition, Induction, and Phenotyping Source: Charles River Laboratories URL: [Link]
-
Title: hERG Screening Source: Creative Biolabs URL: [Link]
-
Title: hERG Safety Assay Source: Creative Bioarray URL: [Link]
-
Title: Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) Source: EpigenTek URL: [Link]
-
Title: High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: LSD1 Inhibitor Screening Assay Kit Source: Bertin Bioreagent URL: [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit (ab113456) | Abcam [abcam.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. lnhlifesciences.org [lnhlifesciences.org]
- 6. criver.com [criver.com]
- 7. enamine.net [enamine.net]
- 8. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. hERG Screening - Creative Biolabs [creative-biolabs.com]
- 11. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Amino-5-methylbenzonitrile via Dehydration of 3-Amino-5-methylbenzamide
Abstract
This application note provides a comprehensive guide for the synthesis of 3-Amino-5-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science. The protocol details the direct dehydration of the primary amide, 3-amino-5-methylbenzamide, utilizing thionyl chloride as an efficient and accessible dehydrating agent. We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step experimental procedure, and discuss critical parameters for ensuring a high-yield, high-purity synthesis. This document is intended for researchers, chemists, and professionals in drug development seeking a reliable method for the preparation of substituted aminobenzonitriles.
Introduction: The Significance of Substituted Aminobenzonitriles
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its bifunctional nature, featuring both a nucleophilic amino group and a versatile nitrile moiety, allows for a wide array of subsequent chemical modifications. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, making it a cornerstone for generating diverse molecular scaffolds.
The conversion of a primary amide to a nitrile is a fundamental transformation in organic synthesis, commonly referred to as dehydration.[1] This process involves the removal of a water molecule from the primary amide functional group (-CONH₂). While numerous reagents can effect this transformation, including phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and trifluoroacetic anhydride (TFAA), thionyl chloride (SOCl₂) offers a particularly advantageous route.[1][2][3] It is a cost-effective liquid reagent, and its reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying product workup and purification.[2][4]
This guide is based on established principles of amide dehydration, specifically adapting protocols developed for analogous substrates.[4][5] We will provide not only the procedural steps but also the causal logic behind them to empower the researcher to adapt and troubleshoot the synthesis as needed.
Note: The synthesis described herein converts 3-amino-5-methylbenzamide to this compound. The title topic has been adjusted for chemical accuracy, as the methyl group must be present on the starting material.
Reaction Principle and Mechanism
The dehydration of a primary amide with thionyl chloride proceeds through the activation of the amide's carbonyl oxygen. This activation converts the hydroxyl portion of the enol tautomer into a good leaving group, facilitating the elimination that forms the carbon-nitrogen triple bond.
The generally accepted mechanism is as follows:
-
The lone pair of electrons on the amide oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
A chloride ion is expelled, forming a protonated intermediate.
-
A base (such as pyridine, or in some cases, another molecule of the amide) deprotonates the nitrogen.
-
A subsequent elimination cascade, driven by the formation of stable gaseous byproducts (SO₂ and HCl), results in the formation of the nitrile.[3]
Below is a diagram illustrating the overall chemical transformation.
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. All operations involving thionyl chloride and toluene must be performed in a certified chemical fume hood.
Materials and Equipment
| Reagents & Materials | Grade | Supplier Example | Notes |
| 3-Amino-5-methylbenzamide | ≥98% | Sigma-Aldrich, etc. | Starting material. |
| Thionyl Chloride (SOCl₂) | Reagent Grade | Sigma-Aldrich, etc. | Corrosive and moisture-sensitive. |
| Toluene | Anhydrous | Fisher Scientific | Reaction solvent. |
| 30% Sodium Hydroxide Solution (w/w) | ACS Grade | VWR | For neutralization during workup. |
| Deionized Water | - | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | For drying the organic phase. |
| Equipment | |||
| 3-Neck Round Bottom Flask | - | - | Sized appropriately for the reaction scale. |
| Reflux Condenser | - | - | With gas outlet to a scrubber (NaOH solution). |
| Addition Funnel | - | - | For dropwise addition of thionyl chloride. |
| Magnetic Stirrer and Stir Bar | - | - | For agitation. |
| Heating Mantle with Controller | - | - | For temperature control. |
| Separatory Funnel | - | - | For liquid-liquid extraction. |
| Rotary Evaporator | - | - | For solvent removal. |
| Buchner Funnel and Filter Flask | - | - | For isolating the solid product. |
Step-by-Step Procedure
The following workflow diagram provides a high-level overview of the experimental process.
Caption: High-level experimental workflow diagram.
Part A: Dehydration Reaction [4][5]
-
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser connected to a gas scrubber (containing a dilute NaOH solution), and an addition funnel.
-
Charge Reactor: To the flask, add 3-Amino-5-methylbenzamide (e.g., 15.0 g, 0.10 mol) and anhydrous toluene (e.g., 250 mL). Begin stirring to form a suspension.
-
Heating: Heat the mixture to 90-100°C using a heating mantle.
-
Reagent Addition: Slowly add thionyl chloride (e.g., 26.2 g, 16.0 mL, 0.22 mol, 2.2 equivalents) dropwise via the addition funnel over a period of 30-45 minutes. Caution: The reaction is exothermic and produces significant amounts of HCl and SO₂ gas. Ensure the off-gas is being properly scrubbed.
-
Reaction: After the addition is complete, maintain the reaction mixture at 90-100°C. Monitor the reaction until the starting material is fully dissolved and gas evolution has ceased. This typically takes 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
Part B: Workup and Isolation [4][5]
-
Cooling: Once the reaction is complete, cool the dark solution to 50-60°C.
-
Hydrolysis: In a separate flask, prepare deionized water (e.g., 100 mL) and heat it to 50-60°C. Carefully and slowly add the reaction mixture to the hot water with vigorous stirring. This step hydrolyzes any remaining thionyl chloride. Caution: This addition can be exothermic and may release some residual SO₂ gas.
-
Neutralization: While the mixture is still warm, slowly add a 30% aqueous sodium hydroxide solution to adjust the pH of the aqueous layer to 6.5-7.5.
-
Extraction: Transfer the entire mixture to a separatory funnel. Allow the layers to separate. Collect the upper organic (toluene) layer. Extract the aqueous layer one more time with a fresh portion of toluene (e.g., 50 mL).
-
Washing: Combine the organic layers and wash them with deionized water (2 x 50 mL) to remove any remaining inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Concentration: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water) or by silica gel column chromatography to yield this compound as a solid.
Safety Precautions
-
Thionyl Chloride (SOCl₂): Is highly corrosive, toxic, and reacts violently with water. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Toluene: Is a flammable and volatile solvent. Ensure all heating is done using a heating mantle and there are no ignition sources nearby.
-
Gas Evolution: The reaction produces large volumes of toxic and corrosive gases (SO₂ and HCl). The reaction must be vented to an efficient base scrubber.
Expected Results and Characterization
The protocol is expected to provide the target compound in good yield, typically in the range of 85-95%, based on analogous preparations.[4]
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 186551-97-3[6] |
| Molecular Formula | C₈H₈N₂[6][7] |
| Molecular Weight | 132.16 g/mol [6] |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 85-95% |
| Key IR Peaks (cm⁻¹) | ~3400-3300 (N-H stretch), ~2230 (C≡N stretch) |
| ¹H NMR | Peaks corresponding to aromatic protons, amine protons, and methyl protons. |
| ¹³C NMR | Peaks corresponding to aromatic carbons, nitrile carbon, and methyl carbon. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive thionyl chloride (hydrolyzed). | Use a fresh bottle of thionyl chloride or distill it before use. |
| Insufficient temperature. | Ensure the reaction temperature is maintained at 90-100°C. | |
| Low Yield | Incomplete reaction. | Increase reaction time and monitor by TLC until the starting material is consumed. |
| Product loss during workup. | Ensure pH is correctly adjusted before extraction. Perform multiple extractions with the organic solvent. | |
| Product is an oil/dark | Impurities from side reactions. | Purify the crude product using silica gel column chromatography. Ensure the reaction was not overheated. |
Conclusion
The conversion of 3-amino-5-methylbenzamide to this compound via dehydration with thionyl chloride is a highly efficient and scalable synthetic method. The protocol presented in this application note is robust, utilizes readily available reagents, and follows a straightforward procedure. By understanding the underlying mechanism and adhering to the detailed steps and safety precautions, researchers can reliably produce this valuable chemical intermediate for application in pharmaceutical and materials science research.
References
-
El-Faham, A., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(5), 5273-5283. [Link]
-
Organic Chemistry Portal. (n.d.). Amide to Nitrile - Common Conditions. Reaction Chemistry. [Link]
-
El-Faham, A., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega. [Link]
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
PubChemLite. (n.d.). This compound (C8H8N2). PubChemLite. [Link]
-
Wang, Z., et al. (2020). Preparation method of aminobenzonitrile. Patsnap Eureka. [Link]
-
NIST. (n.d.). 4-Amino-3-chloro-5-methyl benzonitrile. NIST WebBook. [Link]
- Google Patents. (1996). Process for the preparation of substituted 3-aminobenzonitriles.
-
National Center for Biotechnology Information. (n.d.). 3-Amino-5-hydroxybenzonitrile. PubChem. [Link]
-
Wikipedia. (n.d.). 3-Aminobenzamide. Wikipedia. [Link]
-
McDonald, M. C., et al. (1999). 3-Aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase, improves hemodynamics and prolongs survival in a porcine model of hemorrhagic shock. Shock, 12(3), 186-192. [Link]
-
Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Chemistry Steps. [Link]
-
The Organic Chemistry Tutor. (2017). Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism. YouTube. [Link]
-
Munegumi, T., et al. (2010). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Asian Journal of Chemistry, 20(4), 3079-3082. [Link]
- Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
-
Borek, C., & Cleaver, J. E. (1982). 3-Aminobenzamide, an inhibitor of poly ADP ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. Carcinogenesis, 3(12), 1463-1467. [Link]
-
Aksoz, E., et al. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal failure, 31(5), 393-399. [Link]
-
Snyder, R. D. (1984). 3-Aminobenzamide Does Not Alter DNA Repair in Human Fibroblasts Through Modulation of Deoxynucleoside Triphosphate Pools. Biochemical and biophysical research communications, 124(2), 457-461. [Link]
-
Eureka. (n.d.). Process for synthesizing 3-amino-5-methylpyrazole. Patsnap. [Link]
-
ResearchGate. (n.d.). Synthesis of aminobenzonitrile by dehydration of aminobenzamide using phenylphosphonic dichloride in pyridine. ResearchGate. [Link]
- Google Patents. (1970). Process for the purification of 3-amino-5-methylisoxazole.
-
Ohashi, Y., et al. (1983). Effect of 3-aminobenzamide on the process of ultraviolet-induced DNA excision repair. Biochemical and biophysical research communications, 110(2), 384-391. [Link]
- Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole.
Sources
- 1. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 3. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 4. 3-Aminobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - this compound (C8H8N2) [pubchemlite.lcsb.uni.lu]
laboratory scale synthesis protocol for 3-Amino-5-methylbenzonitrile
An Application Note and Protocol for the Laboratory-Scale Synthesis of 3-Amino-5-methylbenzonitrile
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound (CAS: 186551-97-3), a valuable bifunctional building block in medicinal chemistry and materials science. We present a robust and well-documented protocol based on the palladium-catalyzed cyanation of 3-bromo-5-methylaniline. The narrative emphasizes the mechanistic rationale behind the chosen methodology, stringent safety protocols required when handling cyanide reagents, and detailed procedures for reaction work-up, purification, and analytical characterization of the final product. This guide is intended for researchers and professionals in organic synthesis and drug development, providing them with the necessary details to confidently replicate and adapt this synthesis.
Introduction and Synthetic Strategy
This compound is an aromatic compound featuring amino, methyl, and nitrile functional groups. This specific arrangement makes it a versatile intermediate for constructing more complex molecular architectures, particularly heterocyclic systems found in many pharmaceutical agents. Its molecular formula is C₈H₈N₂ and it has a molecular weight of 132.16 g/mol .[1]
The chosen synthetic strategy involves the conversion of a commercially available precursor, 3-bromo-5-methylaniline (CAS: 74586-53-1), into the target nitrile.[2][3] This transformation is efficiently achieved via a palladium-catalyzed cyanation reaction, a modern iteration of the classic Rosenmund-von Braun reaction. This method is favored for its high functional group tolerance, generally good yields, and applicability to a wide range of aryl halides.[4] The core of this reaction is the palladium-catalyzed cross-coupling of an aryl halide with a cyanide source.
The alternative route, reduction of a corresponding nitro compound (e.g., 3-nitro-5-methylbenzonitrile), is also a viable strategy.[5] However, the cyanation of the pre-formed aminobromide is often more direct, avoiding the need for a separate reduction step which can sometimes require harsh conditions or expensive catalysts.
Reaction Mechanism: Palladium-Catalyzed Cyanation
The catalytic cycle for the palladium-catalyzed cyanation of an aryl bromide is a well-established process. The reaction is initiated by the active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (3-bromo-5-methylaniline) to the Pd(0) complex, forming a Pd(II) intermediate.
-
Transmetalation/Ligand Exchange: The cyanide anion (from a source like Zn(CN)₂) displaces the bromide ligand on the Pd(II) complex.
-
Reductive Elimination: The final step is the reductive elimination of the product, this compound, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
This process provides an efficient pathway to the desired nitrile under relatively mild conditions compared to older methods requiring high temperatures and copper cyanide.[4][6]
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount |
| 3-Bromo-5-methylaniline | 74586-53-1 | 186.05 | 1.0 | 5.00 g |
| Zinc Cyanide (Zn(CN)₂) | 557-21-1 | 117.43 | 0.6 | 1.88 g |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.01 | 0.25 g |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 72287-26-4 | 554.56 | 0.04 | 0.59 g |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | 50 mL |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Nitrogen or Argon gas inlet and bubbler
-
Thermometer or thermocouple
-
Standard glassware for work-up and purification (separatory funnel, flasks, etc.)
-
Silica gel for column chromatography
CRITICAL SAFETY PRECAUTIONS
Cyanide Hazard: Zinc cyanide is highly toxic if ingested, inhaled, or absorbed through the skin.[7] Acidification of cyanide salts generates lethal hydrogen cyanide (HCN) gas .
-
All manipulations involving zinc cyanide must be performed in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat.
-
Avoid creating dust when handling solid zinc cyanide.
-
Cyanide Waste Disposal: All aqueous waste and reaction residues containing cyanide must be quenched before disposal. Slowly add the waste to a stirred, basic solution of sodium hypochlorite (bleach) or hydrogen peroxide to oxidize cyanide to the much less toxic cyanate. Ensure the quenching solution remains basic (pH > 10) throughout the addition.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the three-neck flask with the condenser, gas inlet, and a stopper. Flame-dry the apparatus under vacuum and allow it to cool under a stream of nitrogen or argon.
-
Reagent Addition: To the flask, add 3-bromo-5-methylaniline (5.00 g, 26.9 mmol), zinc cyanide (1.88 g, 16.1 mmol), Pd₂(dba)₃ (0.25 g, 0.27 mmol), and dppf (0.59 g, 1.07 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF via syringe.
-
Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 120 °C using an oil bath. Maintain the inert atmosphere throughout the reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the dark mixture into 250 mL of water and stir for 15 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate.
-
Combine the fractions containing the desired product (visualized by TLC) and evaporate the solvent to yield this compound as a solid.
-
Visualization of Experimental Workflow
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Bromo-5-methylaniline, 98% | Fisher Scientific [fishersci.ca]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 5. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of 3-Amino-5-methylbenzonitrile in the Synthesis of Pharmaceutical Scaffolds
For correspondence:
Abstract
3-Amino-5-methylbenzonitrile is a versatile bifunctional building block that holds significant potential in pharmaceutical synthesis. Its unique substitution pattern, featuring a nucleophilic amino group and an electrophilic nitrile on a methylated benzene ring, allows for a diverse range of chemical transformations. These characteristics make it an ideal starting material for the construction of complex heterocyclic scaffolds that are central to many therapeutic agents. This document provides detailed application notes and a validated protocol for the synthesis of a substituted pyrimidine derivative from this compound, a key intermediate in the development of kinase inhibitors and other targeted therapies.
Introduction: The Significance of this compound in Medicinal Chemistry
The benzonitrile moiety is a prevalent feature in a multitude of approved pharmaceuticals. The nitrile group is a versatile functional handle that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be transformed into other key functionalities such as amines or carboxylic acids.[1] The presence of an amino group, as in this compound, provides a reactive site for the construction of fused or substituted heterocyclic systems, which are the cornerstone of many modern drugs.
Pyrimidines, in particular, represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous anticancer agents, including many kinase inhibitors.[2] The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4][5] The ability to efficiently synthesize novel pyrimidine derivatives is therefore of paramount importance in drug discovery.
This application note details a robust and scalable two-step protocol for the synthesis of a 4-aminopyrimidine derivative starting from this compound. This protocol leverages a cyclocondensation strategy, a powerful tool in heterocyclic chemistry, to construct the desired pyrimidine ring.
Synthetic Application: Synthesis of a Substituted 4-Aminopyrimidine Intermediate
This section outlines a detailed protocol for the synthesis of a 4-aminopyrimidine derivative from this compound. This intermediate is a valuable precursor for the synthesis of a variety of bioactive molecules, including potential kinase inhibitors and adenosine receptor antagonists.[6][7]
Overall Reaction Scheme
Caption: Two-step synthesis of a substituted 4-aminopyrimidine.
Scientific Rationale and Causality
The synthetic strategy is based on a two-step sequence involving the initial formation of a formamidine intermediate, followed by a cyclocondensation reaction.
-
Step 1: Formation of the Formamidine Intermediate. The reaction of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a well-established method for the protection and activation of an amino group.[8][9] DMF-DMA serves as a one-carbon synthon, and its reaction with the primary amine of this compound proceeds via a nucleophilic attack of the amino group on the electrophilic carbon of DMF-DMA, followed by the elimination of two equivalents of methanol. This results in the formation of the N'-(3-cyano-5-methylphenyl)-N,N-dimethylformamidine intermediate. This intermediate is more reactive towards nucleophiles than the starting aniline, setting the stage for the subsequent cyclization.
-
Step 2: Cyclocondensation to the Pyrimidine Ring. The formamidine intermediate then undergoes a cyclocondensation reaction with an active methylene compound, in this case, malononitrile. This reaction is typically base-catalyzed, with sodium methoxide being a common choice. The methoxide deprotonates the malononitrile to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbon of the formamidine. A series of intramolecular cyclization and elimination steps then lead to the formation of the stable, aromatic pyrimidine ring. This type of reaction is a powerful and convergent method for the synthesis of polysubstituted pyrimidines.[10][11]
Detailed Experimental Protocols
Safety Precautions: This protocol should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Toluene is flammable and toxic. Methanol is flammable and toxic. Sodium methoxide is corrosive and reacts violently with water. Malononitrile is toxic. Handle all reagents with care and consult the relevant Safety Data Sheets (SDS) before use.
Step 1: Synthesis of N'-(3-cyano-5-methylphenyl)-N,N-dimethylformamidine
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 132.16 | 5.00 g | 37.8 |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 5.41 g (5.7 mL) | 45.4 |
| Toluene | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 37.8 mmol) and toluene (50 mL).
-
Stir the mixture to dissolve the solid.
-
Add N,N-dimethylformamide dimethyl acetal (5.7 mL, 45.4 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, N'-(3-cyano-5-methylphenyl)-N,N-dimethylformamidine, is a solid or viscous oil and can be used in the next step without further purification.
Step 2: Synthesis of 4-Amino-6-(3-cyano-5-methylphenyl)pyrimidine-5-carbonitrile
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N'-(3-cyano-5-methylphenyl)-N,N-dimethylformamidine (crude from Step 1) | 187.24 | 7.08 g (assumed quantitative yield) | 37.8 |
| Malononitrile | 66.06 | 2.50 g | 37.8 |
| Sodium Methoxide (NaOMe) | 54.02 | 2.25 g | 41.6 |
| Methanol | - | 60 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methanol (60 mL) and carefully add sodium methoxide (2.25 g, 41.6 mmol) in portions. Stir until the sodium methoxide is completely dissolved.
-
Add malononitrile (2.50 g, 37.8 mmol) to the sodium methoxide solution and stir for 15 minutes at room temperature.
-
Add the crude N'-(3-cyano-5-methylphenyl)-N,N-dimethylformamidine from Step 1, dissolved in a minimal amount of methanol if necessary.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the solid product in a vacuum oven at 50 °C.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 4-Amino-6-(3-cyano-5-methylphenyl)pyrimidine-5-carbonitrile.
Expected Product Characterization
The final product, 4-Amino-6-(3-cyano-5-methylphenyl)pyrimidine-5-carbonitrile, is expected to be a solid. Its structure can be confirmed by standard analytical techniques:
-
¹H NMR: Resonances corresponding to the aromatic protons of the benzonitrile and pyrimidine rings, the methyl group protons, and the amino group protons.
-
¹³C NMR: Signals for the carbon atoms of the aromatic rings, the methyl group, and the two nitrile groups.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the product (C₁₃H₉N₅).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretches of the amino group and the C≡N stretches of the nitrile groups.
Data Summary and Workflow Visualization
Quantitative Data Summary
| Parameter | Step 1 | Step 2 |
| Reaction | Formamidine Formation | Pyrimidine Cyclocondensation |
| Starting Material | This compound | N'-(3-cyano-5-methylphenyl)-N,N-dimethylformamidine |
| Key Reagents | DMF-DMA | Malononitrile, NaOMe |
| Solvent | Toluene | Methanol |
| Temperature | Reflux (~110 °C) | Reflux (~65 °C) |
| Reaction Time | 4 hours | 6 hours |
| Expected Yield | >95% (crude) | 70-85% (after purification) |
| Expected Purity | Used crude | >98% (after purification) |
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of the target pyrimidine.
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of a valuable 4-aminopyrimidine intermediate from this compound. This application note highlights the strategic utility of this versatile building block in the rapid construction of complex heterocyclic scaffolds. The resulting pyrimidine derivative serves as a key precursor for the development of novel therapeutic agents, particularly in the area of kinase inhibition. The detailed protocol and scientific rationale are intended to empower researchers in medicinal chemistry and drug development to access this important class of compounds for their research endeavors.
References
-
Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 37 (1), 1836-1855. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63 (15), 8410–8428. Available at: [Link]
-
Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Taylor & Francis Online. Available at: [Link]
-
Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkat USA. Available at: [Link]
-
The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. International Journal of Pharmaceutical Sciences and Research, 12 (8), 4321-4328. Available at: [Link]
-
SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL-6-OXOPYRIDINE-3-CARBOXYLATES; VERSATILE PRECURSORS FOR POLYFUNCTIONALLY SUBSTITUTED ISOQUINOLINES AND PYRIDO[3,4-C]PYRIDINE. HETEROCYCLES, 78 (8), 2067-2076. Available at: [Link]
-
Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Taylor & Francis Online. Available at: [Link]
-
Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. Journal of Medicinal Chemistry, 63 (10), 5347–5362. Available at: [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31 (14), 1100-1129. Available at: [Link]
-
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16 (5), 1421-1425. Available at: [Link]
-
Three-component condensation between amines, cyclohexanone, and... ResearchGate. Available at: [Link]
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Australian Journal of Chemistry, 77 (7), 425-443. Available at: [Link]
-
Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Scientific Research Publishing. Available at: [Link]
-
A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66 , 134-138. Available at: [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 55 (7), 3051-3070. Available at: [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28 (5), 2090. Available at: [Link]
Sources
- 1. Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source | MDPI [mdpi.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bu.edu.eg [bu.edu.eg]
- 11. researchgate.net [researchgate.net]
3-Amino-5-methylbenzonitrile as a precursor in agrochemical synthesis
Application Notes & Protocols
Topic: The Aminobenzonitrile Scaffold: A Versatile Precursor in Modern Agrochemical Synthesis, with a Focus on 3-Amino-5-methylbenzonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.
Abstract
Substituted aromatic nitriles, particularly the aminobenzonitrile scaffold, represent a class of highly versatile precursors in the synthesis of complex agrochemicals. The presence of both an amino group and a nitrile moiety provides orthogonal chemical handles for a wide array of synthetic transformations. While this compound[1][2] serves as a specific exemplar of this class, its direct large-scale application as a primary precursor for major commercial agrochemicals is not extensively documented in mainstream literature. This guide, therefore, broadens the scope to explore the strategic importance of the core aminobenzonitrile structural motif. We will provide a detailed, in-depth analysis of the synthetic pathways for the highly successful strobilurin fungicide, Trifloxystrobin, which utilizes key intermediates structurally related to this class. This application note will elucidate the causality behind experimental choices, provide validated, step-by-step protocols derived from patent literature, and offer insights into the broader utility of related heterocyclic building blocks in agrochemical design.
The Strategic Importance of the Aminobenzonitrile Moiety
The aminobenzonitrile framework is a valuable building block in synthetic chemistry for several key reasons:
-
The Amino Group: Serves as a versatile functional handle. It can be diazotized and substituted via Sandmeyer-type reactions, acylated to form amides, or used as a directing group in electrophilic aromatic substitution.
-
The Nitrile Group: This group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocyclic systems. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.
-
Structural Rigidity: The benzene ring provides a rigid scaffold upon which complex functionalities can be built with precise spatial orientation, a critical factor for biological activity.
This combination of reactive sites makes aminobenzonitriles attractive starting points for creating diverse molecular libraries for screening and for the targeted synthesis of agrochemicals, including herbicides and fungicides[3][4][5].
Case Study: Synthesis of the Strobilurin Fungicide Trifloxystrobin
Trifloxystrobin is a broad-spectrum, mesostemic fungicide that inhibits mitochondrial respiration in fungi[6]. Its complex structure, featuring an oxime-ether linkage, is assembled from several key precursors. While not directly starting from this compound, the synthesis relies on a substituted acetophenone oxime, a molecule conceptually accessible from related nitrile precursors.
Retrosynthetic Analysis of Trifloxystrobin
A logical retrosynthetic approach to Trifloxystrobin identifies two primary building blocks connected by an ether linkage. The disconnection of the central C-O bond reveals m-trifluoromethyl acetophenone oxime and a brominated phenylacetate derivative as the key synthetic intermediates.
Caption: Retrosynthetic analysis of Trifloxystrobin.
Synthesis of Key Precursor 1: m-Trifluoromethyl Acetophenone Oxime
This precursor forms the "head" of the Trifloxystrobin molecule. The oxime functionality is critical for the final etherification step.
Causality of Experimental Design: The reaction of a ketone with hydroxylamine hydrochloride is a classic, high-yielding method for oxime formation. The use of a base like sodium hydroxide is essential to neutralize the hydrochloride salt, liberating the free hydroxylamine nucleophile. The reaction is typically run in a protic solvent like ethanol to solubilize both the organic ketone and the inorganic reagents[7].
Protocol: Synthesis of m-Trifluoromethyl Acetophenone Oxime [7]
-
To a reaction vessel, add m-trifluoromethyl acetophenone (1.00 g, 5.0 mmol), hydroxylamine hydrochloride (0.5 g, 7.0 mmol), and 10 mL of ethanol.
-
Stir the mixture to form a suspension.
-
Add sodium hydroxide (0.350 g, 8.8 mmol) to adjust the pH of the mixture to approximately 8.0.
-
Heat the mixture to reflux and maintain for 1.0 hour. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice water.
-
Adjust the pH to 2.0 with hydrochloric acid, which will precipitate the product.
-
Filter the resulting white solid, wash with cold water, and dry under vacuum.
-
Expected Outcome: A white solid with a typical yield of 95% or higher[7]. The product can be characterized by 1H NMR, which should show characteristic aromatic proton signals between 7.48-7.92 ppm and a methyl singlet around 2.32 ppm[7].
Synthesis of Key Precursor 2: Methyl (E)-2-(2'-bromomethylphenyl)-2-(methoxyimino)acetate
This precursor forms the "tail" of the molecule and contains the critical bromomethyl group, which acts as the electrophile in the final condensation step.
Causality of Experimental Design: This synthesis is a multi-step process.
-
Friedel-Crafts Acylation: Toluene is acylated with methyl oxalyl chloride using a Lewis acid catalyst (AlCl₃) to form the keto-ester backbone[8]. Dichloroethane is a common solvent as it is inert to the reaction conditions.
-
Oximation: The resulting ketone is converted to a methoxyimino ether using methoxyamine hydrochloride. This step introduces the second oxime moiety of the final product[8].
-
Benzylic Bromination: The methyl group on the toluene ring is selectively brominated. Radical initiators like AIBN are used with a bromine source such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to favor bromination at the benzylic position over other positions[7]. This selectivity is crucial for the subsequent etherification.
Protocol: Synthesis of Methyl (E)-2-(2'-bromomethylphenyl)-2-(methoxyimino)acetate [7]
-
In a reaction vessel under an inert atmosphere, dissolve methyl (E)-2-(2'-methylphenyl)-α-(methoxyimino)acetate (0.414 g, 2.00 mmol) in 5 mL of dichloroethane.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.300 g, 1.05 mmol) and AIBN (0.100 g, 0.61 mmol).
-
Heat the reaction mixture to 82 °C and maintain for 5.0 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Add 5 mL of water and extract the product with ethyl acetate.
-
Wash the organic phase with a dilute sodium hydroxide solution, then with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purify the crude product by column chromatography (eluent: Petroleum Ether:Ethyl Acetate = 20:1).
-
Expected Outcome: The desired brominated product with a typical yield of around 82.5%[7].
Final Assembly: Condensation to form Trifloxystrobin
This is the key etherification step where the two precursors are joined.
Causality of Experimental Design: This is a Williamson ether synthesis. A base is required to deprotonate the oxime of Precursor 1, turning it into a potent nucleophile. The choice of base and solvent is critical. Strong, non-nucleophilic organic bases like DBU (1,8-diazabicycloundec-7-ene) are effective[9]. Alternatively, inorganic bases like potassium carbonate or sodium hydroxide can be used, often in a polar aprotic solvent like DMF or toluene to facilitate the reaction[10]. The temperature is kept moderate to prevent side reactions.
Caption: Overall synthetic workflow for Trifloxystrobin.
Protocol: Final Condensation [9]
-
In a 250 mL three-necked flask under an inert atmosphere, add a phosphine-containing ligand catalyst (0.1 g, if applicable), organic base DBU (6 g), and 20 mL of DMF. Stir to dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a mixed solution of Precursor 2 (methyl 2-bromomethyl-(αE)methoxyiminophenylacetate, 12.6g, 0.04mol) and Precursor 1 (m-trifluoromethylacetophenone oxime, 9.8g, 0.048mol) in 40 mL of DMF.
-
Add the mixed precursor solution dropwise to the cooled base solution, maintaining the temperature at or below 5 °C.
-
After the addition is complete, keep the mixture at 5 °C for 10 minutes.
-
Raise the temperature to 15 °C and maintain for 2 hours, monitoring for reaction completion.
-
Once complete, cool to room temperature and slowly add 160 mL of water. A white solid will precipitate.
-
Filter the crude product and wash with water.
-
Recrystallize the crude solid from ethanol to obtain the pure Trifloxystrobin.
-
Expected Outcome: A pure white solid with a yield of approximately 92%[9].
Comparative Data on Synthesis
Different patented methods report varying conditions and yields, highlighting the optimization required for industrial-scale production.
| Base Used | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sodium Hydroxide | Toluene | 30 | 82.9 | [10] |
| Potassium Carbonate | Xylene | 30 | 89.9 | [10] |
| DBU / Ligand | DMF | 15 | 92.4 | [9] |
| Sodium Methoxide | DMF | Room Temp | 70.0 | [7] |
Broader Context: Related Amino-Heterocyclic Precursors
The "3-amino-5-substituted" structural motif is not limited to benzonitriles. The related compound, 3-amino-5-methylisoxazole, is a key intermediate for sulfonamide drugs and also serves as a foundational structure for certain classes of herbicides[11][12]. For example, the herbicide Isoxaben contains a substituted isoxazole ring, and its synthesis involves precursors like 5-amino-3-(1-ethyl-1-methyl propyl) isoxazole[13]. The synthesis of these isoxazoles often involves the cyclization of a nitrile-containing precursor with hydroxylamine, demonstrating the synthetic synergy between nitrile chemistry and the formation of vital agrochemical scaffolds[14][15].
Conclusion
The aminobenzonitrile scaffold and its heterocyclic bioisosteres, like amino-isoxazoles, are demonstrably valuable precursors in the agrochemical industry. While a direct, high-volume application of this compound may be specific to niche syntheses, the principles of its reactivity are broadly applicable. The detailed synthesis of Trifloxystrobin serves as an excellent case study, illustrating how related building blocks are strategically assembled through a series of well-controlled chemical transformations. Understanding the causality behind each synthetic step—from precursor preparation via radical bromination to the final base-catalyzed etherification—is paramount for process optimization, yield improvement, and the development of next-generation active ingredients.
References
-
AERU - University of Hertfordshire. Trifloxystrobin (Ref: CGA 279202). [Link]
- CN103524379A. Synthesis method of trifloxystrobin.
-
CN101942006A. Method for preparing trifloxystrobin. Patsnap Eureka. [Link]
-
CN105924599A. Green synthesis method for high-yield preparation of trifloxystrobin. Patsnap Eureka. [Link]
- CN108863845B. Preparation method of trifloxystrobin and intermediate thereof.
-
O'Donovan, R. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Link]
-
MDPI. Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics. [Link]
- CN107721941B. Preparation method of 3-amino-5-methyl isoxazole.
- CN104824005A. Pesticide composition containing topramezone, thiencarbazone-methyl, and benzonitrile herbicide.
- CA1301766C. Process for the manufacture of 3-amino-5-methylisoxazole.
-
Khalafy, J., et al. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. [Link]
-
National Center for Biotechnology Information. 3-Amino-5-hydroxybenzonitrile. PubChem. [Link]
- MXPA97002787A. Process for the preparation of 3-aminobenzonitrile replace.
-
National Center for Biotechnology Information. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. [Link]
- WO1996011906A1. Process for the preparation of substituted 3-aminobenzonitriles.
- CN103772308A. Preparation method of 5-amino-3-(1-ethyl-1-methyl propyl) isoxazole midbody and preparation method of isoxaben.
-
European Patent Office. Preparation of 3-amino-5-t-butyl isoxazole. [Link]
- US3242189A. Processes for preparing 3-amino-isoxazoles.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 186551-97-3|this compound|BLD Pharm [bldpharm.com]
- 3. CN104824005A - Pesticide composition containing topramezone, thiencarbazone-methyl, and benzonitrile herbicide - Google Patents [patents.google.com]
- 4. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
- 5. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
- 6. Trifloxystrobin (Ref: CGA 279202) [sitem.herts.ac.uk]
- 7. CN108863845B - Preparation method of trifloxystrobin and intermediate thereof - Google Patents [patents.google.com]
- 8. Method for preparing trifloxystrobin - Eureka | Patsnap [eureka.patsnap.com]
- 9. Green synthesis method for high-yield preparation of trifloxystrobin - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN103524379A - Synthesis method of trifloxystrobin - Google Patents [patents.google.com]
- 11. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 12. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]
- 13. CN103772308A - Preparation method of 5-amino-3-(1-ethyl-1-methyl propyl) isoxazole midbody and preparation method of isoxaben - Google Patents [patents.google.com]
- 14. data.epo.org [data.epo.org]
- 15. US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents [patents.google.com]
The Strategic Role of 3-Amino-5-methylbenzonitrile in the Synthesis of Bioactive Heterocycles: A Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of 3-Amino-5-methylbenzonitrile as a pivotal starting material in heterocyclic chemistry. We will delve into its application in the synthesis of medicinally relevant scaffolds, including quinazolines, pyrimidines, and pyridines. This document is designed for researchers, scientists, and professionals in drug development, offering not only detailed, step-by-step protocols but also the underlying chemical principles that govern these transformations. The content is structured to provide a blend of theoretical understanding and practical, field-proven insights to empower your research endeavors.
Introduction: The Versatility of this compound
This compound is a bifunctional aromatic compound featuring a nucleophilic amino group and an electrophilic nitrile moiety, ortho and para to a directing methyl group. This unique arrangement of functional groups makes it a highly valuable and versatile building block for the construction of a variety of fused and unfused heterocyclic systems. The strategic placement of the amino and nitrile groups allows for a range of cyclization strategies, leading to the formation of key pharmacophores in numerous biologically active molecules. The methyl group, in turn, can influence the electronic and steric properties of the final compounds, potentially impacting their biological activity and pharmacokinetic profiles.
The exploration of synthetic routes utilizing this compound is driven by the constant demand for novel heterocyclic compounds in drug discovery. Many heterocyclic cores are privileged structures, appearing in a multitude of approved drugs and clinical candidates. By providing a robust and adaptable starting material, this compound facilitates the generation of diverse chemical libraries for high-throughput screening and lead optimization.
Synthesis of Fused Heterocycles: The Quinazoline Scaffold
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The ortho-disposed amino and nitrile functionalities in this compound make it an ideal precursor for the construction of the quinazoline ring system.
Mechanistic Rationale: The Friedländer Annulation and Related Cyclizations
The synthesis of quinazolines from this compound often proceeds through variations of the Friedländer annulation or related condensation-cyclization reactions. In a typical approach, the amino group of this compound acts as a nucleophile, attacking an electrophilic carbonyl carbon of a suitable reaction partner, such as an aldehyde, ketone, or amide. The nitrile group can then participate in the cyclization step, either directly or after conversion to an amidine or a related functional group.
Diagram 1: Proposed Mechanistic Pathway for Quinazoline Synthesis
Caption: A generalized workflow for the synthesis of quinazolines.
Experimental Protocol: Synthesis of 2,7-Dimethyl-4-phenylquinazolin-6-amine
This protocol describes a potential pathway for the synthesis of a substituted quinazoline from this compound and acetophenone.
Materials:
-
This compound
-
Acetophenone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and acetophenone (1.1 eq).
-
Carefully add polyphosphoric acid (10-20 times the weight of the aminobenzonitrile) to the mixture with gentle stirring.
-
Heat the reaction mixture to 120-140 °C and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,7-dimethyl-4-phenylquinazolin-6-amine.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Acetophenone | PPA | Neat | 120-140 | 4-6 | ~60-75 |
Note: The yield is an estimate and will vary based on reaction scale and purification efficiency.
Synthesis of Unfused Heterocycles: Pyrimidines and Pyridines
The versatility of this compound extends to the synthesis of unfused heterocyclic systems like pyrimidines and pyridines, which are also core structures in many pharmaceuticals.[3][4][5]
Pyrimidine Synthesis: The Principle of [3+3] Cyclocondensation
The synthesis of pyrimidines often relies on the condensation of a three-carbon component with a three-atom component (N-C-N). This compound can be envisioned to participate in such reactions, for instance, by first being converted to an amidine, which then reacts with a 1,3-dicarbonyl compound or its equivalent.
Experimental Protocol: Synthesis of a Substituted 4-Amino-5-cyanopyrimidine
This protocol outlines a plausible synthesis of a pyrimidine derivative from this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Malononitrile
-
Sodium ethoxide in ethanol
-
Ethanol
-
Hydrochloric acid (1 M)
-
Dichloromethane
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add DMF-DMA (1.2 eq).
-
Reflux the mixture for 2-4 hours. Monitor the formation of the intermediate formamidine by TLC.
-
Cool the reaction mixture to room temperature.
-
In a separate flask, prepare a solution of sodium ethoxide in ethanol. Add malononitrile (1.0 eq) to this solution and stir for 15 minutes.
-
Add the ethanolic solution of the formamidine intermediate to the malononitrile solution.
-
Reflux the combined mixture for 6-8 hours.
-
After cooling, neutralize the reaction mixture with 1 M HCl.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Diagram 2: Workflow for Pyrimidine Synthesis
Caption: A representative workflow for the synthesis of pyrimidines.
Pyridine Synthesis: Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient for the synthesis of complex molecules in a single step, often with high atom economy.[6] this compound can be a valuable component in MCRs for the synthesis of substituted pyridines.
Experimental Protocol: One-Pot Synthesis of a 2-Amino-3-cyanopyridine Derivative
This protocol describes a potential one-pot synthesis of a highly substituted pyridine.
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Data Presentation:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 8-12 | ~70-85 |
Note: The yield is an estimate and will vary based on the specific aldehyde used and purification efficiency.
Conclusion and Future Perspectives
This compound has demonstrated its potential as a versatile and valuable building block in heterocyclic chemistry. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis of diverse and potentially bioactive molecules. The strategic positioning of its functional groups allows for a wide array of synthetic transformations, leading to the construction of important heterocyclic scaffolds such as quinazolines, pyrimidines, and pyridines.
Future research in this area could focus on expanding the scope of reactions utilizing this compound, including the development of novel multicomponent reactions and the exploration of greener synthetic methodologies.[7][8] Furthermore, the synthesis of libraries of compounds derived from this starting material will undoubtedly contribute to the discovery of new therapeutic agents and functional materials.
References
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
- Shafi, S., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(15), 1346-1371.
-
Amanote Research. (n.d.). Synthesis of Bioactive Heterocycles From. Retrieved from [Link]
- Wang, J., et al. (2021). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. European Journal of Medicinal Chemistry, 223, 113654.
- Arkat USA, Inc. (2008).
- BenchChem. (2025). Application Notes and Protocols for 3,5-Diamino-4-methylbenzonitrile in Organic Synthesis.
- Parmar, D. R., et al. (2014). Design, Synthesis and Biological Screening of Novel 3-Amino Quinazolines as Antiulcer Agents. Journal of Pharmaceutical Science and Bioscientific Research, 4(3), 193-199.
- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
- Tzani, A., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1305.
- Ojha, D., et al. (2012). Green synthesis of some novel bioactive five membered heterocycles. Journal of Pharmacy Research, 5(4), 2226-2229.
- El-Sebai, A. I., et al. (1974). Synthesis of certain 3-aminoquinazolinone Schiff's bases structurally related to some biologically active compounds. Pharmazie, 29(5), 329-331.
- Allen, C. F. H., & VanAllan, J. A. (1948). 3-aminopyridine. Organic Syntheses, 28, 10.
-
Chemspace. (n.d.). The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. Retrieved from [Link]
- Al-Omran, F., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(9), 6049-6060.
-
ResearchGate. (n.d.). Green Methods for the Synthesis of Bioactive Heterocycles. Retrieved from [Link]
- El-Nagdi, M. H., et al. (2006). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules, 11(1), 46-55.
- Gouda, M. A., et al. (2020). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 103, 104193.
- Schäfer, C., et al. (2022). Recent Advances in the Green Synthesis of Heterocycles: From Building Blocks to Biologically Active Compounds. Current Organic Synthesis, 19(3), 426-462.
-
ResearchGate. (n.d.). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]
- van der Westhuyzen, C. W., et al. (2022). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Medicinal Chemistry Research, 31(10), 1736-1752.
- Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 123-127.
- Soliman, F. S. G., & Kappe, T. (1978). Syntheses of Heterocycles, 191 Reactions of /3-Aminocrotononitrile with Heterocyclic Phenolic Compounds.
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-hydroxybenzonitrile. Retrieved from [Link]
- Al-Awadhi, H., et al. (2017). Chemistry of Heterocyclic Five and Six Membered Enamino Nitriles and Enamino Esters. Current Organic Chemistry, 21(1), 54-79.
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-6-phenylpyrazine-2-carbonitrile.
- BenchChem. (2025).
- Morozova, A. D., et al. (2019). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds, 55(1), 78-89.
-
Michigan State University. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
LibreTexts. (2024). 24.9: Heterocyclic Amines. Retrieved from [Link]
Sources
- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. jpsbr.org [jpsbr.org]
- 3. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Green Synthesis of Heterocycles: From Building Blocks to Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Selective Mono-Cyanation of 5-Methylbenzene-1,3-diamine via the Sandmeyer Reaction
Introduction: Navigating Selectivity in the Sandmeyer Reaction
The Sandmeyer reaction is a powerful and versatile tool in synthetic organic chemistry, enabling the conversion of primary aromatic amines into a wide range of functional groups, including halides and pseudohalides.[1] Discovered by Traugott Sandmeyer in 1884, this transformation proceeds through the formation of an aryl diazonium salt intermediate, which is subsequently displaced by a nucleophile in the presence of a copper(I) catalyst.[2][3] The reaction is particularly valued for synthesizing substituted aromatic compounds that are otherwise difficult to access.[4]
This application note provides a detailed protocol for the synthesis of 3-Amino-5-methylbenzonitrile from 5-methylbenzene-1,3-diamine (also known as 3-amino-5-methylaniline). This specific transformation presents a unique challenge: the selective conversion of only one of the two primary amino groups on the aromatic ring. Achieving mono-functionalization on a symmetric diamine requires precise stoichiometric control of the diazotizing agent to minimize the formation of the di-substituted byproduct. This protocol is designed for researchers, scientists, and drug development professionals, offering field-proven insights into managing this selectivity and successfully synthesizing this valuable chemical intermediate.
The Two-Stage Mechanism: A Symphony of Diazotization and Radical Substitution
The Sandmeyer reaction is a two-step process. Understanding the causality behind each step is critical for successful execution, especially when selectivity is paramount.
Stage 1: Diazotization The first stage is the conversion of a primary aromatic amine into an aryl diazonium salt.[5] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6][7] The reaction must be conducted at low temperatures (typically 0–5 °C) because aryl diazonium salts are unstable and can decompose violently at higher temperatures, often leading to the formation of undesired phenol byproducts.[8][9] The electrophilic nitrosonium ion (NO⁺), formed from the protonation of nitrous acid, is attacked by the nucleophilic amino group, initiating a sequence of proton transfers and dehydrations to yield the stable aryl diazonium ion.[10][11]
Stage 2: Copper-Catalyzed Cyanation The second stage involves the substitution of the diazonium group (a superb leaving group as N₂) with a cyanide nucleophile.[12] This step is catalyzed by a copper(I) salt, in this case, copper(I) cyanide (CuCN). The mechanism is an example of a radical-nucleophilic aromatic substitution (SRNAr).[1] It is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[3][9] This transfer generates an aryl radical with the concomitant loss of stable dinitrogen gas (N₂). This aryl radical then reacts with the copper(II) species to form the final aryl nitrile product and regenerate the copper(I) catalyst, thus completing the catalytic cycle.[1][3]
Detailed Experimental Protocol
This protocol is optimized for the selective mono-diazotization and subsequent cyanation of 5-methylbenzene-1,3-diamine.
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents | Notes |
| 5-Methylbenzene-1,3-diamine | 122.17 | 12.22 g | 1.0 | Starting material. |
| Concentrated HCl (37%) | 36.46 | 30 mL | ~3.6 | For salt formation and acid medium. |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 1.05 | Crucial for selectivity. |
| Copper(I) Cyanide (CuCN) | 89.56 | 10.75 g | 1.2 | Catalyst and cyanide source. |
| Sodium Cyanide (NaCN) | 49.01 | 6.37 g | 1.3 | Additional cyanide source. |
| Deionized Water | 18.02 | As needed | - | Solvent. |
| Ethyl Acetate | 88.11 | As needed | - | Extraction solvent. |
| Saturated NaHCO₃ solution | - | As needed | - | For neutralization. |
| Brine | - | As needed | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent. |
| Silica Gel | - | As needed | - | For column chromatography. |
| Crushed Ice | - | As needed | - | For cooling. |
3.2. Equipment
-
500 mL three-neck round-bottom flask
-
250 mL round-bottom flask
-
Mechanical stirrer
-
Thermometer and adapter
-
Dropping funnel
-
Ice-salt bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
3.3. CRITICAL SAFETY PRECAUTIONS
-
Cyanide Hazard: Copper(I) cyanide and sodium cyanide are extremely toxic.[13] NEVER allow them to come into contact with acid, as this will liberate highly toxic hydrogen cyanide (HCN) gas. All manipulations involving cyanides must be performed in a certified chemical fume hood.[14] Wear nitrile gloves, a lab coat, and safety goggles. A cyanide antidote kit should be available.[15]
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. This protocol uses the salt in situ as a solution. Strict temperature control below 5 °C during diazotization is mandatory to prevent decomposition. [16]
-
Sodium Nitrite: Sodium Nitrite is a strong oxidizer and is toxic.[17] Avoid contact with skin and handle with care.
3.4. Step-by-Step Procedure
Part A: Preparation of the Diazonium Salt Solution (Target: 3-amino-5-methylbenzenediazonium chloride)
-
In the 500 mL three-neck flask equipped with a mechanical stirrer and thermometer, combine 5-methylbenzene-1,3-diamine (12.22 g, 0.1 mol) and 150 mL of deionized water.
-
Stir the suspension and slowly add concentrated HCl (30 mL). The diamine will dissolve to form the dihydrochloride salt, and the reaction may be slightly exothermic.
-
Cool the flask in an ice-salt bath to 0 °C. Add crushed ice directly to the mixture to maintain the temperature between 0 and 5 °C.
-
In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 40 mL of deionized water and cool the solution in an ice bath.
-
Fill the dropping funnel with the cold sodium nitrite solution.
-
Add the NaNO₂ solution dropwise to the vigorously stirred diamine solution over 45-60 minutes. The key to mono-substitution is slow addition to avoid localized high concentrations of the diazotizing agent. Monitor the temperature closely and ensure it does not rise above 5 °C. [18]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete mono-diazotization. The resulting pale yellow solution is the cold diazonium salt solution and should be used immediately in the next step.
Part B: Preparation of the Copper(I) Cyanide Solution
-
In the 250 mL flask, under a fume hood, add copper(I) cyanide (10.75 g, 0.12 mol) and sodium cyanide (6.37 g, 0.13 mol) to 100 mL of deionized water.
-
Warm the mixture gently to 50-60 °C with stirring until the salts dissolve to form a clear solution of sodium cuprocyanide (Na[Cu(CN)₂]).
-
Cool the resulting solution in an ice bath to below 10 °C.
Part C: The Sandmeyer Reaction
-
Slowly and carefully, add the cold diazonium salt solution (from Part A) in portions to the cold, stirred copper(I) cyanide solution (from Part B).
-
A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the foaming manageable.[19]
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes, then remove the bath and allow it to warm to room temperature.
-
Continue stirring at room temperature for 2 hours.
-
Gently heat the mixture to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt, which is indicated by the cessation of gas evolution.[4]
-
Cool the dark-colored reaction mixture back to room temperature.
Part D: Work-up and Purification
-
Transfer the reaction mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL). The characteristic blue color of copper(II) salts will be visible in the aqueous layer.[20]
-
Combine the organic extracts and wash them sequentially with deionized water (100 mL), 5% sodium bicarbonate solution (100 mL), and finally with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a dark oil or solid.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired mono-nitrile product from unreacted starting material and the di-nitrile byproduct.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain this compound as a crystalline solid.
Visualization of Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the underlying chemical mechanism.
Caption: Simplified mechanism of the Sandmeyer reaction for this synthesis.
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link]
-
Chemistry Notes. Sandmeyer Reaction mechanism and Applications. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
BYJU'S. Diazotization Reaction Mechanism. [Link]
-
PHARMD GURU. DIAZOTISATION AND COUPLING. [Link]
-
Adda247. Sandmeyer Reaction Mechanism. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
Online Chemistry notes. Diazotization reaction: Mechanism and Uses. [Link]
-
Chemistry Steps. The Reaction of Amines with Nitrous Acid. [Link]
-
OrgoSolver. Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). [Link]
-
JoVE. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]
-
University of Colorado Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]
-
National Institutes of Health (NIH). Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates. [Link]
-
Organic Syntheses. o-TOLUNITRILE AND p-TOLUNITRILE. [Link]
-
ResearchGate. Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [Link]
-
IRIS-AperTO. Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. [Link]
-
Organic Letters. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. [Link]
-
ResearchGate. Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
-
Tongsuh Petrochemical Corp., LTD. SODIUM CYANIDE (NaCN) Safety and Handling Guidance. [Link]
-
YouTube. Sandmeyer Reaction - experimental procedure and set up. [Link]
-
ACS Publications. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium nitrite. [Link]
-
CHEMM. Sodium Nitrite - Medical Countermeasures Database. [Link]
-
Arkivoc. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. [Link]
-
Chemistry LibreTexts. 24.9: Reactions of Arylamines. [Link]
-
University of Texas at Dallas. Safety Guideline: Sodium Cyanide. [Link]
- Google Patents.
-
United Chemical. Sodium Cyanide Safety Protection and Emergency Measures. [Link]
-
Oriental Journal of Chemistry. Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. [Link]
- Google Patents. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
-
Patsnap. Process for synthesizing 3-amino-5-methylpyrazole. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. orgosolver.com [orgosolver.com]
- 10. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 13. taekwang.co.kr [taekwang.co.kr]
- 14. 3.imimg.com [3.imimg.com]
- 15. unitedchemicalcn.com [unitedchemicalcn.com]
- 16. echemi.com [echemi.com]
- 17. nj.gov [nj.gov]
- 18. byjus.com [byjus.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Mastering the Buchwald-Hartwig Amination of Benzonitriles
Introduction: The Strategic Importance of Aryl Aminonitriles
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] While the reaction's scope is broad, certain substrate classes present unique challenges. Benzonitriles, as aryl (pseudo)halide coupling partners, are one such class.
Aryl aminonitriles are highly valuable synthetic intermediates. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, while the amine functionality provides a vector for further molecular elaboration. This guide provides a detailed exploration of the nuances, challenges, and proven protocols for the successful application of the Buchwald-Hartwig amination to benzonitrile substrates, tailored for researchers and drug development professionals.
Core Challenge: The Dichotomous Nature of the Nitrile Group
The primary difficulty in utilizing benzonitriles in Buchwald-Hartwig aminations stems from the strong electron-withdrawing nature of the nitrile (-CN) functionality. This property deactivates the aryl ring, making the crucial initial step of the catalytic cycle—oxidative addition of the aryl halide to the Pd(0) complex—kinetically challenging.[5] This is particularly true for less reactive aryl chlorides and bromides.
However, this electronic deficit also imparts a benefit. Once the oxidative addition has occurred, the subsequent reductive elimination step to form the C-N bond is often accelerated, as an electron-poor aryl group is more electrophilic and thus more disposed to coupling with the nucleophilic amido ligand. The key to success, therefore, lies in selecting a catalytic system specifically designed to overcome the high activation barrier of the oxidative addition step.
The Catalytic Cycle: A Mechanistic Perspective for Benzonitriles
A deep understanding of the reaction mechanism is critical for rational troubleshooting and optimization.[6] The generally accepted catalytic cycle for the Buchwald-Hartwig amination is illustrated below. For benzonitrile substrates, the equilibrium of the oxidative addition step (A → B) is the primary hurdle.
Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Expert Insight: The success of coupling electron-deficient benzonitriles hinges on the choice of ligand (L). Bulky, electron-rich phosphine ligands are essential.[1] These ligands stabilize the electron-deficient Pd(0) center, increasing its propensity to donate electron density into the σ* orbital of the Ar-X bond, thereby lowering the energy barrier for oxidative addition. Furthermore, the steric bulk of these ligands promotes the formation of a 3-coordinate intermediate (C), which undergoes faster reductive elimination than the 4-coordinate species (B).
Key Experimental Parameters & Recommendations
Catalyst & Ligand Selection
This is the most critical decision for a successful reaction. While first-generation catalysts like Pd[P(o-Tol)₃]₂ are often insufficient, later generations of ligands have proven highly effective.[1][4]
| Ligand Class | Specific Examples | Recommended For | Rationale & Causality |
| Dialkylbiaryl Phosphines | XPhos, RuPhos, BrettPhos | Primary & Secondary Amines. Highly general and effective for electron-deficient aryl chlorides and bromides.[3][7] | The biaryl backbone and bulky alkyl substituents create a sterically demanding and highly electron-donating ligand. This combination is ideal for accelerating the rate-limiting oxidative addition with deactivated substrates like benzonitriles.[7] |
| Ferrocene-Based Ligands | Josiphos-type ligands | Ammonia Surrogates & Primary Amines. Show high activity and selectivity.[1][8] | The ferrocene scaffold provides a rigid and electron-rich framework, leading to robust and highly active catalysts. |
| Carbene Ligands (NHCs) | IPr, SImes | Aryl Chlorides. N-Heterocyclic Carbenes (NHCs) are very strong electron donors, often exceeding phosphines, making them excellent for activating stubborn aryl chlorides.[9] | The strong σ-donating ability of NHCs creates a highly electron-rich palladium center, which is paramount for the oxidative addition of an electron-poor benzonitrile chloride. |
| Wide Bite-Angle Ligands | XantPhos | General Utility. Often effective when other ligands fail; can be particularly useful with milder bases like DBU.[10] | The defined, rigid backbone enforces a wide P-Pd-P bond angle, which can promote reductive elimination and stabilize catalytic intermediates differently than monodentate ligands. |
Practical Recommendation: For a new benzonitrile substrate, starting with a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) and a dialkylbiaryl phosphine ligand like XPhos or RuPhos is a high-probability starting point.
Choice of Base and Solvent
The base not only deprotonates the amine (or the intermediate palladium-amine complex) but also influences catalyst activity and stability.
| Base | Common Solvents | Considerations |
| Sodium tert-butoxide (NaOtBu) | Toluene, Dioxane, THF | The most common and generally effective strong base. Its high basicity facilitates the deprotonation step. However, it can be incompatible with base-sensitive functional groups.[6] |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | Toluene, THF | A strong, non-nucleophilic base that can offer improved functional group tolerance (e.g., for enolizable ketones) compared to alkoxides.[6] |
| Potassium Phosphate (K₃PO₄) | Toluene, Dioxane | A weaker inorganic base that can be advantageous for substrates with base-sensitive functionalities. Often requires higher temperatures. |
| 1,8-Diazabicycloundec-7-ene (DBU) | Toluene, DMF | A soluble organic base that leads to a homogeneous reaction mixture, which can be beneficial for kinetics and adaptation to flow chemistry platforms. |
Solvent Choice: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are standard.[6] They possess good solvating power for the organometallic intermediates without coordinating too strongly to the palladium center. It is imperative that solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligands.
Experimental Protocols
General Protocol for the Amination of a Bromo-benzonitrile with a Secondary Amine
This protocol provides a robust starting point for optimization.
Figure 2: Standard experimental workflow for Buchwald-Hartwig amination.
Materials & Reagents:
-
4-Bromobenzonitrile (1.0 mmol, 1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide. This step is best performed in an inert atmosphere glovebox.
-
Reagent Addition: Add the 4-bromobenzonitrile to the vial. Seal the vial with a septum cap.
-
Solvent and Amine Injection: Remove the vial from the glovebox. Using syringes, add the degassed toluene, followed by the secondary amine.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting aryl bromide is a good indicator of completion. Typical reaction times range from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl benzonitrile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst (Pd(0) oxidized) 2. Insufficiently degassed solvent/reagents 3. Poor quality base | 1. Use a pre-catalyst (e.g., XPhos Pd G3/G4) which is more air-stable and activates reliably. 2. Ensure rigorous degassing of solvent (e.g., three freeze-pump-thaw cycles or sparging with argon for 30 min). 3. Use freshly opened, high-purity NaOtBu or sublime it before use. |
| Formation of Hydrodehalogenation Product (Ar-H) | 1. Presence of water in the reaction. 2. β-hydride elimination from certain phosphine ligands or amine substrates. | 1. Use rigorously dried solvents and reagents. 2. Switch to a ligand less prone to this side reaction. Sometimes, changing the base can also mitigate this issue. |
| Stalled Reaction | 1. Catalyst inhibition. 2. Reaction temperature is too low for the specific substrate. | 1. Aryl iodides can sometimes form inhibitory palladium-iodide dimers; aryl bromides or chlorides are often preferred in this reaction.[11] 2. Increase the reaction temperature in 10-20 °C increments. If using THF, consider switching to higher-boiling toluene or dioxane. |
References
- Application Notes and Protocols for Buchwald-Hartwig Amination with 4-Amino-3-(tert-butyl)
- Buchwald–Hartwig amin
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.
- The Buchwald–Hartwig Amination After 25 Years.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Buchwald-Hartwig Amin
- Kashani, S. K., Jessiman, J. E., et al.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
- Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. (2019).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: Strategic Synthesis of Novel Scaffolds from 3-Amino-5-methylbenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-5-methylbenzonitrile is a versatile and economically significant starting material in synthetic organic and medicinal chemistry. Its structure is endowed with three distinct points of reactivity: a nucleophilic primary aromatic amine, an electrophilic nitrile group, and an activated aromatic ring. This trifecta of functional groups allows for a diverse array of chemical transformations, making it an ideal scaffold for the synthesis of novel compounds, particularly heterocyclic systems that form the core of many pharmaceutical agents. This guide provides an in-depth exploration of the synthetic pathways accessible from this building block, focusing on the causality behind experimental choices and providing detailed, field-proven protocols for key transformations.
PART 1: Core Synthetic Strategies
The synthetic utility of this compound can be best understood by examining the reactivity of its primary functional groups. Strategic manipulation of these sites, either sequentially or in tandem, opens pathways to a vast chemical space.
Transformations of the Amino Group
The primary amino group is often the most accessible site for initial functionalization. Its nucleophilicity allows for standard transformations while its ability to form a diazonium salt is a gateway to extensive structural diversification.
-
Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amide and sulfonamide linkages, respectively. These functional groups are ubiquitous in drug molecules, often serving to modulate physicochemical properties or act as hydrogen bond donors/acceptors.
-
Diazotization and Sandmeyer-Type Reactions: Perhaps the most powerful transformation of the aromatic amino group is its conversion to a diazonium salt. This is typically achieved by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[1][2] Aryl diazonium salts are remarkably versatile intermediates that can be subsequently converted into a wide range of functionalities including halides (-F, -Cl, -Br, -I), hydroxyl (-OH), and even the nitrile (-CN) group itself, often using a copper(I) salt catalyst in what is known as the Sandmeyer reaction.[3] It is critical to keep the diazonium salt in a cold solution, as they can be explosive if isolated in a dry state.[3]
Transformations of the Nitrile Group
The nitrile group can participate in a variety of addition and cyclization reactions, making it a key handle for constructing heterocyclic rings.
-
Hydrolysis & Reduction: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide. Reduction, typically with reagents like lithium aluminum hydride (LiAlH₄), converts the nitrile to a primary amine (aminomethyl group), introducing a flexible basic moiety.
-
Cyclocondensation Reactions: The nitrile group is an excellent electrophile and a key participant in cyclocondensation reactions to form nitrogen-containing heterocycles. For instance, o-aminobenzonitriles are common precursors for the synthesis of quinazolines, a privileged scaffold in medicinal chemistry.[4][5] These reactions can involve condensation with aldehydes, ketones, or their derivatives, often catalyzed by acids or transition metals.[6][7]
Tandem Reactions for Heterocycle Synthesis
The true synthetic power of this compound is realized in reactions where both the amino and nitrile groups participate to construct complex polycyclic systems in a single synthetic operation.
-
Quinazoline Synthesis: A prominent example is the palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, which provides a direct route to diverse quinazoline structures.[7] Other methods involve the reaction of aminobenzonitriles with acyl chlorides, which can be promoted by microwave irradiation.[8]
-
Gewald Reaction for Thiophene Synthesis: The Gewald reaction is a multicomponent condensation that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur.[9][10] While this compound itself is not a direct substrate for the classical Gewald reaction, its derivatives or related strategies involving its core structure can be envisioned for building novel thiophene-fused systems. The reaction proceeds via a Knoevenagel condensation followed by sulfur addition and cyclization.[9][11]
PART 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key transformations. The rationale behind each step is explained to provide a deeper understanding of the process.
Workflow 1: Diazotization and Sandmeyer Reaction
This workflow details the conversion of the amino group to a chloro group, a common and highly useful transformation.
Protocol 1: Diazotization of this compound
-
Rationale: This protocol converts the primary amine into a diazonium salt. The use of a strong acid (HCl) is crucial for forming nitrous acid (in situ) and for stabilizing the resulting diazonium salt. Low temperature is essential to prevent premature decomposition of the unstable diazonium intermediate.[1][2]
-
Materials:
-
This compound (1.32 g, 10 mmol)
-
Concentrated Hydrochloric Acid (3 mL)
-
Deionized Water (5 mL)
-
Sodium Nitrite (NaNO₂) (0.76 g, 11 mmol)
-
Crushed Ice
-
-
Procedure:
-
Suspend this compound in a mixture of concentrated HCl and water in a 100 mL beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite in 3 mL of deionized water and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the amine suspension over 30 minutes. Crucial: Monitor the temperature closely and ensure it does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for immediate use in the next step.
-
Protocol 2: Sandmeyer Reaction for 3-Chloro-5-methylbenzonitrile
-
Rationale: The copper(I) chloride catalyst facilitates the displacement of the diazonium group (N₂) with a chloride ion.[3] The reaction is initiated at low temperature and then warmed to drive the decomposition of the diazonium salt and evolution of nitrogen gas, which indicates reaction completion.
-
Materials:
-
Copper(I) Chloride (CuCl) (1.2 g, 12 mmol)
-
Concentrated Hydrochloric Acid (2 mL)
-
Cold diazonium salt solution from Protocol 1
-
-
Procedure:
-
In a separate 250 mL flask, dissolve CuCl in concentrated HCl. Cool this solution in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Protocol 1 to the copper(I) chloride solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently to 50-60 °C in a water bath until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature. The product can then be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and purification via column chromatography.
-
Workflow 2: Synthesis of a Quinazoline Derivative
This protocol outlines a general approach for the synthesis of a 2,4-disubstituted quinazoline via a cyclocondensation reaction, a common strategy in drug discovery.[4][5]
Protocol 3: Ytterbium-Catalyzed Synthesis of a 2-Aryl-6-methylquinazolin-4(3H)-one
-
Rationale: This method utilizes a Lewis acid catalyst (Ytterbium triflate) to promote the cyclocondensation between the aminobenzonitrile and an acyl chloride.[8] Microwave irradiation can often accelerate the reaction, leading to higher yields in shorter times compared to conventional heating.
-
Materials:
-
This compound (1.32 g, 10 mmol)
-
Benzoyl Chloride (1.55 g, 11 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (620 mg, 1 mmol, 10 mol%)
-
-
Procedure:
-
In a microwave reaction vessel, combine this compound, benzoyl chloride, and Yb(OTf)₃. If performing under solvent-free conditions, ensure the reagents are well-mixed.
-
Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
Dissolve the crude mixture in an appropriate solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove acidic impurities.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.
-
PART 3: Data Presentation and Summary
The choice of synthetic route can significantly impact the yield and purity of the final product. The following table provides a comparative summary of expected outcomes for the described protocols based on literature precedents.
| Protocol | Transformation | Key Reagents | Typical Yield | Key Advantages |
| 1 & 2 | Amine → Chlorine | NaNO₂, HCl, CuCl | 65-80% | Highly reliable, broad substrate scope, access to diverse functionalities.[3] |
| 3 | Quinazolinone Synthesis | Acyl Chloride, Yb(OTf)₃ | 70-95% | High efficiency, rapid (with microwave), often high purity.[8] |
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of novel compounds. Its inherent reactivity allows for selective functionalization of the amino group, nitrile moiety, or the aromatic ring. More advanced strategies, particularly those involving tandem or multicomponent reactions, enable the rapid construction of complex heterocyclic scaffolds such as quinazolines and thiophenes. The protocols and strategic insights provided in this guide serve as a robust foundation for researchers in drug discovery and organic synthesis to exploit the full potential of this readily available starting material.
References
- ResearchGate. (n.d.). Plausible mechanism of the cyclocondensation of 2-aminobenzonitrile...
- ResearchGate. (n.d.). Cyclocondensation of substituted o-aminobenzonitrile and β-ketoesters.
-
ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
- Kamel, M., Zaghary, W., Al-Wabli, R., & Anwar, M. (2016). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
- PubMed. (2009). Cyclocondensation of alpha-aminonitriles and enones: a short access to 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles. J Org Chem. 74(21):8243-53.
- NIH. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC.
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
- ResearchGate. (n.d.). Scheme 1. The synthesis of 4(3H)-quinazolines by reaction of 2-aminobenzonitrile and acyl chlorides.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Diazotisation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. derpharmachemica.com [derpharmachemica.com]
Topic: Strategic Electrophilic Functionalization of 3-Amino-5-methylbenzonitrile
An Application Note for Researchers and Drug Development Professionals
Abstract
3-Amino-5-methylbenzonitrile is a versatile substituted aromatic scaffold with significant potential in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Its trifunctional nature, featuring a potent activating amino group, a moderately activating methyl group, and a deactivating meta-directing cyano group, presents a unique and instructive case for controlling regioselectivity in electrophilic aromatic substitution (EAS) reactions. This application note provides a detailed guide to understanding and predicting the reactivity of this substrate. We present field-proven, step-by-step protocols for key electrophilic transformations including N-protection, nitration, and halogenation, emphasizing the causal logic behind experimental design choices to ensure reproducibility and high yields of desired isomers.
Introduction: The Strategic Value of this compound
Substituted benzonitriles are privileged structures in medicinal chemistry, often serving as key intermediates or final pharmacophores in drug candidates.[2][3] The nitrile group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[2] this compound, specifically, offers three distinct points for synthetic diversification. Understanding how to selectively functionalize the aromatic ring in the presence of these competing substituents is crucial for leveraging its full synthetic potential. This guide is designed to equip researchers with the foundational principles and practical methodologies to achieve this control.
Mechanistic Insight: Predicting Regioselectivity in a Multifunctional System
The outcome of electrophilic aromatic substitution on this compound is governed by the cumulative electronic and steric effects of its three substituents. The success of any synthetic campaign hinges on a clear understanding of these directing effects.
-
Amino Group (-NH₂): A powerful activating group that donates electron density to the ring via resonance, strongly directing incoming electrophiles to the ortho (C2, C6) and para (C4) positions.[4][5]
-
Methyl Group (-CH₃): An activating group that directs ortho (C4, C6) and para (C2) through inductive effects and hyperconjugation.[5]
-
Cyano Group (-CN): A deactivating group that withdraws electron density from the ring, directing incoming electrophiles to the meta (C2, C6) positions.
The synergistic effect of these groups creates a highly predictable reactivity map. The amino group, being the most powerful activator, dominates the directing effects. The methyl group reinforces this activation at the C2, C4, and C6 positions. The cyano group, while deactivating the ring overall, directs electrophiles to the same C2 and C6 positions that are already strongly activated. Therefore, electrophilic attack is overwhelmingly favored at the positions ortho and para to the amino group.
Caption: Regioselectivity map for electrophilic substitution.
Given these concerted effects, the primary sites for electrophilic attack are C2, C4, and C6. Steric hindrance from the adjacent methyl group at C5 may slightly disfavor substitution at C6 compared to C2. The final product distribution will be a result of the kinetic control of the reaction.[6]
The Critical Role of N-Protection in Aniline Chemistry
Direct electrophilic substitution on anilines can be problematic. The strongly basic amino group can react with acidic reagents or catalysts, leading to undesirable side reactions or complete deactivation of the aromatic ring.
-
In Nitration: The amino group can be oxidized by the strong nitric/sulfuric acid mixture.[6]
-
In Friedel-Crafts Reactions: The amino group, a Lewis base, coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a positively charged ammonium species. This complex is a powerful deactivating, meta-directing group, shutting down the desired reaction.[4]
To circumvent these issues and maintain control, the amino group should be temporarily protected, most commonly as an acetamide. This is a crucial first step in many synthetic sequences.
Protocol 1: N-Acetylation of this compound
This protocol converts the highly activating amino group into a moderately activating N-acetyl group, which still directs ortho/para but prevents the aforementioned side reactions.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate (anhydrous)
-
Deionized water
-
Ethanol
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of this compound in 50 mL of glacial acetic acid.
-
To this solution, add 10.0 g of anhydrous sodium acetate.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 1.2 equivalents of acetic anhydride dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture slowly into 250 mL of ice-cold water with vigorous stirring.
-
The N-acetylated product, N-(3-cyano-5-methylphenyl)acetamide, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize from an ethanol/water mixture to obtain the pure product.
Application Protocols for Electrophilic Substitution
The following protocols are designed for the N-acetylated derivative, N-(3-cyano-5-methylphenyl)acetamide, to ensure clean and regioselective reactions.
Protocol 2: Regioselective Nitration
Nitration introduces a nitro group, a versatile handle for further transformations such as reduction to an amine.[7] The directing effects of the N-acetyl and methyl groups will guide the nitro group to the C2, C4, or C6 positions.
Materials:
-
N-(3-cyano-5-methylphenyl)acetamide (from Protocol 1)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed ice and water
Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and oxidizing. All operations must be performed in a certified chemical fume hood with appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield. The reaction is highly exothermic.
Procedure:
-
Carefully add 10.0 g of N-(3-cyano-5-methylphenyl)acetamide to 20 mL of concentrated sulfuric acid in a flask, keeping the temperature below 20 °C with an ice bath. Stir until all solid has dissolved.
-
Cool the solution to 0 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 10 mL of concentrated sulfuric acid, maintaining the temperature at 0 °C.
-
Add the cold nitrating mixture dropwise to the stirred acetamide solution over 30-45 minutes. Critically, the internal temperature must be maintained between 0 and 5 °C to prevent over-nitration and side reactions.[8]
-
After the addition, stir the mixture in the ice bath for an additional 1-2 hours.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice.
-
The nitrated product will precipitate. Collect the solid by vacuum filtration and wash with copious amounts of cold water until the washings are neutral.
-
The crude product is a mixture of isomers. Purification by column chromatography or fractional crystallization is typically required to separate the major products (e.g., 2-nitro and 4-nitro derivatives).
-
Deprotection (Optional): The N-acetyl group can be removed by refluxing the nitrated product in aqueous HCl or NaOH to yield the corresponding nitro-substituted this compound.[6]
Caption: Workflow for Protection-Nitration-Deprotection sequence.
Protocol 3: Regioselective Bromination
Halogenation provides a synthetic handle for cross-coupling reactions and other transformations. Due to the high activation of the aniline derivative, bromination can often proceed without a Lewis acid catalyst.
Materials:
-
This compound
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10%)
Safety Precautions: Bromine is highly corrosive, toxic, and volatile. Handle only in a chemical fume hood with appropriate PPE.
Procedure:
-
Dissolve 5.0 g of this compound in 50 mL of glacial acetic acid in a flask protected from light.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a dropping funnel, prepare a solution of 1.05 equivalents of bromine in 10 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred aniline solution over 30 minutes. The red-brown color of bromine should dissipate upon addition.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours. Monitor by TLC.
-
Pour the reaction mixture into 200 mL of water.
-
If any residual bromine color persists, add 10% sodium thiosulfate solution dropwise until the color disappears.
-
The brominated product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.
-
The primary products are expected to be 2-bromo-, 4-bromo-, and 6-bromo-3-amino-5-methylbenzonitrile. Purification by column chromatography is necessary to isolate the desired isomer.
Summary of Expected Outcomes
The following table summarizes the expected major products and considerations for the described electrophilic substitution reactions. Yields are estimates based on reactions with analogous substrates and are highly dependent on specific reaction conditions and purification efficiency.
| Reaction | Electrophile | Substrate | Expected Major Products | Typical Yield | Key Considerations |
| Nitration | NO₂⁺ | N-acetylated derivative | N-(3-cyano-5-methyl-X-nitrophenyl)acetamide (X = 2, 4, 6) | 60-80% | Requires N-protection; strict temperature control (0-5 °C) is critical.[8] |
| Bromination | Br₂ | This compound | X-Bromo-3-amino-5-methylbenzonitrile (X = 2, 4, 6) | 70-90% | Reaction is fast; risk of polybromination if excess Br₂ is used. |
| Acylation | RCO⁺ | N-acetylated derivative | N-(X-acyl-3-cyano-5-methylphenyl)acetamide | 50-70% | Requires N-protection to prevent reaction with Lewis acid catalyst.[4][9] |
Conclusion
This compound is a substrate whose reactivity can be logically predicted and experimentally controlled. The powerful ortho, para-directing influence of the amino group, reinforced by the methyl group, provides a reliable guide for regioselective functionalization. By employing a strategic N-protection step, common side reactions associated with anilines can be completely avoided, enabling clean and efficient electrophilic aromatic substitution reactions like nitration and acylation. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to incorporate this valuable scaffold into their synthetic programs.
References
-
Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. ChemPhysChem, 16(11), 2366-74. [Link]
-
Royal Society of Chemistry. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
LibreTexts Chemistry. (n.d.). Rate and Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Kinzel, D., Zilberg, S., & González, L. (2015). Figure 1 from Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. Semantic Scholar. [Link]
-
Majumdar, K. C., & Bhattacharyya, T. (2008). Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α,β-unsaturated acids. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 47(11), 1731-1736. [Link]
-
Jasperse, C. P. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions. Chem 360 Jasperse Ch. 17 Notes. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]
-
Al-Mulla, A. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 174-178. [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. ANASAZI EXPERIMENT SERIES. [Link]
-
PubChem. (n.d.). 3-Amino-4-(2-bromo-5-methylanilino)benzonitrile. PubChem. [Link]
-
Reusch, W. (2013). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
-
NIST. (n.d.). 4-Amino-3-chloro-5-methyl benzonitrile. NIST WebBook. [Link]
-
Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653-64. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Importance of Benzonitrile Derivatives in Modern Chemistry: A Focus on 3-Bromo-5-methylbenzonitrile. pharmachemin.com. [Link]
-
ResearchGate. (n.d.). Formation of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls. ResearchGate. [Link]
-
PubChem. (n.d.). 3-Amino-5-hydroxybenzonitrile. PubChem. [Link]
-
ACS Publications. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]
-
Zhou, H., et al. (2016). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Molecules, 21(10), 1339. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 3-Amino-5-methylbenzonitrile
An In-Depth Guide to the Derivatization of the Amino Group in 3-Amino-5-methylbenzonitrile: Application Notes and Protocols
This compound is a versatile bifunctional molecule that serves as a critical building block in the synthesis of complex organic molecules.[1][2] Its structure, featuring a nucleophilic primary aromatic amine and an electrophilic nitrile group on a substituted benzene ring, makes it a valuable precursor in medicinal chemistry and materials science. The derivatization of the amino group is a primary strategic step in molecular design, allowing for the systematic modification of its physicochemical properties, biological activity, and reactivity.
This guide provides a comprehensive overview of key derivatization strategies for the amino group of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and rationale that govern these transformations. We will explore methods for creating robust amide and sulfonamide linkages, controlled N-alkylation, and derivatization for analytical applications, providing a toolkit for the targeted synthesis of novel compounds.
Part 1: Synthetic Derivatization for Structural & Functional Modification
The primary goal of synthetic derivatization is to introduce new functional groups that can modulate a molecule's properties. This can include improving solubility, enhancing binding affinity to a biological target, or providing a handle for further chemical transformations.
Acylation: Formation of Amide Bonds
The conversion of the primary amino group into an amide is one of the most fundamental and reliable derivatization reactions in organic synthesis. Amide bonds are exceptionally stable and are a cornerstone of peptide chemistry and many pharmaceutical structures.[3] The reaction typically involves the nucleophilic attack of the amine on an activated carboxylic acid derivative, most commonly an acyl chloride or an anhydride.
Causality Behind Experimental Choices:
-
Reagent: Acyl chlorides are highly reactive and are preferred for efficient, often rapid, amide formation.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to prevent hydrolysis of the highly reactive acyl chloride.
-
Temperature: The reaction is often initiated at 0 °C to control the initial exothermic release and minimize potential side reactions, before being allowed to warm to room temperature to ensure completion.
Experimental Protocol: Synthesis of N-(3-cyano-5-methylphenyl)acetamide
Principle: This protocol details the N-acylation of this compound with acetyl chloride in the presence of triethylamine to form the corresponding acetamide.
Materials and Reagents:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Reagent Addition: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching & Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Self-Validation & Characterization:
-
Expected Yield: Typically >85%.
-
Appearance: White to off-white solid.
-
¹H NMR: Expect a downfield shift of the aromatic protons adjacent to the newly formed amide group and the appearance of a singlet for the acetyl methyl group (~2.2 ppm) and a broad singlet for the N-H proton.
-
IR Spectroscopy: Appearance of a strong C=O stretch (~1660-1680 cm⁻¹) and an N-H stretch (~3250-3350 cm⁻¹).
Table 1: Representative Conditions for Acylation Reactions
| Acylating Agent | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Acetyl Chloride | TEA (1.2) | DCM | 0 to RT | 2-4 | >85% |
| Benzoyl Chloride | Pyridine (1.5) | THF | 0 to RT | 4-6 | >90% |
| Propionyl Chloride | TEA (1.2) | DCM | 0 to RT | 2-4 | >85% |
| Acetic Anhydride | Pyridine (2.0) | DCM | RT | 12 | >90% |
Sulfonylation: Crafting Sulfonamides
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and anticonvulsants.[5] The synthesis of sulfonamides from this compound is achieved by reacting it with a sulfonyl chloride in the presence of a base. The resulting sulfonamide derivatives are often highly crystalline and stable.
Causality Behind Experimental Choices:
-
Reagent: Aryl or alkyl sulfonyl chlorides are the standard reagents. Their reactivity is sufficient for a smooth reaction with the primary amine.
-
Base: Pyridine is often the solvent and base of choice. Its basicity is sufficient to neutralize the HCl byproduct, and its polar nature helps to solubilize the reagents. Alternatively, TEA in a solvent like DCM can be used.
-
Reaction Conditions: The reaction is generally robust and can be performed at room temperature, although gentle heating may sometimes be required to drive it to completion.
Experimental Protocol: Synthesis of N-(3-cyano-5-methylphenyl)benzenesulfonamide
Principle: This protocol outlines the reaction between this compound and benzenesulfonyl chloride using pyridine as both a catalyst and solvent to yield the corresponding sulfonamide.
Materials and Reagents:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine, anhydrous
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask.
-
Reagent Addition: To the stirred solution, add benzenesulfonyl chloride (1.1 eq) portion-wise or as a solution in pyridine. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into a beaker of ice-cold 2 M HCl. This will neutralize the pyridine and precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude solid can be purified by recrystallization from ethanol or another suitable solvent to afford the pure sulfonamide. If the product is not a solid, it can be extracted with ethyl acetate from the acidified aqueous mixture.
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied. Ensure the sulfonyl chloride used is of high quality, as it can degrade upon storage.
-
Product Oiling Out: If the product does not precipitate cleanly upon acidification, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or DCM.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
Direct alkylation of aromatic amines with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium salt formation.[6] Reductive amination is a more controlled and widely used alternative for synthesizing secondary amines. This two-step, one-pot process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine.
Causality Behind Experimental Choices:
-
Carbonyl Source: Aldehydes or ketones are used to introduce the desired alkyl group.
-
Reducing Agent: Mild hydride reducing agents are required. Sodium triacetoxyborohydride (STAB) is particularly effective as it is selective for the iminium ion over the carbonyl starting material and is tolerant of mildly acidic conditions used to promote imine formation. Sodium cyanoborohydride (NaBH₃CN) is another common choice.
-
Solvent: Solvents like dichloroethane (DCE) or methanol are typically used. A small amount of acetic acid is often added to catalyze imine formation.
Experimental Protocol: Synthesis of 3-((Benzylamino)methyl)-5-methylbenzonitrile via Reductive Amination
Principle: This protocol describes the synthesis of a secondary amine via reductive amination of this compound with benzaldehyde using sodium triacetoxyborohydride (STAB) as the reducing agent.
Materials and Reagents:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DCE, add benzaldehyde (1.05 eq) followed by a catalytic amount of acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 6-18 hours until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by adding saturated NaHCO₃ solution. Extract the mixture with DCM or ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 2: Visualization of Key Workflows and Mechanisms
Diagrams provide a clear visual summary of complex processes, aiding in comprehension and experimental planning.
General Derivatization Workflow
Caption: Simplified mechanism of N-acylation with an acyl chloride.
Part 3: Analytical Derivatization for Enhanced Detection
In many analytical contexts, derivatization is not used to create a final product but to modify an analyte to make it more suitable for a specific analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). [7]The goals are typically to improve volatility, enhance thermal stability, or introduce a chromophore or fluorophore for sensitive detection. [8]
-
For HPLC Analysis: Reagents like Dansyl chloride or Dabsyl chloride react with the primary amine to attach a group that is highly responsive to UV-Vis or fluorescence detectors. This allows for the quantification of the amine at very low concentrations. [9]* For GC Analysis: Aromatic amines have low volatility due to hydrogen bonding. Derivatization with silylating reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogen on the amine with a non-polar tert-butyldimethylsilyl (TBDMS) group. [10]This increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. [11]Acylation to form fluorinated amides is also a common strategy to enhance detectability by electron capture detectors (ECD) or for GC-MS analysis. [12] Table 2: Common Reagents for Analytical Derivatization of Amines
| Technique | Reagent | Derivative Type | Purpose |
| HPLC | Dansyl Chloride | Sulfonamide | Introduces a fluorophore [8] |
| HPLC | o-Phthalaldehyde (OPA) | Isoindole | Introduces a fluorophore (for primary amines) [13][14] |
| GC-MS | MTBSTFA | Silyl amine | Increases volatility and thermal stability [10] |
| GC-ECD/MS | Pentafluoropropionic Anhydride (PFPA) | Fluoro-amide | Increases volatility and ECD response [12] |
Conclusion
The derivatization of the amino group in this compound is a powerful and versatile tool for chemical synthesis and analysis. By selecting the appropriate reagents and conditions for acylation, sulfonylation, or alkylation, researchers can precisely tailor the properties of the resulting molecules for applications ranging from drug discovery to materials science. The protocols and principles outlined in this guide serve as a foundational resource for the effective modification and utilization of this important chemical building block.
References
-
Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification Source: PubMed URL: [Link]
-
Title: A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis Source: ACS Publications - Environmental Science & Technology URL: [Link]
-
Title: Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines Source: PMC - NIH URL: [Link]
-
Title: 1. Reaction of primary amine with OPA Source: ResearchGate URL: [Link]
-
Title: Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques Source: Royal Society of Chemistry URL: [Link]
-
Title: 2.1.2. Gas chromatography of amines as various derivatives Source: ResearchGate URL: [Link]
-
Title: GC/MS analysis of biologically important aromatic amines. Application to human dosimetry Source: National Library of Medicine URL: [Link]
-
Title: Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α,β-unsaturated acids and a theoretical interpretation for the observed site selectivity Source: NISCAIR Online Periodicals Repository URL: [Link]
-
Title: Derivatization for Gas Chromatography Source: Phenomenex URL: [Link]
-
Title: Synthesis of sulfonamides 1–20: i) THF, DIPEA; ii) acetonitrile, reflux Source: ResearchGate URL: [Link]
-
Title: Synthesis of some Amide derivatives and their Biological activity Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
-
Title: Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry Source: ResearchGate URL: [Link]
-
Title: Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities Source: PubMed URL: [Link]
-
Title: 3-Amino-4-(2-bromo-5-methylanilino)benzonitrile Source: PubChem URL: [Link]
-
Title: Synthesis of α-amino amides Source: ResearchGate URL: [Link]
-
Title: Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate Source: PubMed URL: [Link]
-
Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PMC - PubMed Central URL: [Link]
-
Title: Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives Source: PMC - NIH URL: [Link]
-
Title: Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN Source: Organic Chemistry Portal URL: [Link]
-
Title: A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry Source: PubMed URL: [Link]
-
Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures Source: MDPI URL: [Link]
-
Title: Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry Source: Waters Corporation URL: [Link]
-
Title: Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization Source: Shimadzu URL: [Link]
-
Title: Formation of amino acids by alkylation of aminomalononitrile. Source: ResearchGate URL: [Link]
-
Title: Synthesis of methyl 3-amino-3,6-dideoxy-α-D-galactopyranoside carrying different amide substituents Source: ResearchGate URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 186551-97-3|this compound|BLD Pharm [bldpharm.com]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. books.rsc.org [books.rsc.org]
- 10. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 12. scilit.com [scilit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: 3-Amino-5-methylbenzonitrile as a Versatile Building Block in Modern Organic Synthesis
Abstract
3-Amino-5-methylbenzonitrile is a strategically important bifunctional aromatic compound that serves as a highly versatile building block in organic synthesis. Its unique substitution pattern—featuring a nucleophilic amino group, a modifiable nitrile moiety, and a directing methyl group on a benzene ring—provides a powerful platform for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthetic utility, focusing on its application in the development of pharmaceuticals, particularly kinase inhibitors, and agrochemicals.[1][2] We present detailed, field-proven protocols, mechanistic insights, and a discussion of the causality behind experimental choices to empower researchers, scientists, and drug development professionals in leveraging this valuable intermediate.
Introduction: The Strategic Value of this compound
The molecular architecture of this compound (C₈H₈N₂) offers three distinct points for chemical modification, making it a prized starting material for multi-step synthesis.
-
The Amino Group (-NH₂): As a primary aromatic amine, this group is a potent nucleophile and a versatile handle for a wide array of transformations. It readily undergoes acylation, alkylation, arylation, and diazotization reactions, the latter opening a gateway to a vast range of functionalities via Sandmeyer-type reactions.
-
The Nitrile Group (-C≡N): The nitrile is a robust functional group that can be carried through many synthetic steps unchanged.[3] When desired, it can be transformed into other critical functionalities. Common transformations include hydrolysis to yield carboxylic acids (via an amide intermediate), reduction to primary amines, or participation in cycloaddition reactions.[4]
-
The Aromatic Ring: The benzene ring itself provides a stable scaffold. The existing substituents (amino and methyl) direct further electrophilic aromatic substitution, allowing for the controlled introduction of additional functional groups to fine-tune the electronic and steric properties of derivative molecules.
This trifecta of reactivity makes this compound an ideal precursor for synthesizing heterocyclic compounds, which form the core of many biologically active agents, including a significant number of protein kinase inhibitors.[5][6][7]
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and safety requirements is critical before undertaking any experimental work.
Compound Data
| Property | Value | Source |
| CAS Number | 186551-97-3 | [8] |
| Molecular Formula | C₈H₈N₂ | [8] |
| Molecular Weight | 132.16 g/mol | [8] |
| Purity | ≥97% (Typical) | [8] |
| Appearance | (Varies) Typically a solid | - |
| Storage | 4°C, protect from light | [8] |
| SMILES | N#CC1=CC(C)=CC(N)=C1 | [8] |
| Topological Polar Surface Area (TPSA) | 49.81 Ų | [8] |
| logP | 1.4489 | [8] |
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the provided search results, general precautions for aromatic amines and nitriles should be strictly followed. Aromatic amines can be toxic and are often skin sensitizers, while nitriles can be toxic if swallowed, inhaled, or in contact with skin.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[11]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.[10]
-
First Aid:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[8][9]
Core Synthetic Transformations and Protocols
The utility of this compound is best demonstrated through the key reactions it facilitates. The following sections provide detailed protocols for foundational transformations.
Diagram: Synthetic Versatility of this compound
Caption: Key synthetic pathways originating from this compound.
Protocol 1: N-Acylation of the Amino Group
This protocol demonstrates the fundamental nucleophilicity of the amino group by reacting it with an acyl chloride to form an amide. This transformation is crucial for building more complex structures or for protecting the amino group during subsequent reactions.
-
Principle: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond. A non-nucleophilic base is used to scavenge the HCl byproduct.
-
Materials:
-
This compound
-
Acetyl chloride (or other desired acyl chloride)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware
-
-
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.
-
Causality Note: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acid and unreacted acyl chloride.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-acylated product.
-
Protocol 2: Synthesis of a Fused Pyrimidine Scaffold for Kinase Inhibitors
The construction of heterocyclic scaffolds is a cornerstone of medicinal chemistry.[12] This protocol outlines a plausible, generalized synthesis of a diaminopyrimidine derivative, a common core in many kinase inhibitors, starting from this compound.[5][12]
-
Principle: This process involves a multi-step sequence. First, the aromatic amine is functionalized, for instance, through a reaction that introduces a second nitrogen-containing group, setting the stage for cyclization. A common strategy is condensation with a reagent like guanidine to form a pyrimidine ring.
Diagram: Synthetic Pathway to a Pyrimidine Kinase Inhibitor Core
Caption: A conceptual workflow for synthesizing a key kinase inhibitor scaffold.
-
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) or another strong base
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Formamidine acetate or a similar C1 source
-
Standard reflux and work-up equipment
-
-
Step-by-Step Methodology (Hypothetical Example):
-
Guanidine Preparation: In a separate flask, prepare free guanidine by stirring guanidine hydrochloride (1.5 eq) with sodium ethoxide (1.5 eq) in anhydrous ethanol at room temperature for 30 minutes.[12]
-
Initial Condensation: In the main reaction flask, dissolve this compound (1.0 eq) and a suitable condensation partner (e.g., an activated one-carbon synthon like formamidine acetate) in ethanol.
-
Cyclization: Add the prepared solution of free guanidine to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 12-24 hours. Monitor the reaction's completion using TLC.
-
Causality Note: Refluxing provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate. The choice of solvent (e.g., higher-boiling DMF) can be adjusted to increase the reaction temperature if needed.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a dilute acid (e.g., 1 M HCl). Remove the solvent under reduced pressure.
-
Extraction: Partition the resulting residue between a suitable organic solvent (e.g., ethyl acetate) and saturated aqueous NaHCO₃ solution.[12]
-
Isolation: Separate the organic layer, wash it with brine, dry it over anhydrous Na₂SO₄, and concentrate it in vacuo.
-
Purification: Purify the crude solid product by column chromatography or recrystallization to obtain the target heterocyclic scaffold. This scaffold can then be further functionalized in subsequent steps to produce a final drug candidate.
-
Protocol 3: Hydrolysis of the Nitrile Group to a Carboxylic Acid
This transformation converts the nitrile into a carboxylic acid, providing a new handle for amide bond formation (e.g., coupling with amines) or other derivatizations.
-
Principle: The nitrile group undergoes hydrolysis under strong acidic or basic conditions. The reaction proceeds via an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.[4]
-
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or aqueous sodium hydroxide (NaOH)
-
Water
-
Beaker, reflux condenser, heating mantle
-
-
Step-by-Step Methodology (Acidic Hydrolysis):
-
Setup: In a round-bottom flask, carefully add this compound (1.0 eq) to a mixture of water and concentrated sulfuric acid (e.g., 50% H₂SO₄ v/v).
-
Safety Note: Always add acid to water slowly and with cooling. The reaction is highly exothermic.
-
-
Reaction: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the disappearance of the starting material.
-
Isolation: Cool the reaction mixture in an ice bath. The product, 3-amino-5-methylbenzoic acid, may precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold water to remove residual acid, and dry it under vacuum. If the product does not precipitate, carefully neutralize the solution with a base (e.g., NaOH) to its isoelectric point to induce precipitation. Further purification can be achieved by recrystallization.
-
Conclusion
This compound is a powerful and cost-effective building block for organic synthesis. Its strategically positioned functional groups allow for a diverse range of chemical manipulations, making it an invaluable starting material for the synthesis of complex molecules. The protocols and insights provided in this guide highlight its utility in constructing heterocyclic systems that are central to modern drug discovery and agrochemical development. By understanding the fundamental reactivity and applying robust synthetic protocols, researchers can effectively unlock the full potential of this versatile intermediate.
References
- Process for the preparation of substituted 3-aminobenzonitriles.
-
Design and synthesis of novel protein kinase R (PKR) inhibitors. PubMed. [Link]
-
4-Amino-3-chloro-5-methyl benzonitrile. NIST WebBook. [Link]
-
3-Aminobenzonitrile Compound Summary. PubChem. [Link]
-
This compound Product Information. MySkinRecipes. [Link]
-
Design and synthesis of novel protein kinase R (PKR) inhibitors. Semantic Scholar. [Link]
-
A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SciELO SA. [Link]
-
De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Semantic Scholar. [Link]
-
Design and synthesis of rho kinase inhibitors (III). PubMed. [Link]
-
Fragment and Structure-Based Drug Discovery for a Class C GPCR. PubMed. [Link]
-
Synthesis of 3- and 5-Amino Derivatives of Methylcytisine. ResearchGate. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. NIH National Center for Biotechnology Information. [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
-
The Importance of Benzonitrile Derivatives in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Building Blocks of Pharma and Agrochemical Products. AGC Chemicals. [Link]
-
Discovery and Preclinical Characterization of a Novel mGluR5 Negative Allosteric Modulator. PubMed. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. agcchem.com [agcchem.com]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and synthesis of novel protein kinase R (PKR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel protein kinase R (PKR) inhibitors | Semantic Scholar [semanticscholar.org]
- 7. [PDF] De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments | Semantic Scholar [semanticscholar.org]
- 8. chemscene.com [chemscene.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. biosynth.com [biosynth.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Guide to the N-Acylation of 3-Amino-5-methylbenzonitrile
Abstract
This document provides a detailed experimental protocol for the N-acylation of 3-Amino-5-methylbenzonitrile, a key transformation in the synthesis of various pharmaceutical and agrochemical compounds. The protocol outlines a robust and reproducible method using acyl chlorides or anhydrides under basic conditions. Beyond a simple recitation of steps, this guide delves into the underlying chemical principles, offering insights into reagent selection, reaction mechanism, and potential challenges. It is intended for researchers, scientists, and drug development professionals seeking to perform this synthesis with a high degree of control and efficiency.
Introduction: The Significance of N-Acylation
N-acylation is a fundamental reaction in organic synthesis where an acyl group is introduced onto a nitrogen atom, typically of an amine, to form an amide. This transformation is of paramount importance in medicinal chemistry for several reasons. The resulting amide bond is a common structural motif in a vast array of biologically active molecules. Furthermore, N-acylation can serve as a strategic step to protect a reactive amino group during a multi-step synthesis, thereby preventing unwanted side reactions.[1] The acylation of anilines, such as this compound, is a classic example of this valuable transformation. The resulting N-acylated products are often key intermediates in the development of novel therapeutics and functional materials.
Reaction Mechanism and Rationale
The N-acylation of this compound typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).[2][3] This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group (chloride or carboxylate), yields the final N-acylated product.[3]
The reaction is generally carried out in the presence of a base, such as pyridine or an aqueous alkali solution like sodium hydroxide.[4][5] The base serves a dual purpose: it neutralizes the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation, and it can also act as a nucleophilic catalyst, particularly in the case of pyridine.[6][7][8]
Below is a diagram illustrating the general mechanism of N-acylation.
Sources
- 1. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. studylib.net [studylib.net]
- 3. CHEMSOLVE.NET: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [chemizi.blogspot.com]
- 4. esaral.com [esaral.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
Application Notes & Protocols: The Strategic Use of 3-Amino-5-methylbenzonitrile in the Synthesis of High-Performance Dyes
Abstract
This document provides a detailed technical guide for researchers, chemists, and professionals in the drug development and materials science fields on the application of 3-Amino-5-methylbenzonitrile (CAS No. 186551-97-3) as a versatile intermediate in the synthesis of dyes. We will explore the unique structural attributes of this molecule and provide a comprehensive, field-proven protocol for the synthesis of a model azo dye. The causality behind experimental choices, self-validating system checks, and broader applications in areas such as disperse and heterocyclic dyes will be discussed.
Introduction: The Molecular Advantage of this compound
This compound is an aromatic amine that serves as a valuable building block in chromophore construction. Its utility is derived from a unique combination of functional groups on the benzene ring:
-
Primary Aromatic Amine (-NH₂): This group is the reactive handle for diazotization, the critical first step in azo dye synthesis, converting the amine into a highly reactive diazonium salt.[1][2]
-
Nitrile Group (-CN): As a potent electron-withdrawing group, the nitrile moiety creates a "push-pull" electronic system with the electron-donating amino group. This intramolecular charge-transfer character is fundamental to the generation of color and can enhance the molar extinction coefficient and thermal stability of the final dye.
-
Methyl Group (-CH₃): This simple alkyl group provides steric bulk and acts as a weak electron-donating group, subtly influencing the electronic properties and solubility of the resulting dye molecule.
This specific arrangement of functional groups makes this compound an excellent precursor for producing a wide spectrum of colors, particularly within the azo dye family, which are the single most important class of synthetic colorants used in industry.[3]
Core Application: Synthesis of Azo Dyes via Diazotization and Coupling
The synthesis of azo dyes is a robust and well-established two-step process.[1] The general workflow involves the initial formation of an electrophilic diazonium ion, which then undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component.
Caption: High-level workflow for azo dye synthesis.
Mechanism and Rationale
Diazotization: The reaction of this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) yields the corresponding diazonium salt.[2]
-
Causality: The low temperature is critical. Aromatic diazonium salts are unstable and can decompose violently or undergo unwanted side reactions at higher temperatures, primarily dediazoniation where the -N₂⁺ group is lost as nitrogen gas. The strong acid protonates sodium nitrite to form nitrous acid and also keeps the reaction medium acidic to prevent premature coupling of the diazonium salt with the unreacted amine.
Azo Coupling: The diazonium salt acts as a weak electrophile and reacts with an electron-rich nucleophile, such as a phenol, naphthol, or aniline derivative. For this protocol, we use 2-naphthol.
-
Causality: The coupling reaction is performed in a moderately alkaline medium.[1] The sodium hydroxide deprotonates the hydroxyl group of 2-naphthol to form the sodium naphthoxide salt. The resulting phenoxide ion is a much more powerful nucleophile and activating group than the neutral hydroxyl group, facilitating the electrophilic attack by the diazonium ion.
Detailed Experimental Protocol: Synthesis of a Monoazo Dye
This protocol details the synthesis of a representative red azo dye from this compound and 2-Naphthol on a 0.01 molar scale.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Amount (g) | Moles |
| This compound | 186551-97-3 | 132.16 | 1.32 | 0.01 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 0.70 | 0.0101 |
| Concentrated HCl (~37%) | 7647-01-0 | 36.46 | 2.5 mL | ~0.03 |
| 2-Naphthol | 135-19-3 | 144.17 | 1.44 | 0.01 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.00 | 0.05 |
| Distilled Water | 7732-18-5 | - | ~200 mL | - |
| Ethanol (for recrystallization) | 64-17-5 | - | As needed | - |
| Ice | - | - | As needed | - |
Step-by-Step Methodology
Part A: Diazotization of this compound
-
In a 100 mL beaker, combine 1.32 g (0.01 mol) of this compound with 2.5 mL of concentrated HCl and 20 mL of distilled water. Stir until the amine fully dissolves, forming the hydrochloride salt.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. The temperature must be strictly maintained within this range.
-
In a separate small beaker, dissolve 0.70 g (0.0101 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 10-15 minutes. Use a thermometer to ensure the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 20 minutes. A slight positive test for nitrous acid using starch-iodide paper should be confirmed, indicating a slight excess of nitrite and complete diazotization.
Part B: Azo Coupling with 2-Naphthol
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution (prepared by dissolving 2.0 g of NaOH in ~20 mL of water and diluting). Stir until a clear solution is obtained.
-
Cool this alkaline 2-naphthol solution to below 5 °C in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.
-
A deeply colored precipitate (typically red or orange) should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
Part C: Isolation and Purification
-
Collect the solid dye product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is neutral. This removes any unreacted salts and base.
-
The crude dye can be purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to obtain a product of high purity.
-
Dry the purified crystals in a vacuum oven at 60-70 °C.
Self-Validating System and Characterization
-
Completion of Coupling: To test for completeness, a drop of the reaction mixture can be spotted on a filter paper. If a colored ring forms around a clear center, coupling is complete. A test for excess diazonium salt can also be performed by adding a drop of the reaction mixture to a fresh alkaline naphthol solution; no further color formation indicates the diazonium salt has been consumed.[4]
-
Purity Assessment: The purity of the final dye can be assessed by Thin Layer Chromatography (TLC) and by measuring its melting point.
-
Structural Confirmation: The structure of the synthesized dye should be confirmed using spectroscopic methods such as FT-IR (to identify the characteristic -N=N- azo stretch) and ¹H-NMR.
Caption: Chemical reaction pathway for the synthesis. (Note: A placeholder image is used for the final product structure as it cannot be generated dynamically).
Extended Applications
Disperse Dyes for Polyester
Many azo dyes derived from intermediates like this compound are non-ionic and have low water solubility. These characteristics make them suitable as disperse dyes for dyeing hydrophobic synthetic fibers such as polyester.[5]
Protocol Outline: High-Temperature Dyeing of Polyester
-
Dye Bath Preparation: A fine dispersion of the synthesized dye is prepared using a dispersing agent. The pH of the bath is adjusted to 4.5-5.0 with acetic acid.
-
Dyeing Process: Polyester fabric is introduced into the bath. The temperature is raised to 130 °C under pressure and held for 60 minutes.[6]
-
Reduction Clearing: After dyeing, the fabric is treated in a bath with sodium hydroxide and sodium hydrosulfite at 80 °C to remove unfixed dye from the fiber surface, ensuring good wash fastness.[6]
Heterocyclic Dyes
The benzonitrile moiety can participate in or be a precursor to the formation of heterocyclic rings. Dyes incorporating heterocyclic systems often exhibit superior properties, such as higher color brilliance, greater tinctorial strength, and better light fastness compared to their benzene-based analogues.[1][7] For instance, the nitrile group can be hydrolyzed or reduced, and the amine group can be used to build fused ring systems like pyrimidines or imidazoles, leading to complex and high-performance dyes.[8]
Conclusion
This compound is a highly effective and versatile intermediate for dye synthesis. Its unique electronic and structural properties allow for the straightforward creation of azo dyes through well-established diazotization and coupling protocols. The resulting chromophores often possess characteristics suitable for demanding applications, including the dyeing of synthetic fibers. The protocols and insights provided herein serve as a robust foundation for researchers to explore the synthesis of novel colorants based on this valuable chemical building block.
References
- BenchChem. (n.d.). Application Notes and Protocols: 3,5-Diamino-4-methylbenzonitrile in the Development of Novel Dyes.
- BenchChem. (n.d.). Application Notes and Protocols: 3,5-Diamino-4-methylbenzonitrile as a Precursor for Pharmaceutical Intermediates.
- University of Alberta. (n.d.). The Synthesis of Azo Dyes. Retrieved from University of Alberta, Department of Chemistry website.
-
Saleem, R., et al. (2022). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Molecules, 27(15), 4936. Available at: [Link]
-
El-Mekkawy, A. A., & El-Wahab, A. A. (2018). Azo Dyes: Preparation Via Environmentally Benign Way. Journal of Chemical Engineering & Process Technology, 9(4). Available at: [Link]
-
Al-Suod, H., et al. (2019). Design and Synthesis of Novel Antimicrobial Acyclic and Heterocyclic Dyes and Their Precursors. Molecules, 24(21), 3878. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for 3,5-Diamino-4-methylbenzonitrile in Organic Synthesis.
- ChemScene. (n.d.). This compound.
-
Organic Syntheses. (n.d.). Procedure for Azo Dye Synthesis. Available at: [Link]
-
Patel, P. S., et al. (2012). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Archives of Applied Science Research, 4(2), 846-851. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
-
Khattab, T. A., & Rehan, M. (2018). A review on synthesis of nitrogen-containing heterocyclic dyes for textile fibers - Part 1: Five and six-membered heterocycles. Egyptian Journal of Chemistry, 61(5), 899-917. Available at: [Link]
-
Gaffer, H. E., et al. (2021). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6-diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. Current Organic Synthesis, 18(5), 506-516. Available at: [Link]
-
Falih, M. S., et al. (2024). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator. Al-Mustansiriyah Journal of Science, 35(2), 1-8. Available at: [Link]
-
Gaffer, H. E., et al. (2022). Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. Polymers, 14(19), 4059. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. longdom.org [longdom.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Development of Kinase Inhibitors from Benzonitrile Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2][4] Among the vast chemical architectures explored, the benzonitrile scaffold has emerged as a privileged structure, serving as a powerful pharmacophore in a multitude of potent and selective kinase inhibitors.[5] This guide provides an in-depth overview of the principles and methodologies involved in the development of kinase inhibitors derived from benzonitrile scaffolds. We will explore synthetic strategies, provide detailed protocols for biochemical and cell-based screening, discuss the interpretation of structure-activity relationships (SAR), and elucidate the common mechanisms of action. This document is intended to be a practical resource for researchers aiming to leverage the unique properties of the benzonitrile moiety in their drug discovery programs.
The Benzonitrile Scaffold: A Privileged Pharmacophore in Kinase Inhibition
The enduring success of the benzonitrile group in kinase inhibitor design stems from its unique electronic and steric properties. The nitrile (-C≡N) group is a weak base but an excellent hydrogen bond acceptor. This allows it to form a crucial hydrogen bond interaction with the "hinge region" of the kinase ATP-binding site, a backbone segment that connects the N- and C-lobes of the kinase domain. This interaction is a common feature of many Type I and Type II ATP-competitive inhibitors and serves as a key anchoring point for the inhibitor molecule.[2][]
Furthermore, the linear geometry and compact size of the nitrile group allow it to be well-tolerated within the often-constrained space of the ATP pocket. The benzonitrile ring itself provides a rigid and synthetically tractable core from which various substituents can be elaborated to probe different sub-pockets of the kinase active site, thereby enabling the fine-tuning of potency and selectivity.[7] A notable example of a successful drug utilizing this scaffold is Alectinib, an inhibitor of Anaplastic Lymphoma Kinase (ALK), where the benzonitrile group is a key structural feature.[8]
Caption: Binding mode of a generic benzonitrile inhibitor in the kinase ATP pocket.
Synthetic Strategies for Benzonitrile-Based Libraries
The construction of compound libraries based on the benzonitrile scaffold typically relies on robust and versatile chemical reactions. A cornerstone of this process is the Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy often involves a benzonitrile core activated by an electron-withdrawing group (like a nitro group) and possessing a good leaving group, such as fluorine.[8] The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, phenols, thiols), allowing for the rapid diversification of the core scaffold.
Representative Synthetic Protocol: SNAr Reaction
The following protocol is a representative example for the coupling of a nucleophile to a 4-fluoro-3-nitrobenzonitrile core, a common starting material in kinase inhibitor synthesis.[8]
Materials:
-
4-Fluoro-3-nitrobenzonitrile
-
Nucleophile of interest (e.g., a substituted aniline or phenol)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))
-
Reaction vessel, magnetic stirrer, and heating mantle/oil bath
-
Standard workup and purification reagents (e.g., Ethyl acetate, brine, silica gel)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-3-nitrobenzonitrile (1.0 equivalent) and the chosen solvent (e.g., DMF).
-
Addition of Reagents: Add the nucleophile (1.1 equivalents) to the solution, followed by the base (2.0 equivalents).
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted benzonitrile derivative.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
This core product can then undergo further modifications, such as reduction of the nitro group to an amine, which can then be functionalized to build more complex inhibitor structures.
Experimental Workflows: From Hit Identification to Lead Characterization
The evaluation of newly synthesized benzonitrile derivatives follows a hierarchical screening cascade designed to efficiently identify potent and cell-active compounds.
Caption: High-level workflow for kinase inhibitor discovery and development.
Primary Screening: Biochemical Kinase Activity Assays
The first step is to measure the direct inhibitory effect of the compounds on the purified target kinase. Luminescence-based assays that quantify ATP consumption (or ADP production) are widely used due to their high throughput, sensitivity, and non-radioactive nature.[9]
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based) [9]
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) value of a test compound.
Materials:
-
Purified kinase of interest and its specific substrate peptide.
-
ATP solution.
-
Test compounds (benzonitrile derivatives) dissolved in 100% DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
White, opaque 96-well or 384-well plates.
-
Plate reader with luminescence detection.
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control (for 0% and 100% activity) to each well.
-
Kinase Incubation: Add 2.5 µL of the kinase (at a pre-determined optimal concentration) to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the reaction. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Secondary Screening: Cell-Based Assays
Compounds that show high potency in biochemical assays must be evaluated in a cellular context to confirm target engagement and assess their functional consequences.[10][11]
Protocol: Cellular Target Phosphorylation Assay (ELISA-Based) [12]
This assay measures the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase within the cell.
Materials:
-
Cancer cell line known to depend on the target kinase.
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Test compounds dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
ELISA-based assay kit with a capture antibody for the total substrate protein and a detection antibody specific to the phosphorylated form of the substrate.
-
Microplate reader capable of colorimetric or fluorescence detection.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (or DMSO control) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Remove the medium and lyse the cells by adding ice-cold lysis buffer directly to the wells.
-
ELISA:
-
Transfer the cell lysates to the ELISA plate pre-coated with the capture antibody. Incubate to allow the substrate protein to bind.
-
Wash the plate to remove unbound material.
-
Add the phospho-specific detection antibody (often conjugated to an enzyme like HRP). Incubate to allow binding to the phosphorylated substrate.
-
Wash the plate again.
-
Add the detection reagent (e.g., TMB substrate for HRP). A signal will develop in proportion to the amount of phosphorylated substrate.
-
Stop the reaction and read the absorbance on a plate reader.
-
-
Data Analysis: Normalize the signal to a total protein control or cell number. Plot the signal against the inhibitor concentration to determine the cellular IC₅₀ for target inhibition.
Structure-Activity Relationship (SAR) Analysis
SAR is the iterative process of modifying a molecule's structure to improve its biological activity.[13] For benzonitrile-based inhibitors, SAR studies focus on substitutions at various positions of the benzonitrile ring and other parts of the molecule to enhance potency, improve selectivity against other kinases, and optimize pharmacokinetic properties.
Example SAR Table for a Hypothetical Benzonitrile Scaffold:
| Compound ID | R1 Group | R2 Group | Target Kinase IC₅₀ (nM) |
| BN-1 | H | H | 1250 |
| BN-2 | 3-Cl | H | 450 |
| BN-3 | 3-Cl | 4-morpholinoaniline | 25 |
| BN-4 | 3-CF₃ | 4-morpholinoaniline | 30 |
| BN-5 | 3-Cl | 4-(4-methylpiperazin-1-yl)aniline | 8 |
Interpretation of SAR:
-
Initial Hit (BN-1): The unsubstituted core has weak activity.
-
Probing the Hydrophobic Pocket (BN-2): Adding a chlorine atom at the R1 position improves potency, suggesting a favorable interaction in a nearby hydrophobic pocket.[13]
-
Exploring the Solvent-Exposed Region (BN-3): Adding a larger group at the R2 position, such as a morpholinoaniline, dramatically increases potency. This indicates the group is likely extending into a larger pocket and making additional favorable contacts.
-
Electronic Effects (BN-4): Replacing chlorine with a trifluoromethyl group (CF₃) results in similar potency, suggesting that electronics at this position are less critical than steric fit.
-
Improving Properties (BN-5): Swapping the morpholine for a methylpiperazine group, which is more basic, further improves potency. This modification can also enhance aqueous solubility, a desirable pharmacokinetic property.
Pharmacokinetic (PK) Profiling
Once potent compounds with cellular activity are identified, their pharmacokinetic properties must be assessed to determine how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.[14] This is a critical step in determining if a compound has the potential to become a successful drug.
Key PK Parameters: [14]
-
Clearance (CL): The rate at which a drug is removed from the body.
-
Volume of Distribution (Vd): The apparent volume into which a drug distributes in the body.
-
Half-life (t½): The time required for the drug concentration in the body to decrease by half.
-
Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation.
Early PK screening often involves in vitro assays (e.g., metabolic stability in liver microsomes, plasma protein binding) followed by in vivo studies in animal models (e.g., rats) for promising candidates.[15][16]
References
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- AAT Bioquest. (2023, May 24). What are the common methods available to detect kinase activities?.
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- BenchChem. (n.d.). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
- PubMed. (2006). Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
- National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
- Google Patents. (n.d.). WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors.
- Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medical Research Reviews, 21(5), 382-396.
- PubMed. (2015, January 8). Exploring the scaffold universe of kinase inhibitors.
- Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86.
- ResearchGate. (2022, May 2). Structure–activity relationship and in silico development of c-Met kinase inhibitors.
- Drug Design Org. (n.d.). Structure Activity Relationships.
- ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Arteaga, C. L., & Baselga, J. (2001). Tyrosine kinase inhibitors: rationale, mechanisms of action, and implications for drug resistance. Seminars in oncology.
- National Institutes of Health. (2023, May 17). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.
- Azam, M., & Seeliger, M. A. (2011). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Recent patents on anti-cancer drug discovery.
- BOC Sciences. (n.d.). What are Kinase Inhibitors?.
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the scaffold universe of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. inits.at [inits.at]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5-methylbenzonitrile
Introduction: Navigating the Synthesis of 3-Amino-5-methylbenzonitrile
Welcome to the technical support center for the synthesis of this compound (CAS 186551-97-3).[1][2] This valuable intermediate is a critical building block in the development of agrochemicals and pharmaceutical agents, owing to its versatile nitrile and amine functional groups that permit a wide range of chemical transformations.[3] Achieving a high yield and purity of this compound is paramount for the efficiency and success of subsequent synthetic steps.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your synthetic outcomes. We will primarily focus on one of the most reliable and common synthetic routes: the reduction of 3-methyl-5-nitrobenzonitrile.
Primary Synthetic Route: Reduction of 3-methyl-5-nitrobenzonitrile
The conversion of a nitro group to an amine is a fundamental and typically high-yielding transformation in organic synthesis. This route is often preferred due to the commercial availability of the nitro starting material and the straightforward nature of the reduction.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several factors. Systematically investigating the following areas is the most effective approach.
-
Incomplete Reaction: The reduction may not have gone to completion.
-
Causality: Insufficient reaction time, low temperature, or a deactivated catalyst can lead to a stalled reaction. The reducing agent may also be of poor quality or used in an insufficient stoichiometric amount.
-
Solution:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material.
-
Extend Reaction Time/Increase Temperature: If the reaction has stalled, consider extending the reaction time. A moderate increase in temperature can also increase the reaction rate, but be cautious as this may also promote side reactions.
-
Reagent Stoichiometry & Quality: Ensure you are using the correct molar equivalents of your reducing agent. For metal-based reductions (e.g., Fe, Sn), the metal surface can oxidize over time, reducing its reactivity. Using fresh, finely powdered metal can significantly improve results.
-
-
-
Product Degradation: The desired product, this compound, or the starting material could be degrading under the reaction conditions.
-
Causality: Aromatic amines can be susceptible to oxidation, especially at elevated temperatures or in the presence of air. The nitrile group can also undergo hydrolysis to a carboxamide or carboxylic acid, particularly under harsh acidic or basic conditions during the reaction or work-up.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Control pH: During work-up, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly but carefully, keeping the temperature low.
-
Temperature Control: Avoid excessive heating. If the reaction is highly exothermic, ensure adequate cooling is in place.
-
-
-
Poor Isolation/Work-up: The product may be lost during the extraction and purification steps.
-
Causality: this compound has some water solubility due to the polar amine group. During aqueous work-up, a significant amount of product might remain in the aqueous layer. Emulsion formation during extraction can also trap the product.
-
Solution:
-
Optimize Extraction: After neutralizing the reaction mixture, extract with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) multiple times (3-4x) to ensure complete removal of the product from the aqueous phase.
-
Brine Wash: To break emulsions and reduce the solubility of the organic product in the aqueous layer, wash the combined organic extracts with brine (saturated NaCl solution).
-
Drying: Thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating the solvent.
-
-
Question 2: My final product is contaminated with significant impurities. How can I identify and prevent them?
Answer: Impurity formation is often linked to side reactions. Identifying the impurity structure can provide clues to its origin.
-
Common Impurities & Causes:
-
Unreacted Starting Material: As discussed in Q1, this points to an incomplete reaction.
-
3-Methyl-5-nitrobenzamide: This results from the hydrolysis of the nitrile group of the starting material. This is more likely if the reaction is run under harsh acidic conditions for an extended period.
-
3-Amino-5-methylbenzamide: This is formed by the hydrolysis of the product's nitrile group.
-
Azoxy/Azo/Hydrazo Compounds: These are dimeric byproducts formed from the incomplete reduction of the nitro group. They are often highly colored (orange/red). Their formation is favored when the reaction conditions are not sufficiently reducing.
-
-
Prevention and Removal Strategy:
-
Control Reaction Conditions: To minimize hydrolysis, use the mildest acidic conditions necessary to facilitate the reduction. To prevent dimerization, ensure a sufficient excess of the reducing agent is present and that the reaction goes to completion.
-
Purification:
-
Acid-Base Wash: During work-up, washing the organic extract with a dilute acid solution (e.g., 1M HCl) will protonate the desired amine product, transferring it to the aqueous layer. Neutral, non-basic impurities will remain in the organic layer. The acidic aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the pure product re-extracted into an organic solvent.
-
Recrystallization: This is an excellent method for removing impurities with different solubility profiles. Test various solvent systems (e.g., Ethanol/Water, Toluene/Hexane) to find optimal conditions.
-
Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography is highly effective. A gradient elution with a solvent system like Hexane/Ethyl Acetate is a good starting point.
-
-
Troubleshooting Summary Table
| Issue | Probable Cause | Recommended Action |
| Low Yield | Incomplete reaction | Monitor with TLC/LC-MS, extend time, use fresh/more reducing agent. |
| Product degradation (oxidation/hydrolysis) | Use inert atmosphere, control temperature, minimize exposure to harsh pH. | |
| Loss during work-up | Perform multiple extractions, use brine to break emulsions. | |
| Impure Product | Hydrolysis of nitrile group | Use milder acid/base conditions, shorten reaction/work-up time. |
| Incomplete reduction byproducts | Ensure sufficient reducing agent, allow reaction to complete. | |
| Starting material contamination | Purify starting materials before the reaction. |
Frequently Asked Questions (FAQs)
Q: What is the most reliable and scalable method for this synthesis? A: For laboratory and industrial scale, the catalytic hydrogenation of 3-methyl-5-nitrobenzonitrile (H₂ gas with a Palladium-on-carbon catalyst) is often the cleanest, most efficient, and highest-yielding method. It avoids the use of stoichiometric metal and acid waste. However, it requires specialized equipment (hydrogenator). The reduction with iron powder in acidic medium (e.g., HCl or acetic acid) is a classic, cost-effective, and robust alternative that is very common and scalable.[4]
Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system like 3:1 Hexane:Ethyl Acetate. The starting material (nitro compound) is less polar and will have a higher Rf value than the product (amine), which is more polar and will have a lower Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more precise tracking, LC-MS is ideal.
Q: What are the critical safety precautions for this synthesis? A:
-
Cyanide Compounds: While the recommended route avoids external cyanide sources, if you are working with benzonitriles, be aware of their toxicity. Nitriles can release hydrogen cyanide under strong acidic or basic conditions. Always work in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and purged of air before introducing hydrogen. Use a catalyst that is handled properly (e.g., wet Pd/C can be pyrophoric upon drying).
-
Acid Handling: Concentrated acids like HCl are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Detailed Experimental Protocols
Protocol 1: Synthesis via Iron/HCl Reduction
This protocol describes the reduction of 3-methyl-5-nitrobenzonitrile using iron powder in an acidic ethanol/water mixture.
Caption: Step-by-step workflow for the iron-mediated reduction.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 3-methyl-5-nitrobenzonitrile | 162.15 | 10.0 g | 61.67 mmol | 1.0 |
| Iron Powder (<325 mesh) | 55.85 | 13.78 g | 246.7 mmol | 4.0 |
| Ethanol (EtOH) | - | 150 mL | - | - |
| Deionized Water | - | 50 mL | - | - |
| Concentrated HCl (37%) | 36.46 | 5.0 mL | ~60 mmol | ~1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | - |
| Ethyl Acetate (EtOAc) | - | ~300 mL | - | - |
| Celite | - | As needed | - | - |
Procedure:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-5-nitrobenzonitrile (10.0 g), ethanol (150 mL), and water (50 mL).
-
Reagent Addition: Stir the mixture to form a suspension. Add the iron powder (13.78 g), followed by the slow, dropwise addition of concentrated HCl (5.0 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. The reaction is exothermic, so monitor the initial temperature rise.
-
Monitoring: Maintain the reflux and stir vigorously. Monitor the reaction progress every 30 minutes by TLC (3:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours, indicated by the complete consumption of the starting material.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Filter the hot suspension through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol (2 x 50 mL).
-
Combine the filtrates and concentrate them under reduced pressure to remove most of the ethanol.
-
To the remaining aqueous residue, slowly add 5M NaOH solution while cooling in an ice bath until the pH is approximately 9-10.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product, typically a light-brown solid, can be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography to yield this compound as a white to off-white solid. (Expected yield: 85-95%).
References
-
Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
- Google Patents. (1996). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
-
Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 132-136. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [YouTube video]. [Link]
-
MDPI. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 27(15), 4995. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. 15, 2928-2934. [Link]
-
PubChem. (n.d.). 3-Amino-4-(2-bromo-5-methylanilino)benzonitrile. [Link]
-
Taylor & Francis Online. (2020). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1086-1098. [Link]
-
Patsnap. (n.d.). Process for synthesizing 3-amino-5-methylpyrazole. [Link]
-
ChemBeast. (2026). 3-Bromo-5-methylbenzonitrile (CAS 124289-21-0): Properties, Synthesis, and Sourcing. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Chemdad. (n.d.). 3-AMINO-5-(TRIFLUOROMETHYL)BENZONITRILE. [Link]
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
- Google Patents. (1997).
-
National Center for Biotechnology Information. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. [Link]
- Google Patents. (n.d.). EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
-
ResearchGate. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. [Link]
-
PubChem. (n.d.). 3-Aminobenzonitrile. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Synthesis: The Role of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3) in Chemical Processes. [Link]
-
ResearchGate. (2013). Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. [Link]
-
PubChem. (n.d.). 3-Amino-5-hydroxybenzonitrile. [Link]
Sources
Technical Support Center: Purification of Crude 3-Amino-5-methylbenzonitrile
Welcome to the technical support guide for the purification of crude 3-Amino-5-methylbenzonitrile (CAS 186551-97-3). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key chemical intermediate in high purity. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific experimental outcomes.
Section 1: Compound Profile & Safety First
Before initiating any purification protocol, a thorough understanding of the compound's properties and associated hazards is paramount. This compound is an aromatic amine and nitrile, whose reactivity dictates both its utility and the necessary handling precautions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 186551-97-3 | [1][2] |
| Molecular Formula | C₈H₈N₂ | [1][2] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| Appearance | Typically an off-white to pale yellow crystalline solid | [3] |
| Storage Conditions | 2-8°C, protect from light, store under an inert atmosphere | [1][2] |
| Key Hazards | Harmful if swallowed, inhaled, or in contact with skin. May cause allergic skin reaction. Hygroscopic. | [4] |
Safety is a non-negotiable prerequisite for successful research. The amino functionality can be sensitizing, and nitrile compounds warrant careful handling.
Table 2: Recommended Personal Protective Equipment (PPE) and Handling
| Category | Recommendation | Rationale |
| Ventilation | Use only in a well-ventilated area, preferably a chemical fume hood. | To prevent inhalation of dust or vapors, which are harmful[4]. |
| Eye Protection | Wear chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can be toxic and cause allergic reactions[5]. |
| Skin/Body Protection | Lab coat required. Consider additional protective clothing for larger quantities. | Prevents accidental skin exposure. |
| Handling | Avoid generating dust. Handle under an inert atmosphere (e.g., nitrogen or argon). | The compound is hygroscopic and the amino group can be susceptible to air oxidation, leading to discoloration. |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily, or sticky solid that fails to crystallize. What's the cause and how can I fix it?
A: This is a frequent issue, often pointing to the presence of significant impurities that inhibit lattice formation. These can include unreacted starting materials, polymeric byproducts, or ionic species from the reaction workup.
-
Causality: Oiling out or stickiness occurs when the melting point of the impure mixture is below the temperature of the solution, or when impurities act as "crystal poisons," disrupting the ordered arrangement of molecules. Dark coloration often suggests oxidation of the amine or other highly conjugated impurities.
-
Solution: Acid-Base Extraction. Before attempting recrystallization or chromatography, a liquid-liquid acid-base extraction is a highly effective cleanup step. The basic amino group provides a perfect chemical handle for separation.
-
Dissolve the crude material in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The protonated amine (-NH3+) will migrate to the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Separate the layers. You may repeat the acid extraction on the organic layer to ensure complete recovery.
-
Combine the acidic aqueous layers and cool in an ice bath. Slowly basify by adding 2M sodium hydroxide (NaOH) or another suitable base until the pH is >10.
-
The free amine, this compound, will precipitate out as a solid or can be extracted back into a fresh organic solvent.
-
If extracted, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a significantly cleaner, solid product that is now a much better candidate for final purification.
-
Q2: My recrystallized product is still impure according to HPLC/NMR analysis. What are my next steps?
A: If a single recrystallization is insufficient, it implies the impurities have similar solubility profiles to the desired product. In this scenario, a more selective technique based on a different physical property, such as polarity, is required. This is the ideal situation for employing column chromatography.
-
Causality: Co-crystallization can occur when impurities have very similar structures and polarities to the product. Recrystallization is most effective at removing impurities that have very different solubilities in the chosen solvent system[6].
-
Solution: Silica Gel Column Chromatography. This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while being eluted by a liquid mobile phase.
-
Stationary Phase: Silica gel is the standard choice for compounds of this polarity.
-
Mobile Phase (Eluent) Selection: The key is to find a solvent system where the product has an Rf value of ~0.3 on a TLC plate. A good starting point is a mixture of a non-polar solvent and a moderately polar solvent.
-
Recommended Starting Systems: Hexanes/Ethyl Acetate or Dichloromethane/Methanol.
-
Begin with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the proportion of the more polar solvent.
-
-
Execution: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column. Carefully load the crude product (adsorbed onto a small amount of silica for solids, or dissolved in a minimum of solvent for oils) onto the top of the column. Elute with the solvent gradient, collecting fractions and analyzing them by TLC to identify those containing the pure product.
-
Post-Chromatography: Combine the pure fractions and remove the solvent in vacuo. The resulting solid may be pure enough, or it can be subjected to a final "polishing" recrystallization to induce high crystallinity.
-
Q3: How do I choose the most efficient purification workflow for my specific situation?
A: The optimal purification strategy depends on both the physical state of your crude product and its initial purity level. The following decision tree provides a logical workflow for selecting the best method.
Caption: Purification method selection workflow.
Q4: The NMR spectrum of my purified product shows persistent, small, unidentified peaks. How can I identify them?
A: Identifying unknown impurities is crucial for quality control. The most likely culprits are residual solvents, isomers, or byproducts from the synthesis.
-
Residual Solvents: These are the easiest to identify. Compare the chemical shifts of the unknown peaks to standard NMR solvent charts (e.g., peaks for Ethyl Acetate, Hexanes, Dichloromethane).
-
Isomeric Impurities: If the synthesis could plausibly produce isomers (e.g., 2-amino-5-methylbenzonitrile or 4-amino-3-methylbenzonitrile), their presence can be difficult to resolve by chromatography alone. Compare your spectrum to literature data or commercially available standards for these related compounds if possible[3][7].
-
Synthetic Byproducts: Consider the reaction mechanism used to synthesize the compound. Common impurities could include:
-
Unreacted Starting Material: For example, if reducing a nitro group, the starting nitro-compound may be present.
-
Hydrolysis Product: The nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH) under excessively acidic or basic conditions, especially with heat. LC-MS analysis is excellent for identifying these, as the molecular weight will increase by 18 (H₂O) or 17 (NH₃) respectively.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing this compound?
A: There is no universal "best" solvent; the ideal choice depends on the specific impurity profile. The goal is to find a solvent (or solvent pair) in which the compound is highly soluble when hot and poorly soluble when cold, while the impurities remain soluble at all temperatures[6]. A systematic screening is the most rigorous approach.
Table 3: Solvent Screening Guide for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | The amino group may impart some water solubility; could be effective for removing non-polar impurities. |
| Ethanol/Methanol | High | 78 / 65 | Good general-purpose polar solvents. Often used in a pair with water. |
| Isopropanol | Medium-High | 82 | A common choice for compounds of intermediate polarity. |
| Ethyl Acetate | Medium | 77 | Excellent solvent, but often dissolves compounds too well even when cold. Best used in a pair with a non-polar solvent. |
| Toluene | Low | 111 | Good for dissolving the aromatic compound when hot. Often paired with hexanes. |
| Hexanes/Heptane | Very Low | ~69 | Unlikely to dissolve the compound on its own, but ideal as an "anti-solvent" in a solvent pair system (e.g., Toluene/Hexanes or Ethyl Acetate/Hexanes). |
Q: How do I definitively confirm the purity of my final product?
A: A combination of analytical techniques is required to build a complete picture of purity.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity assessment. A pure sample should show a single major peak, allowing for purity calculation (e.g., >99% by area)[8].
-
NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR confirm the chemical structure and can reveal impurities with different proton or carbon environments. Integration of the ¹H NMR signals can provide a semi-quantitative purity estimate.
-
Melting Point: A sharp, narrow melting point range (e.g., within 1-2 °C) that matches the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the main component and can help identify the molecular weights of any minor impurities detected[2].
Q: My purified, white solid is turning yellow/brown upon storage. What is causing this and how can I prevent it?
A: This discoloration is a classic sign of the oxidation of the aromatic amino group. Anilines are susceptible to air oxidation, which forms highly colored, conjugated impurities.
-
Prevention is key:
-
Inert Atmosphere: Always store the final product under an inert atmosphere like nitrogen or argon. Back-fill the storage vial or container before sealing.
-
Light Protection: Store in an amber vial or in a dark location (e.g., a cabinet or refrigerator) to prevent light-catalyzed degradation[1].
-
Cold Storage: Storing at the recommended 2-8°C will slow the rate of any potential decomposition reactions[2].
-
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Ottokemi. 3-Methyl benzonitrile, 99%. [Link]
-
MilliporeSigma. This compound. [Link]
-
MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022-07-11). [Link]
-
PubChem - NIH. 3-Amino-5-hydroxybenzonitrile. [Link]
-
PubChem. 3-Aminobenzonitrile. [Link]
-
NIST WebBook. 4-Amino-3-chloro-5-methyl benzonitrile. [Link]
-
precisionFDA. 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. [Link]
-
ResearchGate. (PDF) Impurity profile of amino acids?. [Link]
-
Pharmaffiliates. 3-Amino-5-bromobenzonitrile. [Link]
-
PubChem. 3-[(5-Aminoquinolin-6-yl)-methylamino]benzonitrile. [Link]
-
PubChem. Benzonitrile, 3-amino-4-((2-((methylmethyl-11c-amino)methyl)phenyl)thio)-. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. High-Purity 2-Amino-5-methylbenzonitrile Synthesis & Applications. [Link]
- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 186551-97-3|this compound|BLD Pharm [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management [mdpi.com]
Technical Support Center: Synthesis of 3-Amino-5-methylbenzonitrile
Welcome to the technical support guide for the synthesis of 3-Amino-5-methylbenzonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will explore the causality behind experimental choices and provide validated troubleshooting strategies to ensure the integrity of your results.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. While its synthesis may appear straightforward, several critical parameters can influence yield, purity, and the formation of undesirable side products. This guide provides a structured, question-and-answer-based approach to troubleshoot two common synthetic pathways:
-
Route A: Reduction of 3-methyl-5-nitrobenzonitrile.
-
Route B: Sandmeyer cyanation of 3-methyl-5-aminobenzene diazonium salt.
Our goal is to equip you with the expertise to anticipate, identify, and resolve common synthetic hurdles.
Section 1: Troubleshooting Guide by Synthetic Route
This section addresses specific issues you may encounter during your experiments.
Route A: Reduction of 3-methyl-5-nitrobenzonitrile
This is a widely used method involving the reduction of a nitro group to an amine. While effective, it is not without its challenges. Common methods include catalytic hydrogenation (e.g., H₂/Pd/C) or using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[1]
Caption: Sandmeyer reaction mechanism and key side products.
Q1: My Sandmeyer reaction produced a significant amount of 3-hydroxy-5-methylbenzonitrile. What caused this?
A1: The formation of a phenol is a classic side reaction in Sandmeyer chemistry and is almost always due to the reaction of the diazonium salt with water.
-
Temperature Control: This is the most critical parameter. The diazotization and the subsequent reaction with CuCN must be kept cold, typically between 0-5°C. If the temperature rises, the diazonium salt will readily decompose to form a phenol.
-
Slow Addition: The aqueous solution of sodium nitrite should be added very slowly to the acidic solution of the amine, ensuring the temperature never exceeds 5°C. Similarly, the cold diazonium salt solution should be added slowly to the CuCN solution.
Q2: My final product is contaminated with a biaryl impurity. How can I prevent its formation?
A2: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. [2]This involves the formation of an aryl radical intermediate. Dimerization of this radical leads to biaryl impurities.
-
Control of Radical Concentration: Ensure efficient and rapid trapping of the aryl radical by the cyanide species. This can be achieved by ensuring the CuCN is fully dissolved and active.
-
Reaction Medium: Running the reaction in a solvent that can act as a hydrogen atom donor may slightly increase hydro-deamination byproducts but can suppress biaryl formation by quenching the aryl radical. However, optimization is key.
Q3: The reaction mixture turned into a dark, intractable tar. Is it salvageable?
A3: Unfortunately, extensive tar formation usually indicates uncontrolled decomposition of the diazonium salt, leading to polymerization and other side reactions. This is often caused by:
-
High Temperatures: As mentioned, poor temperature control is a primary cause.
-
Incorrect pH: The diazotization must be performed in a strongly acidic solution to prevent the diazonium salt from coupling with unreacted amine to form diazoamino compounds, which are unstable.
-
Purity of Reagents: Ensure the starting amine is pure and the sodium nitrite is of good quality.
| Problem | Potential Cause | Recommended Solution |
| Phenol Impurity | High reaction temperature (>5°C); Diazonium salt decomposition. | Maintain strict temperature control (0-5°C); Use the diazonium salt immediately after preparation. |
| Biaryl Impurity | Radical coupling of aryl intermediates. | Ensure efficient stirring and active CuCN catalyst; Optimize reaction concentration. |
| Tar Formation | Uncontrolled diazonium decomposition; Incorrect pH. | Maintain low temperature; Ensure sufficient acid is present during diazotization. |
| Low Nitrile Yield | Incomplete diazotization; Inefficient CuCN reaction. | Check stoichiometry of NaNO₂; Ensure quality and solubility of CuCN. |
Section 2: General FAQs
Q: How can I best purify the final this compound product?
A: The purification strategy depends on the nature of the impurities.
-
Column Chromatography: This is the most effective method for removing structurally similar impurities. A silica gel column using a gradient of ethyl acetate in hexanes or dichloromethane is typically effective.
-
Recrystallization: If the product is obtained as a solid and is relatively pure (>90%), recrystallization from a suitable solvent system (e.g., toluene/heptane or ethanol/water) can be an excellent final purification step.
-
Acid/Base Extraction: An aqueous acid wash (e.g., 1M HCl) can remove basic impurities, while a base wash (e.g., sat. NaHCO₃) can remove acidic impurities like phenols. The product itself is basic and will partition into the aqueous acid layer, from which it can be re-isolated by basification and extraction.
Q: What are the key analytical techniques to confirm the structure and purity of my product?
A: A combination of techniques is essential:
-
¹H and ¹³C NMR: Provides definitive structural confirmation.
-
LC-MS: Ideal for confirming the molecular weight and assessing purity by checking for the presence of impurities.
-
FTIR: Will show characteristic peaks for the amine (N-H stretches ~3300-3500 cm⁻¹) and the nitrile (C≡N stretch ~2220-2240 cm⁻¹).
Section 3: Example Protocols
These are generalized protocols and should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Reduction of 3-methyl-5-nitrobenzonitrile with Iron
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methyl-5-nitrobenzonitrile (1.0 eq), ethanol (10 mL/g), and water (2 mL/g).
-
Add iron powder (4.0 eq) to the suspension.
-
Heat the mixture to 50°C and add concentrated HCl (1.5 eq) dropwise via an addition funnel over 30 minutes, monitoring the internal temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography.
Protocol 2: Sandmeyer Cyanation of 3-Amino-5-methylaniline
-
Diazotization:
-
In a flask, dissolve 3-amino-5-methylaniline (1.0 eq) in a mixture of water and concentrated HCl at room temperature.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not rise above 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 20 minutes.
-
-
Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cyanide solution via a dropping funnel, maintaining the temperature at 0-5°C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
-
Workup:
-
Extract the reaction mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wang, L., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 630-640. [Link]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
Sources
Technical Support Center: Scale-Up of 3-Amino-5-methylbenzonitrile Production
Introduction
Welcome to the comprehensive technical support guide for the production and scale-up of 3-Amino-5-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key intermediate. By addressing specific experimental issues in a question-and-answer format, this guide aims to provide both troubleshooting solutions and a deeper understanding of the underlying chemical principles. Our goal is to empower you with the expertise to optimize your synthetic routes, improve yield and purity, and ensure safe handling practices.
Section 1: Synthesis & Reaction Control
The synthesis of this compound typically involves a multi-step process, often starting from a substituted toluene or a related aromatic precursor. Common synthetic strategies include nitration followed by reduction of the nitro group, or amination of a halogenated benzonitrile. Each of these steps presents unique challenges, especially during scale-up.
Frequently Asked Questions (FAQs)
Q1: My nitration reaction is producing significant amounts of dinitro and other isomeric byproducts. How can I improve the regioselectivity for the desired 3-nitro-5-methylbenzonitrile intermediate?
A1: Achieving high regioselectivity in nitration reactions is a common challenge, particularly with activated aromatic rings. The formation of multiple isomers is often due to the strong activating and ortho, para-directing effects of the methyl group, which can compete with the meta-directing effect of the nitrile group.
Troubleshooting & Optimization:
-
Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low and consistent temperature (typically 0-5 °C) is crucial to minimize side reactions and improve selectivity. Runaway reactions can lead to the formation of dinitro compounds and oxidative degradation.[1]
-
Rate of Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and subsurface to the solution of the starting material. This ensures localized concentration of the nitrating agent is minimized, reducing the likelihood of over-nitration.
-
Choice of Nitrating Agent: For sensitive substrates, consider using a milder nitrating agent. While mixed acid is common, alternatives like acetyl nitrate or nitronium tetrafluoroborate can offer better control and selectivity in some cases.
-
Solvent: The choice of solvent can influence the reaction. Highly polar solvents can sometimes solvate the nitronium ion, moderating its reactivity.
Q2: The reduction of the nitro group to an amine is resulting in low yields and the formation of colored impurities. What are the likely causes and how can I mitigate them?
A2: The reduction of an aromatic nitro group is a critical step that can be prone to incomplete conversion and the formation of various side products, such as nitroso, hydroxylamino, and azo compounds, which are often colored.
Troubleshooting & Optimization:
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: This is often a clean and efficient method. However, the catalyst (e.g., Pd/C, PtO2) can be sensitive to impurities in the starting material ("catalyst poisoning"). Ensure the nitro-intermediate is of high purity. The choice of solvent and pressure can also impact the reaction rate and selectivity.
-
Metal/Acid Reduction: Reagents like Sn/HCl, Fe/HCl, or Zn/acetic acid are robust and cost-effective for large-scale production.[2] However, the work-up can be challenging due to the formation of metal salts. Incomplete reaction can leave unreacted nitro compound, while over-reduction is less common for aromatic nitro groups.
-
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure complete conversion of the starting material.
-
Atmosphere: While many reduction reactions are robust, performing them under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of the resulting amino group, which can lead to colored impurities.
Q3: I am considering a synthetic route involving the amination of a halogenated precursor. What are the common challenges with this approach?
A3: Nucleophilic aromatic substitution (SNAr) to introduce an amino group can be an effective strategy. However, it often requires harsh reaction conditions and can be prone to side reactions.
Troubleshooting & Optimization:
-
Reaction Conditions: SNAr reactions with ammonia or an ammonia equivalent often require high temperatures and pressures, which can be challenging to manage on a larger scale. The use of a sealed reactor is typically necessary.
-
Catalyst: Copper-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) can proceed under milder conditions. However, the catalyst and ligands can be expensive, and removal of residual copper from the final product is a critical consideration in pharmaceutical applications.
-
Side Reactions: Incomplete amination can leave halogenated starting material as an impurity.[3] Depending on the substrate, elimination reactions can also compete with substitution.
Experimental Workflow: Monitoring Nitration by HPLC
Caption: Workflow for monitoring a nitration reaction using HPLC.
Section 2: Work-up & Purification
The isolation and purification of this compound are critical steps for achieving the desired product quality. The presence of both an amino and a nitrile group can complicate these procedures.
Frequently Asked Questions (FAQs)
Q1: During the aqueous work-up, I am experiencing product loss and the formation of a dark, tarry substance. What is happening and how can I prevent it?
A1: Aromatic amines, including this compound, are susceptible to oxidation, especially in the presence of air and at non-neutral pH.[4] This oxidation can lead to the formation of colored, polymeric impurities, resulting in product loss and a difficult-to-handle mixture.
Troubleshooting & Optimization:
-
pH Control: During work-up, carefully control the pH. When neutralizing an acidic reaction mixture, do so at a low temperature and avoid overshooting to strongly basic conditions.
-
Inert Atmosphere: If possible, conduct the work-up under an inert atmosphere to minimize contact with oxygen.
-
Antioxidants: In some cases, adding a small amount of an antioxidant, such as sodium bisulfite, to the aqueous phase during work-up can help prevent oxidation.
-
Temperature: Perform extractions and washes at low temperatures to reduce the rate of decomposition.
Q2: I am struggling to remove a persistent, colored impurity by recrystallization. What are my options?
A2: If a colored impurity co-crystallizes with your product, a simple recrystallization may not be sufficient.
Troubleshooting & Optimization:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture briefly and then filter it hot to remove the charcoal, which can adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Solvent System Screening: Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., a polar solvent in which the product is soluble at high temperatures and a non-polar solvent in which it is insoluble at low temperatures) can sometimes provide better separation from impurities.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography may be necessary. A non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) is a good starting point. Monitor the fractions by TLC to isolate the pure product.
Q3: The nitrile group in my product seems to be hydrolyzing to an amide or carboxylic acid during purification. How can I avoid this?
A3: The nitrile group can be sensitive to hydrolysis under either strongly acidic or basic conditions, especially at elevated temperatures.[3][5]
Troubleshooting & Optimization:
-
Avoid Harsh pH: During work-up and purification, avoid prolonged exposure to strong acids or bases. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Temperature Control: If distillation is used for purification, ensure it is performed under high vacuum to keep the boiling point as low as possible, minimizing thermal degradation and hydrolysis.
-
Anhydrous Conditions: If using non-aqueous purification methods, ensure all solvents and reagents are dry to prevent water-mediated hydrolysis.[3]
Purification Decision Tree
Caption: Decision tree for the purification of this compound.
Section 3: Safety & Handling
Proper safety precautions are paramount when working with this compound and the reagents used in its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: According to safety data sheets, this compound is classified as a hazardous substance.[6] It can cause serious eye irritation.[7] It is also important to be aware of the hazards of related benzonitrile compounds, which can be toxic if swallowed, in contact with skin, or if inhaled.[8]
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][9]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid creating dust when handling the solid material.
-
Storage: Store in a tightly closed container in a cool, dry place, protected from light.[6][8]
Q2: What are the major safety risks during the nitration step?
A2: The nitration reaction using mixed nitric and sulfuric acids is highly exothermic and can be explosive if not controlled properly.
Safety Precautions:
-
Temperature Control: Use an ice bath to maintain the reaction temperature and have a quenching plan in place for thermal runaway.
-
Slow Addition: Add the nitrating agent slowly and monitor the temperature closely.
-
Quenching: Quench the reaction by slowly adding it to a large amount of ice. Never add water to the concentrated acid mixture.
Q3: Are there any specific disposal considerations for waste generated during the synthesis?
A3: All waste should be disposed of in accordance with local, state, and federal regulations.
Disposal Guidelines:
-
Acidic Waste: Neutralize acidic waste carefully with a suitable base before disposal.
-
Organic Solvents: Collect halogenated and non-halogenated solvent waste in separate, labeled containers.
-
Metal Waste: If metal/acid reductions are used, the aqueous waste will contain metal salts that may require special disposal procedures.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 186551-97-3 | [6] |
| Molecular Formula | C₈H₈N₂ | [6] |
| Molecular Weight | 132.16 g/mol | [6] |
| Purity (Typical) | ≥97% | [6] |
| Storage | 4°C, protect from light | [6] |
References
- Google Patents. CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.
-
Quick Company. "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile". [Link]
-
Patsnap. Preparation method of aminobenzonitrile - Eureka. [Link]
- Google Patents. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
-
ResearchGate. A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. [Link]
-
ResearchGate. An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. [Link]
-
Chemistry LibreTexts. 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. [Link]
-
Chemguide. preparation of amines. [Link]
-
OpenStax. 24.6 Synthesis of Amines - Organic Chemistry. [Link]
-
ResearchGate. Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-AMINO-5-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. biosynth.com [biosynth.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reaction Conditions for Sandmeyer Cyanation
Welcome to the technical support center for the Sandmeyer cyanation reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this powerful transformation. As a cornerstone of aromatic chemistry, the Sandmeyer reaction offers a crucial pathway for the synthesis of aryl nitriles, which are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, its successful execution hinges on a nuanced understanding of the reaction mechanism and careful control of experimental parameters.
This guide moves beyond a simple recitation of protocols. Instead, it aims to provide a mechanistic understanding of why certain conditions are chosen and how to troubleshoot when faced with common challenges.
Section 1: Core Principles & Mechanism
The Sandmeyer cyanation is a substitution reaction that converts an aryl diazonium salt to an aryl nitrile, typically catalyzed by copper(I) salts.[4][5][6] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5][7]
The process can be broken down into two primary stages:
-
Diazotization: The conversion of a primary aromatic amine to a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong mineral acid.[8][9]
-
Cyanation: The substitution of the diazonium group with a cyanide nucleophile, facilitated by a copper(I) catalyst.[4][8]
The accepted mechanism for the copper-catalyzed cyanation step is illustrated below.
Caption: The radical-nucleophilic aromatic substitution (SRNAr) mechanism of the Sandmeyer cyanation.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the planning and execution of Sandmeyer cyanation reactions.
Q1: What is the optimal temperature for the diazotization step?
A1: The diazotization reaction is typically conducted at low temperatures, between 0-5 °C.[9][10] This is crucial because aryl diazonium salts are generally unstable and can decompose at higher temperatures, potentially leading to explosive hazards and the formation of unwanted byproducts such as phenols.[7][11] While some studies have shown that certain diazonium salts may be stable at slightly higher temperatures (up to 15 °C), maintaining a temperature of 0-5 °C is a widely accepted precaution for ensuring both safety and reaction efficiency.[11][12]
Q2: My reaction is producing a significant amount of phenol byproduct. What is the cause and how can I prevent it?
A2: Phenol formation is a common side reaction in Sandmeyer cyanations and occurs when the diazonium salt reacts with water.[7] This can be particularly problematic if the reaction temperature is not well-controlled, as the rate of decomposition of the diazonium salt increases with temperature. To minimize phenol formation, ensure that the diazotization and cyanation steps are performed at the recommended low temperatures. Additionally, using anhydrous solvents and reagents can help to reduce the presence of water in the reaction mixture.[7]
Q3: I am observing the formation of a colored precipitate in my reaction. What could this be?
A3: The formation of a colored precipitate often indicates the occurrence of azo coupling.[7] This side reaction happens when the electrophilic diazonium salt reacts with an electron-rich aromatic compound present in the reaction mixture, such as the starting amine or the product. To mitigate azo coupling, it is important to maintain a low reaction temperature and ensure that the diazonium salt is consumed in the subsequent cyanation step as quickly as it is formed. Slow, controlled addition of the nitrite source during diazotization can also help to minimize the concentration of unreacted diazonium salt at any given time.
Q4: Can I use a copper(II) salt as a catalyst?
A4: While some variations of the Sandmeyer reaction have been developed using other transition metal salts, including copper(II), the traditional and most effective catalyst for the Sandmeyer cyanation is a copper(I) salt, such as copper(I) cyanide (CuCN).[5][6][10] The catalytic cycle relies on the single-electron transfer from copper(I) to the diazonium salt to generate the aryl radical.[4] Using copper(II) salts directly may lead to lower yields or a different reaction pathway.
Q5: Are there alternatives to highly toxic metal cyanides?
A5: Yes, concerns over the toxicity of traditional cyanide sources like CuCN have led to the development of alternative methods. Recent research has explored the use of less toxic cyanide sources. For instance, some protocols utilize tetrabutylammonium cyanide, which is considered a safer alternative.[1] There are also palladium-catalyzed methods that can use acetonitrile as the cyanide source in the presence of an additive like silver(I) oxide.[13][14]
Section 3: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during Sandmeyer cyanation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete diazotization. | Ensure the use of a fresh nitrite source and a sufficiently acidic medium. Verify the complete dissolution of the starting amine. |
| Decomposition of the diazonium salt. | Strictly maintain the reaction temperature between 0-5 °C during diazotization and the addition to the cyanide solution.[10] | |
| Inactive copper(I) catalyst. | Use freshly prepared or high-purity copper(I) cyanide. Copper(I) salts can oxidize over time, leading to reduced activity.[10] | |
| Insufficient cyanide nucleophile. | Ensure an adequate excess of the cyanide source is used to drive the reaction to completion. | |
| Formation of Tar-like Byproducts | Uncontrolled decomposition of the diazonium salt. | This is often due to elevated temperatures. Re-evaluate and strictly control the reaction temperature.[10] The presence of impurities can also catalyze decomposition. |
| Incorrect pH of the reaction medium. | The stability of the diazonium salt is pH-dependent. Ensure the reaction medium is sufficiently acidic during diazotization.[7] | |
| Protodeamination (Replacement of -N₂⁺ with -H) | Presence of reducing agents or certain solvents. | This side reaction can compete with the desired cyanation.[7] Ensure the purity of your reagents and consider if your solvent could be acting as a hydrogen donor. |
| Biaryl Formation | Dimerization of the aryl radical intermediate. | This is an inherent side reaction of the radical mechanism.[7] While difficult to eliminate completely, optimizing the concentration of the copper catalyst and cyanide source can favor the desired reaction pathway. |
Section 4: Experimental Protocols
The following are generalized, step-by-step protocols for the Sandmeyer cyanation. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Classical Sandmeyer Cyanation
Part 1: Diazotization of a Primary Aromatic Amine
-
In a flask equipped with a magnetic stirrer, dissolve the primary aromatic amine in a suitable aqueous mineral acid (e.g., HCl or H₂SO₄).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not exceed 5 °C.[7]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization. The resulting solution contains the aryl diazonium salt.[7]
Part 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and an excess of sodium or potassium cyanide in water. This solution should be cooled to 0-5 °C.[10]
-
Slowly add the cold diazonium salt solution from Part 1 to the copper(I) cyanide solution with vigorous stirring.
-
Observe for the evolution of nitrogen gas, which indicates the reaction is proceeding.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (often room temperature, but protocol-dependent) for 1-2 hours to ensure completion.[10]
-
Proceed with the workup, which typically involves extraction with an organic solvent, washing to remove inorganic salts and acids, drying, and purification (e.g., by column chromatography or recrystallization).
Protocol 2: Copper-Free Sandmeyer Cyanation using Tetrabutylammonium Cyanide
This protocol is adapted from a method utilizing arenediazonium o-benzenedisulfonimides, which act as their own electron transfer agents, negating the need for a copper catalyst.[1]
-
Prepare the arenediazonium o-benzenedisulfonimide salt according to established procedures. These salts are often stable and can be isolated.
-
In a reaction flask, dissolve the arenediazonium salt in acetonitrile at room temperature.[13]
-
Add tetrabutylammonium cyanide to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, proceed with a standard aqueous workup and purification of the resulting aryl nitrile.
Section 5: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in Sandmeyer cyanation reactions.
Caption: A logical workflow for troubleshooting common issues in the Sandmeyer cyanation.
Section 6: Safety Considerations
The Sandmeyer cyanation involves several hazardous materials and conditions that require strict safety protocols.
-
Toxicity: Cyanide salts and hydrogen cyanide (which can be liberated upon acidification) are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[15]
-
Explosion Hazard: Solid diazonium salts can be explosive when dry. It is strongly recommended to use them in solution without isolation.
-
Exothermic Reactions: Both the diazotization and the cyanation steps can be exothermic. Maintaining controlled, low temperatures is essential to prevent runaway reactions.[12]
-
Quenching: Any residual cyanide in the reaction mixture must be carefully quenched before disposal. A common method is to treat the aqueous waste with an excess of sodium hypochlorite (bleach) or ferrous sulfate.
Always consult the Safety Data Sheets (SDS) for all reagents and follow the safety guidelines of your institution.
References
-
Akhtar, R., Zahoor, A. F., Rasool, N., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(4), 2373–2403. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 11, 2026, from [Link]
-
CK-12 Foundation. (2023). Diazonium Salts. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
-
Nielsen, M. A., & Pittelkow, M. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 1059–1064. [Link]
-
Barbero, M., Cadamuro, S., & Dughera, S. (2013). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 11, 2026, from [Link]
-
Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2004). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. Synthesis, 2004(15), 2534-2538. [Link]
-
Galli, C. (1998). Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. ResearchGate. [Link]
-
Du, C., et al. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Catalysis, 12(15), 9403–9409. [Link]
-
Xu, W., Xu, Q., & Li, J. (2015). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Organic Chemistry Frontiers, 2(3), 231-235. [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
NRO Chemistry. (2023, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]
-
Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?[Link]
-
Reddit. (2019). Troubleshooting a Sandmeyer reaction. [Link]
-
Royal Society of Chemistry. (2015). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. [Link]
-
ACS Publications. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
-
ResearchGate. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
-
Chemical Safety. (2023, June 7). Cyanation reaction safety. YouTube. [Link]
-
Semantic Scholar. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
-
ResearchGate. (1998). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. [Link]
-
York Research Database. (1998). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. [Link]
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Technical Support Center: Preventing Byproduct Formation in Buchwald-Hartwig Amination of Benzonitriles
Welcome to the technical support center for the Buchwald-Hartwig amination of benzonitriles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Benzonitriles, with their electron-withdrawing nature, present a unique set of challenges that can lead to undesired side reactions and diminished yields. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding to help you overcome these hurdles and achieve clean, efficient, and reproducible results in your laboratory.
Introduction: The Challenge of Aminating Benzonitriles
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance.[1] However, when applied to electron-deficient substrates such as benzonitriles, the reaction landscape can become more complex. The very electronic properties that can facilitate a rapid reductive elimination to form the desired product also render the system susceptible to competing side reactions.[2] This guide will address the most common byproduct formations and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during the Buchwald-Hartwig amination of benzonitriles in a question-and-answer format.
Q1: I am observing significant formation of a byproduct that corresponds to the loss of the nitrile group from my starting material. What is this side reaction, and how can I prevent it?
A1: This is a classic case of hydrodecyanation, a specific form of hydrodehalogenation, which is a common side reaction in Buchwald-Hartwig aminations. [2][3] It results in the replacement of the halide on your benzonitrile with a hydrogen atom, leading to the formation of benzonitrile itself as a byproduct.
Causality: Hydrodecyanation competes with the desired amination pathway within the catalytic cycle. It typically arises from a β-hydride elimination from the palladium-amido intermediate, which then reductively eliminates to form the hydrodecyanated arene.[2] Factors that can favor this side reaction include:
-
Suboptimal Ligand Choice: Ligands that are not sufficiently bulky or electron-rich may not promote the desired reductive elimination of the arylamine at a rate that outcompetes β-hydride elimination.
-
High Reaction Temperatures: Elevated temperatures can increase the rate of undesired side reactions, including hydrodecyanation.
-
Base-Induced Decomposition: Certain strong bases can promote decomposition pathways that lead to hydride sources in the reaction mixture.
Troubleshooting Protocol for Hydrodecyanation:
-
Ligand Selection is Critical: Switch to a bulkier, more electron-rich phosphine ligand. Ligands from the Buchwald (e.g., XPhos, SPhos, BrettPhos) or Hartwig (e.g., Josiphos-type) portfolios are excellent choices.[4][5] These ligands promote a faster rate of reductive elimination of the desired product, thereby minimizing the lifetime of the intermediate susceptible to β-hydride elimination.
-
Optimize Reaction Temperature: Lower the reaction temperature in increments of 10 °C. While this may slow down the overall reaction rate, it can disproportionately decrease the rate of the undesired hydrodecyanation.
-
Base Selection and Stoichiometry: If using a very strong base like sodium tert-butoxide, consider switching to a slightly weaker base such as lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃), especially if your substrate is sensitive.[6] Ensure you are using the correct stoichiometry of the base; an excess can sometimes be detrimental.
-
Use a Pre-catalyst: In-situ catalyst generation can sometimes be inefficient and lead to the formation of palladium species that promote side reactions. Using a well-defined pre-catalyst, such as a G3 or G4 palladacycle, can lead to a cleaner reaction profile.[1]
Q2: My reaction with an ortho-substituted benzonitrile is sluggish and gives a low yield, even with minimal byproduct formation. What could be the issue?
A2: The proximity of the nitrile group to the reaction center in ortho-substituted benzonitriles can lead to catalyst inhibition through coordination to the palladium center. [7] This chelation effect can stabilize certain intermediates in the catalytic cycle, slowing down the overall turnover.
Causality: The nitrogen atom of the nitrile group can act as a ligand, coordinating to the palladium atom of the oxidative addition complex or other intermediates. This can hinder the subsequent steps of the catalytic cycle, such as amine coordination and reductive elimination.
Troubleshooting Protocol for ortho-Substituted Benzonitriles:
-
Employ Highly Hindered Ligands: The use of very bulky biarylphosphine ligands, such as tBuXPhos or BrettPhos, can create a sterically crowded environment around the palladium center that disfavors the coordination of the ortho-nitrile group.[6]
-
Increase Catalyst and Ligand Loading: A modest increase in the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst inhibition.
-
Solvent Effects: The choice of solvent can influence the coordinating ability of the nitrile group. Experiment with less coordinating solvents. Toluene is a good starting point, but exploring solvents like dioxane or CPME might be beneficial.[1]
-
Higher Reaction Temperature: While generally recommending lower temperatures to avoid side reactions, in cases of catalyst inhibition, a carefully controlled increase in temperature might be necessary to overcome the activation barrier for the desired catalytic turnover.
Q3: I am concerned about the stability of the nitrile group under the basic conditions of the Buchwald-Hartwig reaction. Can it hydrolyze or react with the amine?
A3: While the nitrile group is generally robust, under prolonged heating in the presence of a strong base and nucleophilic amine, side reactions involving the nitrile are possible, though typically less common than hydrodecyanation.
Causality:
-
Nitrile Hydrolysis: If there is residual water in the reaction mixture, the strong basic conditions can promote the hydrolysis of the nitrile to the corresponding benzamide or even the benzoate salt.[8][9][10]
-
Amine Addition to the Nitrile: Although less frequent, it is mechanistically plausible for the amine nucleophile to add across the carbon-nitrogen triple bond of the benzonitrile, especially at high temperatures.
Preventative Measures for Nitrile Group Side Reactions:
-
Ensure Anhydrous Conditions: Use freshly dried and degassed solvents. Dry all glassware thoroughly and run the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Use Weaker Bases: For particularly sensitive substrates, consider using weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to the reaction conditions.
-
Moderate Reaction Temperature: Avoid excessively high temperatures, which can promote these undesired pathways.
Visualizing the Catalytic Pathways
To better understand the competition between the desired amination and the hydrodecyanation side reaction, the following diagrams illustrate the key steps.
Caption: The productive Buchwald-Hartwig catalytic cycle leading to the desired aminobenzonitrile product.
Caption: The unproductive hydrodecyanation pathway competing with the desired reductive elimination.
Recommended Catalyst Systems for Benzonitrile Amination
The choice of ligand and base is paramount for a successful amination of benzonitriles. The following table provides a starting point for reaction optimization based on the nature of the halide.
| Aryl Halide | Recommended Ligand(s) | Recommended Base(s) | Typical Temperature (°C) | Notes |
| Aryl Iodide | XPhos, RuPhos | NaOtBu, K₃PO₄ | 80-100 | Aryl iodides are generally reactive but can be prone to catalyst inhibition by the iodide anion. Using a less polar solvent like toluene can be beneficial.[6] |
| Aryl Bromide | XPhos, SPhos, BrettPhos | NaOtBu, LiHMDS, Cs₂CO₃ | 90-110 | This is often the most reliable substrate class for Buchwald-Hartwig aminations. |
| Aryl Chloride | tBuXPhos, BrettPhos | NaOtBu, LiHMDS | 100-120 | Aryl chlorides are less reactive and require more electron-rich and bulky ligands to facilitate oxidative addition.[4] |
Detailed Experimental Protocols
The following protocols are provided as a starting point. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for your specific substrate combination.
Protocol 1: General Procedure for the Amination of a Halobenzonitrile with a Secondary Amine
This protocol is adapted for the coupling of a halobenzonitrile with a secondary amine like morpholine, using a Buchwald-type ligand.[11][12]
Materials:
-
Halobenzonitrile (1.0 mmol)
-
Secondary amine (e.g., morpholine, 1.2 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium pre-catalyst (0.02 mmol) and sodium tert-butoxide (1.4 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add the halobenzonitrile (1.0 mmol).
-
Via syringe, add the anhydrous, degassed toluene (5 mL), followed by the secondary amine (1.2 mmol).
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amination of a Halobenzonitrile with a Primary Amine
This protocol is adapted for the mono-arylation of a primary amine, a reaction that can be challenging due to competing diarylation. The use of a ligand like BrettPhos is often beneficial.[6]
Materials:
-
Halobenzonitrile (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 mmol)
-
Anhydrous, degassed dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium pre-catalyst (0.02 mmol) and LiHMDS (1.5 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add the halobenzonitrile (1.0 mmol).
-
Via syringe, add the anhydrous, degassed dioxane (5 mL), followed by the primary amine (1.2 mmol).
-
Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
-
Nitrile hydration catalysed by palladium(II) complexes - RSC Publishing. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
BH amination side products and purification : r/chemistry - Reddit. Available at: [Link]
-
21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
An unprecedented palladium-arsenic catalytic cycle for nitriles hydration - Frontiers. Available at: [Link]
-
Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group - Organic Chemistry Portal. Available at: [Link]
- WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents.
-
hydrolysis of nitriles - Chemguide. Available at: [Link]
-
Nucleoside Modification Using Buchwald-Hartwig Amination Reactions | Request PDF. Available at: [Link]
-
20.7: Chemistry of Nitriles. Available at: [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group [organic-chemistry.org]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. rsc.org [rsc.org]
troubleshooting low reactivity of the nitrile group in reactions
Welcome to the technical support center for troubleshooting reactions involving the nitrile functional group. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the reactivity of nitriles in their synthetic workflows. Here, we provide in-depth, field-proven insights and practical solutions to common experimental hurdles.
Introduction to Nitrile Reactivity
The nitrile group (-C≡N) is a versatile functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, amides, aldehydes, and ketones.[1] Its chemistry is often compared to that of the carbonyl group (C=O) due to the polarized pi system, which renders the carbon atom electrophilic.[2][3][4] However, the triple bond and the sp-hybridized state of both the carbon and nitrogen atoms confer unique reactivity—and often, a frustrating lack of it.[2][5][6][7] This guide will help you understand the underlying causes of low reactivity and provide actionable troubleshooting strategies.
Troubleshooting Guide: Common Reactions and Solutions
This section addresses specific issues encountered during common transformations of the nitrile group.
Issue 1: Low Yield or No Reaction in Nitrile Hydrolysis
Q: I am trying to hydrolyze my nitrile to a carboxylic acid using aqueous acid/base, but I am getting low yields or recovering my starting material. What is going wrong?
A: Nitrile hydrolysis is notoriously sluggish and often requires harsh conditions like prolonged heating under reflux with strong acids or bases.[8][9] The low reactivity stems from the stability of the C≡N triple bond and the relatively low electrophilicity of the nitrile carbon compared to, for example, an acid chloride.[10]
Causality and Troubleshooting Steps:
-
Insufficient Activation: The C≡N triple bond is a poor electrophile on its own. For hydrolysis with a weak nucleophile like water, the nitrile must be activated.
-
Acid Catalysis: Protonation of the nitrogen atom by a strong acid makes the nitrile carbon significantly more electrophilic and susceptible to attack by water.[11][12][13] If your reaction is slow, the acid may not be strong enough or concentrated enough.
-
Base Catalysis: A strong nucleophile like the hydroxide ion (OH⁻) can attack the nitrile carbon directly.[2] If using a base, ensure its concentration is sufficient.
-
-
Reaction Conditions are Too Mild:
-
Temperature: These reactions almost always require elevated temperatures. If you are running the reaction at room temperature or with gentle warming, it is unlikely to proceed efficiently. Heating under reflux is standard practice.[9]
-
Reaction Time: Nitrile hydrolysis can take several hours to reach completion. Ensure you are running the reaction long enough. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).
-
-
Steric Hindrance: A sterically hindered nitrile (e.g., a tertiary alkyl nitrile) will react much more slowly. The linear geometry of the nitrile group (R-C-N bond angle of 180°) can be impeded by bulky neighboring groups, preventing the approach of the nucleophile.[2][5] For highly hindered substrates, more extreme conditions (higher temperatures, longer reaction times, stronger acids) may be necessary.
-
Stopping at the Amide Intermediate: The hydrolysis proceeds through an amide intermediate.[2][8] Under certain conditions, especially milder ones, the reaction can stall at the amide stage, as the amide itself requires hydrolysis to proceed to the carboxylic acid.[8] If you isolate the amide, you will need to re-subject it to harsh hydrolytic conditions.
-
To isolate the amide: Controlled hydrolysis is challenging but can sometimes be achieved using milder conditions (e.g., HCl at 40°C) or specialized reagents.[8] For instance, using tert-butanol as a solvent has been reported to help stop the reaction at the amide.[8] Another approach involves using a mixture of trifluoroacetic acid (TFA) and sulfuric acid.[14]
-
Workflow for Troubleshooting Nitrile Hydrolysis dot graph TD { A[Start: Low Yield in Nitrile Hydrolysis] --> B{Check Reaction Conditions}; B --> C[Increase Temperature to Reflux]; B --> D[Increase Reaction Time & Monitor]; B --> E{Check Reagent Concentration}; E --> F[Use Concentrated Strong Acid (e.g., HCl, H2SO4)]; E --> G[Use Concentrated Strong Base (e.g., NaOH, KOH)]; A --> H{Substrate Issues?}; H --> I[Sterically Hindered? -> Force Conditions]; I --> J[Consider Alternative Synthesis Route]; subgraph Legend direction LR subgraph "Shape" direction LR k[Process] m{"Decision"} end subgraph "Color" direction LR n[Start] o[Action] p[Consideration] end end style A fill:#FBBC05,fontcolor:#202124 style B fill:#F1F3F4,fontcolor:#202124 style H fill:#F1F3F4,fontcolor:#202124 style C fill:#4285F4,color:#FFFFFF,fontcolor:#FFFFFF style D fill:#4285F4,color:#FFFFFF,fontcolor:#FFFFFF style F fill:#4285F4,color:#FFFFFF,fontcolor:#FFFFFF style G fill:#4285F4,color:#FFFFFF,fontcolor:#FFFFFF style I fill:#EA4335,color:#FFFFFF,fontcolor:#FFFFFF style J fill:#34A853,color:#FFFFFF,fontcolor:#FFFFFF } Caption: Troubleshooting workflow for nitrile hydrolysis.
Summary of Recommended Hydrolysis Conditions
| Catalyst Type | Reagent | Typical Conditions | Product | Notes |
| Acid | Dilute HCl or H₂SO₄ | Heat under reflux | Carboxylic Acid + Ammonium Salt | [9][15] The free carboxylic acid is formed directly. |
| Base | Aqueous NaOH or KOH | Heat under reflux | Carboxylate Salt + Ammonia | [9][15] Requires a separate acidification step to yield the free carboxylic acid. |
Issue 2: Incomplete Reduction or Side-Product Formation in Nitrile Reduction to Amines
Q: I am reducing a nitrile to a primary amine with LiAlH₄ or catalytic hydrogenation, but the reaction is incomplete, or I'm seeing secondary/tertiary amine byproducts.
A: Nitrile reduction is a powerful method for synthesizing primary amines. However, achieving clean and complete conversion requires careful control of reagents and conditions.
Causality and Troubleshooting Steps:
-
Reagent Activity (LiAlH₄):
-
Old Reagent: Lithium aluminum hydride (LiAlH₄) is highly reactive and decomposes on exposure to moisture. If your reagent is old or has been improperly stored, it may have lost its potency. Use a fresh, unopened bottle or a freshly prepared solution of known concentration.
-
Mechanism: The reduction with LiAlH₄ involves two successive nucleophilic additions of a hydride ion (H⁻). T[2][4]he first addition forms an imine anion, which is then reduced further to a dianion. A[2][4]n aqueous workup then protonates the nitrogen to give the primary amine. I[16]ncomplete reaction suggests a problem with the hydride source.
-
-
Catalytic Hydrogenation Issues:
-
Catalyst Poisoning: Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel can be poisoned by sulfur-containing compounds or other impurities, rendering them inactive. Ensure your substrate and solvent are pure.
-
Byproduct Formation: Catalytic hydrogenation can lead to the formation of secondary and tertiary amines. T[17]his occurs when the initially formed primary amine attacks the intermediate imine, leading to dimers.
-
Solution: To suppress this side reaction, the hydrogenation is often carried out in the presence of ammonia (or ammonium hydroxide). A[17]mmonia acts as a competitive inhibitor, preventing the newly formed primary amine from reacting with the imine intermediate.
-
-
Incomplete Reaction with Milder Reagents:
-
Reagents like Diisobutylaluminium hydride (DIBAL-H) are typically used to stop the reduction at the aldehyde stage after a single hydride addition. T[8][18]his is achieved by using only one equivalent of DIBAL-H at low temperatures (e.g., -78 °C). U[2]sing DIBAL-H when you want the primary amine will not work unless excess reagent and higher temperatures are used, at which point it can behave similarly to LiAlH₄.
-
[8]Experimental Protocol: Reduction with LiAlH₄
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend LiAlH₄ (typically 1.0-1.5 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the nitrile in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with ether.
-
Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the primary amine.
Issue 3: Low Yield in Grignard Reaction with Nitriles
Q: My Grignard reaction with a nitrile to form a ketone is giving a very low yield. What are the common pitfalls?
A: The reaction of a Grignard reagent (R-MgX) with a nitrile is an excellent method for ketone synthesis. T[19]he reaction proceeds via nucleophilic addition of the Grignard reagent to the nitrile carbon, forming an imine anion which is then hydrolyzed to a ketone during aqueous workup. U[20]nlike reactions with esters or acid chlorides, the intermediate imine anion is stable to further addition by the Grignard reagent, preventing the formation of a tertiary alcohol.
[19]Causality and Troubleshooting Steps:
-
Acidic Protons: Grignard reagents are powerful bases. If your nitrile substrate contains any acidic protons (e.g., an α-proton to the nitrile, -OH, -NH, -SH, or terminal alkyne groups), the Grignard reagent will be consumed in an acid-base reaction rather than adding to the nitrile.
-
α-Protons: Protons on the carbon adjacent to the nitrile group can be sufficiently acidic to be deprotonated by the Grignard reagent, especially with hindered substrates or at elevated temperatures. T[21]his leads to the formation of an enolate-type species and recovery of starting material after workup.
-
Solution: Perform the reaction at a low temperature (e.g., 0 °C or below) to favor nucleophilic addition over deprotonation. I[21]f deprotonation is unavoidable, consider using a different organometallic reagent (e.g., an organolithium) or an alternative synthetic route.
-
-
Poor Grignard Reagent Quality: As with LiAlH₄, Grignard reagents are sensitive to air and moisture. Ensure your reagent is fresh or has been recently titrated to determine its exact concentration.
-
Solvent Choice: The reaction is typically performed in ethereal solvents like diethyl ether or THF. Using a different solvent may adversely affect the stability and reactivity of the Grignard reagent.
-
Steric Hindrance: A bulky Grignard reagent or a sterically hindered nitrile can significantly slow down the reaction rate. In such cases, prolonged reaction times or heating may be required. However, heating can also promote side reactions like α-deprotonation. [21] * Catalysis: For sterically demanding substrates, the addition of a copper(I) salt (e.g., CuI) can catalyze the nucleophilic addition and significantly improve yields.
[21][22]Logical Flow for Grignard Reaction Troubleshooting
Caption: Decision tree for troubleshooting Grignard reactions with nitriles.
Frequently Asked Questions (FAQs)
Q1: Why is the nitrile group less reactive than a carbonyl group in many reactions?
A: While both are polarized and electrophilic at the carbon, there are key differences. The nitrogen in a nitrile is less electronegative than the oxygen in a carbonyl, making the nitrile carbon less electron-deficient (less electrophilic). A[10]dditionally, the triple bond of a nitrile is stronger and more stable than the double bond of a carbonyl. Finally, nucleophilic attack on a carbonyl group proceeds via a lower-energy tetrahedral intermediate (sp³), whereas attack on a nitrile leads to an sp²-hybridized imine anion, a transition that can be less favorable.
[4]Q2: Can I use water as a solvent for reactions involving nitriles?
A: It depends on the reaction. For hydrolysis, water is a necessary reagent, though the reaction is slow without a catalyst. F[14]or reactions with highly reactive organometallics like Grignard reagents or LiAlH₄, water must be rigorously excluded as it will destroy the reagent. In some cases, nitriles themselves, such as acetonitrile, can be used as polar aprotic solvents.
[23]Q3: How does an electron-withdrawing group (EWG) attached to the nitrile affect its reactivity?
A: An adjacent EWG significantly increases the reactivity of the nitrile group toward nucleophiles. T[24][25]he EWG pulls electron density away from the nitrile carbon, increasing its electrophilicity and making it more susceptible to attack. T[24][25]his is a common strategy to activate nitriles for reactions under milder conditions.
Q4: My reaction requires elevated temperatures. Will the nitrile group decompose?
A: Nitriles are generally thermally stable. However, at very high temperatures, especially in the presence of other reactive species, side reactions like polymerization or elimination can occur. T[26]he thermal stability can be influenced by the overall structure of the molecule. It is always best to consult the literature for the specific substrate or class of compounds you are working with.
References
-
Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Chemistry of Nitriles. (2025, January 19). LibreTexts. Retrieved from [Link]
-
Nitrile Properties. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry of Nitriles. (n.d.). Fiveable. Retrieved from [Link]
-
The Reduction of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Catalytic Activation of Nitriles Towards Nucleophilic Addition. (n.d.). Nottingham ePrints. Retrieved from [Link]
-
Properties of Nitriles. (n.d.). Al-Muret Center. Retrieved from [Link]
-
Properties of Nitriles. (n.d.). Al-Abbas's (p) Holy Shrine. Retrieved from [Link]
- Use of nitriles as polar aprotic solvents. (n.d.). Google Patents.
-
Effect of temperature on the crosslink densities of nitrile rubber and carboxylated nitrile rubber with zinc peroxide. (2002). ResearchGate. Retrieved from [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025, May 22). JoVE. Retrieved from [Link]
-
Why is nitrile the least reactive of carboxylic acid derivative?. (2015, October 24). Quora. Retrieved from [Link]
-
Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles. (2020). ResearchGate. Retrieved from [Link]
-
Effect Of The Nitrile Content On Nitrile Rubber Cure In Wide Temperature Range. (n.d.). IJSTR. Retrieved from [Link]
-
Reactions of Nitriles. (n.d.). University of Calgary. Retrieved from [Link]
-
The preparation of nitriles. (n.d.). Chemguide. Retrieved from [Link]
-
Preparation of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis. (2025, August 7). Housing Innovations. Retrieved from [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL. (n.d.). Chemistry Steps. Retrieved from [Link]
-
RLi or RMgX with Nitriles to Ketones. (n.d.). University of Calgary. Retrieved from [Link]
-
Nitriles & Hydroxynitriles Revision Note. (2025, June 23). Save My Exams. Retrieved from [Link]
-
The Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Nitrile to Amine - Common Conditions. (n.d.). The Organic Synthesis Archive. Retrieved from [Link]
-
Chemistry of Nitriles. (2025, March 5). LibreTexts. Retrieved from [Link]
-
Nitrile and its reactivity as an electrophile. (2019, September 26). Reddit. Retrieved from [Link]
-
Addition of allyl Grignard to nitriles in air and at room temperature. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Reduction of nitriles to amines. (n.d.). Química Orgánica. Retrieved from [Link]
-
Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). Chemistry Stack Exchange. Retrieved from [Link]
-
Help With acid hydrolysis of nitriles -> carboxylic acids. (2014, January 24). Reddit. Retrieved from [Link]
-
Grignard Reaction of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Addition of Grignard reagents to nitriles to give ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]
- Catalyst and synthetic process for carboxamides by nitrile hydrolysis. (n.d.). Google Patents.
-
Effect of degradation by temperature onto nitrile rubber elastomer mechanical properties. (2022). ResearchGate. Retrieved from [Link]
-
Nitrile reduction issues. (2018, December 5). Reddit. Retrieved from [Link]
-
Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved from [Link]
-
Effect of Curing Temperature on the Technical Properties of Nitrile Rubber. (1980). Rubber Chemistry and Technology. Retrieved from [Link]
-
Steric Effects in Hydrolysis of Hindered Amides and Nitriles. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine. (n.d.). PMC - NIH. Retrieved from [Link]
-
Chemistry of Nitriles. (2024, September 30). LibreTexts. Retrieved from [Link]
-
Hydrolysis of nitriles. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Properties of Nitriles [ns1.almerja.com]
- 7. Properties of Nitriles [ns1.almerja.com]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown - Housing Innovations [dev.housing.arizona.edu]
- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. savemyexams.com [savemyexams.com]
- 16. Reduction of nitriles to amines [quimicaorganica.org]
- 17. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 18. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. echemi.com [echemi.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. EP1189855B1 - Use of nitriles as polar aprotic solvents - Google Patents [patents.google.com]
- 24. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 25. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijstr.org [ijstr.org]
Technical Support Center: Strategies for Selective Functionalization of 3-Amino-5-methylbenzonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-Amino-5-methylbenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. Here, we address common challenges and frequently asked questions to help you navigate the complexities of its selective functionalization, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of reactivity on this compound?
The reactivity of this compound is governed by the electronic interplay of its three key functional groups: a potent ortho-, para-directing amino group (-NH2), a weakly activating ortho-, para-directing methyl group (-CH3), and a strongly deactivating, meta-directing nitrile group (-CN).
-
Amino Group (N-Functionalization): The lone pair on the nitrogen atom makes it a primary site for nucleophilic attack, readily undergoing acylation, alkylation, sulfonylation, and diazotization.
-
Aromatic Ring (C-Functionalization): The aromatic ring is activated towards electrophilic aromatic substitution (EAS). The directing effects of the substituents synergize to strongly favor substitution at the C2, C4, and C6 positions (ortho and para to the powerful amino group).[1] The nitrile group's deactivating effect is largely overridden by the amino group's strong activation.[2]
-
Methyl Group (Benzylic Functionalization): The C-H bonds of the methyl group are susceptible to free-radical halogenation under specific conditions (e.g., NBS with a radical initiator), though this typically requires forcing conditions that may affect other parts of the molecule.
Q2: How do I control regioselectivity during electrophilic aromatic substitution (EAS)?
Controlling regioselectivity is a central challenge. The amino group is the dominant directing group, making positions 2, 4, and 6 the most electron-rich and susceptible to electrophilic attack.
-
Position 4 (para to -NH2): This position is sterically the most accessible and electronically activated, often yielding the major product.
-
Position 2 (ortho to -NH2, meta to -CN): This position is also highly activated but is sterically hindered by the adjacent amino group.
-
Position 6 (ortho to -NH2, ortho to -CH3): This position is electronically activated but subject to steric hindrance from two adjacent groups.
In practice, a mixture of C4 and C2 substituted isomers is common. To enhance selectivity, consider modulating the directing ability of the amino group by converting it into a bulkier amide or carbamate protecting group. This can increase steric hindrance at the ortho positions (C2, C6), favoring substitution at the para position (C4).
Q3: When is it necessary to use a protecting group for the amine?
Protecting the amino group is a critical strategic decision. Protection is recommended under the following conditions:
-
Strongly Acidic Reactions: In reactions like nitration or sulfonation which use strong acids (e.g., H2SO4), the amino group will be protonated to form an ammonium salt (-NH3+). This anilinium ion is a powerful deactivating, meta-directing group, which will shut down or redirect electrophilic substitution.[2]
-
To Prevent N-Functionalization: When performing reactions intended for the aromatic ring (e.g., Friedel-Crafts) or other parts of the molecule, the nucleophilic amino group can react with the electrophile, leading to undesired side products.
-
To Modify Regioselectivity: Converting the amine to a larger protecting group like an acetyl (-NHAc) or Boc (-NHBoc) group increases steric bulk, which can disfavor substitution at the ortho positions (C2, C6) and enhance selectivity for the para position (C4).
-
To Improve Solubility or Stability: In some multi-step syntheses, a protected intermediate may have more favorable physical properties (e.g., crystallinity, solubility) for handling and purification.
Troubleshooting Guide: Common Experimental Issues
Problem: My electrophilic aromatic substitution (e.g., bromination) is giving low yields and a mixture of inseparable isomers.
Possible Cause 1: Competing Directing Effects & Over-activation. The powerful activation from the free amino group can lead to multiple substitutions and a lack of selectivity, while steric and electronic factors result in a mixture of C2, C4, and C6 isomers.
Recommended Solution: Protect the amino group. Converting the amine to an acetamide is a common and effective strategy. The acetamido group is still an ortho-, para-director but is less activating than a free amine. This moderation reduces the rate of reaction, preventing polysubstitution and often improving regioselectivity. The increased steric bulk of the acetamido group will further favor substitution at the less hindered C4 position.
Possible Cause 2: Catalyst Poisoning or Reaction Inhibition. In reactions like Friedel-Crafts alkylation/acylation, the Lewis acid catalyst (e.g., AlCl3) can complex with the basic amino group, deactivating the catalyst and inhibiting the reaction.[1]
Recommended Solution: The amino group must be protected prior to attempting a Friedel-Crafts reaction. An N-acetyl or N-tosyl group is generally stable to the reaction conditions and can be removed later.[3]
Problem: I am attempting N-alkylation, but the reaction is sluggish and I'm recovering mostly starting material.
Possible Cause 1: Insufficiently Strong Base. The amino group of this compound is weakly basic due to the electron-withdrawing effect of the nitrile group. A weak base (e.g., triethylamine) may not be sufficient to deprotonate the amine or neutralize the acid byproduct effectively, leading to a slow reaction.
Recommended Solution: Use a stronger base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in an appropriate aprotic solvent like DMF or acetonitrile. NaH is particularly effective for generating the highly nucleophilic amide anion.
Possible Cause 2: Poor Leaving Group on the Alkylating Agent. If you are using an alkylating agent with a poor leaving group (e.g., an alkyl chloride), the rate of the SN2 reaction will be slow.
Recommended Solution: Switch to a more reactive alkylating agent, such as an alkyl iodide or an alkyl triflate. If you must use an alkyl chloride or bromide, consider adding a catalytic amount of sodium iodide or potassium iodide to the reaction to perform an in-situ Finkelstein reaction, generating the more reactive alkyl iodide.
Problem: During my workup, I am seeing evidence of nitrile hydrolysis.
Possible Cause: Harsh pH Conditions. The nitrile group is generally robust but can be hydrolyzed to a carboxylic acid or an amide under strongly acidic or basic conditions, particularly when heated for prolonged periods.
Recommended Solution: Ensure your workup and purification steps are performed under mild conditions. Avoid prolonged exposure to concentrated acids or bases. If a basic wash is required, use a saturated solution of sodium bicarbonate rather than sodium hydroxide. For purification, favor neutral techniques like silica gel chromatography over methods that require extreme pH.
Strategic Workflow for Functionalization
The choice of strategy depends entirely on the desired final product. The following decision tree illustrates a logical approach to planning your synthesis.
Caption: Decision workflow for selective functionalization.
Key Experimental Protocols
Protocol 1: Selective N-Acetylation (Protection)
This protocol describes the protection of the amino group as an acetamide, which moderates its activating effect and protects it from electrophiles.
| Parameter | Value | Notes |
| Reactants | This compound, Acetic Anhydride, Pyridine | Pyridine acts as a base and solvent. |
| Stoichiometry | 1.0 eq. Substrate, 1.2 eq. Acetic Anhydride | A slight excess of anhydride ensures full conversion. |
| Solvent | Pyridine or Dichloromethane (DCM) | DCM can be used with another base like triethylamine. |
| Temperature | 0 °C to Room Temperature | The reaction is exothermic; initial cooling is advised. |
| Reaction Time | 1-3 hours | Monitor by TLC until starting material is consumed. |
| Typical Yield | >90% | Product is often crystalline and easily purified. |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq.) in pyridine (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice water.
-
Stir until the solid product precipitates fully.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(3-cyano-5-methylphenyl)acetamide.
Protocol 2: Regioselective Bromination of the Protected Substrate
This protocol details the bromination at the C4 position, which is sterically and electronically favored after N-acetylation.
Caption: Workflow for regioselective bromination.
| Parameter | Value | Notes |
| Reactants | N-(3-cyano-5-methylphenyl)acetamide, Bromine | N-Bromosuccinimide (NBS) can also be used. |
| Stoichiometry | 1.0 eq. Substrate, 1.05 eq. Bromine | A small excess of bromine is used. |
| Solvent | Glacial Acetic Acid | Acts as a solvent and a mild acid catalyst. |
| Temperature | Room Temperature | |
| Reaction Time | 2-4 hours | Monitor disappearance of bromine color and by TLC. |
| Typical Yield | 75-85% |
Step-by-Step Procedure:
-
Dissolve N-(3-cyano-5-methylphenyl)acetamide (1.0 eq.) in glacial acetic acid in a flask protected from light.
-
In a separate container, prepare a solution of bromine (1.05 eq.) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred substrate solution at room temperature.
-
Stir for 2-4 hours. The red-brown color of bromine should fade.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into ice water.
-
Add a saturated solution of sodium bisulfite to quench any unreacted bromine.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize from ethanol or isopropanol for further purification if necessary.
Protocol 3: Deprotection of the N-Acetyl Group
This protocol removes the acetyl protecting group to reveal the free amine, typically after other functionalizations are complete.
| Parameter | Value | Notes |
| Method | Acidic or Basic Hydrolysis | Choice depends on the stability of other functional groups. |
| Acidic | 6M HCl in Methanol or Water | Reflux conditions are typically required. |
| Basic | 15% NaOH (aq) in Methanol | Reflux conditions are typically required. |
| Reaction Time | 4-12 hours | Monitor by TLC. |
| Typical Yield | >85% |
Step-by-Step Procedure (Acidic Hydrolysis):
-
Suspend the N-acetylated compound (1.0 eq.) in a mixture of methanol and 6M aqueous HCl (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux and maintain for 4-12 hours, stirring vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the solution by adding a base, such as solid sodium bicarbonate or aqueous NaOH, until the pH is ~8-9.
-
The product will precipitate. If not, extract with an organic solvent like ethyl acetate.
-
Collect the solid by filtration or concentrate the organic extracts.
-
Purify by column chromatography or recrystallization as needed.
References
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014. [Link]
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. Amino Acid-Protecting Groups. Chemical Reviews, 2009. [Link]
-
Daugulis, O., Do, H.-Q., & Shabani, S. Palladium- and Copper-Catalyzed C–H Functionalization/Arylation of Benzonitrile. Accounts of Chemical Research, 2011. [Link]
-
Nasan, M. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments, 2012. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Gharpure, S. Nucleophilic Aromatic Substitution. Engineering Chemistry III, NPTEL. [Link]
-
Albericio, F., & Isidro-Llobet, A. Amino Acid-Protecting Groups. SciSpace, 2019. [Link]
-
Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube, 2019. [Link]
-
Ellman Laboratory. C-H Functionalization. Yale University. [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. [Link]
-
Chemistry LibreTexts. Examples of electrophilic aromatic substitution. [Link]
Sources
Section 1: The Root Cause of Air Sensitivity in Aminobenzonitriles
<_
Technical Support Center: Handling the Air Sensitivity of Aminobenzonitriles
Welcome to the dedicated technical support center for aminobenzonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling the air sensitivity of these versatile compounds. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring your experiments are both successful and reproducible.
Aminobenzonitriles, while invaluable synthons, possess inherent chemical reactivity that makes them susceptible to degradation upon exposure to atmospheric conditions. Understanding these degradation pathways is the first step toward effective mitigation.
The primary culprits are oxygen and moisture. The amino group (-NH2) is susceptible to oxidation, which can lead to the formation of colored impurities and complex polymeric materials.[1] This is often observed as a yellowing or browning of the compound over time. Concurrently, the nitrile group (-CN), though generally stable, can undergo hydrolysis under certain conditions, especially non-neutral pH, to form the corresponding aminobenzamide and ultimately aminobenzoic acid.[2]
Caption: Degradation pathways of aminobenzonitriles.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the handling and use of aminobenzonitriles in a question-and-answer format.
Q1: My aminobenzonitrile, which was initially a white/off-white solid, has turned yellow/brown. What happened, and can I still use it?
A1: The discoloration is a classic sign of oxidation of the amino group. The extent of degradation will determine its suitability for your reaction.
-
Initial Assessment: First, check the purity of your material using an appropriate analytical technique such as HPLC, GC-MS, or NMR spectroscopy.[3][4] This will quantify the level of impurities.
-
Purification: If the impurity level is low, you may be able to purify the bulk material. Recrystallization from a suitable solvent is often effective. For more persistent coloration, treatment with activated carbon can be beneficial.[5] In some cases, column chromatography may be necessary.[6]
-
Decision to Use: For non-critical applications or if the impurities are known not to interfere with your downstream chemistry, you might proceed with caution. However, for sensitive reactions, especially those involving transition metal catalysis, using purified material is strongly recommended.
Q2: My reaction yield is consistently lower than expected, and I see byproducts that correspond to the hydrolyzed aminobenzonitrile (aminobenzamide or aminobenzoic acid). What's causing this?
A2: This indicates that hydrolysis of the nitrile group is occurring during your reaction. This can be triggered by several factors:
-
Acidic or Basic Conditions: The nitrile group is more susceptible to hydrolysis at non-neutral pH. If your reaction conditions are strongly acidic or basic, this is a likely cause.
-
Water Content: The presence of water in your solvents or reagents is a direct contributor to hydrolysis.
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.
To mitigate this:
-
pH Control: If possible, buffer your reaction to maintain a neutral pH (6.5-7.5).
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled or commercially available anhydrous solvents.
-
Solvent Choice: Whenever feasible, opt for aprotic solvents like acetonitrile, THF, or DMSO to minimize the potential for hydrolysis.
-
Temperature Management: Run your reaction at the lowest effective temperature.
Q3: I'm performing a transition-metal-catalyzed cross-coupling reaction, and my catalyst appears to be deactivating. Could my aminobenzonitrile be the issue?
A3: Yes, this is a distinct possibility. Oxidized impurities in your aminobenzonitrile can act as catalyst poisons. Furthermore, the amino group itself can sometimes coordinate to the metal center, potentially inhibiting catalytic activity.
-
Purity is Paramount: Always use high-purity aminobenzonitrile for these sensitive reactions.
-
Inert Atmosphere: It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) for reactions that are sensitive to oxidation or run for extended periods.[1][7]
-
Ligand Screening: If you suspect catalyst inhibition by the amino group, screening different ligands may identify a system that is less susceptible to this interaction.
Section 3: Best Practices for Handling and Storage
Proactive measures are the most effective way to prevent the degradation of aminobenzonitriles.
Storage
-
Solid Compounds: Store solid aminobenzonitriles in a cool, dry, and dark place under an inert atmosphere (nitrogen or argon).[8] Tightly sealed containers are essential.
-
Solutions: It is always best to prepare solutions fresh. If storage is unavoidable, keep them at 2-8°C in the dark and under an inert atmosphere. Aprotic solvents are preferred for stock solutions.
| Condition | Recommendation | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the amino group. |
| Temperature | Cool (Refrigerated for long-term) | Slows the rate of degradation pathways. |
| Light | Amber vials or in the dark | Prevents potential photodegradation.[1] |
| pH (for aqueous solutions) | Neutral (6.5-7.5) | Minimizes hydrolysis of the nitrile group. |
Handling Air-Sensitive Aminobenzonitriles: Inert Atmosphere Techniques
For many applications, especially those involving organometallics or sensitive catalysts, working under an inert atmosphere is non-negotiable. The two primary methods for this are the use of a glovebox or a Schlenk line.[7][9]
Glovebox Technique:
A glovebox provides a fully enclosed environment with a continuously purified inert atmosphere, making it the gold standard for handling highly sensitive materials.[10][11]
-
Preparation: All glassware and spatulas should be oven-dried and cooled before being brought into the glovebox antechamber.
-
Transfer: The aminobenzonitrile container is brought into the glovebox through the antechamber, which is purged and refilled with inert gas multiple times.[12]
-
Manipulation: Weighing and dispensing of the solid can be performed inside the glovebox using standard laboratory equipment.[7]
Schlenk Line Technique:
A Schlenk line is a versatile piece of equipment that allows for the manipulation of air-sensitive compounds on the benchtop.[13][14] It consists of a dual manifold that provides both a vacuum and a source of inert gas.[13]
Caption: Experimental workflow for handling aminobenzonitriles using a Schlenk line.
Experimental Protocol: Solvent Degassing
The "Freeze-Pump-Thaw" method is the most rigorous way to remove dissolved oxygen from solvents.[10]
-
Freeze: Place the solvent in a Schlenk flask and immerse it in a liquid nitrogen bath until completely frozen.[13]
-
Pump: With the solvent still frozen, open the flask to the vacuum manifold of the Schlenk line and evacuate for several minutes.[13]
-
Thaw: Close the flask to the vacuum and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved air is removed. After the final thaw, backfill the flask with inert gas.[10]
Section 4: Frequently Asked Questions (FAQs)
Q4: Can I use nitrogen instead of argon as the inert gas?
A4: For most applications involving aminobenzonitriles, nitrogen is perfectly acceptable and more economical. Argon, being denser than air, can be advantageous in certain setups as it provides a better "blanket" over the reaction mixture. The choice may also be dictated by the specific requirements of other reagents in your reaction (e.g., lithium chemistry often necessitates argon).
Q5: What are the key differences in handling ortho-, meta-, and para-aminobenzonitrile?
A5: While all isomers are susceptible to oxidation and hydrolysis, their physical properties and reactivity can differ slightly. For instance, their melting points and solubilities will vary, which can influence the choice of recrystallization solvents. Their electronic properties also differ, which can affect their reactivity in certain synthetic transformations. However, the general principles of handling under inert atmosphere and using anhydrous conditions apply to all isomers.
Q6: Are there any specific safety precautions I should be aware of?
A6: Aminobenzonitriles are classified as toxic if swallowed and can cause skin and serious eye irritation.[15][16][17] Always handle them in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] Minimize the generation of dust when handling the solid material.[19]
References
- Benchchem. (n.d.). Technical Support Center: 4-Aminobenzonitrile Stability and Degradation Prevention.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- An Illustrated Guide to Schlenk Line Techniques. (2023).
- Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). ChemistryViews.
- Chemistry LibreTexts. (2024). Guides.
- Wikipedia. (n.d.). Air-free technique.
- Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
- Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- Benchchem. (n.d.). Preventing degradation of 2-Amino-4-iodobenzonitrile during reactions.
- Benchchem. (n.d.). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile.
- Apollo Scientific. (n.d.). 4-Aminobenzonitrile Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile.
- YouTube. (2022). Hydrolysis of benzonitrile gives : (a) benzylamine (b) aniline (c) benzoic acid.
- Benchchem. (n.d.). Analytical techniques for the quantification of 4-Aminobenzonitrile in reaction mixtures.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
- ResearchGate. (2017). How can I purify impure benzonitrile?.
- ChemicalBook. (n.d.). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine.
- PubChem. (n.d.). 4-Aminobenzonitrile.
- PubChem. (n.d.). 2-Aminobenzonitrile.
- PubChem. (n.d.). 3-Aminobenzonitrile.
- Benchchem. (n.d.). Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 4-Aminobenzonitrile.
- ChemicalBook. (2025). 3-Aminobenzonitrile - Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. researchgate.net [researchgate.net]
- 6. Free Article [chemicalbook.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. carlroth.com [carlroth.com]
Technical Support Center: Workup and Purification of 3-Amino-5-methylbenzonitrile Reactions
From the desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Amino-5-methylbenzonitrile. This molecule, with its primary aromatic amine and polar nitrile functionalities, is a versatile building block. However, these same features can present unique challenges during reaction workup and purification. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide clear, actionable solutions based on fundamental chemical principles and field-proven experience. Our goal is to empower you to navigate these challenges, ensuring the efficient isolation of your target compounds with high purity.
Physicochemical Data for this compound
A solid understanding of the starting material's properties is the foundation of a logical workup strategy.
| Property | Value | Source |
| CAS Number | 186551-97-3 | [ChemScene][1] |
| Molecular Formula | C₈H₈N₂ | [ChemScene][1] |
| Molecular Weight | 132.16 g/mol | [ChemScene][1] |
| pKa (Conjugate Acid) | ~2.9 - 3.5 (Estimated) | [2][3] |
| LogP | 1.4489 | [ChemScene][1] |
| Topological Polar Surface Area (TPSA) | 49.81 Ų | [ChemScene][1] |
Note: The pKa is an estimation based on the pKa of 3-aminobenzonitrile (pKa of conjugate acid ≈ 2.8) and the slight electron-donating effect of the methyl group, which would marginally increase basicity compared to its unsubstituted counterpart.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Liquid-Liquid Extraction Issues
Question 1: How do I efficiently remove unreacted this compound from my product in the organic layer?
Answer: The most robust method for removing unreacted this compound is an acid-base liquid-liquid extraction. The primary amine group is basic and can be protonated by an aqueous acid wash, rendering it highly water-soluble as its ammonium salt.
Causality: The basicity of an aromatic amine is defined by the availability of the lone pair of electrons on the nitrogen atom. In an acidic medium (pH < pKa), the amine is protonated to form an ammonium salt (R-NH₃⁺). This salt is ionic and therefore preferentially partitions into the aqueous phase, while most neutral organic products remain in the organic phase. For substituted anilines, a pH of approximately 1-2 is typically sufficient for complete protonation and extraction.[2]
Step-by-Step Protocol:
-
Ensure your desired product is stable to acidic conditions.
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M aqueous HCl. Generally, two to three washes are sufficient.
-
Monitor the removal of the starting material by TLC analysis of the organic layer.
-
Combine the aqueous washes. This contains your protonated starting material.
-
Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to reduce the amount of dissolved water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your crude product.[4]
Question 2: My desired product is also a basic amine. How can I avoid extracting it along with the starting material?
Answer: This is a common challenge that requires a more nuanced approach than a simple acid wash.
-
Selective pH Control: If your product is significantly less basic than this compound, a carefully controlled pH extraction may work. By using a milder acidic solution (e.g., dilute citric acid or ammonium chloride), you might be able to selectively protonate and extract the more basic starting material. This, however, requires a significant difference in pKa values and is often difficult to control perfectly.
-
Protection-Deprotection Strategy: A more reliable, albeit longer, route is to protect the amine of your product if the starting material is consumed. For example, after the reaction, you can protect the product amine with a Boc group (di-tert-butyl dicarbonate). The resulting Boc-protected amine is no longer basic and will not be extracted by acid. You can then perform the acid wash to remove the unreacted this compound. The Boc group can be subsequently removed under acidic conditions (e.g., TFA in DCM).[5]
-
Chromatography: Often, the most practical solution is to proceed to column chromatography after a neutral workup. See the chromatography section below for specific guidance.
Question 3: I'm observing a persistent emulsion during the aqueous wash. How can I resolve this?
Answer: Emulsions are common when working with amines, which can act as surfactants. They are stabilized by fine particulate matter or compounds that reduce the interfacial tension between the organic and aqueous layers.
Troubleshooting Steps:
-
Add Brine: Add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion by "salting out" the organic components.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-60 minutes).
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets causing the emulsion.
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for separating the layers.
Section 2: Purification by Chromatography
Question 4: My compound streaks badly on my silica gel TLC plate and column. What is causing this and how can I fix it?
Answer: This is a classic problem when purifying amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines interact strongly with these acidic sites via acid-base interactions, leading to irreversible adsorption or slow, tailing elution, which manifests as streaking.[6]
Solutions:
-
Mobile Phase Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system. This modifier competes with your product for the acidic sites on the silica, leading to sharper peaks and better separation.[7]
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate + 0.5% Et₃N). It is volatile and can usually be removed during solvent evaporation.
-
Ammonia: For more polar amines, a solvent system like Dichloromethane/Methanol with 1-2% of a 7N solution of ammonia in methanol can be effective.[6]
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: Using pre-treated, amine-functionalized silica columns can provide excellent results by eliminating the acidic sites.[6]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography: For very polar amine compounds, reversed-phase (C18) chromatography with a mobile phase like water/acetonitrile, often with a modifier like triethylamine or formic acid, can be an effective purification strategy.[7]
-
Workflow for Workup & Purification Strategy
The following diagram outlines a decision-making process for developing a workup and purification strategy for your reaction.
Caption: Decision tree for initial workup and purification.
Section 3: Final Product Isolation
Question 5: What are good solvent systems for recrystallizing derivatives of this compound?
Answer: The ideal recrystallization solvent will dissolve your compound when hot but not when cold. Given the polarity imparted by the amine and nitrile groups, you will likely need a solvent system of moderate to high polarity.
Solvent Selection Strategy:
-
Start with single solvents: Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating.
-
Use solvent pairs: If no single solvent is ideal, use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point). Gently heat to re-dissolve and then allow to cool slowly.
| Solvent Class | Examples | Good for... |
| Non-Polar | Hexanes, Heptane | Precipitating the product from a more polar solvent. |
| Moderately Polar | Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Primary recrystallization solvents for less polar derivatives. |
| Polar Aprotic | Acetone, Acetonitrile | Good choices for moderately polar compounds. |
| Polar Protic | Ethanol, Methanol, Isopropanol (IPA), Water | Often used for more polar products or in combination with less polar solvents. |
A common and effective system for many aromatic amines is Ethanol/Water or Toluene/Hexanes .
Detailed Experimental Protocols
Protocol 1: General Acid-Base Extraction
This protocol is designed to remove a basic starting material or impurity (like unreacted this compound) from a neutral or acidic organic product.
-
Reaction Quench & Dilution: Once the reaction is complete, cool it to room temperature. Quench the reaction appropriately (e.g., by slowly adding it to a beaker of water or saturated NH₄Cl solution). Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, ~2-3 times the reaction volume).
-
Phase Separation: Transfer the mixture to a separatory funnel. If two clear layers do not form, refer to the emulsion troubleshooting guide.
-
Acidic Wash: Add 1 M HCl solution (~1/2 the organic volume) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate. Drain the lower aqueous layer. Repeat this wash two more times.
-
Neutralization Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be sure to vent frequently as CO₂ gas will be evolved.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles move freely. Let it sit for 10-15 minutes.
-
Isolation: Filter the organic solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Flash Chromatography with a Basic Modifier
This protocol describes how to purify a basic compound that streaks on silica gel.
-
Eluent Preparation: Prepare your chosen eluent system (e.g., 80:20 Hexane:Ethyl Acetate) and add 0.5% (v/v) triethylamine. Prepare a significant volume, as you will need it for the slurry, column packing, and elution.
-
Slurry Loading: Adsorb your crude product onto a small amount of silica gel. In a small flask, dissolve your crude product in a minimal amount of a solvent it is soluble in (like DCM or acetone). Add silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent until you have a dry, free-flowing powder.
-
Column Packing: Pack a flash chromatography column with silica gel using your prepared eluent. Ensure the column is packed evenly without any air bubbles.
-
Sample Loading: Carefully add your dry-loaded sample to the top of the packed column, creating a thin, even band. Add a thin layer of sand on top to prevent disturbance.
-
Elution: Fill the column with the eluent and apply pressure to begin elution. Collect fractions and monitor them by TLC (remember to use a TLC chamber saturated with the same modified eluent).
-
Isolation: Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure. You may need to co-evaporate with a solvent like toluene to fully remove residual triethylamine.
Troubleshooting Chromatography Logic
Caption: A logical flowchart for troubleshooting common amine purification issues.
References
-
Robinson, R. A. (1966). The Dissociation Constants of Some Disubstituted Anilines and Phenols in Aqueous Solution at 25 °C. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 70A(6), 553–559. [Link]
- Bayer Aktiengesellschaft. (2013). Process for the purification of aromatic amines.
-
Al-Ayash, A. L. (2013). The acid dissociation constants of substituted salicylideneaniline at 25.0 ± 0.1°C for two different solvent mixtures and the Hammett constants (σ). ResearchGate. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Biotage Insights. [Link]
-
Fischer, A., et al. (1964). The Dissociation Constants of Some Disubstituted Anilines and Phenols in Aqueous Solution at 25 °C. SciSpace. [Link]
-
Wikipedia. (n.d.). Acid dissociation constant. [Link]
-
MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]
-
Al-shiabani, H. A. (2014). Determination of acid dissociation constants of some substituted salicylideneanilines by spectroscopy. Application of the Hammett relation. ResearchGate. [Link]
-
Jagadeesh, R. J., et al. (2021). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage Insights. [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chemistry. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Kumar, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
PubChem. (n.d.). 3-Amino-5-(aminomethyl)benzonitrile. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3-[(5-Aminoquinolin-6-yl)-methylamino]benzonitrile. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3-Aminobenzonitrile. National Center for Biotechnology Information. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. The Dissociation Constants of Some Disubstituted Anilines and Phenols in Aqueous Solution at 25 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid dissociation constant - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Crystallization of 3-Amino-5-methylbenzonitrile
Welcome to the technical support center for the crystallization of 3-Amino-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve high-purity crystalline material.
I. Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its crystallization?
A1: this compound is a polar aromatic molecule. Its crystallization behavior is primarily governed by the presence of the amino (-NH2) and nitrile (-CN) functional groups, as well as the methyl (-CH3) group on the benzene ring. The amino group can act as a hydrogen bond donor, while the nitrile group is a hydrogen bond acceptor.[1] These groups allow for specific intermolecular interactions that are crucial for the formation of a stable crystal lattice. The methyl group adds a degree of hydrophobicity to the molecule.[2]
Q2: What is a good starting point for selecting a crystallization solvent for this compound?
A2: Given the polar nature of this compound, polar solvents are a logical starting point. For similar compounds like 4-aminobenzonitrile, water and ethanol have been used effectively.[3] A mixed solvent system, such as ethanol/water or isopropanol/water, often provides the ideal balance of solubility at high temperatures and insolubility at low temperatures to ensure a good yield of pure crystals. A patent for a substituted 3-aminobenzonitrile mentions the use of isopropanol for crystallization.[4]
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically an off-white to light yellow crystalline solid.[1] The presence of a significant yellow or brown coloration after crystallization is indicative of persistent impurities.
Q4: How does pH affect the crystallization of this compound?
A4: The amino group in this compound is basic and can be protonated in acidic conditions to form an ammonium salt. This will significantly increase its solubility in polar solvents, especially water. Conversely, in basic solutions, the amino group remains unprotonated. Therefore, controlling the pH is critical. Crystallization is typically best performed at or near the isoelectric point of the molecule where it has minimum solubility. For most amino-containing compounds, this is in the neutral to slightly basic pH range.[5]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format, providing step-by-step solutions and the scientific rationale behind them.
Problem 1: "Oiling Out" - The Compound Separates as a Liquid Instead of a Solid.
Question: Upon cooling my solution, an oil is forming at the bottom of the flask instead of crystals. What is causing this and how can I fix it?
Answer: "Oiling out" is a common problem that occurs when the solute is supersaturated to the point where it comes out of solution above its melting point. This can also be caused by impurities that depress the melting point of the mixture.
Solutions:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. The goal is to ensure that the solution becomes saturated at a temperature below the melting point of your compound.[6]
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or allowing it to cool to room temperature on the benchtop before placing it in an ice bath. Slower cooling provides more time for the molecules to orient themselves into a crystal lattice rather than crashing out as a disordered oil.
-
Change the Solvent System: If the problem persists, the chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a different polarity. For instance, if you are using ethanol, a switch to methanol (lower boiling point) or an isopropanol/water mixture might be beneficial.
Problem 2: No Crystal Formation Upon Cooling.
Question: My solution has cooled to room temperature and has been in an ice bath, but no crystals have formed. What should I do?
Answer: This issue typically arises from either using too much solvent, resulting in a solution that is not sufficiently supersaturated at lower temperatures, or from a high energy barrier to nucleation.
Solutions:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[7]
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cold solution. This "seed crystal" acts as a template for further crystal growth.[3]
-
Reduce Solvent Volume: If the above methods do not work, it is likely that the solution is too dilute. Gently heat the solution to evaporate some of the solvent. Once the volume has been reduced, allow the solution to cool again. Be careful not to evaporate too much solvent, as this can lead to rapid crystallization and trapping of impurities.[3]
-
Introduce an Anti-Solvent: If your compound is dissolved in a good solvent, you can slowly add a solvent in which it is insoluble (an "anti-solvent"). This will decrease the overall solubility and can induce crystallization. For this compound, if dissolved in ethanol, the slow addition of water could be an effective strategy.
Problem 3: The Recrystallized Product is Still Colored.
Question: I have recrystallized my this compound, but it is still yellow or brownish. How can I remove the color?
Answer: The persistence of color indicates the presence of colored impurities that have similar solubility to your product. These are often larger, conjugated organic molecules.
Solution:
-
Activated Charcoal Treatment: Dissolve the impure crystals in the minimum amount of hot solvent. Add a small amount (a spatula tip's worth) of activated charcoal to the hot solution. Swirl the mixture and gently heat for a few minutes. The colored impurities will adsorb to the surface of the activated charcoal.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. It is crucial to keep the solution hot during this step to prevent premature crystallization of your product in the funnel.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.[3]
Caution: Using too much activated charcoal can lead to a significant loss of your desired product, as it can also be adsorbed.
Problem 4: The Final Yield is Very Low.
Question: After drying my crystals, the final weight is much lower than expected. What could have caused this?
Answer: A low recovery can be due to several factors, from using too much solvent to premature filtration.
Solutions:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Any excess solvent will retain more of your dissolved product at low temperatures, thereby reducing the yield.
-
Ensure Complete Crystallization: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.
-
Avoid Premature Filtration: Ensure that crystallization is complete before filtering.
-
Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold crystallization solvent. Using room temperature or warm solvent will dissolve some of your purified crystals.
III. Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. It is recommended to first perform a small-scale solvent screening to determine the optimal solvent or solvent mixture.
Materials:
-
Crude this compound
-
Selected crystallization solvent (e.g., isopropanol, ethanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate or steam bath)
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture while stirring until the solvent boils. Continue adding small portions of the hot solvent until the solid is just completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this cooling period.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Determining the Solubility of this compound
Objective: To determine the qualitative and quantitative solubility of this compound in various solvents at different temperatures.
Materials:
-
Pure this compound
-
A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small, sealed vials or test tubes
-
Shaking incubator or water bath with temperature control
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Qualitative Assessment: To a series of small test tubes, add approximately 10 mg of this compound. To each tube, add 1 mL of a different solvent. Observe the solubility at room temperature. Gently heat the tubes to observe solubility at elevated temperatures.
-
Quantitative Measurement (Isothermal Shake-Flask Method):
-
Add an excess amount of pure this compound to a vial containing a known volume of the chosen solvent.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. It is advisable to filter the sample through a syringe filter.
-
Dilute the sample with a suitable solvent and analyze the concentration of this compound using a pre-calibrated HPLC or UV-Vis method.
-
Repeat the process at different temperatures to construct a solubility curve.
-
IV. Data Presentation
Table 1: Qualitative Solubility Profile of this compound
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature |
| Water | High | Sparingly Soluble | Moderately Soluble |
| Methanol | High | Soluble | Very Soluble |
| Ethanol | High | Soluble | Very Soluble |
| Isopropanol | Medium | Moderately Soluble | Soluble |
| Acetone | Medium | Soluble | Very Soluble |
| Ethyl Acetate | Medium | Moderately Soluble | Soluble |
| Dichloromethane | Medium | Sparingly Soluble | Moderately Soluble |
| Toluene | Low | Sparingly Soluble | Moderately Soluble |
| Hexane | Low | Insoluble | Sparingly Soluble |
This table is based on the expected behavior of a polar aromatic compound. Actual solubility should be determined experimentally using the protocol provided.
V. Visualizations
Caption: A troubleshooting workflow for common crystallization issues.
Caption: The effect of cooling rate on crystal size and purity.
VI. References
-
ResearchGate. How does the solvent or pH affect the formation of weak bonds in crystal packing?. [Link]
-
University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Google Patents. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid. [9]
-
University of California, Los Angeles. Crystallization. [Link][6]
-
ACS Publications. SOME DERIVATIVES OF P-AMINOBENZONITRILE. [Link][10]
-
ResearchGate. How can I purify impure benzonitrile?. [Link][11]
-
Google Patents. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace. [4]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link][5]
-
Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS 74896-24-5: 4-Amino-3,5-dimethylbenzonitrile [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 9. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
analytical methods for monitoring the progress of reactions with 3-Amino-5-methylbenzonitrile
Technical Support Center: Monitoring Reactions with 3-Amino-5-methylbenzonitrile
Welcome to the technical support center for analytical methods related to this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile bifunctional molecule. As a starting material in complex syntheses, accurately monitoring the progress of its reactions is critical for optimizing yield, minimizing impurities, and ensuring the quality of your final product.
This document provides in-depth, field-proven insights into the most common analytical techniques. It is structured in a practical question-and-answer format to directly address the challenges you may encounter during your experiments. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.
Overview of Analytical Techniques
Choosing the right analytical tool is the first step toward successful reaction monitoring. This compound's structure—a polar aromatic compound with a primary amine and a nitrile group—presents unique characteristics that influence the choice of method.
| Technique | Principle | Best For | Pros | Cons |
| HPLC-UV | Separation by polarity | Quantitative analysis of reaction mixtures, purity assessment. | High precision, widely available, excellent for non-volatile compounds. | Can be challenging to retain polar compounds; method development required. |
| GC-MS | Separation by volatility & polarity | Analysis of volatile impurities; confirmation of product identity. | High sensitivity and selectivity (MS); excellent resolution. | Requires analyte to be thermally stable; amines can show poor peak shape without derivatization.[1][2] |
| TLC | Separation by polarity | Rapid, qualitative screening of reaction progress. | Fast, inexpensive, requires minimal sample. | Not quantitative, lower resolution than HPLC/GC. |
| NMR | Nuclear spin resonance | Structural elucidation, real-time reaction monitoring, quantitative analysis (qNMR).[3][4] | Provides rich structural information, non-destructive, can analyze crude reaction mixtures. | Lower sensitivity, requires expensive instrumentation and deuterated solvents (or solvent suppression).[4] |
| FTIR | Infrared absorption | Tracking changes in functional groups. | Fast, simple sample preparation, provides direct evidence of bond formation/breaking. | Primarily qualitative, not suitable for complex mixtures, low sensitivity. |
High-Performance Liquid Chromatography (HPLC)
HPLC is often the workhorse for quantitative monitoring of reactions involving aromatic compounds. A reversed-phase method is typically the starting point.
HPLC: Frequently Asked Questions
Q1: What is the best starting column for analyzing this compound?
A1: A standard C18 column is a robust starting point. However, due to the polar nature of this compound, you may encounter low retention times.[5][6] If retention is insufficient, consider a Phenyl-Hexyl column. The phenyl stationary phase can induce π-π interactions with the aromatic ring of your analyte, providing a different selectivity mechanism and often improving retention for aromatic compounds compared to purely aliphatic phases like C18.[7]
Q2: How do I choose the mobile phase and detection wavelength?
A2: Start with a mobile phase of acetonitrile and water. Given the amine group, the peak shape is highly dependent on pH. Acidifying the aqueous portion of the mobile phase (e.g., with 0.1% formic acid or phosphoric acid to pH ~3) is critical.[8] This protonates the amine, preventing its interaction with residual silanols on the silica support and dramatically improving peak symmetry. For UV detection, the extended conjugation in this compound provides strong absorbance. A wavelength between 254 nm and 280 nm is a good starting point for detection.[8]
Q3: My reaction involves converting the nitrile to a carboxylic acid. How will this affect my HPLC method?
A3: The product, 3-amino-5-methylbenzoic acid, is significantly more polar than the starting material. On a standard reversed-phase column, its retention time will be much shorter. You may need to run a gradient method, starting with a higher percentage of the aqueous mobile phase, to retain the product while still being able to elute the starting material in a reasonable time.
HPLC: Troubleshooting Guide
Q: My peaks are tailing badly. What's the cause and solution?
A: Peak tailing for a basic compound like this compound is most commonly caused by secondary interactions between the lone pair of electrons on the amino group and acidic residual silanol groups on the column's stationary phase.[5]
-
Solution 1 (Primary): Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5). This protonates the amine to -NH3+, preventing the interaction.
-
Solution 2: Use a modern, end-capped column designed to have minimal residual silanols.
-
Solution 3: Add a competing base, like triethylamine (TEA), to the mobile phase in low concentrations (~0.1%). The TEA will preferentially interact with the active sites, freeing up your analyte. However, this can shorten column life and is less favored than pH control.[9]
Q: My retention times are drifting from one injection to the next. What should I check?
A: Drifting retention times usually point to an issue with the mobile phase composition or column equilibration.[10][11]
-
Check Mobile Phase: If you are mixing solvents online, ensure the pump's proportioning valve is working correctly.[10] Prepare a pre-mixed mobile phase to see if the problem disappears. Also, ensure your solvents are properly degassed, as dissolved air can form bubbles in the pump head, causing flow rate inaccuracies.[9]
-
Column Equilibration: The column needs to be fully equilibrated with the mobile phase. If you are running a gradient, ensure the column is re-equilibrated for a sufficient time (at least 5-10 column volumes) at the initial conditions before the next injection.
-
Temperature: Ensure the column compartment temperature is stable. A change of just 1°C can alter retention times.
Example Protocol: HPLC Monitoring of an N-Acylation Reaction
This protocol outlines the monitoring of the reaction between this compound and acetyl chloride to form N-(3-cyano-5-methylphenyl)acetamide.
-
Instrumentation: HPLC system with UV or PDA detector.
-
Sample Preparation:
-
Carefully quench a small aliquot (~5-10 µL) of the reaction mixture at a specific time point. A suitable quenching solvent is acetonitrile, which will precipitate salts and stop the reaction.
-
Dilute the quenched aliquot in the mobile phase to a final concentration of approximately 0.1 mg/mL.[7]
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.[8]
-
-
Chromatographic Conditions:
| Parameter | Method |
| Column | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
-
Data Analysis: Identify the peaks for the starting material and the product based on their retention times (the less polar acetamide product will have a longer retention time). Calculate the percent conversion by comparing the peak area of the starting material at t=x to its area at t=0.
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Gas Chromatography (GC/GC-MS)
GC is a powerful alternative to HPLC, especially when dealing with volatile products or when mass spectrometry data is needed for confirmation.
GC: Frequently Asked Questions
Q1: Is this compound suitable for GC analysis?
A1: Yes, it is amenable to GC analysis. However, primary aromatic amines can be challenging. The amino group is polar and can interact with active sites (free silanol groups) in the GC inlet liner and column, often leading to poor peak shape (tailing) and reduced response.[1][12]
Q2: Should I derivatize my sample? What are the pros and cons?
A2: Derivatization is a common strategy to improve the analysis of amines.[2] It involves converting the polar -NH2 group into a less polar, more thermally stable group (e.g., an amide or a silyl amine).
-
Pros: Dramatically improves peak shape, increases volatility, and can enhance sensitivity, especially with an electron-capture detector (ECD) if using fluorinated derivatizing agents.[2][13]
-
Cons: Adds an extra step to sample preparation, the reaction must be quantitative and reproducible, and potential for side products.
-
Common Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or Pentafluoropropionic Anhydride (PFPA) for acylation.[13]
Q3: What type of GC column should I use?
A3: A mid-polarity column, such as one with a polyethylene glycol (WAX) stationary phase (e.g., DB-WAX), is a good choice for polar compounds like aromatic amines.[8] For general-purpose screening, a 5% phenyl-methylpolysiloxane column (e.g., DB-5) can also be used, but may show more peak tailing for underivatized amines.
GC: Troubleshooting Guide
Q: I'm analyzing the underivatized amine and my peaks are tailing or have disappeared completely.
A: This is a classic sign of active sites in your system adsorbing your analyte.
-
Solution 1: Use a Deactivated Liner. The glass inlet liner is a common source of activity. Ensure you are using a high-quality, deactivated liner. Consider changing the liner frequently.
-
Solution 2: Condition the Column. Before analysis, condition the column according to the manufacturer's instructions to remove contaminants. Sometimes, injecting a high concentration of the analyte can "prime" the system by saturating the active sites, improving the response of subsequent injections.[1]
-
Solution 3: Derivatize. If the problem persists, derivatization is the most reliable solution to eliminate the interaction between the amine and active sites.[2][14]
Q: I see "ghost peaks" in my chromatogram when I run a blank solvent injection.
A: Ghost peaks are peaks that appear in blank runs and are usually due to carryover from a previous, more concentrated injection or contamination.[1]
-
Solution 1: Clean the Inlet. High-boiling point components from your sample matrix can accumulate in the inlet liner. Replace the liner and septum.
-
Solution 2: Bake Out the Column. Run the column at its maximum allowed temperature for a period (e.g., 30-60 minutes) to "bake out" contaminants.
-
Solution 3: Check Solvents. Ensure your wash solvents and sample diluents are high purity and free from contamination.
GC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common GC issues.
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, real-time, qualitative assessment of a reaction's progress right at the bench.
TLC: Frequently Asked Questions & Guide
Q1: How do I select the right eluent (mobile phase) for my TLC?
A1: The goal is to find a solvent system that moves your starting material and product off the baseline but gives them different Rf values (retention factor), ideally between 0.2 and 0.8. Start with a non-polar solvent like Hexane or Toluene and add a more polar solvent like Ethyl Acetate or Acetone. For this compound, a mixture of Hexane:Ethyl Acetate (e.g., starting at 7:3 v/v) is a good starting point. Adjust the ratio to achieve good separation. If spots are not moving, increase the proportion of the polar solvent.
Q2: My compound is colorless. How do I visualize the spots on the TLC plate?
A2: There are several methods, which can be non-destructive or destructive.[15]
-
UV Light (Non-destructive): this compound is an aromatic, conjugated system and should be visible under a UV lamp (254 nm).[16] The spots will appear dark against the fluorescent green background of the TLC plate. This is the first method you should always try.[17]
-
Staining (Destructive): If your product is not UV-active or for better visualization, you can use a chemical stain. After dipping the plate in the stain, gentle heating with a heat gun is often required to develop the spots.[17]
| Stain | Target Functional Groups | Appearance |
| Potassium Permanganate (KMnO4) | Universal stain for oxidizable groups (alkenes, alkynes, alcohols, aldehydes, amines). | Yellow/brown spots on a purple background.[16] |
| Ninhydrin | Primary and secondary amines, amino acids. | Spots are typically purple or pink.[15][18] |
| p-Anisaldehyde | Aldehydes, ketones, and many other functional groups. | Spots of various colors.[16] |
| Iodine Chamber | Universal, good for unsaturated and aromatic compounds. | Brown spots.[15][16] |
Q: My spots are streaking up the plate instead of being tight circles.
A: Streaking is usually caused by one of two things:
-
Sample Overload: You have spotted too much material on the plate. Prepare a more dilute solution of your reaction mixture for spotting.
-
Strong Sample-Stationary Phase Interaction: The analyte is highly polar and is interacting too strongly with the silica gel. Adding a small amount of acid (acetic acid) or base (triethylamine) to your eluent can sometimes resolve this, similar to HPLC.
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy
NMR Spectroscopy Guide
Q: Can I use NMR to quantify my reaction's progress?
A: Absolutely. NMR is an inherently quantitative technique because the signal area is directly proportional to the number of nuclei.[4] By integrating a distinct, non-overlapping peak for your starting material and a corresponding peak for your product, you can determine their molar ratio directly from the crude reaction mixture. For the highest accuracy (qNMR), you would add a known amount of an internal standard with a peak in a clear region of the spectrum.
Q: How can I monitor a reaction in real-time?
A: Modern benchtop NMR spectrometers make online reaction monitoring increasingly accessible.[3][19] A flow cell can be connected to your reactor, allowing the reaction mixture to be continuously circulated through the spectrometer.[4] This allows you to acquire spectra at regular intervals without manual sampling, providing precise kinetic data.[3]
FTIR Spectroscopy Guide
Q: What is the role of FTIR in monitoring these reactions?
A: FTIR is excellent for a quick, qualitative check of functional group transformations. It provides a clear "yes/no" answer as to whether the intended transformation has occurred. For example, in an N-acylation reaction of this compound:
-
You will monitor the disappearance of: The characteristic N-H stretches of the primary amine (two sharp peaks around 3350-3450 cm⁻¹).
-
You will monitor the appearance of: A new C=O stretch for the amide (a strong peak around 1650-1680 cm⁻¹) and the N-H stretch of the secondary amide (a single broader peak around 3300 cm⁻¹). The C≡N nitrile stretch (around 2220-2240 cm⁻¹) should remain, serving as a useful internal reference point in the molecule.[20]
References
- Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. (n.d.).
- GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. (1987). Biomedical and Environmental Mass Spectrometry.
- HPLC Troubleshooting Guide. (n.d.). Restek.
- Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. (n.d.).
- Strategies to Enable and Simplify HPLC Polar Compound Separ
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv.
- NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. (2019). ACS Omega.
- This compound. (n.d.). BLD Pharm.
- GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (2024).
- a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption... (n.d.).
- Quick Troubleshooting Guide For HPLC Column Usage. (n.d.).
- Analytical Methods. (n.d.). Royal Society of Chemistry.
- SiliaPlate TLC Visualiz
- NMR reaction monitoring in flow synthesis. (n.d.). Semantic Scholar.
- NMR Reaction-Monitoring as a Process Analytical Technique. (n.d.). Pharmaceutical Technology.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- 3-AMINO-5-NITROBENZONITRILE synthesis. (n.d.). ChemicalBook.
- GC Troubleshooting: 7+ Common Problems and Their Solution. (2025). PharmaGuru.
- Gas chromatography of amines as various derivatives. (n.d.).
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent.
- Technical Guide to Research-Grade 4-Aminobenzonitrile: Commercial Availability, Purity, and Applic
- Cross-Validation of 4-Aminobenzonitrile Quantification: A Comparative Guide to HPLC and GC Methods. (n.d.). Benchchem.
- GC-MS for structure determination of aromatic amines. (n.d.).
- Real Time Monitoring the Maillard Reaction Intermediates by HPLC- FTIR. (n.d.). Crimson Publishers.
- This compound. (n.d.). ChemScene.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
- Visualizing TLC Pl
- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. (n.d.). Benchchem.
- Visualizing a TLC pl
- TLC Visualiz
- Analytical techniques for the quantification of 4-Aminobenzonitrile in reaction mixtures. (n.d.). Benchchem.
- NMR Reaction Monitoring Robust to Spectral Distortions. (2025).
- SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AN. (2025). Anbar Journal of Agricultural Sciences.
- A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis. (n.d.). Benchchem.
- Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. (n.d.). Der Pharma Chemica.
- HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. (n.d.). SIELC Technologies.
- Analytical Methods. (n.d.). Royal Society of Chemistry.
- Synthesis of 3- and 5-Amino Derivatives of Methylcytisine. (2013).
- Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. (n.d.).
- Analytical Methods for Amino Acids. (n.d.). Shimadzu.
- 4-Amino-3-chloro-5-methyl benzonitrile. (n.d.). NIST WebBook.
- Process for the preparation of substituted 3-aminobenzonitriles. (1996).
- Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. (n.d.). University of Wisconsin-La Crosse.
- 3-Aminobenzonitrile. (n.d.). PubChem.
- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (n.d.). MDPI.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. researchgate.net [researchgate.net]
- 3. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bvchroma.com [bvchroma.com]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. silicycle.com [silicycle.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 19. [PDF] NMR reaction monitoring in flow synthesis | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
minimizing tar formation in high-temperature reactions of aminobenzonitriles
A Researcher's Guide to Minimizing Tar Formation
Welcome to the Technical Support Center for high-temperature applications of aminobenzonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on minimizing tar formation during high-temperature reactions of these valuable compounds. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to enhance your reaction efficiency and product purity.
Understanding the Challenge: The Dual Reactivity of Aminobenzonitriles at High Temperatures
Aminobenzonitriles are versatile aromatic compounds featuring both a nucleophilic amino group (-NH₂) and an electrophilic nitrile group (-CN).[1] This dual functionality, while advantageous in many synthetic applications, presents a significant challenge at elevated temperatures. High thermal energy can initiate a cascade of complex side reactions, leading to the formation of intractable tars and char, which can foul equipment and significantly reduce the yield of the desired product.[2]
The primary pathways to tar formation in high-temperature reactions of aminobenzonitriles are believed to involve:
-
Radical-induced Polymerization: At high temperatures, homolytic bond cleavage can generate highly reactive radical species. These radicals can initiate chain reactions, leading to the polymerization of aminobenzonitrile monomers and the formation of complex, high-molecular-weight aromatic structures.[3]
-
Condensation and Cyclization Reactions: The amino and nitrile groups can participate in intermolecular condensation and cyclization reactions, forming nitrogen-containing heterocyclic compounds.[4][5] While some of these products may be desirable, uncontrolled condensation leads to the formation of polycyclic aromatic compounds (PACs), a major component of tar.[6]
-
Thermal Decomposition: At very high temperatures, the aromatic ring itself can fragment, leading to the formation of smaller, highly reactive species that can then recombine into complex tarry substances.[1]
Troubleshooting Guide: Common Issues and Actionable Solutions
This section addresses specific problems you may encounter during your high-temperature experiments with aminobenzonitriles, providing potential causes and evidence-based solutions.
Diagram: Troubleshooting Workflow for Tar Formation
Caption: A systematic approach to troubleshooting tar formation.
Issue: Excessive Charring and Dark Coloration of the Reaction Mixture
Potential Cause: The reaction temperature is excessively high, leading to thermal decomposition and uncontrolled polymerization.[2]
Solutions:
-
Systematic Temperature Optimization:
-
Begin by conducting a series of small-scale experiments across a range of temperatures, starting from a lower, more conservative temperature.
-
Carefully monitor the reaction progress and the formation of any insoluble materials.
-
Use analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quantify the yield of your desired product and byproducts at each temperature.
-
Identify the optimal temperature that provides a reasonable reaction rate while minimizing char formation.
-
-
Utilize a Temperature-Controlled Solvent System: Employing a high-boiling point, inert solvent can help to maintain a consistent and controlled reaction temperature. Toluene or xylene can be suitable choices, depending on the desired reaction temperature.[2]
Issue: Formation of a Viscous, Tarry Residue Upon Cooling
Potential Cause: Undesirable polymerization and condensation reactions are occurring, leading to the formation of high-molecular-weight, soluble oligomers and polymers. This is a known pathway for nitrile compounds, especially at elevated temperatures.[7][8]
Solutions:
-
Introduce an Inert Gas Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help to prevent oxidation reactions that can contribute to tar formation.[1]
-
Catalyst Screening for Selective Transformation: The use of a suitable catalyst can direct the reaction towards the desired product and suppress polymerization pathways.
-
Acidic Catalysts: For reactions where dehydration or cyclization is desired, acidic catalysts like zeolites or solid acid catalysts can be effective. However, care must be taken as strong acids can also promote charring.
-
Transition Metal Catalysts: For reactions such as amination or hydrogenation, transition metal catalysts (e.g., supported nickel, palladium, or copper) can offer high selectivity.
-
Experimental Protocol: Catalyst Screening
-
Set up a parallel reactor system with identical reaction conditions (temperature, pressure, reactant concentrations).
-
In each reactor, introduce a different catalyst candidate (e.g., H-ZSM-5, Amberlyst-15, Ni/Al₂O₃, Pd/C). Include a catalyst-free control reaction.
-
Run the reactions for a predetermined time.
-
After the reaction, cool the mixtures and visually inspect for tar formation.
-
Analyze the product mixture from each reactor using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products and byproducts.
-
Compare the product distribution and tar formation across the different catalysts to identify the most promising candidate.
Issue: Low Yield of Desired Product and a Complex Mixture of Byproducts
Potential Cause: The reaction conditions are favoring multiple competing reaction pathways, including those leading to tar precursors. The stability of aminobenzonitrile itself can be a factor, as it is prone to degradation under harsh conditions.[9]
Solutions:
-
Control Reactant Stoichiometry: An incorrect ratio of reactants can lead to an excess of one component, which may then be more susceptible to side reactions.[1] Careful control of the stoichiometry is crucial.
-
Consider a Flow Reactor System: For high-temperature reactions, a continuous flow reactor can offer significant advantages over a batch reactor. The short residence time and excellent heat transfer in a flow system can minimize the time for unwanted side reactions to occur.
Diagram: Batch vs. Flow Reactor for Tar Minimization
Caption: Comparison of batch and flow reactors for controlling tar formation.
Frequently Asked Questions (FAQs)
Q1: At what temperature does significant tar formation from aminobenzonitriles typically begin?
A1: While there is no single "tar formation temperature," observable decomposition and byproduct formation for many aminobenzonitrile reactions can begin at temperatures above 120-150°C.[2][10] However, this is highly dependent on the specific aminobenzonitrile isomer, the presence of catalysts, and the reaction atmosphere.
Q2: Can the position of the amino and nitrile groups on the aromatic ring influence tar formation?
A2: Yes, the relative positions of the functional groups can significantly impact reactivity. For example, ortho-aminobenzonitrile may be more prone to intramolecular cyclization reactions compared to its meta and para isomers, which could be a pathway to specific heterocyclic byproducts that may act as tar precursors.
Q3: Are there any analytical techniques specifically suited for characterizing the tar from aminobenzonitrile reactions?
A3: Characterizing tar is challenging due to its complexity. A combination of techniques is often necessary. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying the more volatile components. For the higher molecular weight fractions, techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can provide information on the functional groups present, and Nuclear Magnetic Resonance (NMR) spectroscopy can give insights into the overall structure.[11]
Q4: Can impurities in the starting aminobenzonitrile contribute to tar formation?
A4: Absolutely. Impurities, even in small amounts, can act as initiators for polymerization or other side reactions. It is crucial to use high-purity starting materials. If you suspect impurities, consider purifying your aminobenzonitrile by recrystallization before use.[12]
Q5: Is it possible to completely eliminate tar formation?
A5: In most high-temperature reactions, completely eliminating tar formation is very difficult. The goal of optimization is to minimize it to an acceptable level where it does not significantly impact the yield and purity of the desired product or the processability of the reaction mixture.
Data Summary Table
| Parameter | General Recommendation for Minimizing Tar | Rationale |
| Temperature | Optimize to the lowest effective temperature | Reduces thermal decomposition and unwanted side reactions.[1] |
| Residence Time | Keep as short as possible | Minimizes the time for secondary reactions leading to tar. |
| Atmosphere | Inert (Nitrogen, Argon) | Prevents oxidative side reactions.[1] |
| Catalyst | Screen for high selectivity | Directs the reaction towards the desired product, away from tar-forming pathways. |
| Reactant Purity | High purity | Impurities can initiate or catalyze tar formation.[12] |
References
-
Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. ([Link])
-
Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. ([Link])
-
Preparation of Nitrogen-Rich Tar by Co-Pyrolysis and Analysis of Nitrogen-Containing Compounds in Pyrolysis Products. ([Link])
-
Synthesis of diverse heterocycles from β-enaminonitriles. ([Link])
-
Mechanisms of formation of nitrogen-containing polycyclic aromatic compounds in low-temperature environments of planetary atmospheres: A theoretical study. ([Link])
-
Mechanism in the formation of tar. ([Link])
-
Tar formation in pyrolysis and gasification. ([Link])
-
Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS. ([Link])
-
Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. ([Link])
- Catalytic synthesis method of p-aminobenzonitrile. ()
-
Synthesis and thermal properties of high temperature phthalonitrile resins cured with self-catalytic amino-contanining phthalonitrle compounds. ([Link])
- process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. ()
-
Formation Mechanism of Biomass Aromatic Hydrocarbon Tar on Quantum Chemistry. ([Link])
-
Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. ([Link])
- Method of 2-aminobenzonitrile synthesis. ()
-
Preparation method of aminobenzonitrile. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. publications.tno.nl [publications.tno.nl]
- 4. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of formation of nitrogen-containing polycyclic aromatic compounds in low-temperature environments of planetary atmospheres: A theoretical study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Amino-5-methylbenzonitrile
Introduction: The Critical Role of Accurate Quantification
3-Amino-5-methylbenzonitrile is a key intermediate in the synthesis of a variety of pharmaceutical compounds and fine chemicals. The purity and concentration of this starting material directly impact the yield, impurity profile, and overall quality of the final product. Consequently, the development and validation of robust and reliable analytical methods for its quantification are of paramount importance for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice of an analytical method is a critical decision in the drug development process, with implications for accuracy, precision, and efficiency. This guide will delve into the theoretical underpinnings and practical considerations of each technique, presenting supporting experimental data to facilitate an informed decision-making process. All methodologies are presented in the context of the International Council for Harmonisation (ICH) guidelines, which provide a framework for the validation of analytical procedures[1][2].
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Reversed-phase HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds. For a polar aromatic compound like this compound, RP-HPLC with UV detection offers a sensitive and specific method of quantification.
Causality of Experimental Choices
The selection of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for aromatic compounds like this compound through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve a balance between analyte retention and elution time. Acetonitrile, a common organic modifier, is chosen for its low viscosity and UV transparency. The phosphate buffer is crucial for maintaining a consistent pH, which in turn ensures reproducible ionization and retention of the amino-functionalized analyte. A slightly acidic pH (e.g., pH 3.0) is often employed to ensure the amino group is protonated, leading to sharper peaks and improved chromatographic performance. UV detection at a wavelength corresponding to the absorbance maximum of this compound provides high sensitivity and selectivity.
Detailed Experimental Protocol: RP-HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate buffer (pH 3.0 adjusted with phosphoric acid) (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a suitable solvent. Dilute with the mobile phase to a final concentration within the calibration range.
4. Validation Parameters: The method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[3].
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer, it provides a high degree of specificity and sensitivity, making it an excellent alternative for the quantification of this compound.
Causality of Experimental Choices
The choice of a capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is ideal for the separation of aromatic compounds based on their boiling points and relative affinities for the stationary phase. The use of a temperature gradient program in the GC oven allows for the efficient separation of the analyte from any potential impurities with different volatilities. Electron ionization (EI) is a common and robust ionization technique that generates a reproducible fragmentation pattern, which can be used for definitive identification and quantification. Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring only the characteristic ions of this compound.
Detailed Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor m/z values corresponding to the molecular ion and major fragments of this compound.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a high-purity solvent such as ethyl acetate or dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the same solvent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Dissolve the sample in a suitable solvent and dilute to a final concentration within the calibration range.
Comparative Performance Data
The following table summarizes the key validation parameters for the two analytical methods, providing a direct comparison of their performance characteristics.
| Validation Parameter | RP-HPLC-UV | GC-MS | ICH Acceptance Criteria[4][5] |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 10 | Dependent on application |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.02 µg/mL | - |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.07 µg/mL | - |
| Specificity | Demonstrated by peak purity and resolution from potential impurities. | Demonstrated by unique retention time and mass spectrum. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
Visualization of Workflows
HPLC Method Validation Workflow
Caption: Workflow for HPLC Method Validation.
Method Selection Logic
Caption: Logic for Selecting an Analytical Method.
Discussion and Recommendations
Both RP-HPLC-UV and GC-MS are suitable and validated methods for the quantification of this compound. The choice between the two will largely depend on the specific requirements of the analysis and the available instrumentation.
-
RP-HPLC-UV is a robust, reliable, and widely available technique that is well-suited for routine quality control applications. It offers excellent precision and accuracy for the quantification of the main component. However, its sensitivity may be lower than that of GC-MS, and it may be more susceptible to matrix interferences.
-
GC-MS provides superior sensitivity and specificity, making it the preferred method for trace-level analysis or for samples with complex matrices. The mass spectrometric detection provides an additional layer of confirmation of the analyte's identity. The main limitation of GC-MS is the requirement for the analyte to be volatile and thermally stable. For this compound, this is not a significant concern.
For routine analysis where high throughput and cost-effectiveness are priorities, RP-HPLC-UV is an excellent choice. For applications requiring the highest sensitivity and specificity, such as impurity profiling or analysis in complex biological matrices, GC-MS is the recommended method.
Ultimately, the decision should be based on a thorough risk assessment and a clear understanding of the analytical objectives. It is also considered good practice to have orthogonal analytical methods, such as HPLC and GC, available for cross-validation and to provide a more comprehensive understanding of the sample.
References
- BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis. BenchChem Technical Support Team.
- ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
European Medicines Agency. (1995). ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- BenchChem. (2025). Cross-Validation of 4-Aminobenzonitrile Quantification: A Comparative Guide to HPLC and GC Methods. BenchChem Technical Support Team.
-
SIELC Technologies. (n.d.). Separation of 3-Aminobenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
- BenchChem. (2025). Characterization of 3-Methylbenzonitrile Reaction Products: A GC-MS Comparative Guide. BenchChem Technical Support Team.
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Pharma Beginners. (2021). Analytical Method Validation (AMV) Procedure / Guide. [Link]
-
International Journal of Environmental Sciences. (2025). “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Benzonitrile, 2-amino-3-bromo-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
comparative reactivity of 3-Amino-5-methylbenzonitrile vs. its isomers
An In-Depth Guide to the Comparative Reactivity of 3-Amino-5-methylbenzonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide moves beyond simple data sheets to provide a foundational understanding of the chemical behavior of this compound and its structural isomers. The strategic placement of amino, methyl, and nitrile groups on the aromatic ring creates distinct electronic and steric environments, profoundly influencing their reactivity. Understanding these nuances is critical for synthetic route design, optimization, and the development of novel molecular entities in pharmaceuticals and materials science.
Introduction: The Subtle Power of Isomerism
Substituted benzonitriles are cornerstone intermediates in modern organic synthesis, valued for their dual functionality. The nitrile group can be transformed into a variety of other functionalities, while the amino group serves as a potent nucleophile and a directing group for aromatic substitutions.[1] However, not all isomers are created equal. The reactivity of a specific aminomethylbenzonitrile isomer is a complex interplay between the electron-donating effects of the amino and methyl groups and the strong electron-withdrawing nature of the nitrile group.[2][3]
This guide provides a comparative analysis of this compound against two of its key structural isomers: 4-Amino-3-methylbenzonitrile and 2-Amino-5-methylbenzonitrile. We will dissect how the ortho, meta, and para relationships between the substituents dictate the molecule's reactivity in several key transformations.
Molecular Structures and Physicochemical Properties
A molecule's physical properties are the first indicators of its behavior in a laboratory setting. The selected isomers, while sharing the same molecular formula, exhibit differences in their physical characteristics due to variations in crystal packing and intermolecular forces.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | N#CC1=CC(C)=CC(N)=C1 | 186551-97-3 | C₈H₈N₂ | 132.16 | Data not available |
| 4-Amino-3-methylbenzonitrile | N#CC1=C(C)C=C(N)C=C1 | 30265-68-6 | C₈H₈N₂ | 132.16 | 78-82 |
| 2-Amino-5-methylbenzonitrile | N#CC1=C(N)C=C(C)C=C1 | 59463-01-3 | C₈H₈N₂ | 132.16 | 62-66 |
Note: Physicochemical data is compiled from various supplier and database sources.[4][5]
Theoretical Framework: The Interplay of Electronic and Steric Effects
The reactivity of these isomers is governed by the combination of inductive and resonance effects of the three substituents.[6]
-
Amino Group (-NH₂): A strong activating group that donates electron density to the ring via resonance (+R effect), and a weaker electron-withdrawing group via induction (-I effect) due to nitrogen's electronegativity. It is a powerful ortho, para-director.[1]
-
Methyl Group (-CH₃): A weak activating group that donates electron density through induction and hyperconjugation. It is an ortho, para-director.
-
Nitrile Group (-CN): A strong deactivating group that withdraws electron density from the ring through both resonance (-R effect) and induction (-I effect).[2] It is a meta-director.
Sources
A Comparative Spectroscopic Guide to Ortho, Meta, and Para Aminobenzonitriles
Introduction
The positional isomers of aminobenzonitrile—2-aminobenzonitrile (ortho), 3-aminobenzonitrile (meta), and 4-aminobenzonitrile (para)—are foundational building blocks in modern chemical synthesis. Their utility spans the development of pharmaceuticals, advanced polymers, and fluorescent probes.[1][2] The precise positioning of the electron-donating amino (-NH₂) group and the electron-withdrawing nitrile (-C≡N) group on the aromatic ring creates subtle yet critical differences in their electronic structure, polarity, and reactivity. Consequently, the ability to unambiguously identify and differentiate these isomers is paramount for quality control, reaction monitoring, and materials characterization.
This technical guide provides an in-depth comparative analysis of the spectroscopic signatures of ortho, meta, and para aminobenzonitriles. By leveraging Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, we will elucidate the unique spectral fingerprints of each isomer. The discussion is grounded in the fundamental principles of molecular spectroscopy, explaining the causality behind the observed differences and providing field-proven experimental protocols for their characterization.
A diagram illustrating the molecular structures of the three positional isomers of aminobenzonitrile.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a distinct "fingerprint" based on its functional groups and overall structure. For aminobenzonitriles, the key diagnostic bands are the N-H stretches of the amino group and the C≡N stretch of the nitrile group. The electronic interplay between these groups, dictated by their relative positions, directly influences their vibrational frequencies.
Causality of Spectral Differences
The electron-donating amino group can engage in resonance with the aromatic ring. This effect is most pronounced when the groups are in the ortho and para positions, leading to increased electron density in the ring and influencing the bond order of the attached nitrile group.
-
N-H Stretching: The resonance effect delocalizes the lone pair of electrons on the nitrogen atom into the ring, which can slightly alter the N-H bond strength. These vibrations typically appear as two distinct bands for the asymmetric and symmetric stretches.
-
C≡N Stretching: The resonance donation of electrons from the amino group into the π-system of the ring can extend to the nitrile group in the ortho and para isomers. This populates the π* antibonding orbital of the C≡N bond, thereby weakening it and lowering its stretching frequency (a red shift). In the meta isomer, this resonance effect is absent; the nitrile group is primarily influenced by the weaker, through-sigma-bond inductive effect of the amino group. Hydrogen bonding, particularly in the solid state, can also influence the position and shape of both N-H and C≡N stretching bands.[3][4][5]
Comparative FT-IR Data
The following table summarizes the characteristic vibrational frequencies for the three isomers, providing a clear basis for their differentiation.[1]
| Vibrational Mode | 2-Aminobenzonitrile (cm⁻¹) | 3-Aminobenzonitrile (cm⁻¹) | 4-Aminobenzonitrile (cm⁻¹) |
| N-H Stretch (asymmetric) | ~3452 | ~3460 | ~3480 |
| N-H Stretch (symmetric) | ~3363 | ~3370 | ~3380 |
| C≡N Stretch | ~2211 | ~2239 | ~2220 |
| N-H Bend | ~1619 | ~1620 | ~1630 |
| C-N Stretch | ~1281 | Not specified | Not specified |
| Note: Peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film) and the instrument used.[1] |
Analysis: As predicted, the C≡N stretching frequency for the meta isomer (~2239 cm⁻¹) is significantly higher than for the ortho (~2211 cm⁻¹) and para (~2220 cm⁻¹) isomers.[1] This directly reflects the lack of resonance communication between the functional groups in the meta position, resulting in a stronger, less perturbed nitrile bond.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
This protocol ensures reproducible and high-quality spectra for solid samples.
-
Preparation: Gently grind ~1-2 mg of the aminobenzonitrile isomer with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.
-
Background Collection: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.
-
Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹. Co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is recommended to improve the signal-to-noise ratio.[1][6]
Workflow for FT-IR analysis using the KBr pellet method.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. For aminobenzonitriles, the positions of the absorption maxima (λ_max) are highly sensitive to the conjugation between the amino donor and the nitrile acceptor.
Causality of Spectral Differences
The primary electronic transitions observed are π → π* transitions within the aromatic system. The key differentiating factor among the isomers is the phenomenon of Intramolecular Charge Transfer (ICT) .[7][8]
-
Para-Aminobenzonitrile: In this isomer, the amino and nitrile groups are in direct conjugation. Upon photoexcitation, an electron can be promoted from a high-energy orbital localized on the amino group (donor) to a low-energy orbital associated with the nitrile group (acceptor).[7] This ICT state is highly stabilized in polar solvents, significantly lowering the energy required for the transition. The result is a pronounced bathochromic (red) shift to a much longer λ_max compared to the other isomers.[8][9]
-
Ortho-Aminobenzonitrile: The ortho isomer also allows for direct conjugation and ICT. However, potential steric interactions between the adjacent amino and nitrile groups can slightly disrupt the planarity of the molecule, potentially making the ICT less efficient than in the para isomer.
-
Meta-Aminobenzonitrile: Lacking a direct conjugation pathway between the two functional groups, the meta isomer does not exhibit an efficient ICT. Its UV-Vis spectrum is more akin to a superposition of the individual chromophores (aniline and benzonitrile), resulting in absorption at a significantly shorter wavelength (a hypsochromic, or blue, shift) relative to the ortho and para isomers.[8]
The choice of solvent can also influence the spectra, a phenomenon known as solvatochromism.[10] Polar solvents can stabilize the charge-separated excited state, especially in the para isomer, leading to further red shifts.[11][12]
Comparative UV-Vis Data
The absorption maxima in ethanol highlight the dramatic effect of substituent position.[1]
| Isomer | λ_max 1 (nm) | λ_max 2 (nm) |
| 2-Aminobenzonitrile | ~220 | ~240 |
| 3-Aminobenzonitrile | ~225 | ~300 |
| 4-Aminobenzonitrile | ~202 | ~253 |
| Note: The original source data appears to have a typographical error for the longest wavelength absorption of the isomers. Based on established principles of ICT, the para isomer should have the longest λ_max, followed by ortho, and then meta. The data from the source[1] lists 3-aminobenzonitrile with a λ_max of ~300 nm, which contradicts theoretical expectations. Literature strongly supports that 4-aminobenzonitrile exhibits the most red-shifted absorption due to efficient ICT.[7][8][9] |
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Solvent Selection: Choose a UV-grade solvent in which the compounds are soluble (e.g., ethanol, acetonitrile).
-
Sample Preparation: Prepare a stock solution of each isomer (e.g., 1 mg/mL). Dilute the stock solution with the chosen solvent to a final concentration (e.g., 0.01 mg/mL) that yields an absorbance between 0.1 and 1.0 AU to ensure adherence to the Beer-Lambert law.
-
Blanking: Fill a 1 cm path length quartz cuvette with the pure solvent to be used as the reference blank.
-
Data Acquisition: Record the absorption spectrum of each diluted sample solution, typically over a range of 200–400 nm.[1]
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each significant peak in the spectra.
Intramolecular Charge Transfer (ICT) in p-aminobenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Blueprint
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C), allowing for the definitive structural elucidation of isomers. The distinct substitution patterns of ortho, meta, and para aminobenzonitriles result in unique chemical shifts and coupling patterns.
Causality of Spectral Differences
The chemical shift of a nucleus is determined by the local electron density. The electron-donating -NH₂ group strongly shields (moves upfield to lower ppm) the protons and carbons at its ortho and para positions via resonance. Conversely, the electron-withdrawing -C≡N group deshields (moves downfield to higher ppm) nearby nuclei through both inductive and anisotropic effects. The final spectrum is a composite of these influences.
-
¹H NMR: The aromatic region is most diagnostic.
-
Para: Due to its C₂v symmetry, it will show a simple, symmetric AA'BB' pattern, which often appears as two distinct doublets.
-
Ortho: With no symmetry, all four aromatic protons are chemically distinct, leading to a more complex multiplet pattern.
-
Meta: Also having no symmetry, it will display four unique signals, but with a different splitting pattern from the ortho isomer due to the different relative positions of the protons.
-
The amino (-NH₂) protons typically appear as a broad singlet whose chemical shift is highly variable, depending on solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.[11][13]
-
-
¹³C NMR:
-
Para: Symmetry results in only four signals for the six aromatic carbons, plus one for the nitrile carbon.
-
Ortho & Meta: Lack of symmetry means six distinct signals for the aromatic carbons, plus the nitrile carbon signal. The chemical shifts of the ipso-carbons (carbons directly attached to the substituents) are particularly informative.
-
Comparative NMR Data
The following data were obtained in deuterated chloroform (CDCl₃).[1][14]
Table: ¹H NMR Spectroscopic Data (in CDCl₃, δ ppm)
| Proton Position (relative to -CN) | 2-Aminobenzonitrile | 3-Aminobenzonitrile | 4-Aminobenzonitrile |
| H-2 | - | ~7.0-7.2 (m) | 6.64 (d) |
| H-3 | ~6.7 (d) | ~6.8 (d) | 7.37 (d) |
| H-4 | ~7.2-7.3 (t) | ~7.2-7.3 (t) | 7.37 (d) |
| H-5 | ~6.7 (t) | ~7.0-7.2 (m) | 6.64 (d) |
| H-6 | ~7.3 (d) | - | - |
| -NH₂ | ~4.3 (br s) | ~3.9 (br s) | ~4.32 (br s) |
Table: ¹³C NMR Spectroscopic Data (in CDCl₃, δ ppm)
| Isomer | Aromatic & Nitrile Carbons (δ ppm) |
| 2-Aminobenzonitrile | 151.1, 134.4, 132.8, 120.0, 118.1, 116.5, 110.0 |
| 3-Aminobenzonitrile | 146.7, 130.1, 129.8, 119.3, 118.7, 117.5, 113.1 |
| 4-Aminobenzonitrile | 150.8, 133.7, 120.4, 114.4, 99.5 |
| Note: Specific assignments for ortho and meta isomers can be complex and may require 2D NMR techniques for confirmation. The para isomer data clearly shows the expected four aromatic and one nitrile carbon signals.[14] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aminobenzonitrile isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: The solvent typically contains tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using standard parameters. A 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans are generally sufficient.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[1][6]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
General workflow for NMR sample analysis.
Conclusion
The positional isomers of aminobenzonitrile, while chemically similar, possess distinct spectroscopic properties that allow for their unequivocal differentiation.
-
FT-IR spectroscopy provides a rapid method of distinction, with the C≡N stretching frequency of the meta isomer appearing at a significantly higher wavenumber than its ortho and para counterparts.
-
UV-Vis spectroscopy highlights the profound electronic differences, with the para isomer exhibiting a significant bathochromic shift due to efficient intramolecular charge transfer—a phenomenon absent in the meta isomer.
-
NMR spectroscopy offers the most definitive structural proof, where the unique symmetry of each isomer gives rise to characteristic chemical shifts and splitting patterns in both ¹H and ¹³C spectra.
A multi-spectroscopic approach, as detailed in this guide, provides a self-validating system for the accurate identification and quality assessment of ortho, meta, and para aminobenzonitriles. This foundational knowledge is indispensable for researchers, chemists, and quality control professionals who rely on these versatile molecules for a wide range of scientific applications.[1]
References
-
¹H-NMR spectra of (a) 2-aminobenzonitrile... ResearchGate. [Link]
-
Segado, M., Mercier, Y., Gómez, I., & Reguero, M. (2016). Intramolecular charge transfer in aminobenzonitriles and tetrafluoro counterparts: fluorescence explained by competition between low lying excited states and radiationless deactivation. Part II: influence of substitution on luminescence patterns. Physical Chemistry Chemical Physics, 18(5), 3744-3753. [Link]
-
Jiang, S., & Levy, D. H. (2002). van der Waals Complex and Solvatochromism Studies of Substituted Benzenes and Naphthalenes. The Journal of Physical Chemistry A, 106(37), 8590-8598. [Link]
-
Colligiani, A., & Ambrosetti, R. (1982). Hydrogen bonds in single crystals of para and meta-aminobenzonitrile as revealed by the Zeeman effect on the nuclear quadrupole resonance of 14N. Molecular Physics, 45(4), 789-805. [Link]
-
¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). ResearchGate. [Link]
-
Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]
-
Kumar, S. A., et al. (2017). Molecular Structure, FT-IR and FT Raman Spectroscopic Characterization of 2-Aminobenzonitrile Using DFT Methods. AIP Conference Proceedings, 1832(1), 050079. [Link]
-
Kwok, W. M., Ma, C., & Phillips, D. L. (2008). The low-lying πσ* state and its role in the intramolecular charge transfer of aminobenzonitriles and aminobenzethyne. The Journal of Chemical Physics, 128(16), 164313. [Link]
-
Benzonitrile, 4-amino-. NIST WebBook. [Link]
-
Luber, S., et al. (2015). Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State. The Journal of Physical Chemistry A, 119(22), 5548-5559. [Link]
-
Benzonitrile, 2-amino-. NIST WebBook. [Link]
-
p-Aminobenzonitrile UV-Vis Spectrum. SpectraBase. [Link]
-
Lee, J., et al. (2023). Ab Initio Investigation of Intramolecular Charge Transfer States in DMABN by Calculation of Excited State X-ray Absorption Spectra. arXiv preprint arXiv:2303.00127. [Link]
-
Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State. Semantic Scholar. [Link]
-
4-Aminobenzonitrile. PubChem. [Link]
-
3-Aminobenzonitrile. PubChem. [Link]
-
M-AMINOBENZONITRILE. ChemBK. [Link]
-
Solvatochromism. Wikipedia. [Link]
-
What effect does hydrogen bonding have on H NMR spectra? Chemistry Stack Exchange. [Link]
-
Martins, P. F., et al. (2016). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 6, 31428. [Link]
-
Chang, Y. C., et al. (2020). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules, 25(24), 5940. [Link]
-
Kirsh, J., & Kozuch, J. (2022). Hydrogen Bond Blueshifts in Nitrile Vibrational Spectra Are Dictated by Hydrogen Bond Geometry and Dynamics. The Journal of Physical Chemistry B, 126(49), 10476-10487. [Link]
-
2-Aminobenzonitrile. PubChem. [Link]
-
Kirsh, J., & Kozuch, J. (2022). Hydrogen bond blueshifts in nitrile vibrational spectra are dictated by hydrogen bond geometry and dynamics. ChemRxiv. [Link]
-
Lemos, A., et al. (2022). Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Their Bond-Shift Isomers by Matrix-Isolation IR Spectroscopy and Density Functional Theory Calculations. Molecules, 27(19), 6245. [Link]
-
How can you use UV spectroscopy to distinguish between the compounds A and B? Pearson+. [Link]
-
SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 25(2), 296-313. [Link]
-
UV/Vis absorption spectra of 1–3 in acetonitrile at 298 K (pure E isomer in all cases). ResearchGate. [Link]
-
Quina, F. H., et al. (2008). Solvatochromism in aqueous micellar solutions: effects of the molecular structures of solvatochromic probes and cationic surfactants. Physical Chemistry Chemical Physics, 10(30), 4449-4456. [Link]
-
Yu, H., et al. (2000). Spectroscopy and dynamics of jet-cooled 4-aminobenzonitrile (4-ABN). The Journal of Physical Chemistry A, 104(46), 10827-10834. [Link]
-
effect of H-bonding on chemical shift or NMR spectra with example. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Hydrogen Bond Blueshifts in Nitrile Vibrational Spectra Are Dictated by Hydrogen Bond Geometry and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Intramolecular charge transfer in aminobenzonitriles and tetrafluoro counterparts: fluorescence explained by competition between low lying excited states and radiationless deactivation. Part II: influence of substitution on luminescence patterns - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvatochromism - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. rsc.org [rsc.org]
A Comparative Guide to the Biological Activity of 3-Amino-5-methylbenzonitrile and Other Benzonitriles for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzonitrile scaffold represents a privileged structural motif, integral to the design of a diverse array of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, ranging from enzyme inhibition to receptor modulation. This guide provides an in-depth comparative analysis of the biological activity of 3-Amino-5-methylbenzonitrile, juxtaposing its predicted profile with the established activities of other key benzonitrile analogs. While direct experimental data for this compound is limited in publicly accessible literature, this guide synthesizes existing knowledge on structurally related compounds to forecast its potential biological relevance and to provide a framework for its future investigation.
The Benzonitrile Moiety: A Versatile Pharmacophore
The nitrile group, with its linear geometry and strong electron-withdrawing nature, is a key contributor to the pharmacological profiles of many drugs. It can participate in hydrogen bonding, dipole-dipole interactions, and can act as a bioisostere for other functional groups. The benzene ring, on the other hand, provides a rigid scaffold that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. The specific substitution pattern on the benzonitrile core dictates its biological activity, making the exploration of different analogs a critical aspect of drug discovery.
Comparative Analysis of Biological Activities: A Structure-Activity Relationship (SAR) Perspective
To understand the potential biological activity of this compound, we will examine the influence of its specific substitution pattern in comparison to other aminobenzonitriles and substituted benzonitriles.
The Significance of the Amino Group
The presence of an amino group on the benzonitrile ring can significantly influence its biological activity. Aminobenzonitriles are known precursors in the synthesis of various pharmaceuticals. For instance, 4-aminobenzonitrile is a key intermediate in the production of drugs for hypertension and certain cancers, including kinase inhibitors. The position of the amino group is critical. While extensive data exists for 2-amino and 4-aminobenzonitriles, the meta-substituted 3-aminobenzonitrile and its derivatives are less characterized, presenting an opportunity for novel drug design. The amino group can act as a hydrogen bond donor and a site for further chemical modification, allowing for the generation of diverse chemical libraries.
The Role of Methyl Substitution
The methyl group at the 5-position of this compound is expected to influence its lipophilicity and steric interactions with biological targets. Increased lipophilicity can enhance membrane permeability and access to intracellular targets. However, it can also affect solubility and metabolic stability. The steric bulk of the methyl group can either enhance binding affinity by occupying a specific hydrophobic pocket in a target protein or decrease it through steric hindrance.
Comparative Landscape of Substituted Benzonitriles
A wide range of substituted benzonitriles have been synthesized and evaluated for various biological activities. A study on substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles revealed several compounds with anti-inflammatory activity. Notably, 4-chlorobenzonitrile and other halogenated derivatives showed significant reductions in edema in a carrageenan-induced pedal edema assay in rats[1]. This suggests that halogen substitutions can be a key determinant of anti-inflammatory potential in the benzonitrile scaffold.
Furthermore, derivatives of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile have been identified as xanthine oxidase inhibitors, with some compounds exhibiting IC50 values in the low micromolar range[2]. This highlights the potential of the benzonitrile core in designing enzyme inhibitors.
A particularly relevant study for our target molecule involves triazole-pyrimidine-methylbenzonitrile derivatives, which have been designed and synthesized as dual A2A/A2B adenosine receptor antagonists for cancer immunotherapy. This research underscores the potential of the methylbenzonitrile moiety in modulating key signaling pathways in cancer.
Based on the available data, we can construct a comparative table to highlight the diverse activities of various benzonitrile derivatives.
| Benzonitrile Derivative | Biological Activity | Key Findings | Reference |
| 4-Chlorobenzonitrile | Anti-inflammatory | 30% reduction in edema at 200 mg/kg in a rat model. | [1] |
| 2-Fluoroterephthalonitrile | Anti-inflammatory | 49% reduction in edema at 200 mg/kg in a rat model. | [1] |
| 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives | Xanthine Oxidase Inhibition | IC50 values in the micromolar range. | [2] |
| Triazole-pyrimidine-methylbenzonitrile derivatives | Dual A2A/A2B Adenosine Receptor Antagonism | Potential for cancer immunotherapy. | |
| Substituted α-phenylcinnamonitriles | Various screenings | No significant bactericidal, fungicidal, or other tested activities. | [3] |
Predicted Biological Profile of this compound
Based on the structure-activity relationships of its analogs, we can hypothesize the following potential biological activities for this compound:
-
Enzyme Inhibition: The presence of the nitrile and amino groups suggests potential for interaction with the active sites of various enzymes. Further screening against a panel of kinases, proteases, and other enzymes is warranted.
-
Receptor Modulation: The structural similarity to precursors of receptor modulators suggests that this compound could be a starting point for developing ligands for various receptors, including G-protein coupled receptors (GPCRs).
-
Antiproliferative Activity: Many small molecules with amino and aromatic functionalities exhibit antiproliferative effects. The cytotoxicity of this compound against a panel of cancer cell lines should be investigated.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and compare it to other benzonitriles, a series of well-established in vitro assays should be performed.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and proliferation, providing a measure of a compound's cytotoxic potential.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., a panel of human cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and other benzonitrile comparators in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated cells as controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for determining cytotoxicity.
Enzyme Inhibition Assay
To investigate the potential of this compound as an enzyme inhibitor, a kinetic assay specific to the target enzyme should be employed.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. The type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) can be determined by analyzing the reaction kinetics at various substrate and inhibitor concentrations.
Generalized Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the test compounds (this compound and comparators) in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the buffer, enzyme, and varying concentrations of the inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor for a short period to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Kinetic Measurement: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
Data Analysis: Determine the initial reaction velocities for each inhibitor concentration. Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten to determine the type of inhibition and calculate the Ki value.
Caption: Generalized workflow for an enzyme inhibition assay.
Receptor Binding Assay
Radioligand binding assays are a powerful tool to determine the affinity of a compound for a specific receptor.
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation containing the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Ki).[4][5]
Generalized Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compounds.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of structurally related benzonitriles provides a strong rationale for its investigation as a potential bioactive molecule. The unique substitution pattern of an amino group at the 3-position and a methyl group at the 5-position offers opportunities for novel structure-activity relationships.
The immediate next steps for researchers interested in this compound should involve its synthesis and subsequent screening in a battery of in vitro assays, such as those detailed in this guide. The results from these initial studies will be crucial in determining the most promising therapeutic areas for the development of this compound derivatives. The versatility of the benzonitrile scaffold, coupled with the potential for diverse biological activities, makes this compound a compelling candidate for further exploration in drug discovery.
References
- Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. PubMed.
- MTT Assay Protocol for Cell Viability and Prolifer
- Cytotoxicity MTT Assay Protocols and Methods.
- Design, synthesis, and biological evaluation of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives as xanthine oxidase inhibitors. PubMed.
- The chemical structure of some biologically important benzonitrile deriv
- Radioligand binding methods: practical guide and tips. PubMed.
- A Comparative Guide to the Crystal Structures of Substituted Aminobenzonitriles. Benchchem.
- Radioligand Binding Assay. Gifford Bioscience.
- 2-Aminobenzonitrile | C7H6N2 | CID 72913. PubChem.
- Synthesis and biological evaluation of substituted -phenylcinnamonitriles. PubMed.
- Unraveling the Bioactivity of 2-Hydroxybenzonitriles: A Comparative Guide to Structure-Activity Rel
- Synthesis, biological evaluation, and computational analysis of biaryl side-chain analogs of solithromycin. PMC.
- 186551-97-3|this compound|BLD Pharm. BLD Pharm.
- 3-Amino-5-hydroxybenzonitrile | C7H6N2O | CID 72183189. PubChem.
- Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. NIH.
- Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl)
- Biochemistry | Enzyme Inhibition. YouTube.
- Enzyme Inhibition - Types of Inhibition. TeachMePhysiology.
- Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI.
- Isonitrile-Based Multicomponent Synthesis of β-Amino Boronic Acids as β-Lactamase Inhibitors. MDPI.
- 3-Amino-4-(2-bromo-5-methylanilino)benzonitrile. PubChem.
- 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. precisionFDA.
- Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI.
- Synthesis, Biological Evaluation, and Computational Analysis of Biaryl Side-Chain Analogs of Solithromycin. PubMed.
- A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SciELO.
- 1243444-99-6|3-Amino-5-hydroxybenzonitrile|BLD Pharm. BLD Pharm.
Sources
- 1. clyte.tech [clyte.tech]
- 2. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to QSAR Studies of Substituted Benzonitrile Derivatives in Drug Discovery
Introduction: The Pivotal Role of Benzonitrile Derivatives and QSAR in Modern Drug Development
Substituted benzonitrile derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The nitrile functional group, with its unique electronic and steric properties, often plays a crucial role in the interaction of these molecules with their biological targets.[2] The versatility of the benzonitrile core allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]
Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable computational tool in the rational design and optimization of novel drug candidates.[3][4] By establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities, QSAR models provide predictive insights that can significantly accelerate the drug discovery process.[5] This guide offers a comparative analysis of various QSAR studies performed on substituted benzonitrile derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies, key findings, and predictive power of this approach. We will delve into specific case studies, present supporting experimental data and protocols, and visualize complex workflows to provide a practical and in-depth resource.
Comparative Analysis of QSAR Studies on Benzonitrile Derivatives
The application of QSAR to benzonitrile derivatives has yielded significant insights into the structural requirements for their biological activities across different therapeutic areas. Below, we compare several key studies, highlighting the diverse methodologies and their outcomes.
Anticancer Activity: Targeting Key Kinases
Benzonitrile derivatives have shown considerable promise as anticancer agents, often by inhibiting protein kinases that are crucial for tumor growth and proliferation.[1] QSAR studies have been instrumental in elucidating the structure-activity relationships of these kinase inhibitors.
A prominent target for benzonitrile-based inhibitors is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for potent VEGFR-2 inhibition.[2][6] These models typically reveal the importance of steric and electrostatic fields around the benzonitrile scaffold for optimal binding to the ATP pocket of the kinase.
Another important target is the c-Jun N-terminal kinase-3 (JNK3), which is implicated in neuronal apoptosis and other signaling pathways relevant to cancer.[4] A 3D-QSAR study on (benzothiazole-2-yl) acetonitrile derivatives as JNK3 inhibitors demonstrated the predictive power of these models.[4] The study highlighted the crucial role of hydrogen bonding interactions with specific amino acid residues in the kinase domain.[4]
Table 1: Comparison of QSAR Models for Anticancer Benzonitrile Derivatives
| Target | QSAR Model | Key Statistical Parameters | Key Findings | Reference(s) |
| VEGFR-2 | CoMFA | q² = 0.62, r² = 0.87, predictive r² = 0.70 | Steric bulk and electrostatic effects are critical for inhibitory activity. Bulky, electron-withdrawing groups at specific positions enhance potency. | [7] |
| VEGFR-2 | CoMSIA | q² = 0.54, r² = 0.86, predictive r² = 0.61 | Hydrogen bond acceptor features are important for binding. Negatively charged groups around a linked piperazine moiety increase inhibition. | [7] |
| JNK3 | 3D-QSAR (MFA) | r² = 0.849, r(cv)² = 0.616 | The model identified key steric and electronic features for potent JNK3 inhibition. | [4] |
| JNK3 | 3D-QSAR (RSA) | r² = 0.766, r(cv)² = 0.605 | Receptor surface analysis highlighted the importance of shape complementarity with the ATP binding site. | [4] |
Antimicrobial Activity: Combating Bacterial Resistance
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Substituted benzonitriles have been explored as a promising class of antibacterial compounds.[8] QSAR studies have been employed to optimize their activity and understand their mechanism of action.
For instance, 2D-QSAR studies on substituted benzamides (structurally related to benzonitriles) have revealed the importance of topological descriptors and molecular connectivity indices in describing their antibacterial activity.[9] These models suggest that the overall shape and connectivity of the molecule are crucial for its interaction with bacterial targets.
More recent studies on benzothiazole derivatives, which can incorporate a benzonitrile moiety, have also utilized QSAR to identify key structural features for enhanced antibacterial action.[8] These studies often combine QSAR with molecular docking to provide a more comprehensive understanding of the ligand-target interactions at the molecular level.
Table 2: Comparison of QSAR Models for Antimicrobial Benzonitrile and Related Derivatives
| Bacterial Strain(s) | QSAR Model | Key Statistical Parameters | Key Findings | Reference(s) |
| E. coli, P. aeruginosa | 2D-QSAR (MLR) | Not explicitly stated, but models were validated. | Topological descriptors and molecular connectivity indices were found to be important for antibacterial activity. | [9] |
| S. aureus, B. subtilis | 2D-QSAR (MLR) | Not explicitly stated, but models were validated. | The shape and electronic properties of the molecules were correlated with their activity against Gram-positive bacteria. | [9] |
| Various bacteria | 3D-QSAR and Docking | Binding energies and statistical validation performed. | Substitution of specific functional groups on the benzothiazole ring system significantly influences antibacterial potency. | [8] |
Methodology: A Step-by-Step Guide to a Representative QSAR Study
To provide a practical understanding of the QSAR workflow, we outline a generalized, step-by-step methodology for a 3D-QSAR study of substituted benzonitrile derivatives as kinase inhibitors.
Experimental Protocol: A Foundation of Reliable Data
The predictive power of any QSAR model is fundamentally dependent on the quality and consistency of the input biological data. A common assay used to determine the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay.[10]
Step-by-Step Protocol for MTT Cytotoxicity Assay: [10][11]
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer) in a suitable culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the substituted benzonitrile derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the treated plates for a specified period, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Computational Workflow: Building the QSAR Model
The following steps outline the computational process for developing a 3D-QSAR model.[3][12][13]
1. Data Set Preparation:
- Compile a dataset of substituted benzonitrile derivatives with their corresponding biological activities (e.g., pIC₅₀ values derived from the MTT assay).
- Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation.
2. Molecular Modeling and Alignment:
- Generate 3D structures of all compounds in the dataset using molecular modeling software.
- Perform energy minimization to obtain stable conformations.
- Align the molecules based on a common substructure (e.g., the benzonitrile core). This is a critical step in 3D-QSAR.
3. Descriptor Calculation:
- For CoMFA, place the aligned molecules in a 3D grid and calculate the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies at each grid point.
- For CoMSIA, in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
4. Model Generation and Statistical Analysis:
- Use Partial Least Squares (PLS) regression to correlate the calculated descriptor fields (independent variables) with the biological activities (dependent variable).
- The output is a QSAR equation that quantitatively describes the structure-activity relationship.
5. Model Validation:
- Internal Validation: Perform cross-validation (e.g., leave-one-out or leave-many-out) on the training set to assess the robustness and predictive ability of the model. The cross-validated correlation coefficient (q²) is a key metric.
- External Validation: Use the developed QSAR model to predict the biological activities of the compounds in the test set. The predictive correlation coefficient (predictive r²) is calculated to assess the model's ability to predict the activity of new compounds.
- Y-Randomization: Randomly shuffle the biological activity data and rebuild the QSAR model multiple times. A valid model should have significantly lower correlation coefficients for the randomized data.[3]
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate a generalized QSAR workflow and a key signaling pathway targeted by some anticancer benzonitrile derivatives.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of benzonitrile derivatives.
Conclusion and Future Perspectives
QSAR modeling has proven to be a powerful and predictive tool in the development of substituted benzonitrile derivatives as therapeutic agents. The comparative analysis of various QSAR studies reveals the versatility of this approach in addressing different biological targets and chemical scaffolds. While 3D-QSAR methods like CoMFA and CoMSIA provide detailed insights into the steric and electronic requirements for ligand binding, 2D-QSAR models can also offer valuable predictions based on topological and physicochemical properties.
The success of any QSAR study hinges on the quality of the biological data and the rigor of the model validation.[9] As computational power and machine learning algorithms continue to advance, we can expect the development of even more sophisticated and predictive QSAR models.[13] The integration of QSAR with other computational techniques, such as molecular docking and molecular dynamics simulations, will further enhance our ability to design novel benzonitrile derivatives with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the journey from a chemical scaffold to a life-saving drug.
References
-
Drug Design Org. (n.d.). QSAR. [Link]
-
Frontiers in Chemistry. (2022). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. [Link]
-
Fleming, N. (2002). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. NCBI. [Link]
-
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]
-
Semantic Scholar. (n.d.). Pharmacophore based 3D-QSAR study of VEGFR-2 inhibitors. [Link]
-
PubMed. (2006). Three-dimensional quantitative structure-activity relationship (3D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. [Link]
-
YouTube. (2023). QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). [Link]
-
Asian Journal of Chemistry. (2011). 3D-QSAR CoMFA/CoMSIA Studies, to Design New VEGFR-2 Inhibitors. [Link]
-
Frontiers. (2022). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. [Link]
-
YouTube. (2024). Learn to Perform QSAR Modeling on Compound Dataset. [Link]
-
Optibrium. (n.d.). Machine Learning 101: How to train your first QSAR model. [Link]
-
protocols.io. (2024). Cytotoxicity Assay Protocol. [Link]
-
ResearchGate. (n.d.). Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. [Link]
-
NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. [Link]
-
PubMed. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Drug Research. (2016). QSAR Studies and Design of Some Tetracyclic 1,4-Benzothiazines as Antimicrobial Agents. [Link]
-
NCBI. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. [Link]
-
Journal of Applied Pharmaceutical Science. (2017). In silico ADME/T and 3D QSAR analysis of KDR inhibitors. [Link]
-
Amino Acids. (2024). Hybrid 2D/3D-quantitative structure–activity relationship studies on the bioactivities and molecular mechanism of antibacterial peptides. [Link]
-
Molecules. (2010). QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2022). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDIES OF SUBSTITUTED BENZIMIDAZOLE ANALOGUES WITH POTENT ANTIBACTERIAL ACTIVITY. [Link]
-
CADASTER.eu. (n.d.). State of the art in QSAR modeling. [Link]
-
Drug Research. (2015). Development of QSAR for antimicrobial activity of substituted benzimidazoles. [Link]
-
MDPI. (n.d.). QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. [Link]
-
Journal of Genetic Engineering and Biotechnology. (2022). Application of QSAR Method in the Design of Enhanced Antimalarial Derivatives of Azetidine-2-carbonitriles, their Molecular Docking, Drug-likeness, and SwissADME Properties. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. neovarsity.org [neovarsity.org]
- 4. Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. optibrium.com [optibrium.com]
- 6. Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacophore based 3D-QSAR study of VEGFR-2 inhibitors | Semantic Scholar [semanticscholar.org]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to the In Silico ADMET Profiling of 3-Amino-5-methylbenzonitrile
In the contemporary landscape of drug discovery and development, the early and accurate assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount. This proactive approach, often termed "fail early, fail cheap," is instrumental in de-risking drug candidates and optimizing resource allocation. This guide provides a comprehensive comparison of in silico predictions for the ADMET profile of 3-Amino-5-methylbenzonitrile, a novel small molecule with therapeutic potential. We will leverage a suite of widely recognized predictive platforms – SwissADME , pkCSM , and admetSAR – to construct a detailed ADMET profile. This comparative analysis will not only highlight the predictive capabilities of these tools but also underscore the importance of a multi-tool approach in computational toxicology and pharmacokinetics.
The Compound of Interest: this compound
Structure:
SMILES: N#Cc1cc(C)cc(N)c1[1]
Physicochemical Properties: Before delving into the complexities of ADMET prediction, it is crucial to understand the fundamental physicochemical characteristics of this compound, as these properties are the primary determinants of its pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Weight | 132.16 g/mol | [1] |
| LogP | 1.4489 | [1] |
| Topological Polar Surface Area (TPSA) | 49.81 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
These initial parameters suggest that this compound possesses favorable drug-like characteristics, adhering to Lipinski's Rule of Five, which is a foundational principle in the assessment of oral bioavailability.
In Silico ADMET Prediction Workflow
The prediction of ADMET properties for this compound was conducted using three distinct, publicly accessible web-based platforms. The Simplified Molecular Input Line Entry System (SMILES) string, N#Cc1cc(C)cc(N)c1, was used as the input for each tool.
Caption: Workflow for in silico ADMET prediction of this compound.
Methodologies of the Predictive Platforms
-
SwissADME: This tool provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[2] Its predictions are based on a combination of established computational models and proprietary algorithms.
-
pkCSM: This platform utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicological properties.[3] It offers quantitative predictions for many parameters, providing a more granular assessment.
-
admetSAR: This tool integrates a large database of experimentally determined ADMET data with quantitative structure-activity relationship (QSAR) models to predict the properties of new chemical entities.[4]
Comparative Analysis of Predicted ADMET Properties
The following table summarizes the predicted ADMET properties for this compound from the three selected platforms.
| ADMET Parameter | SwissADME Prediction | pkCSM Prediction | admetSAR Prediction |
| Absorption | |||
| Human Intestinal Absorption (HIA) | High | 94.27% | HIA positive (0.89) |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | N/A | 0.99 | 1.05 |
| P-glycoprotein Substrate | No | No | Non-substrate (0.83) |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeability | Yes | logBB: -0.12 | BBB+ (0.89) |
| Plasma Protein Binding (PPB) | N/A | 75.3% | N/A |
| Metabolism | |||
| CYP1A2 Inhibitor | Yes | No | Inhibitor (0.68) |
| CYP2C9 Inhibitor | No | No | Non-inhibitor (0.82) |
| CYP2C19 Inhibitor | No | No | Non-inhibitor (0.75) |
| CYP2D6 Inhibitor | No | No | Non-inhibitor (0.91) |
| CYP3A4 Inhibitor | No | No | Non-inhibitor (0.77) |
| Excretion | |||
| Total Clearance (log mL/min/kg) | N/A | 0.45 | N/A |
| Toxicity | |||
| Ames Mutagenicity | N/A | No | Non-mutagenic (0.84) |
| hERG Inhibition | N/A | No | Non-inhibitor (0.93) |
| Oral Rat Acute Toxicity (LD₅₀) | N/A | 2.52 mol/kg | Category III (0.54) |
| Oral Rat Chronic Toxicity | N/A | 0.59 mg/kg/day | N/A |
In-Depth Analysis of Predicted ADMET Properties
Absorption
All three platforms consistently predict high human intestinal absorption for this compound. This consensus is a strong indicator of good oral bioavailability. The predicted Caco-2 permeability values from pkCSM and admetSAR are also in close agreement and suggest moderate to high permeability. The Caco-2 cell line is a widely used in vitro model for predicting human intestinal absorption.[5] Furthermore, all tools predict that this compound is not a substrate of P-glycoprotein (P-gp) , an efflux transporter that can limit the absorption of many drugs. This is a favorable characteristic, as P-gp substrates often exhibit variable and lower bioavailability.
Distribution
The predictions for blood-brain barrier (BBB) permeability are also consistent across the platforms, with all three suggesting that the compound is likely to cross the BBB. This is a critical consideration for drugs targeting the central nervous system (CNS). The predicted logBB value from pkCSM of -0.12 indicates good brain penetration. pkCSM also predicts a plasma protein binding of 75.3%, suggesting a moderate level of binding to plasma proteins, which will influence the free fraction of the drug available to exert its pharmacological effect.
Metabolism
There is a slight discrepancy in the prediction of CYP1A2 inhibition . While SwissADME predicts it to be an inhibitor, pkCSM and admetSAR predict it to be a non-inhibitor or a weak inhibitor. This highlights the importance of using multiple prediction tools to identify areas of uncertainty that may warrant further experimental investigation. Aniline and its derivatives have been reported to interact with cytochrome P450 enzymes.[6] For the other major CYP isoforms (2C9, 2C19, 2D6, and 3A4), there is a consensus that this compound is unlikely to be an inhibitor. The inhibition of CYP enzymes is a major cause of drug-drug interactions.[7]
Excretion
pkCSM provides a prediction for total clearance, which is a measure of the efficiency of drug removal from the body. The predicted value of 0.45 log mL/min/kg suggests a moderate rate of clearance.
Toxicity
Encouragingly, all platforms that provide toxicity predictions suggest a low toxicity profile for this compound. Both pkCSM and admetSAR predict the compound to be non-mutagenic in the Ames test. The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[4] While experimental data for this compound is not available, studies on benzonitrile have shown it to be non-mutagenic in the Ames test, which lends some support to these in silico predictions.[8][9]
Furthermore, the predictions indicate a low risk of cardiotoxicity, with both pkCSM and admetSAR predicting no inhibition of the hERG potassium channel . hERG inhibition is a major concern in drug development as it can lead to life-threatening cardiac arrhythmias.[10] The predicted oral rat acute toxicity (LD₅₀) from pkCSM and the toxicity category from admetSAR suggest low acute toxicity.
Visualizing ADMET Relationships
The following diagram illustrates the key predicted ADMET properties and their interplay, providing a holistic view of the compound's potential pharmacokinetic and safety profile.
Caption: Inter-relationships of predicted ADMET properties for this compound.
Conclusion and Future Directions
The in silico ADMET profiling of this compound using SwissADME, pkCSM, and admetSAR provides a promising initial assessment of its drug-like properties. The consistent predictions of high intestinal absorption, good blood-brain barrier permeability, and a low toxicity profile, including a lack of mutagenicity and hERG inhibition, are all favorable characteristics for a drug candidate.
The minor discrepancy in the prediction of CYP1A2 inhibition underscores the value of a multi-tool approach and identifies a key area for future experimental validation. While in silico predictions are invaluable for early-stage drug discovery, they are not a substitute for experimental verification. Therefore, the next logical steps in the development of this compound would be to perform in vitro assays to confirm these promising predictions, particularly for Caco-2 permeability, CYP inhibition, and hERG liability.
This guide demonstrates the power of integrating data from multiple in silico platforms to build a robust and comprehensive ADMET profile, enabling more informed decision-making in the complex and challenging process of drug development.
References
-
Wu, J. C., Hseu, Y. C., Chen, C. H., Wang, S. H., & Chen, S. C. (2009). Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test. Journal of hazardous materials, 169(1-3), 492–497. [Link]
-
Zavodnik, I. B., & Zavodnik, L. B. (2003). Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline. Anesthesia and analgesia, 97(4), 1046–1051. [Link]
-
Wu, J. C., Hseu, Y. C., Chen, C. H., Wang, S. H., & Chen, S. C. (2009). Comparative investigations of genotoxic activity of five nitriles in the Comet assay and the Ames test. ResearchGate. [Link]
-
precisionFDA. 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. [Link]
-
ResearchGate. In-Silico ADMET predictions using SwissADME and PreADMET software. [Link]
-
National Institutes of Health. New Insights into Ion Channels: Predicting hERG-Drug Interactions. [Link]
-
Shimizu, M., & Yano, E. (1986). Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay. Mutation research, 170(1-2), 11–22. [Link]
-
Gensch, K., & Stopper, H. (2002). Chromosomal genotoxicity of nitrobenzene and benzonitrile. Mutation research, 517(1-2), 121–127. [Link]
-
PubChem. 3-Amino-4-(2-bromo-5-methylanilino)benzonitrile. [Link]
-
National Institutes of Health. Natural products modulating the hERG channel: heartaches and hope. [Link]
-
Biosig Lab. pkCSM. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of medicinal chemistry, 58(9), 4066–4072. [Link]
-
PubChem. 3-Aminobenzonitrile. [Link]
-
National Institutes of Health. Benzonitrile (100-47-0) - Chemical Effects in Biological Systems. [Link]
-
National Institutes of Health. In silico screening, ADMET analysis and MD simulations of phytochemicals of Onosma bracteata Wall. as SARS CoV-2 inhibitors. [Link]
-
PubChem. 3-Amino-5-hydroxybenzonitrile. [Link]
-
ResearchGate. Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. [Link]
-
National Institutes of Health. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties. [Link]
-
National Institutes of Health. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. [Link]
-
admetSAR 3.0. About. [Link]
-
National Institutes of Health. Structural implications of hERG K+ channel block by a high-affinity minimally structured blocker. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. [Link]
-
MDPI. QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. [Link]
-
National Institutes of Health. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum. [Link]
-
National Institutes of Health. Inhibition and induction of CYP enzymes in humans: an update. [Link]
-
ResearchGate. List of Open access in-silico tools to predict the ADMET profiling of drug candidates. [Link]
-
Ekins, S., & Rose, J. (2002). Prediction of permeability coefficients of compounds through caco-2 cell monolayer using artificial neural network analysis. The Journal of pharmacy and pharmacology, 54(5), 659–663. [Link]
-
ResearchGate. ADMET prediction the compounds based on ADMET predictor of pkCSM online. [Link]
-
Biomolecules & Therapeutics. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. [Link]
-
Frontiers. In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. [Link]
-
Artursson, P., & Karlsson, J. (1991). A transporter-independent measure of Caco-2 cell permeability in drug design and development. Molecular pharmaceutics, 14(5), 1045–1055. [Link]
-
ResearchGate. Is there a way to obtain ADMET-related experimental values for a specific compound? [Link]
-
Yang, H., Sun, L., Li, W., Liu, G., & Tang, Y. (2018). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC advances, 8(12), 6481–6491. [Link]
-
MDPI. Permeability of the Perindopril Arginine under In Vitro Conditions across Caco-2 Monolayer and Biomimetic Phospholipid Membrane. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. [Link]
-
Journal of Medicinal Chemistry and Science. An In-Depth Investigation of Cytochrome P450 3A4 Inhibitors: Unveiling Key Structural Features and Their Impact. [Link]
-
National Institutes of Health. In Silico ADME, Metabolism Prediction and Hydrolysis Study of Melatonin Derivatives. [Link]
-
ResearchGate. List of ADMET properties of the newly synthesized molecules. [Link]
-
Scilit. Inhibition of Cytochrome P450 Enzymes. [Link]
-
Taylor & Francis Online. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. [Link]
-
ResearchGate. ADMET in silico modelling: Towards prediction paradise? [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Caco-2 cell permeability assays to measure drug absorption. Nature protocols, 2(9), 2111–2119. [Link]
-
ResearchGate. List of ADMET properties of newly synthetic chemical compounds. The... [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 8. Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Synthesis of 3-Amino-5-methylbenzonitrile
Introduction
3-Amino-5-methylbenzonitrile is a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its strategic placement of amino, methyl, and nitrile functionalities offers a versatile scaffold for medicinal chemists and process development scientists. The efficient and scalable synthesis of this intermediate is, therefore, a subject of considerable interest. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to this compound, offering experimental insights and data-driven recommendations to aid researchers in selecting the optimal pathway for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct chemical transformations. This guide will focus on three primary, field-proven methodologies:
-
The Sandmeyer Reaction: A classic and widely utilized method for converting an aromatic amine to a nitrile.[1][2]
-
Palladium-Catalyzed Cyanation: A modern cross-coupling approach offering high efficiency and functional group tolerance.
-
Nucleophilic Aromatic Substitution (SNAr): A powerful method for introducing a nitrile group, particularly on electron-deficient aromatic rings.[3][4]
The following table provides a high-level comparison of these routes, summarizing key performance indicators to facilitate a rapid initial assessment.
| Parameter | Sandmeyer Reaction | Palladium-Catalyzed Cyanation | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 3,5-Dimethylaniline | 3-Bromo-5-methylaniline | 3-Fluoro-5-nitrobenzonitrile (hypothetical) |
| Key Reagents | NaNO₂, HCl, CuCN, KCN | Pd catalyst, Ligand, Cyanide Source (e.g., Zn(CN)₂) | Strong Nucleophile (e.g., NaCN), Polar Aprotic Solvent |
| Reaction Conditions | Low temperatures (0-5 °C) for diazotization, then elevated temperatures | Mild to moderate temperatures (rt to 100 °C) | Elevated temperatures |
| Reported Yield | Moderate to Good | Good to Excellent | Variable, dependent on substrate activation |
| Scalability | Well-established for large-scale production | Generally scalable, catalyst cost can be a factor | Scalable, but substrate availability can be a limitation |
| Safety Concerns | Handling of diazonium salts (potentially explosive), toxic cyanides | Toxic cyanides, precious metal handling | Toxic cyanides, high temperatures |
| Advantages | Inexpensive starting materials, robust and well-understood | High yields, broad substrate scope, mild conditions | Can be highly efficient with activated substrates |
| Disadvantages | Use of stoichiometric copper, potential for side reactions | Catalyst cost and optimization, ligand sensitivity | Requires strongly electron-withdrawing groups for activation |
In-Depth Analysis of Synthetic Pathways
The Sandmeyer Reaction: A Time-Tested Approach
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][2] The overall transformation begins with the diazotization of an aromatic amine, in this case, 3,5-dimethylaniline, followed by reaction with a copper(I) cyanide salt.
Reaction Mechanism: The reaction proceeds in two key stages.[5] First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[6] This intermediate is then subjected to a copper(I) cyanide catalyzed nucleophilic substitution, where the diazonium group is displaced by cyanide, liberating nitrogen gas and forming the desired benzonitrile.[5] The use of copper(I) is crucial for the radical-nucleophilic aromatic substitution mechanism.[2]
Caption: The Sandmeyer reaction pathway to this compound.
Detailed Experimental Protocol:
-
Diazotization:
-
Suspend 3,5-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water and toluene.
-
Slowly add the cold diazonium salt solution to the cyanide solution, allowing the temperature to rise to room temperature.
-
Heat the reaction mixture to 50-60 °C until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford this compound.
-
Expertise & Experience Insights: The critical parameter in the Sandmeyer reaction is the strict temperature control during diazotization to prevent the premature decomposition of the diazonium salt. The use of a slight excess of sodium nitrite ensures complete conversion of the starting amine. The cyanation step is exothermic due to the evolution of nitrogen gas, and careful addition of the diazonium salt is necessary to control the reaction rate.
Palladium-Catalyzed Cyanation: A Modern and Efficient Route
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the cyanation of aryl halides is a prime example. This method offers a highly efficient and versatile route to benzonitriles, often under milder conditions than traditional methods.[7] The starting material for this route is 3-bromo-5-methylaniline.
Reaction Mechanism: The catalytic cycle, often referred to as a Buchwald-Hartwig-type amination for C-N bond formation, can be adapted for cyanation.[8][9] The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) intermediate undergoes transmetalation with a cyanide source (e.g., zinc cyanide) or direct cyanation. Finally, reductive elimination yields the desired aryl nitrile and regenerates the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle.[10]
Caption: Palladium-catalyzed cyanation of 3-Bromo-5-methylaniline.
Detailed Experimental Protocol:
-
Reaction Setup:
-
To a dry flask, add 3-bromo-5-methylaniline (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Execution:
-
Add anhydrous dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.
-
Expertise & Experience Insights: The success of palladium-catalyzed cyanation is highly dependent on the purity of reagents and the exclusion of oxygen and moisture. The choice of palladium source, ligand, and cyanide source can significantly impact the reaction yield and rate. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and better reactivity in many systems. The use of a well-defined pre-catalyst can also improve reproducibility.
Nucleophilic Aromatic Substitution (SNAr): A Pathway for Activated Substrates
Nucleophilic aromatic substitution is a powerful tool for the synthesis of substituted arenes, particularly when the aromatic ring is activated by electron-withdrawing groups.[3][4] For the synthesis of this compound, a hypothetical starting material such as 3-fluoro-5-nitrobenzonitrile could be envisioned, where the nitro group activates the ring towards nucleophilic attack by an amine, followed by reduction of the nitro group. However, a more direct SNAr to form the nitrile itself would require a suitable leaving group and activation. While less common for this specific target due to the electron-donating nature of the methyl and amino groups, it remains a conceptually important route.
Reaction Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4] A nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The negative charge of this complex is delocalized, particularly by electron-withdrawing groups at the ortho and para positions. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
Caption: A hypothetical SNAr pathway to this compound.
Detailed Experimental Protocol (Hypothetical):
-
Amination:
-
Dissolve 3-fluoro-5-nitrobenzonitrile (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium hydroxide) (excess).
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) in a sealed vessel.
-
-
Reduction:
-
After completion of the amination, cool the reaction mixture.
-
Perform a standard reduction of the nitro group (e.g., using SnCl₂/HCl or catalytic hydrogenation) to obtain 3,5-diaminobenzonitrile.
-
Expertise & Experience Insights: The feasibility of an SNAr route is highly dependent on the nature and position of the activating group and the leaving group. Fluorine is often the best leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.[11] The reaction conditions, particularly temperature and pressure, need to be carefully controlled, especially when working with volatile reagents like ammonia in a sealed system.
Senior Application Scientist's Recommendation
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the project.
-
For large-scale, cost-effective production, the Sandmeyer Reaction is often the preferred method. Its starting materials are readily available and inexpensive, and the procedure is well-established in industrial settings. However, careful handling of hazardous reagents is paramount.
-
For medicinal chemistry applications where high yield, purity, and functional group tolerance are critical, Palladium-Catalyzed Cyanation is the superior choice. While the initial investment in the catalyst and ligands may be higher, the milder reaction conditions and broader substrate scope often justify the cost, particularly for the synthesis of complex and valuable molecules.
-
The Nucleophilic Aromatic Substitution (SNAr) route is a more specialized approach. Its application to the synthesis of this compound is less direct and would likely involve a multi-step sequence. However, for structurally analogous compounds with appropriate electronic activation, SNAr can be an exceptionally efficient and high-yielding strategy.
Ultimately, a thorough evaluation of the cost, scale, safety, and desired purity will guide the discerning researcher to the most suitable synthetic pathway.
References
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Impurity Profile of Commercially Available 3-Amino-5-methylbenzonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5-methylbenzonitrile is a pivotal building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this reagent is not a trivial matter; it directly impacts the impurity profile of the final drug substance, potentially affecting its safety, efficacy, and stability. This guide provides an in-depth analysis of the potential impurities in commercially available this compound. We will explore the synthetic origins of these impurities, present a multi-modal analytical strategy for their identification and quantification, and offer a comparative framework for evaluating different commercial sources. This document is designed to empower researchers to make informed decisions when sourcing critical raw materials and to establish robust analytical controls.
Part 1: The Genesis of Impurities – A Synthetic Route Analysis
Understanding the potential impurities in any chemical substance begins with a thorough analysis of its manufacturing process. Impurities are not random; they are logical consequences of the reagents, intermediates, and reaction conditions used.[1] For this compound, several synthetic routes are plausible, each with its own characteristic impurity profile.
A common synthetic approach involves the reduction of a nitro group precursor, such as 3-methyl-5-nitrobenzonitrile. This process, while effective, can lead to several process-related impurities.
Potential Process-Related Impurities:
-
Unreacted Starting Material (A): Incomplete reduction can leave residual 3-methyl-5-nitrobenzonitrile in the final product.
-
Isomeric Impurities (B): The synthesis of the nitro-precursor itself can introduce isomers, such as 2-amino-5-methylbenzonitrile or 4-amino-3-methylbenzonitrile, which may be difficult to separate in final purification steps.[2][3]
-
Over-reduction Products (C): Aggressive reduction conditions could potentially reduce the nitrile group, leading to the formation of aminobenzylamines.
-
Reagents and Catalysts: Inorganic salts and residual catalysts (e.g., iron, nickel) from the reduction step can be present.[4][5]
-
Residual Solvents: Solvents used during the reaction and purification (e.g., methanol, ethanol, toluene) are common impurities that must be controlled according to ICH Q3C guidelines.[4][6]
Diagram: Synthetic Pathway and Impurity Formation
The following diagram illustrates a hypothetical synthetic route and highlights the potential points of impurity introduction.
Caption: Synthetic route illustrating potential impurity introduction points.
Part 2: A Multi-Modal Analytical Strategy for Impurity Profiling
No single analytical technique can provide a complete picture of a substance's purity. A robust impurity profiling strategy relies on orthogonal methods—different techniques that measure the same attribute using different physical principles—to ensure all potential impurities are detected and quantified.[7][8] We recommend a combination of chromatography, mass spectrometry, and spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurities
HPLC is the cornerstone for quantifying non-volatile organic impurities in pharmaceutical intermediates.[9] A well-developed reversed-phase HPLC method can separate the main component from structurally similar impurities.
Rationale for Method Design: The choice of column and mobile phase is critical for achieving the necessary resolution. A C18 column is a versatile starting point for separating compounds of intermediate polarity like aminobenzonitriles.[10] However, for aromatic compounds, a phenyl-based column (e.g., Phenyl-Hexyl) can offer enhanced selectivity due to π-π interactions between the stationary phase and the analytes.[10] The mobile phase, typically a buffered mixture of water and acetonitrile or methanol, is optimized to achieve good peak shape and separation. UV detection is ideal, as the aromatic nature of the target molecule and its likely impurities provides strong chromophores.
Experimental Protocol: HPLC-UV Purity Method
-
Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve in 50 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL solution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents.[11] Its high sensitivity and the structural information provided by the mass spectrometer make it indispensable for a comprehensive analysis.[4]
Rationale for Method Design: The analysis of residual solvents is a standard requirement under ICH Q3C guidelines.[6] A headspace GC-MS method is preferred as it introduces only the volatile components into the system, protecting the instrument from non-volatile matrix components. Derivatization may be necessary for certain polar analytes to improve their volatility and chromatographic performance.[12]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
GC Column: 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
-
Injector: Split mode (20:1), 250 °C
-
Headspace Sampler:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 min
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 35-350 amu
-
-
Sample Preparation: Accurately weigh 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Seal the vial immediately.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Unidentifieds
¹H and ¹³C NMR spectroscopy serve two critical functions: definitive structural confirmation of the main component and the potential structural elucidation of unknown impurities present at significant levels (typically >0.1%).[4][13] The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.[14]
Rationale for Use: While chromatography provides quantitative data on purity, it does not inherently confirm the identity of the main peak. NMR provides unambiguous structural information. If an unknown impurity is detected by HPLC above the identification threshold (as defined by ICH Q3A, typically 0.10%), it must be structurally characterized.[1][15] NMR is a primary tool for this characterization.
Part 3: Data Interpretation and Comparative Framework
After performing the analyses, the data must be consolidated to build a comprehensive impurity profile. This profile serves as a quality fingerprint for a given batch or supplier. We present a framework below for comparing different commercial sources.
Table 1: Comparative Impurity Profile of Commercial this compound
| Parameter | Specification (Typical) | Supplier A (Lot #) | Supplier B (Lot #) | Supplier C (Lot #) |
| Appearance | White to off-white solid | Conforms | Conforms | Conforms |
| Purity (HPLC, % Area) | ≥ 99.0% | Enter Data | Enter Data | Enter Data |
| Largest Unknown Impurity (HPLC, % Area) | ≤ 0.10% | Enter Data | Enter Data | Enter Data |
| Total Impurities (HPLC, % Area) | ≤ 1.0% | Enter Data | Enter Data | Enter Data |
| Residual Solvents (GC-MS) | Per ICH Q3C | Enter Data | Enter Data | Enter Data |
| Water Content (Karl Fischer) | ≤ 0.5% | Enter Data | Enter Data | Enter Data |
| Identity (NMR) | Conforms to structure | Enter Data | Enter Data | Enter Data |
This table is a template for researchers to populate with their own experimental data.
Diagram: Comprehensive Analytical Workflow
This workflow outlines the logical sequence of analysis from sample receipt to the final purity assessment.
Caption: Logical workflow for comprehensive impurity profiling.
Conclusion and Recommendations
The quality of a starting material like this compound is a critical control point in drug development. A thorough understanding of potential impurities, guided by knowledge of the synthetic process, is essential. The implementation of a multi-modal analytical strategy, employing orthogonal techniques such as HPLC, GC-MS, and NMR, is non-negotiable for ensuring the quality and consistency of this key intermediate.
We strongly advise researchers to:
-
Qualify Vendors: Do not assume all suppliers are equal. Perform a comprehensive analysis on samples from different vendors before committing to a source for critical projects.
-
Establish Specifications: Use the analytical data to establish internal specifications for purity, specific impurities, and residual solvents.
-
Monitor Batch-to-Batch Consistency: Analyze each new batch of material to ensure it meets the established quality standards.
By adopting this rigorous, science-driven approach, researchers can mitigate risks associated with raw material quality, leading to more robust manufacturing processes and safer medicines.
References
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link][6]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link][1]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link][16]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link][15]
-
Pharma Guide. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link][17]
-
AZoNetwork. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. [Link][7]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link][8]
-
Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link][13]
-
National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link][4]
-
IntechOpen. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link][9]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). High-Purity 2-Amino-5-methylbenzonitrile Synthesis & Applications. [Link][2]
-
PubMed. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. [Link][12]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link][14]
Sources
- 1. jpionline.org [jpionline.org]
- 2. nbinno.com [nbinno.com]
- 3. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-AMINO-5-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 8. biotech-spain.com [biotech-spain.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. epfl.ch [epfl.ch]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 17. youtube.com [youtube.com]
A Head-to-Head Comparison of Catalytic Systems for Benzonitrile Synthesis: A Guide for Researchers
Benzonitrile, a seemingly simple aromatic nitrile, is a cornerstone intermediate in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. Its strategic importance necessitates robust, efficient, and scalable synthetic methodologies. This guide provides a comprehensive head-to-head comparison of the primary catalytic systems for benzonitrile synthesis, offering insights grounded in experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.
Introduction: The Strategic Importance of Benzonitrile Synthesis
The nitrile functional group is a versatile synthon, readily transformable into amines, amides, carboxylic acids, and heterocycles. Consequently, the efficient synthesis of benzonitrile and its derivatives is a critical endeavor. Historically, methods like the Sandmeyer and Rosenmund-von Braun reactions were employed, but they often require stoichiometric, toxic reagents and harsh conditions. Modern catalysis has ushered in an era of more efficient and sustainable alternatives, which we will explore in detail. This guide will focus on four principal catalytic routes: the industrial workhorse of toluene ammoxidation, the classic dehydration of benzamide, the versatile cross-coupling of aryl halides, and an emerging green enzymatic approach.
The Industrial Benchmark: Ammoxidation of Toluene
The gas-phase ammoxidation of toluene is the dominant industrial method for large-scale benzonitrile production. This process involves the reaction of toluene with ammonia and an oxygen source (typically air) over a heterogeneous catalyst at elevated temperatures.
Catalytic Systems and Mechanism
The most common catalysts for this transformation are mixed metal oxides, with vanadium and molybdenum oxides being key components.[1] Vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂) is a widely studied and effective system.[2]
The reaction mechanism is believed to proceed via the Mars-van Krevelen mechanism. Toluene is first adsorbed onto the catalyst surface and activated, followed by lattice oxygen from the metal oxide catalyst participating in the oxidation. The reduced catalyst is then re-oxidized by gaseous oxygen. Ammonia reacts with an oxidized toluene intermediate to form the nitrile.
Performance and Practical Considerations
The primary advantages of toluene ammoxidation are its cost-effectiveness, scalability, and the use of readily available starting materials.[3] However, it requires high temperatures (typically 350-450°C) and a specialized reactor setup, such as a fluidized bed reactor.[3][4] Catalyst deactivation through coking, sintering, or poisoning is a significant challenge that necessitates periodic regeneration.[4]
| Catalyst System | Substrate | Temperature (°C) | Toluene Conversion (%) | Benzonitrile Selectivity (%) | Benzonitrile Yield (%) | Reference(s) |
| V₂O₅/TiO₂ | Toluene | 380-420 | >95 | ~91 | ~91 | [5] |
| V-Cr-Sb-Bi Oxides/Al₂O₃ | Toluene | 340-480 | 100 | 95.4 | 95.4 | [6] |
| V₂O₅ supported on Nb₂O₅–TiO₂ | Toluene | 400 | ~80 | ~90 | ~72 | [7] |
The Classical Approach: Dehydration of Benzamide
The dehydration of benzamide to benzonitrile is a fundamental and versatile laboratory-scale synthesis. This method involves the removal of a water molecule from the primary amide, a transformation that can be achieved with various dehydrating agents and, more recently, through catalytic processes.
Catalytic Systems and Mechanism
While stoichiometric dehydrating agents like phosphorus pentoxide (P₂O₅) are effective, catalytic methods offer improved atom economy and milder conditions.[8] Transition metal complexes, including those of palladium, have been shown to catalyze this reaction. The general mechanism involves the activation of the amide's carbonyl oxygen by the catalyst, facilitating the elimination of water.
Performance and Practical Considerations
Catalytic dehydration offers a cleaner alternative to the use of strong, often corrosive, dehydrating agents. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired scale. Microwave-assisted dehydration using P₂O₅ can provide very high yields in a short reaction time.[8]
| Dehydrating System | Substrate | Conditions | Yield (%) | Reference(s) |
| P₂O₅ (Microwave) | Benzamide | Neat, 220-240°C, 1-2.5 min | 90 | [8] |
| ZnCl₂ (Microwave) | Benzamide | 1:1 water/acetonitrile, 30s | 94 | [9] |
| PdCl₂ | Benzamide | Water/acetonitrile, RT | Good | [9] |
The Synthetic Powerhouse: Cyanation of Aryl Halides
The transition metal-catalyzed cyanation of aryl halides has become one of the most versatile and widely used methods for synthesizing benzonitriles and their derivatives, particularly in the pharmaceutical industry.[10] This approach offers excellent functional group tolerance and allows for the introduction of the nitrile group at a late stage in a synthetic sequence. Palladium, copper, and nickel are the most prominent metals for this transformation.
Catalytic Systems and Mechanisms
Palladium-Catalyzed Cyanation: Palladium catalysis is renowned for its high efficiency and broad substrate scope, including the challenging activation of aryl chlorides.[11][12] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination of the benzonitrile product.[13] A major challenge is catalyst poisoning by excess cyanide ions, which can be mitigated by using cyanide sources with low solubility (e.g., Zn(CN)₂) or slow-release agents.[14][15] The choice of ligand is critical for catalyst stability and activity, with bulky, electron-rich phosphine ligands often being employed.[16]
Copper-Catalyzed Cyanation: Copper-catalyzed cyanation, a modern iteration of the classic Rosenmund-von Braun reaction, offers a more economical alternative to palladium.[17] While historically requiring harsh conditions, the use of ligands such as N,N'-dimethylethylenediamine has enabled milder reaction temperatures.[17]
Nickel-Catalyzed Cyanation: Nickel catalysts are emerging as a cost-effective and powerful alternative to palladium, capable of cyanating a wide range of aryl halides.[18]
Performance and Practical Considerations
The choice between palladium, copper, and nickel often comes down to a balance of cost, reactivity, and substrate scope. Palladium systems generally offer the broadest applicability but come at a higher cost.[19] Copper is more economical but may require higher temperatures and is less effective for unactivated aryl chlorides.[20] Nickel provides a good compromise of cost and reactivity.
A critical aspect of these reactions is the choice of cyanide source. Highly toxic reagents like NaCN and KCN are effective but pose significant safety risks. Less toxic alternatives such as potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) are now commonly used.[11]
| Catalyst System | Aryl Halide | Cyanide Source | Conditions | Yield (%) | Reference(s) |
| Pd/C, dppf | Aryl Bromide | Zn(CN)₂ | DMAC, 110°C | up to 98 | [21] |
| Pd(OAc)₂, CM-phos | Aryl Chloride | K₄[Fe(CN)₆] | MeCN/water, 70°C | 74-97 | [12] |
| CuI, N,N'-DMEDA | Aryl Bromide | NaCN | Toluene, 110°C | 71-96 | [17] |
| NiCl₂(dppe) | Aryl Chloride | KCN | HMPA, 60°C | 90 | [16] |
The Green Frontier: Enzymatic Synthesis
In the quest for more sustainable chemical processes, biocatalysis offers a compelling alternative. The enzymatic synthesis of benzonitrile represents a significant step towards greener industrial chemistry.
Catalytic System and Mechanism
Researchers have discovered that the enzyme galactose oxidase exhibits promiscuous activity, catalyzing the one-pot transformation of benzyl alcohol to benzonitrile under mild, cyanide-free conditions.[22] The reaction uses molecular oxygen from the air as the oxidant and ammonia as the nitrogen source. This biocatalytic method avoids the use of toxic cyanides and operates in an aqueous environment at ambient temperature and pressure.
Performance and Practical Considerations
The primary advantages of the enzymatic route are its environmental credentials: it is cyanide-free, uses water as a solvent, operates under mild conditions, and has high atom economy.[22] While initial turnover numbers were moderate with purified enzymes, using cell-free extracts has significantly improved performance, making it potentially viable for larger-scale applications.[22] However, challenges related to enzyme stability, cost, and purification of the product from the aqueous reaction medium need to be addressed for widespread industrial adoption.
| Catalytic System | Substrate | Conditions | Turnover Number (TON) | Reference(s) |
| Galactose Oxidase (purified) | Benzyl Alcohol | pH 9, 30°C, air | Moderate | [22] |
| Galactose Oxidase (cell-free extract) | Benzyl Alcohol | pH 9, 30°C, air | up to ~3300 | [22] |
Head-to-Head Comparison and Expert Insights
| Feature | Ammoxidation of Toluene | Dehydration of Benzamide | Cyanation of Aryl Halides | Enzymatic Synthesis |
| Starting Materials | Toluene, NH₃, O₂ | Benzamide | Aryl Halide, Cyanide Source | Benzyl Alcohol, NH₃, O₂ |
| Catalyst | Heterogeneous (e.g., V₂O₅/TiO₂) | Various (e.g., P₂O₅, PdCl₂) | Homogeneous (Pd, Cu, Ni complexes) | Biocatalyst (Galactose Oxidase) |
| Conditions | High Temp. (350-450°C), Gas Phase | Variable, often moderate to high temp. | Mild to moderate temp. (70-120°C) | Mild (30°C), Aqueous |
| Advantages | Low cost, scalable, continuous process | Good for lab scale, versatile | Broad scope, high functional group tolerance | Green, cyanide-free, mild conditions |
| Disadvantages | High energy, catalyst deactivation, specialized equipment | Often uses stoichiometric reagents | Catalyst cost (Pd), catalyst poisoning, toxic reagents | Enzyme stability, product isolation, scalability challenges |
| Ideal Application | Bulk industrial production | Laboratory-scale synthesis | Fine chemical & pharmaceutical synthesis | Green chemistry applications |
From a Senior Application Scientist's Perspective:
The choice of a catalytic system for benzonitrile synthesis is not a one-size-fits-all decision. For large-volume, cost-sensitive production, toluene ammoxidation remains the undisputed champion despite its energy intensity. The process is well-established and highly optimized for continuous operation.
For medicinal chemistry and drug development, where functional group tolerance and late-stage diversification are paramount, palladium-catalyzed cyanation of aryl halides is the go-to method. The predictability and reliability of these systems, especially with modern ligands and pre-catalysts, justify the higher cost of palladium. The key to success in these reactions lies in carefully controlling the concentration of free cyanide to prevent catalyst deactivation, often achieved by the judicious choice of a sparingly soluble cyanide source like K₄[Fe(CN)₆].
Copper and nickel-catalyzed cyanations are excellent alternatives when cost is a primary driver and the substrate is amenable. They represent a significant improvement over the classical Rosenmund-von Braun reaction and are gaining traction for process chemistry applications.
The dehydration of benzamide remains a valuable tool in the research laboratory due to its simplicity, particularly for preparing specific benzamide derivatives first.
The enzymatic route is currently the most exciting from a green chemistry perspective. While not yet a mainstream industrial process, its potential to eliminate toxic cyanides and operate under benign conditions is a powerful driver for further development. For niche applications in the pharmaceutical or flavor and fragrance industries where a "green" label provides a competitive advantage, this method could become a game-changer.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide using K₄[Fe(CN)₆]
-
Self-Validation: This protocol incorporates a pre-catalyst and a specific ligand-to-metal ratio to ensure the formation of the active catalytic species and minimize off-cycle decomposition. The use of an aqueous/organic biphasic system helps to control the cyanide concentration, a critical parameter for reproducibility.
-
Methodology:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., CM-phos, 0.04 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed acetonitrile (1 mL) and degassed water (1 mL) via syringe.
-
Add sodium carbonate (Na₂CO₃, 0.125 mmol).
-
Heat the reaction mixture to 70°C and stir for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Gas-Phase Ammoxidation of Toluene (Conceptual)
-
Self-Validation: This process relies on precise control of temperature, pressure, and reactant feed ratios to maintain catalyst activity and selectivity. Online gas chromatography is essential for real-time monitoring and process optimization, ensuring the reaction stays within the desired operating window to prevent over-oxidation.
-
Methodology:
-
A V₂O₅/TiO₂ catalyst is loaded into a fixed-bed or fluidized-bed reactor.
-
The catalyst is pre-treated in situ by heating to the reaction temperature (e.g., 400°C) under a flow of nitrogen.
-
A gaseous feed stream of toluene, ammonia, and air is introduced into the reactor at a controlled flow rate. The molar ratio of reactants is critical and typically in the range of Toluene:Ammonia:Air = 1:1.5-2:5-6.[5]
-
The reaction is carried out at atmospheric pressure.
-
The effluent gas stream is passed through a condenser to collect the liquid products (benzonitrile and water).
-
The product mixture is then purified by distillation.
-
Conclusion
The synthesis of benzonitrile is a mature field with a diverse array of catalytic solutions. The traditional ammoxidation process remains the industrial standard for bulk production, while palladium-catalyzed cyanation offers unparalleled versatility for complex molecule synthesis. Copper and nickel systems provide cost-effective alternatives, and enzymatic catalysis is paving the way for a more sustainable future. The optimal choice of catalytic system is a strategic decision that must be guided by the specific requirements of the target molecule, scale of production, economic constraints, and environmental considerations.
References
-
Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society. [Link]
-
Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]
-
Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C-N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]. ACS Publications. [Link]
-
Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C-N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate. [Link]
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
-
Ma, Z., et al. (2025). Catalytic cyanation with other related CN sources Reaction conditions: 0.3 mmol scale. ResearchGate. [Link]
-
Neetha, M., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]
-
ResearchGate. (2020). Comparison of different catalytic systems in the cyanation reaction. ResearchGate. [Link]
-
Wang, C., et al. (2023). Catalytic oxidation of toluene: mechanisms, deactivation, mitigation, and regeneration. Journal of Environmental Chemical Engineering. [Link]
-
Anderson, K. W., et al. (2005). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate. [Link]
-
Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine & Nanotechnology. [Link]
-
Beller, M., et al. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition. [Link]
-
Schareina, T., et al. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides: Importance of the Order of Addition. Organic Process Research & Development. [Link]
-
Schareina, T., et al. (2007). Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides. Chemistry – A European Journal. [Link]
-
Kim, D., & Park, S. (2019). Carbon Dioxide-Catalyzed Stereoselective Cyanation Reaction. ACS Catalysis. [Link]
-
Taylor & Francis. (2023). Cyanation – Knowledge and References. Taylor & Francis. [Link]
-
Huang, J., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters. [Link]
-
Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. The Journal of Organic Chemistry. [Link]
-
Schareina, T., et al. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. [Link]
- Google Patents. (1976). Benzonitrile prodn. by ammoxidation of toluene - over a mixed oxide catalyst contg. vanadium, chromium, antimony and bismuth.
-
University of Amsterdam. (2018). Promiscuous enzyme enables efficient and benign synthesis of nitriles. HIMS. [Link]
-
Chen, G., et al. (2006). Gas phase partial oxidation of toluene over modified V2O5/TiO2 catalysts in a microreactor. Catalysis Today. [Link]
-
Isom, G. E., & Way, J. L. (1984). Mechanism of Chemical Action and Treatment of Cyanide Poisoning. DTIC. [Link]
-
Beller, M., et al. (2013). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. Synlett. [Link]
-
Cavalli, P., et al. (1987). Ammoxidation of toluene to benzonitrile on vanadium-titanium oxides catalysts prepared by precipitation. The role of catalyst composition. Industrial & Engineering Chemistry Research. [Link]
-
Zhang, T., et al. (2022). Relieved toluene ammoxidation by Cu regulated p-d orbital coupling in CuVOx/TiO2 for enhanced synergistic elimination of NOx and VOCs. Applied Catalysis B: Environmental. [Link]
- Google Patents. (2017). Preparation method of benzonitrile.
- Google Patents. (2007). Production method of benzonitrile.
-
Reddy, B. M., & Kumar, M. V. (2002). Vapour phase ammoxidation of toluene over vanadium oxide supported on Nb2O5–TiO2. Green Chemistry. [Link]
-
Wikipedia. (n.d.). Ammoxidation. Wikipedia. [Link]
-
Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. [Link]
-
Chemical Engineering Guy. (2015, March 11). Deactivation by Aging, Poisoning and Fouling // Reactor Engineering - Class 146 [Video]. YouTube. [Link]
Sources
- 1. Ammoxidation - Wikipedia [en.wikipedia.org]
- 2. microchem.dicp.ac.cn [microchem.dicp.ac.cn]
- 3. CN101037398A - Production method of benzonitrile - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN106631891A - Preparation method of benzonitrile - Google Patents [patents.google.com]
- 6. DE2632628A1 - Benzonitrile prodn. by ammoxidation of toluene - over a mixed oxide catalyst contg. vanadium, chromium, antimony and bismuth - Google Patents [patents.google.com]
- 7. Vapour phase ammoxidation of toluene over vanadium oxide supported on Nb2O5–TiO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. thieme-connect.de [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 21. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 22. Promiscuous enzyme enables efficient and benign synthesis of nitriles - HIMS - University of Amsterdam [hims.uva.nl]
A Researcher's Guide to Assessing the Cytotoxicity of 3-Amino-5-methylbenzonitrile in Cancer Cell Lines
In the landscape of oncological research and drug development, the identification of novel cytotoxic agents is a critical endeavor.[1][2][3] 3-Amino-5-methylbenzonitrile, a small aromatic compound, presents a chemical scaffold of interest for potential anticancer activity. This guide provides a comprehensive framework for researchers to assess its cytotoxicity in various cancer cell lines, comparing its potential efficacy against established cytotoxic agents. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of comparative data.
The Rationale for Cytotoxicity Profiling
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic profile.[1][4] This involves establishing the concentration-dependent effect of the compound on cell viability and identifying the primary mechanism of cell death. A robust cytotoxicity assessment provides the foundational data for further preclinical development.[2][3] For this compound, understanding its cytotoxic potential is the gateway to exploring its mechanism of action and its viability as a therapeutic candidate.
Experimental Design: A Comparative Approach
To rigorously assess the cytotoxicity of this compound, a comparative experimental design is essential. This involves testing the compound alongside a known standard chemotherapeutic agent (e.g., Doxorubicin or Cisplatin) and a structurally similar but potentially inactive molecule to serve as a negative control.
Cell Line Selection
The choice of cancer cell lines is pivotal. A panel of cell lines representing different cancer types will provide a broader understanding of the compound's spectrum of activity. For this guide, we will consider:
-
MCF-7: An estrogen receptor-positive breast cancer cell line.
-
MDA-MB-231: A triple-negative breast cancer cell line, known for its aggressive phenotype.[5]
-
A549: A non-small cell lung cancer cell line.[5]
-
HCT116: A human colon cancer cell line.[6]
Key Assays for a Comprehensive Assessment
A multi-faceted approach to assessing cytotoxicity is crucial to understanding the complete picture of a compound's effects. We will focus on three key assays:
-
MTT Assay: To determine overall cell viability and metabolic activity.[7][8]
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane integrity and necrosis.[4][9]
-
Apoptosis Assays (Caspase-3 Activity): To specifically measure programmed cell death.[10][11]
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of the experimental process for assessing the cytotoxicity of this compound.
Caption: Experimental workflow for assessing cytotoxicity.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[12]
-
Compound Treatment: Treat cells with varying concentrations of this compound, Doxorubicin (positive control), and a vehicle control (e.g., DMSO) for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8][12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm.[12]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of cytotoxicity.[13][14]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the 24-hour incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]
-
Stop Reaction and Read Absorbance: Add the stop solution and measure the absorbance at 490 nm.[15]
Caspase-3 Activity Assay
This assay specifically measures the activity of caspase-3, a key effector caspase in the apoptotic pathway.[16][17] The assay utilizes a substrate that, when cleaved by caspase-3, releases a chromophore or fluorophore.[11]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.
-
Caspase-3 Reaction: Add the cell lysate to a new plate containing the caspase-3 substrate (DEVD-pNA).[10][11]
-
Incubation: Incubate at 37°C for 1-2 hours.[11]
-
Absorbance/Fluorescence Reading: Measure the absorbance at 405 nm or fluorescence, depending on the specific kit.[11]
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in a clear and comparative table. The primary metric for comparison is the IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Doxorubicin across Cancer Cell Lines
| Compound | Cell Line | MTT Assay (IC50 µM) | LDH Assay (EC50 µM) | Caspase-3 Activation (Fold Increase at IC50) |
| This compound | MCF-7 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| MDA-MB-231 | [Experimental Value] | [Experimental Value] | [Experimental Value] | |
| A549 | [Experimental Value] | [Experimental Value] | [Experimental Value] | |
| HCT116 | [Experimental Value] | [Experimental Value] | [Experimental Value] | |
| Doxorubicin | MCF-7 | [Literature/Experimental Value] | [Literature/Experimental Value] | [Literature/Experimental Value] |
| MDA-MB-231 | [Literature/Experimental Value] | [Literature/Experimental Value] | [Literature/Experimental Value] | |
| A549 | [Literature/Experimental Value] | [Literature/Experimental Value] | [Literature/Experimental Value] | |
| HCT116 | [Literature/Experimental Value] | [Literature/Experimental Value] | [Literature/Experimental Value] |
Potential Mechanism of Action: A Hypothetical Pathway
While the precise mechanism of action of this compound is yet to be elucidated, its chemical structure suggests potential interactions with key cellular pathways involved in cancer cell proliferation and survival. The nitrile group, for instance, is a common feature in many kinase inhibitors. A possible, though unconfirmed, mechanism could involve the inhibition of a critical signaling pathway, leading to apoptosis.
Caption: Hypothetical signaling pathway inhibition.
Conclusion
This guide provides a robust framework for the initial cytotoxic assessment of this compound in cancer cell lines. By employing a multi-assay approach and comparing its performance against a standard chemotherapeutic, researchers can generate the critical data needed to determine its potential as a novel anticancer agent. A thorough understanding of its cytotoxic profile is the first and most crucial step in the long and rigorous journey of cancer drug discovery.
References
-
National Institutes of Health (NIH). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
Creative Bioarray. Caspase Activity Assay. [Link]
-
QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. [Link]
-
Protocols.io. LDH cytotoxicity assay. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Cell Biologics Inc. LDH Assay. [Link]
-
Pharmatest Services. Cancer cell assays in vitro. [Link]
-
Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. [Link]
-
National Institutes of Health (NIH). Caspase Protocols in Mice. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
National Institutes of Health (NIH). Apoptosis assays with lymphoma cell lines: problems and pitfalls. [Link]
-
Creative Bioarray. Cell Apoptosis Assays. [Link]
-
PubMed. Cellular Apoptosis Assay of Breast Cancer. [Link]
-
MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]
-
ResearchGate. Cytotoxicity of compounds toward various cell lines. [Link]
-
MDPI. Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. [Link]
-
National Institutes of Health (NIH). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. [Link]
-
National Institutes of Health (NIH). Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. [Link]
-
National Institutes of Health (NIH). Oncology Therapeutics Targeting the Metabolism of Amino Acids. [Link]
-
National Institutes of Health (NIH). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. [Link]
-
PubMed Central. Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones. [Link]
-
ResearchGate. Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. [Link]
-
PubMed. Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. [Link]
Sources
- 1. kosheeka.com [kosheeka.com]
- 2. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 3. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 4. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cellbiologics.com [cellbiologics.com]
- 16. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 17. mpbio.com [mpbio.com]
A Senior Application Scientist's Guide to Computational Docking Studies of 3-Amino-5-methylbenzonitrile Derivatives as Adenosine Receptor Antagonists
This guide provides an in-depth comparative analysis of the computational docking of 3-Amino-5-methylbenzonitrile derivatives, with a focus on their potential as A2A and A2B adenosine receptor antagonists for applications in cancer immunotherapy. We will explore the rationale behind molecular design, detail the methodologies for in silico evaluation, and compare the performance of a novel derivative with established clinical candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of novel therapeutic agents.
Introduction: The Rationale for Targeting Adenosine Receptors with Benzonitrile Scaffolds
The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, which acts as a potent immunosuppressant by signaling through adenosine receptors on immune cells, particularly the A2A and A2B subtypes. This immunosuppression allows cancer cells to evade immune surveillance and proliferate. Therefore, blocking these receptors with antagonists has emerged as a promising strategy in cancer immunotherapy.
The this compound scaffold serves as a valuable starting point for the design of adenosine receptor antagonists. The benzonitrile group is a common pharmacophore in medicinal chemistry, known for its ability to form key interactions with protein targets. The amino and methyl groups on the phenyl ring provide opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.
This guide will focus on a comparative analysis of a novel triazole-pyrimidine-methylbenzonitrile derivative against several well-characterized A2A and A2B adenosine receptor antagonists that have entered clinical trials. By understanding the structure-activity relationships and the nuances of their binding interactions, we can glean insights for the design of next-generation inhibitors.
Methodology: A Validated Computational Docking Workflow
To ensure the scientific integrity of our in silico predictions, a robust and validated molecular docking workflow is essential. This section details the step-by-step protocol for performing computational docking studies targeting the A2B adenosine receptor.
Target Protein Preparation
The selection of an appropriate protein structure is critical for the accuracy of docking simulations. For this study, the crystal structure of the human A2B adenosine receptor (A2B AR) in complex with a selective antagonist is retrieved from the Protein Data Bank (PDB). A suitable example would be a high-resolution crystal structure that clearly shows the binding site and the interactions with a known ligand.
Protocol for Protein Preparation:
-
PDB ID Selection: Identify a suitable PDB entry for the human A2B AR. For the purpose of this guide, we will refer to a representative structure.
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands that are not part of the receptor structure itself.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues at a physiological pH of 7.4.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and to optimize the hydrogen-bonding network. This is typically done using a molecular mechanics force field such as AMBER or CHARMM.
Ligand Preparation
The 3D structures of the this compound derivatives and the comparator compounds are prepared for docking.
Protocol for Ligand Preparation:
-
2D to 3D Conversion: Draw the 2D chemical structures of the ligands using software like ChemDraw and convert them to 3D structures.
-
Charge and Tautomer Assignment: Assign appropriate partial charges to the atoms of each ligand and generate possible tautomeric and ionization states at physiological pH.
-
Energy Minimization: Minimize the energy of each ligand structure to obtain a low-energy conformation.
Molecular Docking Simulation
Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD. The primary goal is to predict the binding pose of the ligand in the active site of the receptor and to estimate the binding affinity.
Protocol for Molecular Docking:
-
Grid Box Generation: Define a grid box that encompasses the entire binding site of the A2B AR. The size and center of the grid should be chosen based on the location of the co-crystallized ligand in the original PDB structure.
-
Docking Run: Dock each prepared ligand into the prepared receptor structure. The docking algorithm will explore different conformations and orientations of the ligand within the binding site.
-
Scoring and Ranking: The docking program will use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each predicted pose. The poses are then ranked based on their scores.
-
Pose Analysis: The top-ranked poses for each ligand are visually inspected to analyze the key interactions with the amino acid residues in the binding site. This includes identifying hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Workflow Visualization
The following diagram illustrates the computational docking workflow described above.
A Senior Application Scientist's Guide to Comparing the Antimicrobial Activity of Aminobenzonitrile Isomers
Introduction: The Imperative for Novel Antimicrobials and the Question of Isomerism
The escalating crisis of antimicrobial resistance necessitates a relentless search for new chemical entities with potent and novel mechanisms of action.[1] Aminonitriles, a class of organic compounds featuring both an amino and a nitrile group, have emerged as a promising scaffold in medicinal chemistry, serving as precursors and intermediates for a variety of bioactive molecules.[1][2][3] The basic aminobenzonitrile structure, with its reactive functional groups, presents an intriguing, underexplored candidate for direct antimicrobial activity.
A fundamental principle in drug discovery is the structure-activity relationship (SAR), which dictates that a molecule's biological activity is intrinsically linked to its three-dimensional structure.[4][5] Positional isomerism—the variation in the placement of functional groups on a molecular scaffold—can profoundly influence a compound's physicochemical properties, such as polarity, hydrogen bonding capacity, and steric profile. These changes, in turn, can dramatically alter its interaction with biological targets, modulating both efficacy and toxicity.[6][7]
This guide provides a comprehensive framework for researchers to systematically compare the antimicrobial activity of the three primary aminobenzonitrile isomers: 2-aminobenzonitrile (ortho), 3-aminobenzonitrile (meta), and 4-aminobenzonitrile (para). We will move beyond a simple listing of data to explain the causality behind the experimental design, providing detailed, self-validating protocols and a clear path for interpreting the results. Our objective is to establish a robust SAR profile that can guide the selection of the most promising isomer for future derivatization and development as a novel antimicrobial agent.
The Candidates: A Structural Overview
The subjects of our investigation are the three positional isomers of aminobenzonitrile. While structurally similar, the relative positioning of the electron-donating amino (-NH₂) group and the electron-withdrawing nitrile (-C≡N) group creates distinct electronic and steric environments on the benzene ring.
-
2-Aminobenzonitrile (ortho-): The adjacent positioning of the functional groups allows for potential intramolecular hydrogen bonding, which can influence its conformation and interaction with target molecules. It is known as a key intermediate for biologically active compounds, including those with antibacterial properties.[8][9]
-
3-Aminobenzonitrile (meta-): With the groups separated, intramolecular interactions are minimized. This isomer is noted to inhibit bacterial growth, potentially by interfering with protein synthesis.[10]
-
4-Aminobenzonitrile (para-): The groups are positioned opposite each other, resulting in a more linear and polar molecule. This isomer has been specifically identified as an antimicrobial agent active against both bacteria and fungi.
The central hypothesis is that these subtle structural differences will translate into significant variations in antimicrobial potency and spectrum.
Experimental Blueprint: A Phased Approach to Comparative Analysis
A rigorous comparison requires a multi-step, hierarchical approach, moving from broad screening to quantitative assessment and mechanistic inquiry. This ensures that resources are focused on the most promising candidates and that the resulting data is comprehensive.
Caption: Potential antimicrobial mechanisms of action for aminobenzonitrile isomers.
Conclusion and Future Directions
This guide outlines a systematic, evidence-based methodology for comparing the antimicrobial activities of 2-, 3-, and 4-aminobenzonitrile. By progressing from qualitative screening to quantitative MIC determination and mechanistic time-kill assays, researchers can build a robust structure-activity relationship profile. The results of this comparative analysis will definitively identify which positional isomer possesses the most promising combination of potency and spectrum. This leading isomer can then serve as a validated starting point for further medicinal chemistry efforts, including the synthesis of derivatives to enhance activity, improve safety profiles, and develop a new generation of urgently needed antimicrobial agents.
References
-
Biosynth. (n.d.). 4-Aminobenzonitrile. Retrieved from Biosynth official website. 2. MedchemExpress. (n.d.). 2-Aminobenzonitrile. Retrieved from MedchemExpress.com. [8]3. Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Applied Microbiology and Biotechnology. [11]4. Kumar, P., et al. (2021). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. RSC Advances. [6][7]5. ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from ResearchGate. [12]6. PubMed. (2009). Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. European Journal of Medicinal Chemistry. [13]7. PubMed. (2018). Design, synthesis, and evaluation of new α-aminonitrile-based benzimidazole biomolecules as potent antimicrobial and antitubercular agents. Archiv der Pharmazie. [2]8. ACS Publications. (2016). Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. Journal of Chemical Education. [14]9. Protocols.io. (2019). Assessment of antimicrobial activity. [15]10. Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [16]11. CymitQuimica. (n.d.). 3-Aminobenzonitrile. Retrieved from CymitQuimica website. [10]12. Lupine Publishers. (2023). The Use of Aminonitriles as a Possible Alternative Antibiotic Strategy. Biomedical Journal of Scientific & Technical Research. [1]13. PubMed. (2013). Synthesis and Antimicrobial Activity of Polyhalobenzonitrile quinazolin-4(3H)-one Derivatives. Bioorganic & Medicinal Chemistry Letters. [17]14. ResearchGate. (2009). Enaminonitrile in heterocyclic synthesis: Synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. Retrieved from ResearchGate. [18]15. CEFIPRA. (n.d.). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. [7]16. Biosynth. (n.d.). 3-Aminobenzonitrile. Retrieved from Biosynth official website. [19]17. Ambeed.com. (n.d.). 4-Aminobenzonitrile. Retrieved from Ambeed.com. [20]18. MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. [21]19. PubMed. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry. [22]20. Al-Nahrain Journal of Science. (2025). Synthesis, Characterization and Antibacterial Activity Study of New-Aminonitrile Complexes with Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) Metal Ions. [23]21. Benchchem. (n.d.). An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications. [24]22. PubChem. (n.d.). 3-Aminobenzonitrile. Retrieved from PubChem. [25]23. National Institutes of Health. (n.d.). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PubMed Central. [26]24. ResearchGate. (2022). 2-Aminobenzonitrile. Retrieved from ResearchGate. [9]25. PubChem. (n.d.). 4-Aminobenzonitrile. Retrieved from PubChem. [27]26. National Institutes of Health. (n.d.). 2-Aminobenzonitrile. Retrieved from PubChem. [28]27. Sigma-Aldrich. (n.d.). 3-Aminobenzonitrile 99%. Retrieved from Sigma-Aldrich website. 28. Smolecule. (2023). Buy 3-Aminobenzonitrile. Retrieved from Smolecule website. [3]29. YouTube. (2021). Antimicrobials: Mechanism of action. [29]30. Sigma-Aldrich. (n.d.). 4-Aminobenzonitrile. Retrieved from Sigma-Aldrich website. 31. PubMed. (1993). Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. Journal of Medicinal Chemistry. [4]32. National Institutes of Health. (2019). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. MicrobiologyOpen. [30]33. Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Retrieved from Creative Biolabs website. [31]34. MDPI. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. International Journal of Molecular Sciences. [32]35. ResearchGate. (2017). Antibacterial activity and mechanism of action of the benzazole acrylonitrile-based compounds: In vitro, spectroscopic, and docking studies. Retrieved from ResearchGate. [33]36. National Institutes of Health. (1987). Antimicrobial activity of tertiary amine covalently bonded to a polystyrene fiber. PubMed Central. [34]37. MDPI. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules. [35]38. MDPI. (2023). Review: Structure-Activity Relationship of Antimicrobial Peptoids. International Journal of Molecular Sciences. [5]39. National Institutes of Health. (2025). Structure–Antimicrobial Activity Relationships of Recombinant Host Defence Peptides Against Drug‐Resistant Bacteria. PubMed Central.
Sources
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. Design, synthesis, and evaluation of new α-aminonitrile-based benzimidazole biomolecules as potent antimicrobial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 3-Aminobenzonitrile | 2237-30-1 [smolecule.com]
- 4. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cefipra.org [cefipra.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Aminobenzonitrile | CymitQuimica [cymitquimica.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Assessment of antimicrobial activity [protocols.io]
- 16. actascientific.com [actascientific.com]
- 17. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 3-Aminobenzonitrile | 2237-30-1 | FA00688 | Biosynth [biosynth.com]
- 20. 873-74-5 | 4-Aminobenzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, Characterization and Antibacterial Activity Study of New-Aminonitrile Complexes with Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) Metal Ions | Al-Nahrain Journal of Science [anjs.edu.iq]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. Antimicrobial activity of tertiary amine covalently bonded to a polystyrene fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
A Comparative Guide to Establishing the Purity of Synthesized 3-Amino-5-methylbenzonitrile Using Reference Standards
Introduction: The Critical Role of Purity in Pharmaceutical Intermediate Synthesis
In the intricate landscape of drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Amino-5-methylbenzonitrile, a key building block in the synthesis of a variety of pharmaceutical agents, is no exception. Even trace impurities can have cascading effects, leading to the formation of unwanted byproducts, reducing the yield of the active pharmaceutical ingredient (API), and potentially introducing toxic components into the final drug product.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the purity of synthesized this compound. We will explore orthogonal analytical techniques, grounded in the use of certified reference standards, to create a self-validating system for quality control.
Understanding the Impurity Profile: A Synthesis-Driven Approach
To effectively analyze the purity of this compound, one must first anticipate the likely impurities. These are often process-related, stemming from the synthetic route employed. While various synthetic strategies exist, a common approach involves the cyanation of a substituted aniline. For instance, a plausible route could be the palladium-catalyzed cyanation of 3-bromo-5-methylaniline.
A potential synthetic pathway could also involve the reduction of a nitro group, for example, starting from 3,5-dinitrotoluene. This would involve reduction of the nitro groups and conversion of one of the functional groups to a nitrile.
Based on these potential synthetic routes, a profile of likely impurities can be postulated:
-
Starting Materials: Unreacted 3-bromo-5-methylaniline or 3,5-dinitrotoluene.
-
Intermediates: Partially reduced species (e.g., 3-amino-5-nitrotoluene), or intermediates from the cyanation reaction.
-
Isomeric Impurities: Positional isomers such as 2-amino-4-methylbenzonitrile or 4-amino-2-methylbenzonitrile, which may arise from impurities in the starting materials.
-
Byproducts: Compounds formed from side reactions, such as hydrolysis of the nitrile group to an amide or carboxylic acid.
Orthogonal Analytical Approaches for Robust Purity Determination
A multi-pronged analytical strategy is essential for a comprehensive purity assessment. Relying on a single technique can lead to co-elution of impurities or a lack of sensitivity for certain compounds. This guide will focus on a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[2] Its versatility allows for the separation of a wide range of impurities with high resolution.
Experimental Protocol: A Validated Reversed-Phase HPLC Method
This protocol is a robust starting point for the analysis of this compound and can be validated according to ICH Q2(R1) guidelines.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Method A: General Purpose | Method B: Enhanced Aromatic Selectivity |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B | Isocratic: 60% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | 254 nm | 254 nm and 280 nm |
| Injection Vol. | 10 µL | 5 µL |
Sample Preparation:
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound certified reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Impurity Stock Solutions (0.1 mg/mL): Prepare individual stock solutions of potential impurity reference standards (e.g., 3-bromo-5-methylaniline, 3,5-dinitrotoluene) in the same manner.
-
Working Standard Solution (0.1 mg/mL): Dilute the Reference Standard Stock Solution 1:10 with the mobile phase.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Spiked Sample Solution: Spike the Sample Solution with known amounts of the impurity stock solutions to confirm peak identification and resolution.
Causality Behind Experimental Choices:
-
Column Selection: A C18 column provides good hydrophobic retention for general-purpose screening. A Phenyl-Hexyl column offers alternative selectivity through π-π interactions, which can be crucial for separating aromatic isomers.[3]
-
Mobile Phase: A buffered aqueous mobile phase with an organic modifier (acetonitrile or methanol) is standard for reversed-phase chromatography. The choice of acid (phosphoric or trifluoroacetic) helps to control the ionization of the amino group and improve peak shape.
-
Gradient vs. Isocratic Elution: A gradient elution is useful for screening for a wide range of impurities with different polarities. An isocratic method can be developed for routine analysis once the impurity profile is known, offering faster run times.
-
Detection Wavelength: 254 nm is a common wavelength for aromatic compounds. A DAD allows for the monitoring of multiple wavelengths and can help to identify co-eluting peaks by comparing their UV spectra to those of reference standards.
Data Presentation: Comparative Performance of HPLC Methods
The following table illustrates the expected performance of the two proposed HPLC methods for separating this compound from its potential impurities.
| Compound | Expected Retention Time (min) - Method A | Expected Retention Time (min) - Method B |
| 3,5-Dinitrotoluene | ~12.5 | ~10.8 |
| 3-bromo-5-methylaniline | ~10.2 | ~9.1 |
| This compound | ~8.5 | ~7.3 |
| 3-Amino-5-methylbenzamide | ~6.1 | ~5.2 |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an excellent complementary technique to HPLC, particularly for identifying and quantifying volatile and semi-volatile impurities.[4] The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: GC-MS Analysis of this compound
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
Chromatographic Conditions:
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Split ratio 20:1) |
| Oven Program | Initial 80 °C, hold 2 min, ramp at 15 °C/min to 300 °C, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the synthesized sample and reference standards in a volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solutions (0.1 mg/mL): Dilute the stock solutions accordingly.
Causality Behind Experimental Choices:
-
Column: A 5% diphenyl / 95% dimethyl polysiloxane stationary phase (HP-5ms) is a general-purpose column suitable for a wide range of semi-volatile organic compounds.
-
Oven Temperature Program: The temperature program is designed to first elute highly volatile impurities at a lower temperature and then ramp up to elute the main component and less volatile impurities.
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to spectral libraries for compound identification.
Data Presentation: Expected GC-MS Results
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 3-bromo-5-methylaniline | ~12.1 | 185, 187 (M+), 106, 77 |
| This compound | ~10.8 | 132 (M+), 105, 77 |
| 3,5-Dinitrotoluene | ~11.5 | 182 (M+), 165, 136, 63 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity Estimation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the synthesized this compound and for identifying and quantifying impurities, often without the need for a reference standard for every impurity (qNMR).[5]
Experimental Protocol: ¹H and ¹³C NMR Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve ~10-20 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of an internal standard with a certified purity (e.g., maleic acid) for quantitative NMR (qNMR).
Expected Chemical Shifts (in CDCl₃, approximate):
-
¹H NMR:
-
Singlet around δ 2.3 ppm (3H, -CH₃)
-
Broad singlet for the -NH₂ protons (2H)
-
Aromatic protons appearing as singlets or multiplets in the range of δ 6.5-7.5 ppm.
-
-
¹³C NMR:
-
Methyl carbon (~δ 21 ppm)
-
Aromatic carbons (δ 110-150 ppm)
-
Nitrile carbon (~δ 118 ppm)
-
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent depends on the solubility of the compound and the desire to avoid overlapping solvent peaks with signals of interest.
-
Quantitative NMR (qNMR): By integrating the signals of the analyte relative to a known amount of a certified internal standard, the absolute purity of the sample can be determined with high accuracy.
Comparison of Analytical Techniques for Purity Determination
| Feature | HPLC | GC-MS | NMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. | Nuclear spin transitions in a magnetic field. |
| Best Suited For | Non-volatile, thermally labile compounds, isomeric impurities. | Volatile and semi-volatile impurities. | Structural elucidation, quantification of major components and impurities. |
| Advantages | High resolution, wide applicability, well-established methods. | High sensitivity, definitive identification through mass spectra. | Non-destructive, provides structural information, qNMR for absolute purity. |
| Limitations | Requires reference standards for impurity identification, potential for co-elution. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. |
| Typical LOD/LOQ | Low µg/mL to ng/mL range. | ng/mL to pg/mL range. | Generally in the low mg/mL range. |
Workflow and Visualization
Logical Workflow for Purity Determination
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of analytical methods for purity determination.
Conclusion: A Triad of Trust for Purity Assessment
Establishing the purity of this compound is a multi-faceted task that demands a rigorous and scientifically sound approach. By employing a triad of orthogonal analytical techniques—HPLC, GC-MS, and NMR—and grounding the analysis in the use of certified reference standards, researchers can build a self-validating system of quality control. This comprehensive strategy not only ensures the quality of this critical pharmaceutical intermediate but also upholds the integrity and safety of the final drug product. The protocols and comparative data presented in this guide offer a robust framework for achieving this essential goal.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Importance of Purity in Pharmaceutical Intermediates: A Case Study. [Link]
- Patents Google. Process for the preparation of substituted 3-aminobenzonitriles.
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-5-methylbenzonitrile
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. 3-Amino-5-methylbenzonitrile (CAS No. 186551-97-3) is a valuable building block, but its chemical nature—possessing both an aromatic amine and a nitrile group—necessitates a rigorous and informed disposal protocol. This guide provides the essential, step-by-step procedures for managing this compound's waste stream, ensuring the safety of laboratory personnel and environmental stewardship.
Core Hazard Assessment and Immediate Safety Protocols
Understanding the inherent risks is the foundation of safe handling and disposal. This compound is classified as toxic if swallowed, in contact with skin, or inhaled.[1] The primary hazards stem from its structural motifs:
-
Aromatic Amine: This functional group is associated with systemic toxicity.
-
Nitrile Group: Critically, nitrile compounds can react with acids to generate highly toxic hydrogen cyanide (HCN) gas.[2][3] This potential reaction dictates the absolute necessity of waste segregation.
Therefore, before any handling or disposal activity, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Item | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of contaminated solvents or fine dust particles of the solid compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents dermal contact and absorption, a primary route of toxic exposure.[1] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Control | All handling must occur in a well-ventilated area, preferably within a certified chemical fume hood. | Mitigates the risk of inhaling airborne particles of this toxic compound.[1] |
Step-by-Step Disposal Protocol: A Self-Validating System
The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste.[4][5] Under no circumstances should this chemical or its contaminated materials be discarded in general waste or poured down the drain.[2][3]
Experimental Protocol for Waste Segregation and Collection
-
Waste Identification and Segregation:
-
Isolate all waste streams containing this compound. This includes pure, unreacted compound, contaminated solvents, and solid materials like used filter paper, pipette tips, and weighing boats.[2]
-
Crucially, this waste must be segregated from acidic waste streams. The causality here is to prevent any possibility of an acid-base reaction that could lead to the generation of hydrogen cyanide gas.[3]
-
It should also be kept separate from strong oxidizing agents to avoid potentially violent reactions.[2] The appropriate waste stream is typically designated for nitrogen-containing solid organic compounds.
-
-
Containerization:
-
Hazardous Waste Labeling:
-
Proper labeling is a critical control measure that ensures the waste is managed correctly throughout its journey. The label must be affixed to the container at the moment the first piece of waste is added.[2]
-
The label must clearly state:
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the container is stored in secondary containment to mitigate the impact of any potential leaks.
-
The Disposal Pathway: Incineration of Nitrogenous Compounds
The recommended and most definitive method for the disposal of this compound is high-temperature incineration conducted by a licensed hazardous waste disposal facility.[4][6] This method leverages thermal decomposition to break down the organic molecule into simpler, less harmful components.[7]
However, the presence of nitrogen in the molecule (C₈H₈N₂) presents a specific challenge. During combustion, chemically-bound nitrogen can be oxidized to form nitrogen oxides (NOx), which are atmospheric pollutants.[7][8] This is why professional disposal is non-negotiable; licensed facilities operate specialized incinerators equipped with advanced flue-gas treatment systems (e.g., selective catalytic reduction) to scrub NOx and other harmful gases, ensuring compliance with strict environmental regulations like those set by the Environmental Protection Agency (EPA).[6][9]
Caption: Workflow for the compliant disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of an accidental spill, a prompt and correct response is critical to prevent exposure and environmental contamination.
-
Immediate Response:
-
Alert all personnel in the immediate area and evacuate if necessary.[10][11]
-
If the spill is substantial or involves volatile solvents, control all sources of ignition.[10]
-
Attend to any contaminated personnel immediately. Remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes.[10][11] For eye contact, use an emergency eyewash station for 15 minutes and seek immediate medical attention.[11]
-
-
Spill Cleanup Protocol:
-
Ensure proper PPE is worn before attempting any cleanup.[10]
-
For solid spills: Carefully sweep or gently vacuum the material to avoid raising dust. Place the collected solid into your designated hazardous waste container.[2][4]
-
For spills in solution: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.[2]
-
Once the liquid is fully absorbed, use non-sparking tools to scoop the absorbent material into the hazardous waste container.[10]
-
-
Decontamination and Reporting:
-
Decontaminate the spill surface with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]
-
Report the spill to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department, following all internal reporting procedures.[10]
-
By adhering to this comprehensive disposal framework, researchers and scientists can ensure that their vital work with this compound is conducted with the highest standards of safety, responsibility, and regulatory compliance.
References
-
National Center for Biotechnology Information. Incineration Processes and Environmental Releases. [Link]
-
Coggon, M. M., et al. Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass. ScholarWorks at University of Montana. [Link]
-
McClelland Engineers. High-Nitrogen content Organic Waste Incinerator. [Link]
-
Coggon, M. M., et al. Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. SciSpace. [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
-
New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]
-
MDPI. A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. [Link]
-
Clarkson University. Chemical Spill Procedures. [Link]
-
Case Western Reserve University Environmental Health and Safety. OSHA's Regulated Chemicals. [Link]
- Google Patents. Method of 2-aminobenzonitrile synthesis.
-
National University of Singapore. Chemical Spill Response. [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. [Link]
-
University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Standards. [Link]
-
National Association of Safety Professionals. OSHA Requirements for HazCom Compliance. [Link]
-
DuraLabel. OSHA Rules for Hazardous Chemicals. [Link]
-
United States Environmental Protection Agency (EPA). Label Review Manual - Chapter 13: Storage and Disposal. [Link]
- Google Patents. Process for the preparation of substituted 3-aminobenzonitriles.
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
PubChem. 3-Aminobenzonitrile. [Link]
-
PubChem. 2-Aminobenzonitrile. [Link]
-
PubChem. 2-Amino-5-nitrobenzonitrile. [Link]
-
Sterlitech Corporation. Chemical Compatibility Chart. [Link]
-
University of Maryland. EPA Hazardous Waste Codes. [Link]
-
United States Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
precisionFDA. 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. [Link]
-
United States Environmental Protection Agency (EPA). Hazardous Waste. [Link]
-
United States Environmental Protection Agency (EPA). Disposal Guidance. [Link]
-
Bal Seal Engineering. Chemical Compatibility Chart. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. mcclellandindia.com [mcclellandindia.com]
- 7. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. "Emissions of nitrogen-containing organic compounds from the burning of" by Matthew M. Coggon, Patrick R. Veres et al. [scholarworks.umt.edu]
- 9. mdpi.com [mdpi.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Amino-5-methylbenzonitrile
For the adept researcher, the synthesis of novel compounds is a journey of precision and discovery. Yet, this path is paved with the need for an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 3-Amino-5-methylbenzonitrile (CAS No. 186551-97-3), a compound that, while valuable in synthetic chemistry, presents significant health hazards that demand our utmost respect and diligence. Our focus extends beyond mere procedural steps; we delve into the causality behind each recommendation, ensuring a holistic understanding of the risks and the rationale for the protective measures.
Hazard Analysis: Understanding the Intrinsic Risks of this compound
This compound is classified as a hazardous substance, and a thorough understanding of its toxicological profile is the cornerstone of safe handling. The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can lead to severe health consequences.
According to available safety information, this compound is designated with the following hazard statements:
-
H301: Toxic if swallowed
-
H311: Toxic in contact with skin
-
H331: Toxic if inhaled [1]
These classifications underscore the acute toxicity of this compound. Aromatic amines, as a class, are known for their systemic effects, and nitriles can release cyanide in vivo, adding another layer of potential toxicity. Therefore, the personal protective equipment (PPE) and handling protocols must be comprehensive and meticulously followed.
The Last Line of Defense: A Multi-Faceted Approach to Personal Protective Equipment
Engineering controls, such as fume hoods, are the primary means of exposure control. However, the appropriate selection and use of PPE are critical to mitigate the risk of accidental exposure.
Respiratory Protection: Shielding Against Inhalation Hazards
Given that this compound is toxic if inhaled, all handling of this solid compound that could generate dust, or its solutions, must be conducted within a certified chemical fume hood. In the event of a spill or when engineering controls are not sufficient, respiratory protection is mandatory.
| Respirator Type | Filter Cartridge | Protection Factor |
| Air-Purifying Respirator (APR) | Combination P100/Organic Vapor (OV) cartridge | Varies by model |
| Powered Air-Purifying Respirator (PAPR) | High-efficiency particulate air (HEPA) filter | 25-1000 |
| Self-Contained Breathing Apparatus (SCBA) | N/A | >10,000 |
For routine handling in a fume hood, a properly fitted half-mask or full-face air-purifying respirator with a combination P100/Organic Vapor cartridge is recommended. The P100 filter provides protection against airborne particulates, while the organic vapor cartridge will adsorb any volatile components.
Hand Protection: Preventing Dermal Absorption
Direct skin contact is a primary route of exposure to this compound. Therefore, the selection of appropriate gloves is of paramount importance. Nitrile gloves are a common and effective choice for handling a wide range of chemicals and are recommended for this application.[2][3][4][5][6]
| Glove Material | Minimum Thickness | Key Considerations |
| Nitrile | 4 mil (0.10 mm) | Double-gloving is recommended |
| Inspect gloves for any signs of degradation or puncture before use | ||
| Change gloves frequently and immediately after known contact |
The Rationale for Double-Gloving: The practice of wearing two pairs of gloves provides an additional layer of protection. Should the outer glove be compromised, the inner glove continues to offer protection while the outer glove is removed and replaced.
Eye and Face Protection: Guarding Against Splashes and Particulates
The potential for eye irritation from solid particulates or splashes of solutions necessitates robust eye and face protection.
-
Safety Glasses with Side Shields: Offer a minimum level of protection and are suitable for handling small quantities in a controlled environment.
-
Chemical Splash Goggles: Provide a more complete seal around the eyes and are the recommended minimum for any procedure with a risk of splashing.
-
Face Shield: Should be worn in conjunction with chemical splash goggles when there is a significant risk of splashing or when handling larger quantities.
Protective Clothing: Minimizing Skin Exposure
A fully buttoned laboratory coat is the minimum requirement for protective clothing. For procedures with a higher risk of contamination, consider the use of a chemically resistant apron or a disposable coverall. All protective clothing should be removed before leaving the laboratory.
Operational Protocol: A Step-by-Step Guide to Safe Handling
The following workflow provides a systematic approach to handling this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
Step 1: Preparation
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment, including glassware, solvents, and emergency spill materials, are within the fume hood.
-
Don PPE: Put on all required PPE, including a lab coat, chemical splash goggles, and two pairs of nitrile gloves.
Step 2: Handling
-
Weighing: Carefully weigh the solid compound in a tared, sealed container to minimize the generation of dust.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Reaction: Conduct the chemical reaction, ensuring the apparatus is secure and properly vented within the fume hood.
Disposal Plan: Responsible Management of Hazardous Waste
The proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Unused or waste this compound, along with any contaminated consumables (e.g., weigh boats, gloves, filter paper), should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, sealed container for hazardous liquid waste. Do not dispose of this chemical down the drain.
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
Waste Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Emergency Procedures: Preparedness for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill: For a small spill, carefully clean it up using an absorbent material, and place the waste in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
-
Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. Retrieved January 11, 2026, from [Link]
-
Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American. Retrieved January 11, 2026, from [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved January 11, 2026, from [Link]
-
WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove. Retrieved January 11, 2026, from [Link]
- Safety Data Sheet for 4-Amino-3-methylbenzonitrile. (n.d.).
- Safety Data Sheet for 2-Butenenitrile, 3-amino-. (2012, February 27).
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved January 11, 2026, from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved January 11, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
